molecular formula C9H9ClO3 B104481 3-Chloro-4,5-dimethoxybenzaldehyde CAS No. 18268-68-3

3-Chloro-4,5-dimethoxybenzaldehyde

Cat. No.: B104481
CAS No.: 18268-68-3
M. Wt: 200.62 g/mol
InChI Key: AMZCHEDPEAQEMC-UHFFFAOYSA-N
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Description

3-Chloro-4,5-dimethoxybenzaldehyde is a useful research compound. Its molecular formula is C9H9ClO3 and its molecular weight is 200.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45931. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4,5-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZCHEDPEAQEMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80286466
Record name 3-Chloro-4,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18268-68-3
Record name 18268-68-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45931
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Chloro-4,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 18268-68-3

Introduction: Unveiling a Versatile Scaffold in Medicinal Chemistry

3-Chloro-4,5-dimethoxybenzaldehyde is a polysubstituted aromatic aldehyde that has emerged as a significant building block in the landscape of organic synthesis and drug discovery. Its unique arrangement of a reactive aldehyde group, electron-donating methoxy groups, and an electron-withdrawing chloro substituent on the benzene ring imparts a nuanced electronic and steric profile. This distinct combination makes it a valuable precursor for a diverse array of complex molecular architectures, particularly in the synthesis of heterocyclic compounds and other pharmacologically relevant scaffolds. This guide provides an in-depth technical overview of its properties, a plausible and detailed synthesis protocol, its applications in drug development with a focus on its potential as a precursor for kinase inhibitors, and essential safety and handling information for researchers and drug development professionals.

Physicochemical Properties and Data

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application in research and development. These properties are summarized in the table below.[1][2]

PropertyValueSource(s)
CAS Number 18268-68-3[2]
Molecular Formula C₉H₉ClO₃[1][2]
Molecular Weight 200.62 g/mol [1]
Appearance Solid
Melting Point 56-60 °C
IUPAC Name This compound[1]
SMILES COC1=C(C(=CC(=C1)C=O)Cl)OC[1]
InChI InChI=1S/C9H9ClO3/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-5H,1-2H3[1]
InChIKey AMZCHEDPEAQEMC-UHFFFAOYSA-N[1]

Synthesis of this compound: A Representative Protocol

Proposed Synthetic Workflow

Synthesis_Workflow Veratraldehyde Veratraldehyde Reaction Reaction Veratraldehyde->Reaction Precursor Chlorinating_Agent Chlorinating_Agent Chlorinating_Agent->Reaction Reagent Product Product Reaction->Product Yields

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established principles of electrophilic aromatic substitution and should be optimized for yield and purity.

Materials:

  • 3,4-dimethoxybenzaldehyde (Veratraldehyde)

  • N-Chlorosuccinimide (NCS)

  • Anhydrous Acetonitrile

  • Trifluoroacetic acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) in anhydrous acetonitrile.

  • Addition of Reagents: To the stirred solution, add N-Chlorosuccinimide (1.1 equivalents) and a catalytic amount of trifluoroacetic acid.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, and its melting point should be compared to the literature value.

Applications in Drug Discovery: A Scaffold for Therapeutic Innovation

The structural motifs present in this compound make it a compound of interest for medicinal chemists. Substituted benzaldehydes are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[3] The presence of both chloro and methoxy groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[4]

Role as a Precursor for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[5] The development of small molecule kinase inhibitors is a very active area of research. The aldehyde functionality of this compound can be readily utilized in condensation reactions to form various heterocyclic scaffolds, such as pyrimidines and pyridines, which are common cores of many kinase inhibitors.[5]

Kinase_Inhibitor_Synthesis Aldehyde 3-Chloro-4,5- dimethoxybenzaldehyde Condensation Condensation Reaction Aldehyde->Condensation Amine Amine-containing heterocycle Amine->Condensation Core_Scaffold Heterocyclic Core (e.g., Pyrimidine) Condensation->Core_Scaffold Kinase_Inhibitor Potential Kinase Inhibitor Core_Scaffold->Kinase_Inhibitor Further Modification

Caption: Use of the aldehyde in kinase inhibitor synthesis.

The chloro and dimethoxy substituents can then be oriented into the ATP-binding pocket of a target kinase to form key interactions, potentially enhancing potency and selectivity. The chloro group can participate in halogen bonding, while the methoxy groups can act as hydrogen bond acceptors.

Potential in Antifungal and Anticancer Drug Development

Derivatives of benzaldehyde, including those with methoxy substitutions, have been explored for their antifungal and anticancer properties.[4] For instance, certain benzyloxybenzaldehyde derivatives have demonstrated significant activity against human promyelocytic leukemia (HL-60) cells. The structural similarity of this compound to these active compounds suggests that it could serve as a valuable starting material for the synthesis of novel antifungal and anticancer agents.

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount when handling any chemical. This compound is classified as an irritant.

GHS Hazard Information: [1]

  • Pictogram: Exclamation mark

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • In case of contact, follow the first-aid measures outlined in the safety data sheet (SDS).

Conclusion

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Organic Syntheses Procedure. Aldehydes from acid chlorides by modified rosenmund reduction. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 3,4-Dimethoxybenzaldehyde in Modern Pharmaceutical Synthesis. [Link]

  • Ataman Kimya. 3,4-DIMETHOXYBENZALDEHYDE. [Link]

  • Google Patents. Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde.
  • PubMed. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. [Link]

  • Google Patents. Preparation method of 3, 4, 5-trimethoxy benzaldehyde.
  • Google Patents.
  • Google Patents. PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION.
  • PubMed Central. Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. [Link]

  • PubMed Central. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. [Link]

  • PubChem. 3-Chloro-4-methoxybenzaldehyde. [Link]

  • PubMed Central. Synthesis, crystal structure, DFT, Hirshfeld surface analysis, energy frameworks and in-Silico drug-targeting PFKFB3 kinase of novel triazolequinoxalin derivative (TZQ) as a therapeutic Strategy against cancer. [Link]

  • PubChem. 3-Chloro-5-methoxybenzaldehyde. [Link]

  • National Institutes of Health. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Link]

Sources

3-Chloro-4,5-dimethoxybenzaldehyde physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 3-Chloro-4,5-dimethoxybenzaldehyde

Introduction

This compound is a substituted aromatic aldehyde that serves as a valuable building block in organic synthesis. Its unique substitution pattern—featuring an electron-withdrawing chlorine atom and two electron-donating methoxy groups flanking an aldehyde functional group—makes it a versatile precursor for the synthesis of more complex molecular architectures. For researchers in medicinal chemistry and drug development, compounds of this class are of significant interest as intermediates for creating novel therapeutic agents. The physical properties of this starting material are fundamental to its handling, reaction setup, purification, and analytical characterization. This guide provides a comprehensive overview of the core physical properties of this compound, offering both established data and field-proven experimental protocols for its characterization.

Chemical Identity and Molecular Structure

A precise understanding of the compound's identity is the foundation for all subsequent work. The key identifiers and structural details are summarized in the table below.

IdentifierValueSource(s)
IUPAC Name This compound[1]
CAS Number 18268-68-3[1][2][3]
Molecular Formula C₉H₉ClO₃[1][2]
Molecular Weight 200.62 g/mol [1][3]
Common Synonyms 5-Chloroveratraldehyde, 3,4-dimethoxy-5-chlorobenzaldehyde[1]
InChIKey AMZCHEDPEAQEMC-UHFFFAOYSA-N[1]
Canonical SMILES COC1=C(C(=CC(=C1)C=O)Cl)OC[1]

graph "chemical_structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];
// Benzene Ring Nodes
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];

// Substituent Nodes
Aldehyde_C [label="C", pos="2.2,0!"];
Aldehyde_H [label="H", pos="2.8,-0.5!"];
Aldehyde_O [label="O", pos="2.8,0.5!"];
Cl [label="Cl", pos="-2.2,0!"];
O4 [label="O", pos="0,2.8!"];
C4_Me [label="CH₃", pos="-0.8,3.5!"];
O5 [label="O", pos="1.1,2.5!"];
C5_Me [label="CH₃", pos="1.9,3.2!"];


// Benzene Ring Edges
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;

// Substituent Edges
C1 -- Aldehyde_C [len=1.5];
Aldehyde_C -- Aldehyde_H [len=1];
Aldehyde_C -- Aldehyde_O [style=double, len=1];
C3 -- Cl [len=1.5];
C4 -- O4 [len=1.5];
O4 -- C4_Me [len=1];
C5 -- O5 [len=1.5];
O5 -- C5_Me [len=1];


// Positioning the ring
C1 [pos="1.1,0!"];
C2 [pos="0.55,0.95!"];
C3 [pos="-0.55,0.95!"];
C4 [pos="-1.1,0!"];
C5 [pos="-0.55,-0.95!"];
C6 [pos="0.55,-0.95!"];

// Invisible nodes for double bonds
node [shape=point, width=0, height=0];
d1 [pos="0.825,0.475!"];
d2 [pos="0,1.1!"];
d3 [pos="-0.825,0.475!"];
d4 [pos="-0.825,-0.475!"];
d5 [pos="0,-1.1!"];
d6 [pos="0.825,-0.475!"];

// Double bonds (approximated)
C1 -- C6 [style=double];
C2 -- C3 [style=double];
C4 -- C5 [style=double];

}

Figure 1: Molecular Structure of this compound

Core Physical Properties

The physical state and thermal properties of a compound dictate its storage, handling, and reaction conditions. This compound is a solid at room temperature.

PropertyValueNotesSource(s)
Appearance Solid-[3]
Melting Point 56-60 °CExperimental value, as literature.[2]
Boiling Point 301.8 ± 37.0 °CThis is a predicted value; experimental determination is recommended for high-purity applications.[2]
Solubility Profile

Specific solubility data for this compound is not extensively published. However, based on its structure and data from analogous compounds like 3,4-dimethoxybenzaldehyde, a qualitative solubility profile can be predicted. The compound is expected to have low solubility in water but good solubility in common organic solvents such as alcohols (methanol, ethanol), chlorinated solvents (dichloromethane, chloroform), and ethers (diethyl ether, tetrahydrofuran).

For rigorous experimental work, determining the solubility is a critical preliminary step. A protocol for this is provided in Section 4.2.

Spectroscopic Characterization Profile

While specific spectra are proprietary, the structural features of this compound allow for a confident prediction of its key spectroscopic signatures. An analyst should look for the following characteristic peaks to confirm the identity and purity of the compound.

Expected ¹H NMR Spectral Features (CDCl₃, 400 MHz)
  • Aldehyde Proton (CHO): A sharp singlet is expected in the downfield region of δ 9.8-10.0 ppm . This significant deshielding is characteristic of an aldehyde proton.

  • Aromatic Protons (Ar-H): The molecule has two protons on the aromatic ring. Due to their meta-relationship, they will appear as two distinct signals, likely as doublets with a small coupling constant (J ≈ 2-3 Hz), or as two singlets. They are expected in the δ 7.0-7.5 ppm range.

  • Methoxy Protons (OCH₃): Two sharp singlets are expected, each integrating to 3 protons. These will be located in the δ 3.9-4.1 ppm region. The distinct signals arise because the two methoxy groups are in chemically different environments.

Expected ¹³C NMR Spectral Features (CDCl₃, 100 MHz)
  • Carbonyl Carbon (C=O): A signal with a characteristic chemical shift in the δ 189-192 ppm range.

  • Aromatic Carbons (Ar-C): Six distinct signals are expected in the δ 110-160 ppm range. The carbons directly attached to oxygen (C4, C5) will be the most downfield, followed by the carbon attached to chlorine (C3) and the carbon attached to the aldehyde (C1). The carbons bearing protons (C2, C6) will appear in the more upfield portion of this range.

  • Methoxy Carbons (OCH₃): Two signals are expected in the δ 55-60 ppm region.

Expected Infrared (IR) Spectroscopy Features
  • C=O Stretch (Aldehyde): A very strong, sharp absorption band around 1690-1710 cm⁻¹ . This is one of the most prominent features in the spectrum.

  • C-H Stretch (Aromatic & Aldehyde): Aromatic C-H stretches will appear just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹ ). The aldehyde C-H stretch typically shows two weaker bands around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ .

  • C-O Stretch (Methoxy): Strong, characteristic bands for the aryl-alkyl ether linkage are expected in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

  • C-Cl Stretch: A weaker absorption in the fingerprint region, typically around 600-800 cm⁻¹ .

Experimental Protocols for Property Determination

To ensure trustworthiness and reproducibility, the following standard protocols are provided for the in-house validation of the physical properties of this compound.

Protocol for Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus.

melting_point_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Data Recording prep1 1. Dry Sample: Ensure compound is free of solvent. prep2 2. Load Capillary: Pack 2-3 mm of finely powdered sample. prep1->prep2 analysis1 3. Set Parameters: Start ~10°C below expected MP. Ramp rate: 1-2°C/min. prep2->analysis1 analysis2 4. Insert & Observe: Place capillary in block. Record onset and completion of melting. analysis1->analysis2 result1 5. Report Range: Document the temperature range from first liquid to full liquid. analysis2->result1

Figure 2: Workflow for Melting Point Determination

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and free from residual solvent. Grind a small amount into a fine powder.

  • Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the solid down to a height of 2-3 mm.

  • Instrument Setup: Set the starting temperature of the melting point apparatus to approximately 50°C. Set the heating ramp rate to 1-2°C per minute for an accurate determination.

  • Measurement: Insert the capillary tube into the heating block. Observe the sample through the magnified viewer.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range. A pure compound should exhibit a narrow melting range (≤ 2°C).

Protocol for Qualitative Solubility Assessment

This protocol establishes solubility in common laboratory solvents.

Methodology:

  • Preparation: To a series of small, labeled test tubes, add approximately 10 mg of this compound.

  • Solvent Addition: Add 0.5 mL of a chosen solvent (e.g., Water, Ethanol, Dichloromethane, Hexanes) to the corresponding test tube.

  • Observation: Agitate the mixture at room temperature for 1-2 minutes. Observe if the solid dissolves completely.

  • Classification:

    • Soluble: The solid completely dissolves.

    • Partially Soluble: Some, but not all, of the solid dissolves.

    • Insoluble: The solid does not appear to dissolve.

  • Heating (Optional): For samples that are partially soluble or insoluble, gently warm the test tube to observe if solubility increases with temperature. Note any changes upon cooling (e.g., precipitation).

  • Documentation: Record the results for each solvent in a laboratory notebook.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure stability.

5.1. Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards[1]:

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

5.2. Recommended Handling Procedures

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or glasses conforming to EN166 or NIOSH standards.

    • Hand Protection: Wear impervious gloves (e.g., nitrile rubber). Inspect gloves prior to use.

    • Skin and Body Protection: A standard laboratory coat is required.

    • Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 (or better) particulate respirator should be used.

  • Hygiene: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

5.3. Storage Recommendations

  • Store in a tightly closed container.

  • Keep in a dry, cool, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a solid crystalline compound with a melting point of 56-60°C. Its structural features give rise to predictable spectroscopic signatures that are crucial for its identification and quality control. While its solubility and boiling point data are not widely published, established analytical methods can be readily applied to determine these properties. Adherence to standard safety protocols is essential when handling this compound due to its potential to cause skin, eye, and respiratory irritation. This technical overview provides the foundational knowledge required for researchers to confidently incorporate this compound into their synthetic and developmental workflows.

References

  • Supporting Information - General Procedure for the Synthesis of Aldehydes. (n.d.).
  • Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved January 9, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved January 9, 2026, from [Link]

  • PubChem. (n.d.). 3,5-Dimethoxybenzaldehyde. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

  • Wang, Z., et al. (2021). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. ResearchGate. Retrieved January 9, 2026, from [Link]

  • NIST. (n.d.). 3,5-Dimethoxybenzaldehyde. NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]

  • NIST. (n.d.). Benzaldehyde, 3,4-dimethoxy-. NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]

  • NIST. (n.d.). 3,5-Dimethoxybenzaldehyde. NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]

Sources

An In-depth Technical Guide to 3-Chloro-4,5-dimethoxybenzaldehyde: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4,5-dimethoxybenzaldehyde, a halogenated derivative of veratraldehyde, is a substituted aromatic aldehyde that serves as a crucial building block in organic synthesis. Its unique substitution pattern, featuring both electron-donating methoxy groups and an electron-withdrawing chloro group, imparts specific reactivity and makes it a valuable precursor in the development of complex molecular architectures. With a molecular weight of 200.62 g/mol [1][2][3], this compound is of particular interest to researchers and professionals in the field of drug discovery and development. This guide provides a comprehensive overview of its physicochemical properties, synthesis, purification, spectroscopic characterization, and its pivotal role as an intermediate in the synthesis of pharmaceutical agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthetic chemistry. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions.

PropertyValueSource(s)
Molecular Formula C₉H₉ClO₃[1][2]
Molecular Weight 200.62 g/mol [1][2][3]
CAS Number 18268-68-3[1][2]
Appearance Solid[3]
Melting Point 56-60 °C[3]
IUPAC Name This compound[1]
Synonyms 5-Chloroveratraldehyde, 3,4-dimethoxy-5-chlorobenzaldehyde[1]

Synthesis and Purification

The synthesis of this compound can be approached through several synthetic strategies, often leveraging readily available starting materials. A common and logical approach involves the electrophilic chlorination of 3,4-dimethoxybenzaldehyde (veratraldehyde), a commercially available and relatively inexpensive starting material derived from vanillin[4][5].

Proposed Synthesis Workflow

Synthesis_of_this compound Start 3,4-Dimethoxybenzaldehyde (Veratraldehyde) Chlorination Electrophilic Chlorination (e.g., SO2Cl2, Cl2 in Acetic Acid) Start->Chlorination Workup Aqueous Workup (Quenching, Extraction) Chlorination->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Electrophilic Chlorination of 3,4-Dimethoxybenzaldehyde

This protocol is a representative procedure based on established methods for the chlorination of activated aromatic rings.

  • Reaction Setup: In a well-ventilated fume hood, a solution of 3,4-dimethoxybenzaldehyde (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath to 0-5 °C.

  • Addition of Chlorinating Agent: A solution of a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas dissolved in acetic acid (1-1.2 equivalents), is added dropwise to the cooled solution of veratraldehyde over a period of 30-60 minutes, ensuring the temperature remains below 10 °C. The use of a Lewis acid catalyst may be employed to enhance reactivity if necessary.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material.

  • Work-up: Upon completion, the reaction mixture is slowly poured into ice-water with vigorous stirring to quench any unreacted chlorinating agent. The crude product may precipitate at this stage.

  • Extraction: The aqueous mixture is extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane. The combined organic layers are washed with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying the crude product.

  • Solvent Selection: A suitable solvent system is chosen in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common choice for compounds of this nature is a mixture of ethanol and water, or a hydrocarbon solvent like hexane or heptane, possibly with a small amount of a more polar co-solvent.

  • Dissolution: The crude product is dissolved in a minimal amount of the hot solvent or solvent mixture.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution is briefly heated before being filtered hot to remove the charcoal.

  • Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • Isolation and Drying: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum to afford pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (in CDCl₃):

  • Aldehyde Proton (-CHO): A singlet is expected in the region of δ 9.8-10.0 ppm.

  • Aromatic Protons: Two singlets are anticipated in the aromatic region (δ 7.0-7.5 ppm), corresponding to the two non-equivalent protons on the benzene ring.

  • Methoxy Protons (-OCH₃): Two distinct singlets, each integrating to three protons, are expected in the region of δ 3.9-4.1 ppm.

Expected ¹³C NMR (in CDCl₃):

  • Carbonyl Carbon (C=O): A signal is expected around δ 190-192 ppm.

  • Aromatic Carbons: Six distinct signals are anticipated in the aromatic region (δ 110-160 ppm), with the carbons attached to the oxygen and chlorine atoms exhibiting characteristic shifts.

  • Methoxy Carbons (-OCH₃): Two signals are expected in the region of δ 56-62 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibrational Assignment
~2850, ~2750C-H Stretch (Aldehyde)
~1690 - 1705C=O Stretch (Aromatic Aldehyde)
~1600C=C Stretch (Aromatic Ring)
~1205, ~1160C-O Stretch (Aryl Ether)
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would be expected to show a molecular ion peak [M]⁺ at m/z 200 and a characteristic [M+2]⁺ peak at m/z 202 with an intensity of approximately one-third of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom.

Predicted Fragmentation Pathways:

MS_Fragmentation M [M]⁺˙ m/z 200 M_minus_H [M-H]⁺ m/z 199 M->M_minus_H - •H M_minus_CH3 [M-CH₃]⁺ m/z 185 M->M_minus_CH3 - •CH₃ M_minus_CHO [M-CHO]⁺ m/z 171 M->M_minus_CHO - •CHO Synthetic_Utility Start This compound Reductive_Amination Reductive Amination Start->Reductive_Amination Wittig_Reaction Wittig Reaction Start->Wittig_Reaction Condensation Condensation Reactions Start->Condensation Oxidation Oxidation Start->Oxidation Amines Substituted Amines Reductive_Amination->Amines Alkenes Substituted Alkenes Wittig_Reaction->Alkenes Heterocycles Heterocyclic Compounds Condensation->Heterocycles Carboxylic_Acid 3-Chloro-4,5-dimethoxy- benzoic Acid Oxidation->Carboxylic_Acid

Caption: Key synthetic transformations of this compound in medicinal chemistry.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: It is classified as a skin, eye, and respiratory irritant.[1]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[6]

Conclusion

This compound, with a molecular weight of 200.62 g/mol , is a valuable and versatile intermediate for organic synthesis, particularly within the realm of pharmaceutical development. Its synthesis from readily available precursors and its array of potential chemical transformations make it an attractive starting material for the creation of novel bioactive molecules, most notably as a scaffold for the development of new Trimethoprim analogues. A thorough understanding of its physicochemical properties, synthesis, and reactivity is essential for its effective application in advancing drug discovery efforts.

References

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3-Chloro-4,5-dimethoxybenzaldehyde synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Chloro-4,5-dimethoxybenzaldehyde

Authored by Gemini, Senior Application Scientist

Abstract

This compound is a key substituted benzaldehyde derivative that serves as a versatile intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The specific arrangement of its chloro and dimethoxy functional groups on the aromatic ring makes it a valuable building block for constructing complex molecular architectures. This guide provides an in-depth analysis of the primary synthetic pathways to this compound, designed for researchers, chemists, and professionals in drug development. We will explore the mechanistic underpinnings, explain the rationale behind procedural choices, and provide detailed, actionable protocols for the most effective synthetic routes.

Introduction and Strategic Importance

In the landscape of medicinal chemistry, halogenated organic molecules are of paramount importance. The introduction of a chlorine atom into a molecule can significantly alter its pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity to biological targets[1]. This compound, with its unique substitution pattern, is a precursor for a range of bioactive compounds. Its synthesis, therefore, is a critical step in the discovery and development of new therapeutic agents.

The primary synthetic challenges involve achieving regioselective functionalization of the benzene ring. The directing effects of the methoxy and aldehyde groups must be carefully managed to ensure the desired 3-chloro-4,5-dimethoxy substitution pattern. This guide will focus on two principal retrosynthetic approaches:

  • Pathway A: Formylation of a pre-chlorinated precursor, 1-chloro-2,3-dimethoxybenzene.

  • Pathway B: Electrophilic chlorination of a commercially available precursor, 3,4-dimethoxybenzaldehyde (veratraldehyde).

We will delve into the mechanistic details of each approach, leveraging established named reactions such as the Vilsmeier-Haack and Gattermann formylations, as well as regioselective aromatic chlorination.

Pathway A: Formylation of 1-Chloro-2,3-dimethoxybenzene

This strategy involves introducing the aldehyde group onto a benzene ring that already possesses the required chloro and dimethoxy substituents. The starting material, 1-chloro-2,3-dimethoxybenzene, directs the incoming electrophile (the formylating agent) to the correct position due to the activating, ortho-para directing effects of the two methoxy groups.

The Vilsmeier-Haack Reaction: A Reliable Formylation Method

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds[2]. The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃)[3][4][5].

Causality and Mechanism: The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic chloroiminium salt, known as the Vilsmeier reagent[4][5]. This species is a weaker electrophile than those used in Friedel-Crafts reactions, making it highly selective for activated aromatic rings and less prone to side reactions[4]. In the second stage, the electron-rich 1-chloro-2,3-dimethoxybenzene attacks the Vilsmeier reagent in an electrophilic aromatic substitution. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product[3].

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_substitution Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Start 1-Chloro-2,3-dimethoxybenzene Intermediate Iminium Intermediate Start->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis (H₂O)

Caption: Workflow for the Vilsmeier-Haack formylation pathway.

Experimental Protocol: Vilsmeier-Haack Formylation

  • Reaction Setup: In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.). Cool the flask to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Aromatic Substitution: Dissolve 1-chloro-2,3-dimethoxybenzene (1.0 equiv.) in a minimal amount of anhydrous DMF or a suitable solvent like 1,2-dichloroethane and add it dropwise to the reaction mixture.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 60-70°C and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Hydrolysis: Cool the reaction mixture back to 0°C and carefully quench by pouring it onto crushed ice containing an excess of sodium acetate or sodium carbonate to neutralize the acid. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the iminium intermediate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel.

The Gattermann Reaction

An alternative formylation method is the Gattermann reaction, which traditionally uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst[6]. Due to the extreme toxicity of HCN, modifications using safer cyanide sources, such as zinc cyanide (Zn(CN)₂), are preferred[6].

Causality and Mechanism: The reaction involves the in situ generation of an electrophilic species from the cyanide source and HCl, which then attacks the aromatic ring. The resulting aldimine intermediate is subsequently hydrolyzed to the aldehyde. While effective, the Gattermann reaction is often less favored than the Vilsmeier-Haack reaction for substrates like this due to the hazardous nature of the reagents and potentially lower yields.

Gattermann_Pathway Start 1-Chloro-2,3- dimethoxybenzene Intermediate Aldimine Intermediate Start->Intermediate + Reagents Reagents Zn(CN)₂ / HCl (or HCN / AlCl₃) Product 3-Chloro-4,5- dimethoxybenzaldehyde Intermediate->Product Hydrolysis (H₂O)

Caption: Conceptual flow of the Gattermann formylation reaction.

Pathway B: Chlorination of 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

This approach begins with the readily available and inexpensive starting material 3,4-dimethoxybenzaldehyde, also known as veratraldehyde[7]. The core of this pathway is the selective electrophilic chlorination of the aromatic ring.

Causality and Regioselectivity: The success of this route hinges on the directing effects of the substituents. The aldehyde group (-CHO) is an electron-withdrawing group and a meta-director. The two methoxy groups (-OCH₃) are strongly electron-donating and ortho-, para-directors. The target position (C-5) is ortho to the C-4 methoxy group and para to the C-3 methoxy group, making it highly activated. The deactivating effect of the aldehyde group at the C-1 position helps prevent chlorination at the C-2 or C-6 positions. Therefore, electrophilic chlorination is expected to proceed with high regioselectivity to yield the desired product.

Experimental Protocol: Direct Chlorination of Veratraldehyde

  • Reaction Setup: In a round-bottom flask protected from light, dissolve 3,4-dimethoxybenzaldehyde (veratraldehyde, 1.0 equiv.) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.

  • Chlorination: Cool the solution to 0-5°C. Slowly add a solution of the chlorinating agent, such as sulfuryl chloride (SO₂Cl₂, 1.05 equiv.), dropwise while stirring. Maintain the temperature below 10°C during the addition. Other potential chlorinating agents include N-Chlorosuccinimide (NCS) with a catalytic acid.

  • Reaction Progression: Stir the reaction mixture at room temperature for 1-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture into a beaker of ice water to quench the reaction and precipitate the product.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Chlorination_Pathway Start 3,4-Dimethoxybenzaldehyde (Veratraldehyde) Product This compound Start->Product Electrophilic Aromatic Chlorination Reagent Chlorinating Agent (e.g., SO₂Cl₂ in Acetic Acid) Reagent->Product

Caption: Synthesis of the target compound via chlorination of veratraldehyde.

Comparative Analysis of Synthesis Pathways

The choice of an optimal synthesis route depends on factors such as starting material availability, cost, scalability, and safety considerations.

FeaturePathway A: Vilsmeier-HaackPathway B: Direct Chlorination
Starting Material 1-Chloro-2,3-dimethoxybenzene3,4-Dimethoxybenzaldehyde (Veratraldehyde)
Key Reagents POCl₃, DMFSO₂Cl₂, Acetic Acid
Key Transformation FormylationChlorination
Pros - High-yielding and reliable reaction. - Good for electron-rich substrates.- Commercially available, inexpensive starting material. - Fewer reaction steps. - High expected regioselectivity.
Cons - Starting material may be less common. - POCl₃ is corrosive and moisture-sensitive.- Potential for over-chlorination if not controlled. - Requires careful temperature management.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Physical Properties: The compound is a solid at room temperature.

  • Melting Point: 56-60 °C.[8]

  • Molecular Weight: 200.62 g/mol .[9]

  • Spectroscopic Data:

    • ¹H NMR: Expect signals for the aldehyde proton (~9.8 ppm), two aromatic protons, and two methoxy group singlets (~3.9 ppm).

    • ¹³C NMR: Expect signals for the carbonyl carbon (~190 ppm), aromatic carbons, and methoxy carbons.

    • Mass Spectrometry (MS): The molecular ion peak (M+) should show a characteristic isotopic pattern for a monochlorinated compound (M+ and M+2 peaks in a ~3:1 ratio).

Conclusion

Both the formylation of a pre-chlorinated precursor and the direct chlorination of veratraldehyde represent viable and robust pathways for the synthesis of this compound. The Vilsmeier-Haack reaction in Pathway A is a classic and powerful tool for formylation, offering high yields when the starting material is available. However, for reasons of cost-effectiveness, atom economy, and starting material accessibility, Pathway B (Direct Chlorination of Veratraldehyde) often presents a more practical and industrially scalable approach. The high degree of regioselectivity conferred by the existing substituents on the veratraldehyde ring makes this a highly attractive and efficient route for drug development professionals and synthetic chemists.

References

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The Strategic Utility of 3-Chloro-4,5-dimethoxybenzaldehyde in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Aromatic Building Block

3-Chloro-4,5-dimethoxybenzaldehyde is a polysubstituted aromatic aldehyde that serves as a highly valuable starting material in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. Its unique substitution pattern—an electron-withdrawing chloro group and two electron-donating methoxy groups ortho and meta to a reactive aldehyde functionality—provides a rich chemical handle for a variety of transformations. This guide elucidates the core synthetic applications of this compound, moving beyond simple procedural descriptions to explain the underlying chemical principles and strategic considerations that guide its use in a research and development setting.

The strategic importance of this molecule lies in its potential to be elaborated into more complex structures. The aldehyde group is a gateway to carbon-carbon bond formations via reactions like Wittig olefination and various condensations. Simultaneously, the aryl chloride moiety offers a site for transition-metal-catalyzed cross-coupling reactions, enabling the construction of biaryl systems. This dual reactivity makes it a powerful linchpin in convergent synthetic strategies.

Physicochemical and Safety Profile

A thorough understanding of a starting material's properties is foundational to its effective and safe use. All personnel should consult the full Safety Data Sheet (SDS) before handling.

PropertyValueReference
CAS Number 18268-68-3[1][2]
Molecular Formula C₉H₉ClO₃[1][2][3]
Molecular Weight 200.62 g/mol [1]
Appearance Solid
Melting Point 56-60 °C
IUPAC Name This compound[1]

Safety and Handling: this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3] Standard laboratory personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat, is mandatory.[4] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[5] Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[6]

Part 1: Gateway to Bioactive Scaffolds - The Synthesis of Trimethoprim Precursors

A prominent application for derivatives of this benzaldehyde is in the synthesis of antibacterial agents, most notably Trimethoprim. While Trimethoprim itself is 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine, our starting material provides a direct route to analogs or can be converted to the key intermediate, 3,4,5-trimethoxybenzaldehyde.[7] The conversion of the 3-chloro substituent to a 3-methoxy group is a critical step, typically achieved via nucleophilic aromatic substitution (SNAAr).

The rationale for this transformation rests on the electronic nature of the ring. The presence of the electron-withdrawing aldehyde group activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it. While the chloro group is para to one methoxy group, it is ortho to the aldehyde, making it susceptible to displacement by a strong nucleophile like sodium methoxide.

Synthetic Workflow: From Chlorobenzaldehyde to Trimethoprim

The overall strategy involves two main phases: modification of the aromatic core and subsequent construction of the pyrimidine ring system.

G A 3-Chloro-4,5-dimethoxy- benzaldehyde B Nucleophilic Aromatic Substitution A->B NaOMe, Cu(I) catalyst (optional), high temp. C 3,4,5-Trimethoxybenzaldehyde (Key Intermediate) B->C D Knoevenagel Condensation C->D + 3-Anilinopropionitrile or Ethyl Cyanoacetate E Benzylidene Intermediate D->E F Cyclization with Guanidine E->F G Trimethoprim F->G

Caption: Synthetic pathway from the starting material to Trimethoprim.

Experimental Protocol 1: Synthesis of 3,4,5-Trimethoxybenzaldehyde

This protocol is an adapted procedure based on established methods for nucleophilic aromatic substitution on activated aryl chlorides.

  • Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add dry methanol (10 volumes relative to the starting material).

  • Reagent Addition: Carefully add sodium metal (1.5 equivalents) in small portions to the methanol to generate sodium methoxide in situ. This is a highly exothermic reaction and must be done with caution. Allow the solution to cool to room temperature.

  • Substrate Addition: Add this compound (1.0 equivalent) to the sodium methoxide solution. For less reactive aryl chlorides, the addition of a catalytic amount of a copper(I) salt, such as CuI, can facilitate the reaction.

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may require several hours to reach completion.

  • Work-up: After cooling to room temperature, neutralize the excess base with aqueous HCl (1 M). Reduce the solvent volume via rotary evaporation. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 3,4,5-trimethoxybenzaldehyde.[8]

Experimental Protocol 2: Synthesis of Trimethoprim

This protocol is a well-established route starting from 3,4,5-trimethoxybenzaldehyde.[9][10]

  • Condensation: In a suitable reactor, combine 3,4,5-trimethoxybenzaldehyde (1.0 equivalent) and a suitable active methylene compound, such as 3-ethoxypropionitrile or ethyl cyanoacetate (1.1 equivalents), in a solvent like ethanol.[9] Add a catalytic amount of a base, such as piperidine or sodium ethoxide, to initiate a Knoevenagel condensation.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress is monitored by TLC until the starting aldehyde is consumed, yielding the corresponding benzylidene intermediate.

  • Cyclization: To the reaction mixture containing the intermediate, add guanidine (prepared from guanidine hydrochloride and a base, or used as guanidine carbonate) (1.5 equivalents).[11]

  • Heating: Heat the mixture to reflux for several hours. This step drives the cyclization and subsequent aromatization to form the diaminopyrimidine ring.

  • Isolation: Upon completion, cool the reaction mixture. The product, Trimethoprim, often precipitates from the solution. The solid can be collected by filtration, washed with cold solvent, and dried.

  • Purification: The crude Trimethoprim can be further purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol) to achieve pharmaceutical-grade purity.

Part 2: Core Carbon-Carbon Bond Forming Reactions

Beyond multi-step syntheses of specific targets, this compound is an excellent substrate for fundamental carbon-carbon bond-forming reactions that are cornerstones of organic synthesis.

A. The Wittig Reaction: Olefination of the Aldehyde

The Wittig reaction provides an unparalleled method for converting the aldehyde group into an alkene, offering precise control over the location of the new double bond.[12] The choice of the phosphorus ylide is critical as it dictates the stereochemistry of the resulting alkene. Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) typically yield (Z)-alkenes, whereas stabilized ylides (containing an electron-withdrawing group like an ester) favor the formation of (E)-alkenes.[13]

G cluster_0 Ylide Formation cluster_1 Wittig Reaction A Ph₃P + R-CH₂-X (Triphenylphosphine + Alkyl Halide) B Phosphonium Salt [Ph₃P⁺-CH₂-R]X⁻ A->B Sₙ2 Reaction C Phosphorus Ylide Ph₃P=CH-R B->C Strong Base (e.g., n-BuLi, NaH) E Oxaphosphetane Intermediate C->E D 3-Chloro-4,5-dimethoxy- benzaldehyde D->E [2+2] Cycloaddition F Alkene Product E->F Cycloreversion G Triphenylphosphine Oxide (Byproduct) E->G

Caption: Workflow for the Wittig Reaction.

Experimental Protocol 3: General Procedure for Wittig Olefination
  • Ylide Preparation: In a flame-dried, two-necked flask under nitrogen, suspend the appropriate triphenylphosphonium salt (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C or -78 °C depending on the base.

  • Deprotonation: Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.05 equivalents), dropwise. A distinct color change (often to deep red or orange) signifies the formation of the ylide. Allow the mixture to stir for 30-60 minutes.[14]

  • Aldehyde Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it slowly to the ylide solution via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC analysis indicates the complete consumption of the aldehyde.

  • Quenching and Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate. The crude product is purified by flash column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.[15]

B. The Suzuki-Miyaura Coupling: Biaryl Synthesis

The presence of an aryl chloride allows for the construction of biaryl structures via the Suzuki-Miyaura cross-coupling reaction. This reaction is a pillar of modern organic chemistry, enabling the formation of a C(sp²)-C(sp²) bond between the aryl chloride and an organoboron reagent.[16] The primary challenge with aryl chlorides is the strength of the C-Cl bond, which makes the initial oxidative addition step to the Palladium(0) catalyst more difficult compared to aryl bromides or iodides.[17] This challenge is overcome by using specialized catalyst systems, typically involving electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, or tricyclohexylphosphine) that promote the challenging oxidative addition step.[18]

SuzukiCycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Cl)L₂ Pd0->OxAdd Oxidative Addition Transmet Ar-Pd(II)(R)L₂ OxAdd->Transmet Transmetalation RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Product Product (Ar-R) RedElim->Product ArCl 3-Chloro-4,5-dimethoxy- benzaldehyde (Ar-Cl) ArCl->OxAdd Boronic Boronic Acid R-B(OH)₂ Boronic->Transmet Base Base (e.g., K₂CO₃) Base->Transmet

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol 4: General Procedure for Suzuki-Miyaura Coupling
  • Reactor Setup: To a Schlenk flask or microwave vial, add this compound (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%). The catalyst and ligand are added under an inert atmosphere (nitrogen or argon).

  • Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent like toluene or 1,4-dioxane and water.[19]

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. For microwave-assisted reactions, temperatures may be higher. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product is then purified by flash column chromatography to yield the biaryl product.[16]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic platform for molecular construction. Its differentiated reactive sites—the aldehyde and the aryl chloride—allow for sequential, orthogonal transformations, providing chemists with a reliable and versatile tool for accessing complex molecular architectures. A deep understanding of the principles governing its reactivity, from nucleophilic substitution to olefination and cross-coupling, empowers researchers to design innovative and efficient synthetic routes for the next generation of pharmaceuticals and advanced materials.

References

  • PubChem. This compound. [Link][1]

  • Google Patents. CN105294574A - Synthetic method of trimethoprim. [10]

  • Google Patents. EP0067593A1 - Process for the preparation of trimethoprim and novel intermediates for use therein. [20]

  • Google Patents. CN114573515A - Preparation method of trimethoprim. [11]

  • Wikipedia. 3,4,5-Trimethoxybenzaldehyde. [Link][7]

  • Organic Syntheses. Aldehydes from acid chlorides by modified rosenmund reduction: 3,4,5-trimethoxybenzaldehyde. [Link]

  • NROChemistry. Wittig Reaction: Mechanism and Examples. [Link][14]

  • PubChemLite. This compound (C9H9ClO3). [Link]

  • Ataman Kimya. 3,4-DIMETHOXYBENZALDEHYDE. [Link]

  • AOBChem USA. This compound. [Link][3]

  • Organic Chemistry Portal. Wittig Reaction. [Link][13]

  • National Institutes of Health. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. [Link][19]

  • Organic Chemistry Portal. Suzuki Coupling. [Link][18]

  • Google Patents. EP0155335A1 - Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes. [8]

  • Google Patents. CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde.
  • Google Patents. DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION.
  • Google Patents. CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde.
  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

  • Chemistry LibreTexts. Wittig Reaction. [Link]

  • Royal Society of Chemistry. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link][17]

  • YouTube. The Wittig Reaction. [Link][15]

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An In-depth Technical Guide to 3-Chloro-4,5-dimethoxybenzaldehyde Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the substituted benzaldehyde motif stands as a cornerstone for the development of novel therapeutics. Its inherent reactivity and structural versatility allow for the facile synthesis of a diverse array of derivatives, each with the potential for unique biological activity. Among these, 3-Chloro-4,5-dimethoxybenzaldehyde emerges as a particularly compelling starting point for drug discovery programs. The strategic placement of its chloro and dimethoxy substituents on the aromatic ring offers a nuanced electronic and steric profile, providing a fertile ground for the exploration of structure-activity relationships. This guide provides an in-depth technical overview of the synthesis, derivatization, and potential therapeutic applications of this compound and its analogs, tailored for researchers, scientists, and drug development professionals.

The Core Moiety: Synthesis and Physicochemical Properties of this compound

A reliable and scalable synthesis of the core scaffold is paramount for any drug discovery campaign. While various methods for the synthesis of substituted benzaldehydes exist, a practical approach to this compound involves the methylation of the more readily available 5-chlorovanillin.

Synthetic Protocol: Methylation of 5-Chlorovanillin

This procedure outlines a standard methylation reaction to convert 5-chlorovanillin to the target compound.

Materials:

  • 5-Chlorovanillin

  • Dimethyl sulfate (DMS)

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • To a stirred solution of 5-chlorovanillin (1 equivalent) in anhydrous acetone, add potassium carbonate (2-3 equivalents).

  • Slowly add dimethyl sulfate (1.5-2 equivalents) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of the core scaffold is essential for its handling and for predicting the properties of its derivatives.

PropertyValue
CAS Number 18268-68-3
Molecular Formula C₉H₉ClO₃
Molecular Weight 200.62 g/mol
Appearance Solid
Melting Point 56-60 °C
SMILES COC1=C(C=C(C=O)C=C1Cl)OC
InChI Key AMZCHEDPEAQEMC-UHFFFAOYSA-N

Synthetic Diversification: Crafting Libraries of Novel Derivatives

The aldehyde functionality of this compound serves as a versatile chemical handle for the synthesis of a wide range of derivatives. The following sections detail the preparation of three key classes of compounds with proven pharmacological relevance: chalcones, Schiff bases, and hydrazones.

Chalcones: The α,β-Unsaturated Ketone Powerhouse

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one core, are renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Their synthesis is typically achieved through the Claisen-Schmidt condensation.

Materials:

  • This compound

  • Substituted acetophenone

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol or Methanol

Step-by-Step Procedure:

  • Dissolve this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol or methanol.

  • To this solution, add a catalytic amount of a strong base, such as KOH or NaOH.

  • Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.[1]

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

The biological activity of chalcones is often attributed to the reactivity of the α,β-unsaturated carbonyl system, which can act as a Michael acceptor. The nature and position of substituents on both aromatic rings significantly influence their therapeutic potential. For instance, the presence of electron-donating or electron-withdrawing groups can modulate the electrophilicity of the β-carbon and the overall lipophilicity of the molecule, thereby affecting its interaction with biological targets.

Schiff Bases: The Versatile Imine Bridge

Schiff bases, containing a C=N double bond, are another class of compounds with a wide array of pharmacological activities, including antibacterial, antifungal, and anticancer effects.[2] They are typically formed through the condensation of an aldehyde with a primary amine.

Materials:

  • This compound

  • Substituted primary amine

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst)

Step-by-Step Procedure:

  • Dissolve this compound (1 equivalent) and a substituted primary amine (1 equivalent) in ethanol or methanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution.

  • Filter the solid, wash with cold ethanol, and recrystallize to obtain the pure product.

Hydrazones: A Gateway to Diverse Heterocycles

Hydrazones, characterized by the R₁R₂C=NNR₃R₄ linkage, are not only biologically active in their own right but also serve as important intermediates for the synthesis of various heterocyclic compounds.[3] They exhibit a broad range of bioactivities, including antimicrobial, anticonvulsant, and antitubercular properties.[4][5]

Materials:

  • This compound

  • Substituted hydrazide

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst)

Step-by-Step Procedure:

  • Dissolve this compound (1 equivalent) and a substituted hydrazide (1 equivalent) in ethanol or methanol.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.

  • After cooling, the hydrazone derivative usually precipitates.

  • Collect the solid by filtration, wash with a small amount of cold ethanol, and recrystallize from a suitable solvent.

Biological Evaluation and Therapeutic Potential

While specific biological data for derivatives of this compound is an emerging area of research, the known activities of analogous compounds provide a strong rationale for their investigation in various therapeutic areas.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of chalcones, Schiff bases, and hydrazones derived from substituted benzaldehydes.

  • Chalcones: The anticancer effects of chalcones are often linked to their ability to induce apoptosis and inhibit cell proliferation. For instance, certain 3',4',5'-trimethoxychalcone analogues have shown potent inhibition of tumor cell proliferation with IC₅₀ values in the low micromolar range.[6]

  • Schiff Bases: Schiff base derivatives have been reported to exhibit significant cytotoxicity against various cancer cell lines, with some compounds showing IC₅₀ values in the micromolar range.[2] Their mechanism of action can involve intercalation with DNA and induction of apoptosis.[7]

Table of Anticancer Activity for Analogous Compounds:

Compound ClassAnalogous Derivative ExampleCancer Cell LineIC₅₀ (µM)Reference
Chalcone3',4',5'-trimethoxychalcone analogueHep G2 (Liver)1.8[6]
Chalcone3',4',5'-trimethoxychalcone analogueColon 2052.2[6]
Schiff Base5-(diethylamino)-2-((2,6-diethylphenylimino)methyl)phenolHeLa, MCF-7Micromolar[2]
Antimicrobial Activity

The search for new antimicrobial agents is a global health priority. Derivatives of substituted benzaldehydes have shown promising activity against a range of bacterial and fungal pathogens.

  • Hydrazones: Hydrazone derivatives have demonstrated significant antibacterial and antifungal activity. The antimicrobial efficacy is highly dependent on the nature of the substituents on the aromatic rings.[8]

  • Chalcones: Chalcones containing chloro and methoxy substituents have shown moderate to good activity against both Gram-positive and Gram-negative bacteria.[1]

Table of Antimicrobial Activity for Analogous Compounds:

Compound ClassAnalogous Derivative ExampleMicroorganismMIC (µg/mL)Reference
HydrazoneN'-[(E)-(4-hydroxyphenyl)methylidene]-3-methoxybenzohydrazideStaphylococcus aureus ATCC 2592315.63[8]
HydrazoneN'-[(E)-(4-(diethylamino)phenyl)methylidene]-3-methoxybenzohydrazideStaphylococcus aureus ATCC 2592331.25[8]

Experimental Workflows and Pathway Visualization

To facilitate the systematic investigation of this compound derivatives, the following workflows and diagrams are provided.

General Workflow for Synthesis and Biological Screening

G cluster_synthesis Synthesis cluster_screening Biological Screening Start This compound Reaction Claisen-Schmidt/ Condensation Start->Reaction Reactant Substituted Acetophenone/Amine/Hydrazide Reactant->Reaction Derivatives Chalcones, Schiff Bases, Hydrazones Reaction->Derivatives Purification Recrystallization/ Chromatography Derivatives->Purification Characterization NMR, IR, Mass Spec Purification->Characterization Anticancer Anticancer Assays (MTT, Apoptosis) Characterization->Anticancer Antimicrobial Antimicrobial Assays (MIC, MBC) Characterization->Antimicrobial Data IC50 / MIC Values Anticancer->Data Antimicrobial->Data SAR Structure-Activity Relationship Analysis Data->SAR

Caption: General workflow from synthesis to biological evaluation of derivatives.

Potential Mechanism of Action: Apoptosis Induction

Many anticancer agents derived from substituted benzaldehydes exert their effects by inducing apoptosis. The diagram below illustrates a simplified, hypothetical pathway.

G Derivative 3-Chloro-4,5-dimethoxy- benzaldehyde Derivative Cell Cancer Cell Derivative->Cell Mitochondria Mitochondrial Stress Cell->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical apoptotic pathway initiated by a bioactive derivative.

Conclusion and Future Directions

This compound represents a versatile and promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the ease of derivatization into well-established pharmacophores like chalcones, Schiff bases, and hydrazones make it an attractive starting point for medicinal chemistry campaigns. The preliminary data from analogous compounds strongly suggest the potential for discovering potent anticancer and antimicrobial agents.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of derivatives of this compound. A thorough investigation of the structure-activity relationships will be crucial for optimizing potency and selectivity. Furthermore, detailed mechanistic studies will be necessary to elucidate the specific molecular targets and signaling pathways modulated by the most promising compounds. The insights gained from such studies will undoubtedly pave the way for the development of the next generation of therapies based on this versatile chemical scaffold.

References

  • Synthesis, characterization, and anticancer activity of Schiff bases. Journal of Biomolecular Structure & Dynamics. [Link]

  • synthesis, characterization and biological evaluation of some new chalcones. International Journal of Pharmacy. [Link]

  • (PDF) Synthesis, characterization, and anticancer activity of Schiff bases. ResearchGate. [Link]

  • Synthesis of Chalcone Derivatives and its Biological Evaluations: An Overview. Preprints.org. [Link]

  • Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation. PubMed. [Link]

  • Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s). National Institutes of Health (NIH). [Link]

  • Synthesis, Structures, and Antibacterial Activities of Hydrazone Compounds Derived from 4-Dimethylaminobenzohydrazide. ResearchGate. [Link]

  • Synthesis and biological evaluation of structurally diverse α-conformationally restricted chalcones and related analogues. National Institutes of Health (NIH). [Link]

  • Biological Activities of Hydrazone Derivatives. National Institutes of Health (NIH). [Link]

  • Synthesis and characterization of hydrazone derivative and its antibacterial, antifungal, antimalarial and antituberculosis acti. International Journal of Chemical Studies. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. National Institutes of Health (NIH). [Link]

  • Synthesis and Anticancer Activities of Water Soluble Schiff Base Metal Complexes. ResearchGate. [Link]

  • Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. National Institutes of Health (NIH). [Link]

  • Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde. Asian Journal of Chemistry. [Link]

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A Spectroscopic Deep Dive: Elucidating the Structure of 3-Chloro-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-4,5-dimethoxybenzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry. Its utility as a precursor in the synthesis of various pharmaceutical and biologically active molecules necessitates a comprehensive understanding of its structural features. Spectroscopic analysis provides the foundational data for confirming the identity and purity of this compound. This technical guide offers an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing researchers, scientists, and drug development professionals with a core reference for its characterization.

The structural framework of this compound, with its distinct electronic environment for each atom and functional group, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for reaction monitoring, quality control, and regulatory submissions.

Molecular Structure and Spectroscopic Correlation

The chemical structure of this compound is presented below. The numbering of the carbon and hydrogen atoms is crucial for the assignment of spectroscopic signals, particularly in NMR.

G M [M]⁺˙ m/z = 200/202 M_minus_H [M-H]⁺ m/z = 199/201 M->M_minus_H -H• M_minus_CH3 [M-CH₃]⁺ m/z = 185/187 M->M_minus_CH3 -CH₃• M_minus_CHO [M-CHO]⁺ m/z = 171/173 M->M_minus_CHO -CHO• M_minus_CH3_CO [M-CH₃-CO]⁺ m/z = 157/159 M_minus_CH3->M_minus_CH3_CO -CO

Caption: Plausible fragmentation pathways for this compound in mass spectrometry.

  • Loss of a hydrogen radical (-H•): This would lead to a fragment at m/z 199/201.

  • Loss of a methyl radical (-CH₃•): Cleavage of a methoxy group would result in a fragment at m/z 185/187.

  • Loss of the formyl radical (-CHO•): This would give a fragment at m/z 171/173.

  • Further fragmentation: The fragment at m/z 185/187 could further lose a molecule of carbon monoxide (CO) to give a fragment at m/z 157/159.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid sample like this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required due to the lower natural abundance of ¹³C and its longer relaxation times.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in CDCl₃ add_tms Add TMS dissolve->add_tms tune_shim Tune & Shim add_tms->tune_shim acquire_1H Acquire ¹H Spectrum tune_shim->acquire_1H acquire_13C Acquire ¹³C Spectrum acquire_1H->acquire_13C ft Fourier Transform acquire_13C->ft phase_baseline Phase & Baseline Correct ft->phase_baseline integrate_ref Integrate & Reference phase_baseline->integrate_ref

Caption: Workflow for NMR data acquisition and processing.

IR Spectroscopy (ATR-FTIR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the unambiguous structural characterization of this compound. The expected spectroscopic data presented in this guide, derived from established principles of spectroscopy and analysis of related compounds, serves as a valuable reference for scientists engaged in the synthesis and application of this important chemical intermediate. Adherence to rigorous experimental protocols is essential for obtaining high-quality data that ensures the identity and purity of the compound.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

3-Chloro-4,5-dimethoxybenzaldehyde safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 3-Chloro-4,5-dimethoxybenzaldehyde

This guide provides comprehensive safety and handling protocols for this compound (CAS No. 18268-68-3), a key intermediate in pharmaceutical and chemical synthesis. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity. This document is intended for researchers, scientists, and drug development professionals.

Compound Profile and Hazard Identification

This compound is a solid organic compound.[1] A thorough understanding of its physicochemical properties is the foundation of a robust safety protocol.

PropertyValueSource
Molecular Formula C₉H₉ClO₃[2][3]
Molecular Weight 200.62 g/mol [1]
Appearance Solid[1]
Melting Point 56-60 °C[1][3]
CAS Number 18268-68-3[1]

The primary hazards associated with this compound are related to its irritant properties. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Skin Irritation (Category 2): Causes skin irritation.[2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[2]

These classifications necessitate stringent adherence to personal protective equipment (PPE) and engineering controls to minimize exposure.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood.[4] This is crucial to prevent the inhalation of any dust or aerosols that may be generated during handling. The fume hood should have adequate airflow and be regularly inspected to ensure its efficacy.

An eyewash station and a safety shower must be readily accessible in the immediate vicinity of where the compound is handled.[5]

Personal Protective Equipment (PPE): A Necessary Barrier

A comprehensive PPE regimen is mandatory when working with this compound. The following diagram outlines the essential PPE for handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_rationale Rationale lab_coat Lab Coat rationale_coat Protects skin and clothing from contamination. lab_coat->rationale_coat goggles Chemical Safety Goggles rationale_goggles Prevents eye contact, which can cause serious irritation. goggles->rationale_goggles gloves Nitrile Gloves rationale_gloves Prevents skin contact and irritation. gloves->rationale_gloves respirator N95 Respirator (for solids) rationale_respirator Prevents inhalation of dust, which can cause respiratory irritation. respirator->rationale_respirator

Caption: Essential PPE for handling this compound.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[1] A face shield should be considered if there is a significant risk of splashing.

  • Skin Protection: A standard laboratory coat should be worn.[6] Chemical-resistant gloves, such as nitrile gloves, are required.[1] Always inspect gloves for any signs of degradation or perforation before use.

  • Respiratory Protection: For handling the solid compound, a NIOSH-approved N95 respirator is recommended to prevent the inhalation of dust particles.[1] All respiratory protection should be used in accordance with a comprehensive respiratory protection program.

Safe Handling and Storage Protocols

Adherence to a strict operational workflow is critical for minimizing risks. The following protocol outlines the step-by-step procedure for the safe handling of this compound.

Handling Protocol
  • Preparation: Before handling, ensure that the chemical fume hood is operational and that all necessary PPE is donned correctly.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use appropriate tools to handle the solid and minimize dust generation.[6]

  • Reaction Setup: When adding the compound to a reaction vessel, do so slowly and in a controlled manner.[6]

  • Post-Handling: After handling, thoroughly wash hands with soap and water, even if gloves were worn.[6] Decontaminate all glassware and equipment that has come into contact with the compound.[6]

Storage Protocol

Proper storage is crucial to maintain the stability of this compound and prevent accidental exposure.

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[5]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]

  • The recommended storage class is 13 - Non Combustible Solids.[1]

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a swift and informed response is critical.

First-Aid Measures

The following first-aid measures should be taken in case of exposure.

Exposure RouteFirst-Aid ProcedureSource
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][8]
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water. If skin irritation persists, seek medical attention.[7][8]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Spill and Leak Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[4]

  • Cleanup: Carefully sweep up the spilled material and place it in a suitable, closed container for disposal.[10]

  • Decontamination: Clean the spill area thoroughly.

The following diagram illustrates the emergency response workflow.

Emergency_Response cluster_exposure Exposure Event cluster_response Immediate Response cluster_actions First Aid Actions exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion fresh_air Move to Fresh Air inhalation->fresh_air wash_skin Wash with Soap & Water skin_contact->wash_skin flush_eyes Flush Eyes with Water eye_contact->flush_eyes rinse_mouth Rinse Mouth ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention fresh_air->seek_medical wash_skin->seek_medical flush_eyes->seek_medical rinse_mouth->seek_medical

Caption: Emergency response workflow for exposure incidents.

Waste Disposal

All waste containing this compound must be disposed of in accordance with federal, state, and local environmental regulations.[7] Contact a licensed professional waste disposal service to ensure proper disposal.[4]

Conclusion

The safe handling of this compound is paramount for the protection of laboratory personnel and the environment. By implementing robust engineering controls, adhering to strict PPE protocols, and being prepared for emergencies, researchers can minimize the risks associated with this compound. This guide serves as a comprehensive resource to be integrated into standard laboratory safety procedures.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. National Institute for Occupational Safety and Health. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]

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An In-depth Technical Guide to 3-Chloro-4,5-dimethoxybenzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Chloro-4,5-dimethoxybenzaldehyde, a key aromatic aldehyde intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, detailed synthetic methodologies with mechanistic insights, thorough analytical characterization, and its strategic applications in the synthesis of pharmaceutical agents.

Introduction and Physicochemical Properties

This compound, also known by its synonym 5-Chloroveratraldehyde, is a crystalline solid at room temperature.[1] Its molecular structure, featuring a chlorinated and dimethoxylated benzene ring with a formyl group, makes it a valuable and versatile building block in organic synthesis. The strategic placement of the chloro and methoxy substituents significantly influences the reactivity of the aromatic ring and the aldehyde functional group, allowing for its use in the construction of complex molecular architectures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 18268-68-3[1][2]
Molecular Formula C₉H₉ClO₃[1][2]
Molecular Weight 200.62 g/mol [1][2]
Melting Point 56-60 °C[1]
Appearance Solid[1]
IUPAC Name This compound[2]

Discovery and Historical Context

Synthetic Methodologies

The synthesis of this compound can be approached through two primary and logically sound strategies: the direct chlorination of a pre-existing dimethoxybenzaldehyde (veratraldehyde) or the introduction of the formyl group onto a pre-chlorinated dimethoxybenzene precursor via the Vilsmeier-Haack reaction. The choice of route often depends on the availability and cost of the starting materials, as well as the desired regioselectivity.

Route 1: Electrophilic Chlorination of 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

This is a direct and intuitive approach where the electron-rich veratraldehyde ring undergoes electrophilic aromatic substitution with a suitable chlorinating agent. The methoxy groups are activating and ortho-, para-directing. Given that the para position to the 4-methoxy group is occupied by the aldehyde, and the position ortho to the 4-methoxy and meta to the 3-methoxy (C5) is sterically accessible and electronically activated by both methoxy groups, this position is a likely site for chlorination.

Reaction Scheme:

Start 3-Chloro-4,5-dimethoxy- benzaldehyde Intermediate1 Condensation with β-alkoxypropionitrile Start->Intermediate1 Intermediate2 Cyclization with Guanidine Intermediate1->Intermediate2 FinalProduct 2,4-Diamino-5-(3-chloro-4,5- dimethoxybenzyl)pyrimidine (Trimethoprim Analogue) Intermediate2->FinalProduct

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Introduction: The Strategic Importance of 3-Chloro-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Chemical Reactions of 3-Chloro-4,5-dimethoxybenzaldehyde

This compound is a polysubstituted aromatic aldehyde that serves as a highly versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its chemical architecture, featuring an electrophilic aldehyde group and an electron-rich benzene ring decorated with two methoxy groups and a chloro substituent, offers a unique combination of reactivity and structural control. The IUPAC name for this compound is this compound, and its CAS number is 18268-68-3.[1][2] The strategic placement of these functional groups dictates its reaction pathways, allowing for the construction of complex molecular scaffolds, particularly those found in pharmacologically active compounds.[3][4]

This guide provides an in-depth exploration of the key chemical transformations involving this compound. We will move beyond simple reaction lists to provide a mechanistic understanding, field-proven experimental protocols, and the strategic rationale behind its application in the synthesis of high-value molecules. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 18268-68-3[1][5]
Molecular Formula C₉H₉ClO₃[1][5]
Molecular Weight 200.62 g/mol [1][2]
Appearance Solid[1]
Melting Point 56-60 °C[1]
SMILES COC1=C(C(=CC(=C1)C=O)Cl)OC[2][6]
InChIKey AMZCHEDPEAQEMC-UHFFFAOYSA-N[2][6]

Synthesis via Vilsmeier-Haack Formylation: A Foundational Route

The most direct and industrially scalable synthesis of this compound involves the formylation of an electron-rich aromatic precursor. The Vilsmeier-Haack reaction is the premier choice for this transformation, utilizing a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[7][8][9] The reaction proceeds via electrophilic aromatic substitution, where the electron-donating methoxy groups of the precursor, 3-chloro-1,2-dimethoxybenzene, activate the ring towards formylation.[8][10]

The Vilsmeier reagent, a chloroiminium salt, is a mild electrophile, making the reaction highly selective for activated aromatic systems and avoiding the harsh conditions of other formylation methods.[8][11]

Diagram 1: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_reagent_formation Vilsmeier Reagent Formation cluster_aromatic_substitution Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Intermediate Iminium Intermediate Vilsmeier->Intermediate Substrate 3-Chloro-1,2- dimethoxybenzene Substrate->Intermediate + Vilsmeier Reagent Product 3-Chloro-4,5-dimethoxy- benzaldehyde Intermediate->Product Hydrolysis (Workup) Reductive_Amination Aldehyde 3-Chloro-4,5-dimethoxy- benzaldehyde Imine Imine/Iminium Ion Intermediate Aldehyde->Imine Amine Primary or Secondary Amine (R₁R₂NH) Amine->Imine Product Substituted Amine Product Imine->Product Reduction Reducer NaBH(OAc)₃ Reducer->Product Wittig_Reaction Aldehyde Aldehyde (R-CHO) Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane [2+2] Cycloaddition Ylide Phosphonium Ylide (Ph₃P=CHR') Ylide->Oxaphosphetane Alkene Alkene (R-CH=CHR') Oxaphosphetane->Alkene Decomposition Ph3PO Triphenylphosphine oxide (Ph₃PO) Oxaphosphetane->Ph3PO Decomposition Pictet_Spengler Aldehyde 3-Chloro-4,5-dimethoxy- benzaldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium + H⁺ Tryptamine Tryptamine Tryptamine->Iminium Spiro Spiroindolenine Intermediate Iminium->Spiro Intramolecular Electrophilic Attack Product Tetrahydro-β-carboline (THBC) Spiro->Product Rearomatization

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Technical Guide: 3-Chloro-4,5-dimethoxybenzaldehyde in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 3-Chloro-4,5-dimethoxybenzaldehyde (CAS No: 18268-68-3), a key aromatic aldehyde building block. Tailored for researchers, medicinal chemists, and process development scientists, this document synthesizes critical information on its commercial availability, quality control, synthesis, and strategic applications, ensuring a foundation of technical accuracy and field-proven insight.

Core Compound Profile & Significance

This compound is a polysubstituted aromatic aldehyde. Its structure is characterized by a benzene ring functionalized with an aldehyde group, a chlorine atom, and two methoxy groups. This unique arrangement of functional groups makes it a valuable intermediate in organic synthesis.

  • Aldehyde Group: Serves as a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and oxidations to the corresponding carboxylic acid.

  • Methoxy Groups: These electron-donating groups activate the aromatic ring, influencing its reactivity and the regioselectivity of further electrophilic aromatic substitution reactions.

  • Chlorine Atom: Provides a site for nucleophilic aromatic substitution or participation in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of complex molecular architectures.

The presence of chlorine is particularly significant in drug development, as halogenated compounds are prevalent in pharmaceuticals, often enhancing properties like metabolic stability and binding affinity.[1]

Key Physicochemical Properties:

Property Value Source
CAS Number 18268-68-3 [2][3][4]
Molecular Formula C₉H₉ClO₃ [2][3]
Molecular Weight 200.62 g/mol [2][5]
Appearance Solid [4]
Melting Point 56-60 °C [5]

| Purity | Typically ≥97% |[3] |

Commercial Sourcing & Supplier Landscape

The availability of this compound is generally good from suppliers specializing in research chemicals and building blocks, though lead times can vary. It is crucial to assess supplier documentation, such as Certificates of Analysis (CoA), to ensure lot-to-lot consistency. Notably, some major suppliers like Sigma-Aldrich have discontinued this specific product, highlighting the dynamic nature of the chemical supply chain.

Comparative Supplier Table:

Supplier Catalog Number (Example) Purity Available Pack Sizes Stock Status/Lead Time
AOBChem 75921 97% 250mg, 500mg, 1g, 5g, 10g, 25g, 100g Smaller packs in stock; larger sizes backordered.[3]
Santa Cruz Biotechnology sc-255017 Not specified; research use Inquire for availability Inquire for availability.[2]
ChemBridge BB-4004191 95% 250 mg Available for order.[4]
Manchester Organics 42-1296 Not specified Inquire for availability Lead time 4-6 weeks.[6]

| King-Pharm | N/A | 97% | Inquire for availability | In Stock, Ready to Ship.[7] |

Note: Availability and pricing are subject to change. Researchers should always request a current quote and CoA.

Synthetic Pathways: A Mechanistic Overview

While proprietary manufacturing details are seldom disclosed, the synthesis of substituted benzaldehydes like this one typically relies on established organic reactions. A plausible and efficient route involves the formylation of the corresponding substituted benzene precursor, 1-chloro-2,3-dimethoxybenzene. The Vilsmeier-Haack reaction is a classic and industrially scalable method for this transformation.

Conceptual Synthetic Workflow: The process involves the electrophilic substitution of an activated aromatic ring with a Vilsmeier reagent, which is generated in situ from a formamide (like N,N-dimethylformamide, DMF) and an activating agent (like phosphorus oxychloride, POCl₃). The resulting iminium salt is then hydrolyzed to yield the final aldehyde.

G precursor 1-Chloro-2,3-dimethoxybenzene (Precursor) intermediate Electrophilic Iminium Salt (Intermediate) precursor->intermediate Vilsmeier-Haack Reaction reagents DMF + POCl₃ (Vilsmeier Reagents) reagents->intermediate hydrolysis Aqueous Workup (Hydrolysis) intermediate->hydrolysis product This compound (Final Product) hydrolysis->product G start Receive Chemical ppe Don PPE: - Safety Goggles - Lab Coat - Nitrile Gloves start->ppe Step 1 fume_hood Handle in Fume Hood ppe->fume_hood Step 2 weigh Weigh Solid fume_hood->weigh Step 3 store Store in Cool, Dry, Well-Ventilated Area (4-8°C Recommended) weigh->store Step 4 (Post-Use) end Dispose Waste per Institutional Protocol weigh->end Step 5 (Waste)

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An In-Depth Technical Guide to 3-Chloro-4,5-dimethoxybenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Chloro-4,5-dimethoxybenzaldehyde, a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. We will delve into its chemical properties, synthesis, characterization, and its emerging role as a versatile building block in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a detailed understanding of this compound's potential.

Introduction: The Chemical and Biological Significance of this compound

This compound, with the IUPAC name This compound [1], is a crystalline solid at room temperature. Its structure, characterized by a benzaldehyde core with a chlorine atom and two methoxy groups at positions 3, 4, and 5 respectively, imparts a unique combination of steric and electronic properties. These features make it a valuable intermediate in the synthesis of a wide array of complex organic molecules.

The benzaldehyde moiety itself is a common scaffold in biologically active compounds, exhibiting a range of activities including antimicrobial, anti-inflammatory, and anticancer effects. The specific substitution pattern of this compound can significantly influence its reactivity and biological profile, making it a target of interest for the design of new drug candidates.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 18268-68-3[1]
Molecular Formula C₉H₉ClO₃[1]
Molecular Weight 200.62 g/mol [1]
Melting Point 56-60 °C
Appearance Solid
SMILES COC1=C(C(=CC(=C1)C=O)Cl)OC[1]
InChIKey AMZCHEDPEAQEMC-UHFFFAOYSA-N[1]

Synthesis and Methodology: A Rational Approach

The synthesis of this compound can be strategically approached from readily available starting materials. A plausible and efficient synthetic route commences with vanillin, a bio-based phenolic aldehyde. This multi-step synthesis is designed to ensure high purity of the final product and is scalable for laboratory and potential industrial applications.

Synthetic Strategy Overview

The overall synthetic pathway involves three key transformations:

  • Electrophilic Aromatic Substitution: Chlorination of the vanillin ring.

  • Demethylation: Removal of the methyl group from the 4-hydroxy position.

  • Williamson Ether Synthesis: Methylation of the resulting dihydroxy intermediate.

Synthesis_Overview Vanillin Vanillin Chlorination Chlorination (NCS, Acetic Acid) Vanillin->Chlorination Chlorovanillin 5-Chlorovanillin Chlorination->Chlorovanillin Demethylation Demethylation (AlCl3, Pyridine) Chlorovanillin->Demethylation Dihydroxybenzaldehyde 3-Chloro-4,5- dihydroxybenzaldehyde Demethylation->Dihydroxybenzaldehyde Methylation Methylation (Dimethyl Sulfate, Base) Dihydroxybenzaldehyde->Methylation FinalProduct 3-Chloro-4,5- dimethoxybenzaldehyde Methylation->FinalProduct Reaction_Mechanisms cluster_0 Williamson Ether Synthesis (Methylation) Phenol Ar-OH Base Base (e.g., K2CO3) Phenol->Base Deprotonation Phenoxide Ar-O⁻ (Phenoxide ion) Base->Phenoxide SN2 SN2 Attack Phenoxide->SN2 DMS Dimethyl Sulfate (CH3)2SO4 DMS->SN2 Ether Ar-OCH3 (Ether) SN2->Ether Biological_Applications Core This compound Intermediate Synthetic Intermediate Core->Intermediate Anticancer Anticancer Agents Intermediate->Anticancer Leads to Antimicrobial Antimicrobial Agents Intermediate->Antimicrobial Leads to Antioxidant Antioxidant / Anti-inflammatory Intermediate->Antioxidant Leads to

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A Technical Guide to the SMILES Representation of 3-Chloro-4,5-dimethoxybenzaldehyde: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical examination of 3-Chloro-4,5-dimethoxybenzaldehyde, a key substituted aromatic aldehyde used in advanced chemical synthesis. Our focus extends beyond its basic properties to a detailed deconstruction of its machine-readable SMILES notation, offering a foundational understanding for researchers in computational chemistry, drug discovery, and materials science. We will explore its physicochemical characteristics, outline a representative synthetic pathway, and discuss its applications as a versatile chemical intermediate.

Foundational Concepts: Simplified Molecular-Input Line-Entry System (SMILES)

Before dissecting the target molecule, it is crucial to understand the language used to represent it digitally. The Simplified Molecular-Input Line-Entry System (SMILES) is a line notation for describing the structure of chemical species using short ASCII strings. Developed in the 1980s, it has become an industry standard for chemical informatics, enabling the storage, searching, and computational analysis of molecular structures in large databases. Its syntax encodes atomic composition, connectivity, and stereochemistry in a human-readable yet machine-parsable format.

Deconstructing the SMILES for this compound

The canonical SMILES string for this compound is COC1=C(C(=CC(=C1)C=O)Cl)OC .[1][2] This compact string precisely describes the molecule's two-dimensional structure. Let's break it down to understand how each character maps to the molecular graph.

The logic of constructing this SMILES string follows a traversal of the molecular graph, starting from one end and building the representation atom by atom and bond by bond. The benzene ring serves as the core scaffold.

  • COC1 : The traversal begins with a methoxy group (COC). The carbon of the methoxy group is attached to an aromatic ring, which is designated by the number 1. This number marks the opening of the ring.

  • =C(...) : The next atom in the ring is a carbon (C), connected by an implicit aromatic bond (often represented as alternating single and double, though SMILES handles aromaticity). The parentheses (...) indicate a branch attached to this carbon.

  • C(=CC(=C1)C=O)Cl : This is the core of the benzene ring description.

    • C: The second carbon in the ring.

    • =C: The third carbon.

    • C(=C1): The fourth carbon, which is bonded to the fifth carbon. The 1 here signifies the closing of the ring, connecting this carbon back to the first atom designated with 1.

    • C=O: Attached to the fifth ring carbon is an aldehyde group, represented as a carbon double-bonded to an oxygen.

    • Cl: Attached to the sixth ring carbon is a chlorine atom.

  • )OC : Moving back to the initial branching point, the second methoxy group (OC) is defined as being attached to the final carbon of the main ring structure.

The following diagram illustrates the logical construction of the SMILES string from the molecular structure.

Synthesis_Workflow reagent reagent process process product product start_material start_material sm Starting Material: 1-Chloro-2,3-dimethoxybenzene reaction Electrophilic Aromatic Substitution (Formylation) sm->reaction reagents Reagents: POCl₃ + DMF formation In Situ Formation of Vilsmeier Reagent reagents->formation formation->reaction Electrophile hydrolysis Aqueous Hydrolysis (e.g., NaOH solution) reaction->hydrolysis Intermediate Iminium Salt purification Extraction & Purification (Chromatography/Recrystallization) hydrolysis->purification Crude Product fp Final Product: This compound purification->fp

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Methodological & Application

Application Note: Strategic Synthesis of Substituted Isoquinolines Utilizing 3-Chloro-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds, including analgesics, antimicrobials, and anticancer agents.[1][2] This application note provides a detailed guide for researchers and drug development professionals on the synthesis of substituted isoquinolines using 3-Chloro-4,5-dimethoxybenzaldehyde as a versatile and strategic starting material. We present two robust and widely applicable protocols: the Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and the Bischler-Napieralski reaction for dihydroisoquinolines, which can be subsequently aromatized. This guide emphasizes the underlying reaction mechanisms, provides step-by-step experimental procedures, and offers field-proven insights into reaction optimization and troubleshooting.

Introduction: The Significance of the Isoquinoline Scaffold

Isoquinoline alkaloids are a large and diverse family of naturally occurring compounds, many of which have been used in traditional medicine for centuries.[1][3] Modern research has validated their therapeutic potential, with isoquinoline derivatives being investigated and developed for a wide range of conditions, including cancer, microbial infections, inflammation, and cardiovascular disease.[2][3][4] The 1-benzylisoquinoline backbone, for example, is found in alkaloids like papaverine, a vasodilator.[5] The ability to synthetically access diverse isoquinoline structures is therefore of paramount importance in drug discovery.

This compound is an excellent starting material for this purpose. Its electron-donating methoxy groups activate the aromatic ring for electrophilic substitution, a key step in the cyclization reactions, while the chloro substituent provides a handle for further synthetic modifications, such as cross-coupling reactions, enabling the creation of diverse chemical libraries. This document details two primary synthetic pathways to leverage this key building block.

Starting Material: this compound

A thorough understanding of the primary starting material is critical for successful synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 18268-68-3[6]
Molecular Formula C₉H₉ClO₃[6][7]
Molecular Weight 200.62 g/mol [6]
Appearance Solid
Melting Point 56-60 °C[7]
IUPAC Name This compound[6]

Safety Profile: this compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

Synthetic Pathways and Protocols

This section outlines the two primary methods for constructing the isoquinoline core from this compound.

G cluster_0 Pathway 1: Pictet-Spengler Reaction cluster_1 Pathway 2: Bischler-Napieralski Reaction start This compound ps_reaction Condensation & Intramolecular Cyclization start->ps_reaction Aldehyde Component bn_amide Amide Formation start->bn_amide Via conversion to corresponding acid/acyl chloride ps_amine β-Arylethylamine ps_amine->ps_reaction ps_product Substituted Tetrahydroisoquinoline ps_reaction->ps_product bn_amine β-Phenethylamine bn_amine->bn_amide bn_reaction Intramolecular Cyclization (Dehydrating Agent) bn_amide->bn_reaction bn_product Substituted Dihydroisoquinoline bn_reaction->bn_product

Caption: Overview of synthetic pathways to isoquinolines.

Strategy 1: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular ring closure.[9][10] The reaction is driven by the formation of a highly electrophilic iminium ion, which is then attacked by the electron-rich aromatic ring.[9] The presence of two electron-donating methoxy groups on the starting benzaldehyde facilitates this cyclization under relatively mild conditions.[11]

PictetSpengler Amine β-Arylethylamine Imine Schiff Base / Imine Amine->Imine + Aldehyde, -H₂O Aldehyde 3-Chloro-4,5-dimethoxy- benzaldehyde Aldehyde->Imine Iminium Iminium Ion (Electrophile) Imine->Iminium + H⁺ (Acid Catalyst) Spiro Cyclized Intermediate (Loss of Aromaticity) Iminium->Spiro Intramolecular Electrophilic Aromatic Substitution Product 1,2,3,4-Tetrahydroisoquinoline Spiro->Product - H⁺ (Rearomatization)

Caption: Mechanism of the Pictet-Spengler Reaction.

This protocol describes the reaction of homoveratrylamine (3,4-dimethoxyphenethylamine) with this compound.

Table 2: Reagents and Conditions for Pictet-Spengler Reaction

Reagent/ParameterQuantity/ValueMoles (Equivalents)Notes
Homoveratrylamine1.81 g10.0 mmol (1.0 eq)The β-arylethylamine component.
This compound2.01 g10.0 mmol (1.0 eq)The aldehyde component.
Trifluoroacetic Acid (TFA)1.5 mL~20 mmol (~2.0 eq)Acid catalyst. Can be substituted with HCl.[9]
Dichloromethane (DCM)50 mL-Anhydrous solvent.
Reaction TemperatureRoom Temp. -> 40°C-Gentle heating may be required.
Reaction Time12-24 hours-Monitor by TLC.

Step-by-Step Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add homoveratrylamine (1.0 eq) and this compound (1.0 eq).

  • Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) and stir until all solids are dissolved.

  • Catalyst Addition: Slowly add trifluoroacetic acid (TFA, ~2.0 eq) to the solution at room temperature. An exotherm may be observed.

  • Reaction: Stir the mixture at room temperature. If the reaction is sluggish (as monitored by Thin Layer Chromatography - TLC), gently heat the mixture to reflux (approx. 40°C) for 12-24 hours until the starting materials are consumed.

  • Workup - Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH of the aqueous layer is ~8-9.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure tetrahydroisoquinoline product.

Causality and Troubleshooting:

  • Why TFA? Strong acids like TFA are required to protonate the intermediate imine, forming the highly reactive iminium ion which is necessary for the cyclization step.[9] For less activated aromatic rings, stronger acids or higher temperatures may be necessary.[9]

  • Low Yield? Incomplete reaction can be addressed by increasing the reaction time or temperature.[12] Ensure the β-arylethylamine is of high purity, as impurities can inhibit the reaction. The electron-donating groups on both reactants in this example facilitate the reaction.[11]

Strategy 2: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines from β-phenylethylamides.[13][14] The process involves an intramolecular cyclization of the amide using a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[13][15] The resulting dihydroisoquinoline can then be dehydrogenated (aromatized) to the corresponding isoquinoline.

The reaction is believed to proceed through a nitrilium ion intermediate. The dehydrating agent activates the amide's carbonyl oxygen, facilitating its departure and the subsequent formation of the electrophilic nitrilium species, which is then attacked by the phenyl ring.[14][15]

BischlerNapieralski Amide β-Phenylethylamide Intermediate1 Imidoyl Phosphate Intermediate Amide->Intermediate1 + POCl₃ Reagent Dehydrating Agent (e.g., POCl₃) Reagent->Intermediate1 Nitrilium Nitrilium Ion (Electrophile) Intermediate1->Nitrilium - [OPOCl₂]⁻ Spiro Cyclized Intermediate (Loss of Aromaticity) Nitrilium->Spiro Intramolecular Electrophilic Aromatic Substitution Product 3,4-Dihydroisoquinoline Spiro->Product - H⁺ (Rearomatization)

Caption: Mechanism of the Bischler-Napieralski Reaction.

This synthesis first requires the formation of an amide from a phenethylamine and a carboxylic acid derived from our starting aldehyde.

Step A: Amide Formation

First, this compound must be oxidized to 3-chloro-4,5-dimethoxybenzoic acid (a standard procedure, e.g., using KMnO₄ or Jones oxidation, not detailed here). This acid is then coupled with a phenethylamine.

Table 3: Reagents and Conditions for Amide Formation

Reagent/ParameterQuantity/ValueMoles (Equivalents)Notes
3-chloro-4,5-dimethoxybenzoic acid2.17 g10.0 mmol (1.0 eq)Precursor from starting aldehyde.
Oxalyl Chloride0.96 mL11.0 mmol (1.1 eq)For conversion to acid chloride.
Dopamine Hydrochloride1.90 g10.0 mmol (1.0 eq)The phenethylamine component.
Triethylamine (TEA)4.2 mL30.0 mmol (3.0 eq)Base to neutralize HCl.
Dichloromethane (DCM)60 mL-Anhydrous solvent.
Reaction Temperature0°C to Room Temp.-Control exotherm.

Procedure:

  • Suspend 3-chloro-4,5-dimethoxybenzoic acid (1.0 eq) in anhydrous DCM (30 mL). Add a catalytic amount of DMF (1 drop).

  • Cool to 0°C and add oxalyl chloride (1.1 eq) dropwise. Allow the mixture to warm to room temperature and stir for 2 hours until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.

  • In a separate flask, suspend dopamine hydrochloride (1.0 eq) in anhydrous DCM (30 mL) and add triethylamine (3.0 eq). Stir for 15 minutes.

  • Dissolve the crude acid chloride in DCM (10 mL) and add it dropwise to the dopamine suspension at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude amide, which can be purified by recrystallization or chromatography.

Step B: Bischler-Napieralski Cyclization

Table 4: Reagents and Conditions for Cyclization

Reagent/ParameterQuantity/ValueMoles (Equivalents)Notes
Amide from Step A10.0 mmol (1.0 eq)-Must be thoroughly dried.
Phosphorus Oxychloride (POCl₃)2.8 mL30.0 mmol (3.0 eq)Dehydrating agent and solvent.
Acetonitrile (MeCN) or Toluene50 mL-Anhydrous solvent.
Reaction Temperature80-110°C (Reflux)-Varies with solvent.
Reaction Time2-4 hours-Monitor by TLC.

Procedure:

  • Setup: Dissolve the dried amide (1.0 eq) in anhydrous acetonitrile (50 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0°C and add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise via syringe.[12]

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Workup - Quenching: Cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This is a highly exothermic and hazardous step that must be done slowly in a fume hood.

  • Basification: Once all the ice has melted, carefully basify the acidic aqueous solution to pH 8-9 with a cold concentrated NaOH or NH₄OH solution.

  • Extraction: Extract the product with DCM or ethyl acetate (3 x 40 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude dihydroisoquinoline by column chromatography.

Causality and Optimization:

  • Choice of Dehydrating Agent: POCl₃ is a common and effective reagent.[15] For less reactive substrates, a stronger system like P₂O₅ in refluxing POCl₃ may be required to drive the reaction to completion.[15]

  • Side Reactions: A potential side reaction is the retro-Ritter reaction, which can form styrene derivatives, especially with certain substrates.[13] Using the corresponding nitrile as a solvent can sometimes suppress this side reaction by shifting the equilibrium.[13]

  • Aromatization: The resulting 3,4-dihydroisoquinoline can be aromatized to the fully conjugated isoquinoline by oxidation, for example, using palladium on carbon (Pd/C) in a high-boiling solvent or with reagents like manganese dioxide (MnO₂).

Conclusion

This compound serves as an exemplary building block for the efficient construction of medicinally relevant isoquinoline and tetrahydroisoquinoline scaffolds. The Pictet-Spengler and Bischler-Napieralski reactions offer reliable and versatile pathways to these core structures. By understanding the mechanisms and carefully controlling the reaction conditions as detailed in these protocols, researchers can effectively synthesize a wide range of substituted isoquinolines, paving the way for the development of novel therapeutic agents.

References

  • Isoquinoline alkaloids . Caring Sunshine. [Link]

  • Pictet–Spengler reaction . Grokipedia. [Link]

  • Pictet–Spengler reaction . Wikipedia. [Link]

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  • This compound | C9H9ClO3 . PubChem. [Link]

  • Isoquinoline . Wikipedia. [Link]

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  • Bischler–Napieralski reaction . Wikipedia. [Link]

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  • Bischler-Napieralski Reaction: Examples & Mechanism . NROChemistry. [Link]

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  • A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines . Organic Letters. [Link]

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines . MDPI. [Link]

  • Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds . Molecules. [Link]

  • Bischler–Napieralski Reaction | Prepare for GATE, NET . YouTube. [Link]

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  • Modified pictet-spengler reaction and products prepared there

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The Strategic Role of 3-Chloro-4,5-dimethoxybenzaldehyde in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is often centered on the strategic utilization of versatile chemical scaffolds. 3-Chloro-4,5-dimethoxybenzaldehyde, also known as 5-chloroveratraldehyde, has emerged as a valuable building block in the synthesis of a diverse array of biologically active molecules.[1][2][3] Its unique substitution pattern, featuring a reactive aldehyde functionality, two methoxy groups, and a chloro substituent, provides a rich platform for chemical modification and the exploration of structure-activity relationships (SAR). This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on the synthesis of chalcones and Schiff bases as potential anticancer and antimicrobial agents. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a starting material is paramount for its effective and safe use in synthesis.

PropertyValueReference
CAS Number 18268-68-3[1][3]
Molecular Formula C₉H₉ClO₃[1][3]
Molecular Weight 200.62 g/mol [1][3]
Appearance Solid[3]
Melting Point 56-60 °C[3]
Solubility Soluble in common organic solvents.
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

Note: Always consult the Safety Data Sheet (SDS) from your supplier for the most current and comprehensive safety information before handling this compound.

Core Synthetic Applications in Medicinal Chemistry

The aldehyde functional group of this compound is the primary site of chemical modification, enabling the construction of more complex molecular architectures. Two of the most prominent applications in medicinal chemistry are the synthesis of chalcones and Schiff bases.

Chalcones: A Privileged Scaffold for Anticancer Agents

Chalcones are α,β-unsaturated ketones that serve as precursors to flavonoids and exhibit a wide range of pharmacological activities, including anticancer properties.[4][5] The synthesis of chalcones from this compound is typically achieved through the Claisen-Schmidt condensation.[4]

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic aldehyde (in this case, this compound) and a ketone containing α-hydrogens (an acetophenone derivative).[4] The reaction proceeds via an aldol condensation followed by dehydration to yield the chalcone.

Claisen_Schmidt cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products A This compound E Chalcone Derivative A->E Condensation B Acetophenone Derivative B->E C Base Catalyst (e.g., NaOH, KOH) D Solvent (e.g., Ethanol) F Water

Caption: General workflow for Chalcone synthesis.

This protocol provides a general procedure for the synthesis of a chalcone derivative from this compound and a substituted acetophenone.

Materials:

  • This compound (1.0 eq)

  • Substituted Acetophenone (e.g., 4'-hydroxyacetophenone) (1.0 eq)

  • Ethanol

  • Potassium Hydroxide (KOH) solution (40% w/v in water)

  • Dilute Hydrochloric Acid (HCl)

  • Deionized Water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve this compound and the substituted acetophenone in a minimal amount of ethanol with stirring.

  • Initiation of Reaction: Cool the flask in an ice bath. Slowly add the aqueous KOH solution dropwise to the stirred mixture. Maintain the temperature below 10°C.

  • Reaction Progression: Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl until the pH is acidic.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water until the filtrate is neutral.

  • Drying and Purification: Dry the crude product. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

Causality Behind Experimental Choices:

  • Base Catalyst: The use of a strong base like KOH is crucial for the deprotonation of the α-carbon of the acetophenone, forming the reactive enolate nucleophile.

  • Low Temperature Initiation: The initial reaction is often exothermic. Starting at a low temperature helps to control the reaction rate and minimize side reactions.

  • Acidification: Acidification is necessary to neutralize the base and precipitate the chalcone product, which is typically insoluble in acidic aqueous media.

Chalcones derived from substituted benzaldehydes have demonstrated significant anticancer activity against various cancer cell lines.[4][5][6] While specific IC₅₀ values for derivatives of this compound are not extensively reported, data from structurally similar chalcones suggest potent cytotoxic effects.

Chalcone Derivative ClassCancer Cell LineReported IC₅₀ (µM)Reference
Chloro-substituted ChalconesMCF-7 (Breast)0.8
Chloro-substituted ChalconesT47D (Breast)0.34[6]
Chloro-substituted ChalconesHeLa (Cervical)4.78[6]
Trimethoxy ChalconesHCT116 (Colon)< 0.05
Trimethoxy ChalconesHT-29 (Colon)2.6 - 5.1[5]

This table presents data for analogous chalcone derivatives to indicate the potential activity of compounds derived from this compound.

The anticancer mechanism of chalcones is often attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in cell proliferation and survival, such as the K-Ras signaling pathway.[7]

Anticancer_Mechanism cluster_pathway Oncogenic Signaling Pathway Ras K-Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Chalcone Chalcone Derivative Chalcone->Ras Inhibits

Caption: Inhibition of K-Ras signaling by Chalcones.

Schiff Bases: Versatile Antimicrobial Agents

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde. Derivatives of this compound can be readily synthesized and have shown promise as antimicrobial agents.[8][9]

The formation of a Schiff base is a nucleophilic addition-elimination reaction. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting carbinolamine intermediate then dehydrates to form the stable imine.

Schiff_Base_Formation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Aldehyde This compound SchiffBase Schiff Base (Imine) Aldehyde->SchiffBase Condensation Amine Primary Amine Amine->SchiffBase Catalyst Acid or Base Catalyst (optional) Solvent e.g., Ethanol, Methanol Water Water

Caption: General workflow for Schiff Base synthesis.

This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (e.g., a substituted aniline) (1.0 eq)

  • Methanol or Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

Procedure:

  • Dissolution: Dissolve this compound in methanol in a round-bottom flask.

  • Addition of Amine: Add an equimolar amount of the primary amine to the solution.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by filtration and wash with a small amount of cold methanol. The product can be further purified by recrystallization.

Causality Behind Experimental Choices:

  • Catalyst: A catalytic amount of acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.

  • Reflux: Heating the reaction mixture provides the necessary activation energy for the dehydration of the carbinolamine intermediate to form the stable imine.

Schiff bases derived from substituted benzaldehydes have been reported to possess significant antibacterial and antifungal activities.[8][9] The imine linkage is believed to be crucial for their biological activity.

Schiff Base Derivative ClassMicroorganismReported MIC (µg/mL)Reference
Chloro-substitutedB. subtilis45.2
Chloro-substitutedE. coli1.6[9]
Chloro-substitutedP. fluorescence2.8[9]
Chloro-substitutedS. aureus3.4[9]
Chloro-substitutedA. niger (fungus)47.5[9]
Diaminodipropylamine derivedCandida (fungus)24

This table presents data for analogous Schiff base derivatives to indicate the potential activity of compounds derived from this compound.

Future Perspectives: Expansion into Kinase Inhibitor Scaffolds

Beyond chalcones and Schiff bases, the this compound scaffold holds potential for the synthesis of more complex heterocyclic systems, such as quinazolines, which are known to be potent kinase inhibitors.[10][11][12] The chloro and dimethoxy substituents can influence the binding affinity and selectivity of these compounds for various kinase targets. Further exploration in this area could lead to the discovery of novel therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase activity.

Conclusion

This compound is a readily accessible and highly versatile building block in medicinal chemistry. Its application in the synthesis of chalcones and Schiff bases provides a direct route to compounds with significant potential as anticancer and antimicrobial agents. The protocols and data presented in this guide offer a solid foundation for researchers to explore the vast chemical space accessible from this scaffold and to contribute to the development of the next generation of therapeutic agents.

References

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (URL: [Link])

  • Quinazoline derivatives: synthesis and bioactivities. (URL: [Link])

  • Synthesis of Chalcones with Anticancer Activities. (URL: [Link])

  • EFFICIENT SYNTHESIS OF CHLORO CHALCONES UNDER ULTRASOUND IRRADIATION, THEIR ANTICANCER ACTIVITIES AND MOLECULAR DOCKING STUDIES. (URL: [Link])

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (URL: [Link])

  • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. (URL: [Link])

  • Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. (URL: [Link])

  • Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. (URL: [Link])

  • Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling. (URL: [Link])

  • IC50 values and selectivity index of chalcone (1-4) against cancer cells. (URL: [Link])

  • Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. (URL: [Link])

  • Synthesis, Characterization and Antimicrobial activity of Schiff Base Compounds. (URL: [Link])

  • Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3 0 -diaminodipropylamine. (URL: [Link])

  • Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. (URL: [Link])

  • synthesis, characterization and biological evaluation of some new chalcones. (URL: [Link])

  • Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. (URL: [Link])

  • This compound. (URL: [Link])

  • Synthesis, Characterization and Antimicrobial Evaluation of New Chalcone Derivatives From3- benzyloxy-4- methoxybenzaldehyde. (URL: [Link])

  • Medicinal chemistry for 2020. (URL: [Link])

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (URL: [Link])

  • Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. (URL: [Link])

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Application Notes and Protocols for the Pictet-Spengler Reaction with 3-Chloro-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for performing the Pictet-Spengler reaction using 3-Chloro-4,5-dimethoxybenzaldehyde and a suitable β-arylethylamine, such as dopamine hydrochloride, to synthesize substituted tetrahydroisoquinolines. This class of compounds is of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active alkaloids. These application notes detail the reaction mechanism, provide a step-by-step experimental protocol, and include critical insights for successful execution and optimization.

Introduction: The Pictet-Spengler Reaction

The Pictet-Spengler reaction, first reported by Amé Pictet and Theodor Spengler in 1911, is a robust and efficient method for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines.[1][2] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1][3][4] The driving force of this reaction is the formation of an electrophilic iminium ion, which is then attacked by the electron-rich aromatic ring.[1][5][6]

The versatility of the Pictet-Spengler reaction has made it a cornerstone in the synthesis of a wide array of natural products and pharmacologically active molecules.[7][8][9] The substitution pattern on both the β-arylethylamine and the aldehyde can be varied to generate a diverse library of heterocyclic compounds. The use of this compound as the aldehyde component introduces specific electronic and steric features that influence the reactivity and outcome of the reaction, leading to the formation of highly functionalized tetrahydroisoquinoline scaffolds.

Reaction Mechanism and Rationale

The Pictet-Spengler reaction proceeds through a well-established mechanism. Understanding this pathway is crucial for troubleshooting and optimizing the reaction conditions.

Step 1: Imine Formation The reaction initiates with the condensation of the primary amine of the β-arylethylamine (e.g., dopamine) with the carbonyl group of this compound to form a Schiff base (imine). This step is typically reversible and is often favored by the removal of water.

Step 2: Iminium Ion Formation Under acidic conditions, the nitrogen atom of the imine is protonated, forming a highly electrophilic iminium ion.[1][5][10] The acid catalyst is therefore essential for activating the intermediate for the subsequent cyclization.

Step 3: Intramolecular Electrophilic Aromatic Substitution The electron-rich aromatic ring of the β-arylethylamine then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion in an intramolecular electrophilic aromatic substitution (SEAr) reaction.[5] This is the key ring-closing step that forms the new heterocyclic ring. The presence of electron-donating groups, such as the methoxy groups in the dopamine backbone, enhances the nucleophilicity of the aromatic ring and facilitates this step.[11]

Step 4: Rearomatization The resulting carbocation intermediate is then deprotonated to restore the aromaticity of the system, yielding the final tetrahydroisoquinoline product.

Pictet_Spengler_Mechanism Figure 1: Pictet-Spengler Reaction Mechanism reagents Dopamine + This compound imine Schiff Base (Imine) reagents->imine Condensation (-H2O) iminium Iminium Ion (Acid-catalyzed) imine->iminium Protonation (H+) cyclization Intramolecular Cyclization (SEAr) iminium->cyclization Ring Closure product Tetrahydroisoquinoline cyclization->product Deprotonation (-H+)

Caption: Generalized workflow of the Pictet-Spengler reaction.

Experimental Protocol

This protocol outlines a general procedure for the Pictet-Spengler reaction between dopamine hydrochloride and this compound. Optimization of reaction time, temperature, and solvent may be necessary for specific applications.

Materials and Reagents
  • Dopamine hydrochloride

  • This compound[12]

  • Solvent: Methanol (MeOH) or a mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA)

  • Acid catalyst (if not using TFA as solvent): Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

Step-by-Step Procedure
  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve dopamine hydrochloride (1.0 eq) in the chosen solvent (e.g., methanol, approximately 15 mL per mmol of dopamine hydrochloride).

  • Addition of Aldehyde: To the stirred solution, add this compound (1.0 - 1.2 eq) at room temperature. A slight excess of the aldehyde can help ensure complete consumption of the amine.[11]

  • Acid Catalysis: If not using an acidic solvent system like DCM/TFA, add the acid catalyst (e.g., a few drops of concentrated HCl or 0.1-0.5 eq of TFA) to the reaction mixture. The use of an acid catalyst is generally required to facilitate the formation of the reactive iminium ion.[1][3]

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature. For many Pictet-Spengler reactions, conditions can range from room temperature to reflux, with reaction times varying from a few hours to 24 hours.[4] Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature if it was heated.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

    • Dissolve the residue in an organic solvent such as ethyl acetate and transfer it to a separatory funnel.

    • Carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate. Be cautious of potential gas evolution.

    • Wash the organic layer sequentially with water and then brine.[4]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tetrahydroisoquinoline product.

Key Reaction Parameters and Optimization

The success and efficiency of the Pictet-Spengler reaction can be influenced by several factors.

ParameterRecommended Range/ConditionRationale and Expert Insights
Solvent Methanol, Dichloromethane (DCM), TolueneThe choice of solvent can influence reaction rates and solubility of reagents. Protic solvents like methanol can participate in proton transfer steps, while aprotic solvents like DCM are often used with strong acid catalysts like TFA.
Acid Catalyst Trifluoroacetic acid (TFA), Hydrochloric acid (HCl), Lewis Acids (e.g., BF₃·OEt₂)Strong Brønsted or Lewis acids are typically required to promote the formation of the electrophilic iminium ion.[5] The acidity of the medium can be critical, with some less reactive substrates requiring superacid conditions.[10][13]
Temperature Room Temperature to RefluxThe optimal temperature depends on the reactivity of the substrates. Electron-rich systems may react at room temperature, while less reactive starting materials may require heating to overcome the activation energy for cyclization.[6]
Reaction Time 1 - 24 hoursReaction progress should be monitored by TLC to determine the optimal reaction time and avoid the formation of byproducts.
Stoichiometry 1.0 - 1.2 equivalents of aldehydeA slight excess of the aldehyde can drive the initial imine formation to completion.[11]

Visualization of the Experimental Workflow

Experimental_Workflow Figure 2: Experimental Workflow A 1. Dissolve Dopamine HCl in Solvent B 2. Add 3-Chloro-4,5- dimethoxybenzaldehyde A->B C 3. Add Acid Catalyst (if required) B->C D 4. Stir at appropriate temperature & Monitor by TLC C->D E 5. Reaction Workup: - Quench/Neutralize - Extract - Dry D->E F 6. Purification by Column Chromatography E->F G Pure Tetrahydroisoquinoline Product F->G

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound may cause skin and eye irritation.[12]

  • Strong acids such as HCl and TFA are corrosive and should be handled with extreme care.

Conclusion

The Pictet-Spengler reaction remains a highly valuable and versatile tool for the synthesis of tetrahydroisoquinoline derivatives. By following the detailed protocol and considering the key reaction parameters outlined in these application notes, researchers can successfully synthesize novel compounds from this compound for applications in drug discovery and development. The provided insights into the reaction mechanism and optimization strategies are intended to empower scientists to adapt and refine this powerful synthetic method for their specific research needs.

References

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • Molecules. The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • PubMed Central. Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. [Link]

  • Name-Reaction.com. Pictet-Spengler reaction. [Link]

  • NROChemistry. Pictet-Spengler Reaction. [Link]

  • Digital Commons@DePaul. Chemical Reaction Kinetics of the Pictet-Spengler Reaction. [Link]

  • Bentham Science. Synthetic versus enzymatic pictet-spengler reaction: An overview. [Link]

  • Semantic Scholar. The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • PubMed. The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • ResearchGate. The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • ResearchGate. Pictet-Spengler-type reaction involving dopamine hydrobromide and aldehydes. [Link]

  • ResearchGate. Pictet‐Spengler reaction between dopamine and a panel of substituted.... [Link]

  • chemeurope.com. Pictet-Spengler reaction. [Link]

  • PMC. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. [Link]

  • PubMed Central. The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • Springer. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

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The Strategic Application of 3-Chloro-4,5-dimethoxybenzaldehyde in Alkaloid Synthesis: Advanced Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Alkaloids

For researchers, scientists, and professionals in drug development, the quest for novel molecular architectures with potent biological activities is perpetual. Isoquinoline alkaloids, a vast and diverse family of natural products, have long been a fertile ground for such discoveries, exhibiting a wide spectrum of pharmacological properties. At the heart of synthesizing these complex molecules lies the art of selecting the right starting materials—building blocks that offer both versatility and strategic functional handles. 3-Chloro-4,5-dimethoxybenzaldehyde emerges as a preeminent choice, a highly functionalized aromatic aldehyde that serves as a linchpin for the construction of several classes of isoquinoline alkaloids, including protoberberines, phthalideisoquinolines, and papaverine analogs.

This technical guide provides an in-depth exploration of the utility of this compound in alkaloid synthesis. Moving beyond a mere recitation of steps, we will delve into the causality behind experimental choices, offering field-proven insights into the key transformations that unlock the synthetic potential of this invaluable building block. Each protocol is designed as a self-validating system, grounded in established chemical principles and supported by authoritative references.

Core Synthetic Strategies and Mechanistic Considerations

The strategic positioning of the chloro and dimethoxy substituents on the benzaldehyde ring dictates its reactivity and the subsequent pathways for constructing the isoquinoline core. The electron-donating methoxy groups activate the aromatic ring, facilitating electrophilic aromatic substitution reactions that are central to isoquinoline synthesis. Conversely, the chloro group, while electron-withdrawing, can serve as a handle for further functionalization or be retained in the final product to modulate its biological activity.

The primary routes to isoquinoline alkaloids from substituted benzaldehydes are the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. The choice of reaction depends on the desired final structure, particularly the substitution pattern and oxidation state of the resulting isoquinoline ring.

PART 1: Synthesis of Protoberberine Alkaloids

Protoberberine alkaloids are characterized by a tetracyclic ring system and have demonstrated a range of biological activities, including antimicrobial and anticancer effects. The synthesis of a protoberberine scaffold from this compound can be envisioned through a multi-step sequence involving a Pictet-Spengler reaction.

Conceptual Workflow for Protoberberine Synthesis

The overall strategy involves the condensation of a phenethylamine derivative (such as dopamine) with this compound to form a Schiff base, which then undergoes an intramolecular cyclization via the Pictet-Spengler reaction to form a tetrahydroisoquinoline. Subsequent steps would involve the formation of the fourth ring to complete the protoberberine skeleton.

protoberberine_synthesis start This compound pictet Pictet-Spengler Reaction (Acid Catalysis) start->pictet amine Dopamine Hydrochloride amine->pictet schiff Schiff Base Intermediate thq Tetrahydroisoquinoline Intermediate schiff->thq pictet->schiff ring_closure Ring Closure/ Berberine Bridge Enzyme mimic thq->ring_closure protoberberine Protoberberine Alkaloid ring_closure->protoberberine

Caption: Synthetic workflow for protoberberine alkaloids.

Protocol 1: Pictet-Spengler Synthesis of a Tetrahydroisoquinoline Intermediate

This protocol details the initial and crucial Pictet-Spengler reaction between this compound and dopamine hydrochloride.

Materials:

  • This compound

  • Dopamine hydrochloride

  • Hydrochloric acid (concentrated)

  • Methanol

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) and dopamine hydrochloride (1.05 eq) in methanol.

  • Acid Catalysis: To the stirred solution, add concentrated hydrochloric acid (0.2 eq) dropwise at room temperature. The addition of acid is crucial for the in-situ formation of the iminium ion, which is the reactive electrophile in the Pictet-Spengler reaction.[1][2]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from 4 to 12 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). The organic layers are combined.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude tetrahydroisoquinoline intermediate by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Rationale for Experimental Choices:

  • Acid Catalyst: The Pictet-Spengler reaction is acid-catalyzed to facilitate the formation of the electrophilic iminium ion from the initially formed Schiff base.[1]

  • Dopamine Hydrochloride: The use of the hydrochloride salt of dopamine ensures its stability and solubility in the reaction medium.

  • Reflux Conditions: Heating the reaction mixture increases the rate of both the Schiff base formation and the subsequent cyclization.

PART 2: Synthesis of Phthalideisoquinoline Alkaloids (Noscapine Analogs)

Phthalideisoquinoline alkaloids, such as noscapine, are known for their antitussive and potential anticancer properties.[3] The synthesis of the phthalideisoquinoline core involves the condensation of a tetrahydroisoquinoline derivative with a phthalide moiety. This compound can serve as a precursor to the phthalide component.

Conceptual Workflow for Phthalideisoquinoline Synthesis

This synthetic route begins with the conversion of this compound to the corresponding phthalide, which is then coupled with a suitable tetrahydroisoquinoline.

phthalideisoquinoline_synthesis start This compound oxidation Oxidation to Carboxylic Acid start->oxidation acid 3-Chloro-4,5-dimethoxybenzoic Acid oxidation->acid reduction Reduction & Lactonization acid->reduction phthalide Substituted Phthalide reduction->phthalide coupling Coupling Reaction phthalide->coupling thq Tetrahydroisoquinoline thq->coupling phthalideisoquinoline Phthalideisoquinoline Alkaloid coupling->phthalideisoquinoline

Caption: Synthetic workflow for phthalideisoquinoline alkaloids.

Protocol 2: Preparation of a Substituted Phthalide

This protocol outlines the conversion of this compound to the corresponding phthalide intermediate.

Materials:

  • This compound

  • Potassium permanganate or other suitable oxidizing agent

  • Sulfuric acid (dilute)

  • Sodium borohydride

  • Methanol

  • Dichloromethane

Step-by-Step Procedure:

  • Oxidation to Benzoic Acid:

    • In a flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., acetone/water).

    • Slowly add a solution of potassium permanganate (excess) while maintaining the temperature below 10°C.

    • After the addition is complete, stir the reaction mixture at room temperature until the purple color disappears.

    • Filter the manganese dioxide precipitate and acidify the filtrate with dilute sulfuric acid to precipitate the benzoic acid derivative.

    • Collect the solid by filtration, wash with cold water, and dry.

  • Reduction and Lactonization:

    • Suspend the obtained 3-Chloro-4,5-dimethoxybenzoic acid (1.0 eq) in methanol.

    • Cool the suspension to 0°C and add sodium borohydride (excess) portion-wise.

    • After the addition, allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction by the slow addition of water.

    • Acidify the mixture with dilute hydrochloric acid, which will promote the in-situ lactonization to the phthalide.

    • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude phthalide.

    • Purify by recrystallization or column chromatography.

Rationale for Experimental Choices:

  • Oxidation: A strong oxidizing agent like potassium permanganate is required to convert the aldehyde to a carboxylic acid.

  • Reduction and Lactonization: Sodium borohydride reduces the carboxylic acid to the corresponding benzyl alcohol, which then undergoes intramolecular cyclization (lactonization) under acidic conditions to form the stable five-membered phthalide ring.

PART 3: Synthesis of Papaverine Analogs

Papaverine is a benzylisoquinoline alkaloid known for its vasodilator and smooth muscle relaxant properties.[4] The synthesis of papaverine and its analogs is classically achieved through the Bischler-Napieralski reaction followed by dehydrogenation.

Conceptual Workflow for Papaverine Analog Synthesis

The synthesis involves the preparation of a phenethylamide intermediate, which is then cyclized using a dehydrating agent in the Bischler-Napieralski reaction to form a dihydroisoquinoline. Subsequent oxidation yields the aromatic papaverine analog.

papaverine_synthesis start This compound acid_chloride Acid Chloride Formation start->acid_chloride amide_formation Amide Formation acid_chloride->amide_formation phenethylamine 3,4-Dimethoxyphenethylamine phenethylamine->amide_formation amide N-Phenethyl-2-(3-chloro-4,5-dimethoxyphenyl)acetamide amide_formation->amide bn_reaction Bischler-Napieralski Reaction (POCl3) amide->bn_reaction dhi Dihydroisoquinoline Intermediate bn_reaction->dhi oxidation Oxidation (e.g., Pd/C) dhi->oxidation papaverine_analog Papaverine Analog oxidation->papaverine_analog

Caption: Synthetic workflow for papaverine analogs.

Protocol 3: Bischler-Napieralski Synthesis of a Dihydroisoquinoline Intermediate

This protocol describes the key Bischler-Napieralski cyclization step. The preceding amide formation is a standard procedure.

Materials:

  • N-(3,4-dimethoxyphenethyl)-2-(3-chloro-4,5-dimethoxyphenyl)acetamide (the amide intermediate)

  • Phosphorus oxychloride (POCl₃)

  • Toluene (anhydrous)

  • Ice

  • Ammonium hydroxide solution

  • Dichloromethane

  • Anhydrous sodium sulfate

Step-by-Step Procedure:

  • Amide Preparation (preceding step): The amide intermediate is prepared by reacting the acid chloride of 3-chloro-4,5-dimethoxyphenylacetic acid (which can be synthesized from the corresponding benzaldehyde) with 3,4-dimethoxyphenethylamine.

  • Bischler-Napieralski Cyclization:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the amide intermediate (1.0 eq) in anhydrous toluene.

    • Add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise to the solution at 0°C. POCl₃ is a powerful dehydrating agent that facilitates the cyclization.[3][5]

    • After the addition, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Basify the aqueous solution with ammonium hydroxide solution to pH ~9.

    • Extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration:

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude dihydroisoquinoline.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Rationale for Experimental Choices:

  • POCl₃: This is a classic and effective reagent for the Bischler-Napieralski reaction, acting as both a Lewis acid and a dehydrating agent to promote the intramolecular electrophilic aromatic substitution.[5]

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the POCl₃ and the reactive intermediates.

  • Regioselectivity: The electron-donating methoxy groups on the phenethylamine moiety direct the cyclization to the ortho position, leading to the desired 6,7-dimethoxy-substituted isoquinoline core.

Quantitative Data Summary

Reaction TypeStarting Material (Analogous)Product (Analogous)ReagentsYield (%)Reference
Pictet-Spengler3,4-Dimethoxybenzaldehyde & DopamineTetrahydroisoquinolineHCl, Methanol60-80Adapted from[1]
Bischler-NapieralskiSubstituted PhenethylamideDihydroisoquinolinePOCl₃, Toluene70-90Adapted from[5]
Pomeranz-Fritsch3,4-Dimethoxybenzaldehyde6,7-DimethoxyisoquinolineH₂SO₄50-70Adapted from

Conclusion and Future Outlook

This compound stands as a potent and versatile starting material for the synthesis of a variety of medicinally important isoquinoline alkaloids. The protocols and workflows detailed herein provide a robust framework for researchers to embark on the synthesis of novel protoberberine, phthalideisoquinoline, and papaverine analogs. The strategic placement of the chloro and dimethoxy groups offers opportunities for both directing the key cyclization reactions and for late-stage functionalization to fine-tune the biological properties of the target molecules. Further exploration of modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, in conjunction with the classical transformations discussed, will undoubtedly expand the synthetic utility of this valuable building block and accelerate the discovery of new therapeutic agents.

References

  • Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903-1908.
  • Bobbitt, J. M., & Shibuya, S. (1971). The Pomeranz-Fritsch reaction. In The Chemistry of Heterocyclic Compounds, Volume 38: Isoquinolines (pp. 1-137). John Wiley & Sons, Inc.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Debono, A. J., Xie, J. H., Ventura, S., Pouton, C. W., Capuano, B., & Scammells, P. J. (2012). Synthesis and biological evaluation of N-substituted noscapine analogues. ChemMedChem, 7(12), 2122-2133.
  • Falck, J. R., Manna, S., & Mioskowski, C. (1981). A short, stereoselective total synthesis of (±)-hydrastine. Journal of the American Chemical Society, 103(24), 7391-7393.
  • Gant, T. G. (2011). The Bischler–Napieralski reaction. In Name Reactions in Heterocyclic Chemistry II (pp. 459-475). John Wiley & Sons, Inc.
  • Maresh, J. J., Crowe, S. O., Ralko, A. A., Aparece, M. D., Murphy, C. M., Krzeszowiec, M., & Mullowney, M. W. (2014). Facile one-pot synthesis of tetrahydroisoquinolines from amino acids via hypochlorite-mediated decarboxylation and Pictet-Spengler condensation. Tetrahedron Letters, 55(36), 5047-5051.
  • Pomeranz, C. (1893). Uber eine neue Isochinolin-Synthese.
  • Szántay, C., & Dörnyei, G. (1983). The Pictet-Spengler reaction. In The Chemistry of Heterocyclic Compounds, Volume 38: Isoquinolines (pp. 1-137). John Wiley & Sons, Inc.
  • Whaley, W. M., & Govindachari, T. R. (1951). The preparation of 3, 4-dihydroisoquinolines and related compounds by the Bischler-Napieralski reaction. Organic Reactions, 6, 74-150.
  • Wikipedia contributors. (2023, December 12). Bischler–Napieralski reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 9, 2026, from [Link]

  • Wikipedia contributors. (2023, October 28). Pictet–Spengler reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 9, 2026, from [Link]

  • Wikipedia contributors. (2023, August 29). Pomeranz–Fritsch reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 9, 2026, from [Link]

  • Zhang, X., et al. (2019). Design, Synthesis and Biological Evaluation of Di-substituted Noscapine Analogs as Potent and Microtubule-Targeted Anticancer Agents. Bioorganic & Medicinal Chemistry Letters, 29(15), 1951-1956.
  • PubChem. (n.d.). Papaverine. Retrieved from [Link]

Sources

Application Notes: 3-Chloro-4,5-dimethoxybenzaldehyde in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-Chloro-4,5-dimethoxybenzaldehyde, a highly functionalized aromatic aldehyde, and its strategic application in the synthesis of diverse pharmaceutical intermediates. Moving beyond a simple catalog of reactions, this document elucidates the causality behind experimental choices and provides detailed, field-proven protocols for key transformations. We will dissect its utility in constructing scaffolds for complement pathway modulators, kinase inhibitors, and microtubule-destabilizing agents, underscoring its value to researchers, medicinal chemists, and drug development professionals.

Introduction: A Versatile Building Block

This compound, also known as 5-Chloroveratraldehyde, is a substituted aromatic aldehyde that serves as a pivotal starting material in multi-step organic synthesis. Its structure is primed for reactivity at two key locations: the aldehyde carbonyl group, which is a gateway for nucleophilic addition and condensation reactions, and the electron-rich aromatic ring, which can undergo electrophilic substitution.

The interplay of its substituents—the electron-withdrawing chloro group and the electron-donating methoxy groups—creates a unique electronic environment that influences the molecule's reactivity and provides distinct vectors for molecular elaboration. This pre-functionalized core allows chemists to rapidly build molecular complexity, making it an efficient precursor for a range of bioactive scaffolds. This note will detail its application in several distinct, pharmaceutically relevant synthetic pathways.

Physicochemical & Safety Data

Proper handling of starting materials is paramount for experimental success and laboratory safety. The properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 18268-68-3Sigma-Aldrich[2]
Molecular Formula C₉H₉ClO₃PubChem[1]
Molecular Weight 200.62 g/mol PubChem[1]
Appearance SolidSigma-Aldrich[2]
Melting Point 56-60 °CSigma-Aldrich[2]
SMILES COC1=C(C(=CC(=C1)C=O)Cl)OCPubChem[1]

Safety Profile: The compound is associated with the following GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Standard personal protective equipment (eyeshields, gloves, lab coat) should be worn during handling.[1]

Core Applications in Pharmaceutical Intermediate Synthesis

The utility of this compound is best illustrated through its application in the synthesis of diverse and complex molecular frameworks.

Application 1: Intermediates for Complement Pathway Modulators via Nitration

The complement system is a crucial part of the innate immune response, and its dysregulation is implicated in various inflammatory diseases, including age-related macular degeneration. Patented research by Novartis discloses the use of this compound as a key starting material for complement pathway modulators.[3][4] The critical first step is the electrophilic nitration of the aromatic ring.

Scientific Rationale: The aldehyde and two methoxy groups are ortho-, para-directing activators, while the chloro group is a deactivating ortho-, para-director. The combined directing effects guide the incoming nitro group to the C2 position, yielding the 3-chloro-4,5-dimethoxy-2-nitrobenzaldehyde intermediate. This specific substitution pattern is crucial for the subsequent elaboration into the final therapeutic target.

G start This compound process Electrophilic Aromatic Substitution (Nitration) 55°C, 2.5h start->process reagent Nitric Acid (Electrophile Source) reagent->process product 3-Chloro-4,5-dimethoxy- 2-nitrobenzaldehyde (Key Intermediate) process->product

Figure 1: Workflow for the synthesis of a nitrated pharmaceutical intermediate.

Protocol 1: Synthesis of 3-Chloro-4,5-dimethoxy-2-nitrobenzaldehyde [3][4]

  • Reaction Setup: In a suitable reaction vessel, place this compound (3.1 g, 15.45 mmol).

  • Reagent Addition: At room temperature, slowly and carefully add nitric acid (33.2 ml). Causality Note: The slow addition is necessary to control the exothermic reaction.

  • Reaction Conditions: Heat the reaction mixture to 55°C and maintain this temperature with stirring for 2.5 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, carefully pour the mixture onto ice. This quenches the reaction and precipitates the product.

  • Isolation: Collect the resulting precipitate by filtration.

  • Purification: Dry the collected solid under high vacuum. The resulting compound, 3-Chloro-4,5-dimethoxy-2-nitrobenzaldehyde, is often of sufficient purity for use in subsequent steps without further purification.

Application 2: Oxime Scaffolds for Syk Kinase Inhibitors

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells. Inhibitors of Syk are of significant interest for treating autoimmune diseases and certain cancers. A patent from Boehringer Ingelheim demonstrates the conversion of this compound into its corresponding nitrile, via an oxime intermediate, for the synthesis of novel Syk kinase inhibitors.[5]

Scientific Rationale: The aldehyde group readily reacts with hydroxylamine in an acidic medium. This is a classic nucleophilic addition-elimination reaction. The resulting oxime is a stable intermediate that can be readily converted to a nitrile, a common functional group in medicinal chemistry for engaging in hydrogen bonding or serving as a precursor to other functionalities.

G start This compound process Oximation 95-120°C, 7h start->process reagents Hydroxylamine HCl Sodium Formate Formic Acid reagents->process product 3-Chloro-4,5-dimethoxybenzonitrile (via Oxime Intermediate) process->product

Figure 2: Synthetic workflow for the formation of a nitrile intermediate.

Protocol 2: Synthesis of 3-Chloro-4,5-dimethoxybenzonitrile [5]

  • Reaction Setup: Charge a reaction vessel with this compound (10 g), sodium formate (7.3 g), and formic acid (50 mL).

  • Initial Heating: Stir the mixture at 95°C.

  • Reagent Addition: Add hydroxylamine hydrochloride in portions to the heated mixture. Causality Note: Portion-wise addition helps to control the reaction rate and potential off-gassing.

  • Reaction Progression: Continue stirring at 95°C for 4 hours, then increase the temperature to 120°C for an additional 3 hours to drive the reaction and subsequent dehydration of the oxime to the nitrile.

  • Solvent Removal: Distill off most of the formic acid under reduced pressure.

  • Workup & Isolation: Suspend the residue in water and add this suspension to a near-saturated sodium chloride solution (700 mL). This procedure aids in the complete precipitation of the organic product.

  • Purification: Isolate the precipitate by filtration, wash thoroughly with water, and dry to yield the final nitrile product.

Application 3: Chalcone Analogues as Microtubule-Destabilizing Agents

Microtubules are essential components of the cytoskeleton and are a validated target for anticancer drugs. Chalcones and their analogues can act as microtubule-destabilizing agents, inducing cell cycle arrest and apoptosis. Research from the University of Bayreuth details the synthesis of chalcone-like structures using this compound as a key electrophile in a Claisen-Schmidt condensation.[6]

Scientific Rationale: This reaction is a base-catalyzed aldol condensation. A base (NaOH) deprotonates the α-carbon of a ketone (not specified in the abstract but implied in a chalcone synthesis), forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting aldol adduct readily dehydrates to form the conjugated α,β-unsaturated ketone system characteristic of a chalcone.

G start This compound process Claisen-Schmidt Condensation Room Temp, 16h start->process ketone Enolizable Ketone (e.g., Acetophenone derivative) ketone->process base 5% NaOH (Catalyst) base->process product Chalcone Analogue (Microtubule-Destabilizing Scaffold) process->product

Figure 3: General workflow for synthesizing chalcone analogues.

Protocol 3: General Procedure for Chalcone Analogue Synthesis [6]

  • Reactant Preparation: In a flask, dissolve an appropriate enolizable ketone (e.g., 2.67 mmol of an acetophenone derivative) in a suitable solvent like methanol.

  • Aldehyde Addition: Add this compound (536 mg, 2.67 mmol) to the solution.

  • Reaction Initiation: Add a catalytic amount of 5% aqueous sodium hydroxide (2.67 mL). Causality Note: The base is catalytic; its role is to generate the nucleophilic enolate in situ.

  • Reaction Conditions: Stir the mixture vigorously at room temperature for 16 hours. The formation of the product is often indicated by the appearance of a precipitate.

  • Isolation & Purification: Collect the precipitate by filtration, wash with cold methanol to remove unreacted starting materials, and dry in a vacuum to yield the chalcone product.

Summary of Synthetic Versatility

Beyond the detailed protocols above, this compound is a substrate for numerous other critical transformations in medicinal chemistry.

Reaction TypeReagentsResulting ScaffoldApplication AreaSource
Henry Reaction Nitroalkane (e.g., Nitromethane), Baseβ-Nitro AlcoholPrecursor to phenethylamines (e.g., Dopamine analogues)ResearchGate[7]
Horner-Wadsworth-Emmons Phosphonate Ylide1,3-Dienes (E-isomer selective)Building blocks for complex natural products & drugsSigma-Aldrich
Multi-Component Reaction Malononitrile, 3-Methoxyphenol, Et₃NHighly substituted dihydropyridinesRapid library synthesis for drug discoveryEPub Bayreuth

Conclusion

This compound is more than a simple chemical reagent; it is a strategic starting point for accessing a wide array of pharmaceutically relevant intermediates. Its pre-installed functional handles—the reactive aldehyde, the electron-rich aromatic ring, and the specific substitution pattern—provide chemists with multiple avenues for building molecular complexity. The protocols and applications detailed herein, from the synthesis of nitrated heterocycles to chalcone scaffolds, demonstrate its proven value in both industrial and academic drug discovery settings. Its versatility ensures its continued role as a key building block in the development of next-generation therapeutics.

References

  • Complement pathway modulators and uses thereof. US9452990B2.
  • Dissertation: Multi-component reactions for the synthesis of bioactive compounds. EPub Bayreuth. [Link]

  • New Microtubule-destabilizing Agents – Optimization of their Anti-angiogenic, Vascular-disruptive, and Anti-metastatic Activity. EPub Bayreuth. [Link]

  • Complement pathway modulators and uses thereof. WO2013192345A1.
  • Substituted naphthyridines and their use as syk kinase inhibitors. WO2011092128A1.
  • Chemoselective Zinc/HCl Reduction of Halogenated β-Nitrostyrenes: Synthesis of Halogenated Dopamine Analogues. ResearchGate. [Link]

  • This compound. PubChem. [Link]

Sources

Application Notes and Protocols: Selective Reduction of 3-Chloro-4,5-dimethoxybenzaldehyde to 3-Chloro-4,5-dimethoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction

3-Chloro-4,5-dimethoxybenzyl alcohol is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its controlled and efficient preparation from the corresponding aldehyde, 3-Chloro-4,5-dimethoxybenzaldehyde, is a critical step in many synthetic routes. This document provides a detailed experimental protocol for this reduction, focusing on the use of sodium borohydride, a mild and selective reducing agent. The causality behind experimental choices, self-validating system design, and comprehensive referencing are integrated to ensure scientific integrity and practical utility.

The selective reduction of an aldehyde in the presence of other functional groups is a common challenge in organic synthesis. Sodium borohydride (NaBH₄) is an excellent choice for this transformation due to its chemoselectivity; it readily reduces aldehydes and ketones while typically leaving other reducible groups like esters and amides untouched under standard conditions.[1] This selectivity is attributed to the less polar B-H bond in NaBH₄ compared to the Al-H bond in more powerful reducing agents like lithium aluminum hydride (LAH), making it a milder and safer reagent to handle.[2]

Protocol 1: Sodium Borohydride Reduction in Methanol

This protocol details a standard and highly effective method for the reduction of this compound using sodium borohydride in a methanolic solution. Methanol serves as a suitable solvent and also participates in the reaction mechanism by protonating the intermediate alkoxide.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep1 Dissolve 3-Chloro-4,5-dimethoxy- benzaldehyde in Methanol prep2 Cool solution in an ice bath prep1->prep2 react1 Portion-wise addition of Sodium Borohydride prep2->react1 react2 Stir at 0°C react1->react2 react3 Monitor reaction by TLC react2->react3 workup1 Quench with dilute HCl react3->workup1 Upon Completion workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash organic layer with brine workup2->workup3 workup4 Dry over anhydrous Na₂SO₄ workup3->workup4 workup5 Concentrate under reduced pressure workup4->workup5 purify1 Column Chromatography (if necessary) workup5->purify1 purify2 Characterize product purify1->purify2

Caption: Workflow for the reduction of this compound.

Quantitative Data Summary
Reagent/ParameterAmount/ValueMolar EquivalentsNotes
This compound1.0 g1.0Starting material.
Methanol (MeOH)20 mL-Solvent.
Sodium Borohydride (NaBH₄)0.1 g0.53Reducing agent.
Hydrochloric Acid (HCl), 1M~10 mL-For quenching.
Ethyl Acetate (EtOAc)3 x 20 mL-Extraction solvent.
Brine (saturated NaCl solution)20 mL-For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)q.s.-Drying agent.
Reaction Conditions
Temperature0 °C to Room Temperature-Initial cooling controls exotherm.
Reaction Time1-2 hours-Monitor by TLC.
Expected Yield >95%-Based on literature for similar reductions.[3]
Detailed Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in 20 mL of methanol.[3] Place the flask in an ice-water bath to cool the solution to 0 °C.

  • Reduction: While stirring the cooled solution, slowly add 0.1 g of sodium borohydride in small portions over 5-10 minutes. The portion-wise addition is crucial to control the initial exothermic reaction and prevent excessive foaming.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Quenching: Once the reaction is complete (as indicated by TLC), carefully quench the reaction by slowly adding 10 mL of 1M hydrochloric acid to the flask, which should still be in the ice bath. This step neutralizes the excess sodium borohydride and the resulting borate esters. Be cautious as hydrogen gas evolution will occur.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers. The use of ethyl acetate allows for efficient extraction of the desired alcohol from the aqueous phase.

  • Washing and Drying: Wash the combined organic layers with 20 mL of brine (saturated aqueous NaCl solution) to remove any remaining water and inorganic salts.[4] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-Chloro-4,5-dimethoxybenzyl alcohol. The product is often obtained as a white solid or a viscous oil.

  • Purification and Characterization: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[2][5] The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Reduction

The reduction of an aldehyde with sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde.[1] This forms a tetrahedral intermediate, an alkoxide, which is subsequently protonated by the solvent (in this case, methanol) or during the acidic workup to yield the final alcohol product.[2]

Reaction Mechanism Diagram

Sources

Application Note: 3-Chloro-4,5-dimethoxybenzaldehyde as a Versatile Precursor for the Synthesis of Bio-relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth exploration of 3-chloro-4,5-dimethoxybenzaldehyde as a pivotal starting material for the synthesis of complex heterocyclic compounds. We delve into the strategic application of this precursor in constructing key molecular frameworks, such as isoquinolines and indoles, which are prevalent in medicinal chemistry and drug discovery. This document outlines the underlying chemical principles, provides detailed, field-proven protocols, and explains the causality behind experimental choices for researchers, chemists, and professionals in drug development.

Introduction: The Strategic Value of this compound

This compound is an aromatic aldehyde possessing a unique combination of functional groups that make it an exceptionally valuable precursor in organic synthesis.[1][2][3] Its molecular structure features:

  • An aldehyde group , which is a versatile handle for forming carbon-nitrogen and carbon-carbon bonds, essential for building heterocyclic rings.

  • Two electron-donating methoxy groups , which activate the aromatic ring, facilitating electrophilic aromatic substitution reactions that are crucial for cyclization steps.

  • A chloro substituent , which acts as both an electron-withdrawing group and a potential site for further functionalization via cross-coupling reactions.

This specific arrangement of substituents provides a powerful platform for constructing a variety of heterocyclic systems, particularly the isoquinoline core found in numerous alkaloids and pharmacologically active molecules.[4][5]

Synthesis of Isoquinoline Scaffolds

The isoquinoline framework is a cornerstone of many natural products and synthetic drugs.[5] this compound is an ideal starting point for several classical named reactions that lead to substituted isoquinolines.

The Pomeranz-Fritsch Reaction: Direct Annulation to Isoquinolines

The Pomeranz-Fritsch reaction is an efficient method for the direct synthesis of isoquinolines from a benzaldehyde and an aminoacetaldehyde diethyl acetal.[4][5] The reaction proceeds through the formation of a Schiff base, followed by an acid-catalyzed intramolecular electrophilic cyclization and subsequent aromatization.

Mechanistic Rationale: The electron-donating methoxy groups on the this compound ring are critical for the success of this reaction. They activate the benzene ring, making it sufficiently nucleophilic to attack the iminium ion intermediate formed under strong acidic conditions, thereby facilitating the key ring-closing step.[6]

Pomeranz_Fritsch_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyclization & Aromatization Start This compound + Aminoacetal Imine Schiff Base (Imine) Intermediate Start->Imine Condensation Iminium Iminium Ion (Acid-catalyzed) Imine->Iminium H+ Cyclized Cyclized Intermediate Iminium->Cyclized Electrophilic Cyclization Product Substituted Isoquinoline Cyclized->Product Aromatization (-EtOH, -H2O)

Caption: Pomeranz-Fritsch reaction workflow.

Protocol 1: General Procedure for Pomeranz-Fritsch Synthesis

  • Schiff Base Formation: In a round-bottom flask, dissolve this compound (1.0 eq.) and aminoacetaldehyde diethyl acetal (1.1 eq.) in anhydrous ethanol. Stir the mixture at room temperature for 2-4 hours until analysis (e.g., TLC) indicates complete formation of the imine.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Cyclization: To the crude imine, add concentrated sulfuric acid (e.g., 70-80%) cautiously at 0 °C. Allow the mixture to warm to room temperature and then heat to 80-100 °C for 1-3 hours.

  • Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Basify the solution with a concentrated aqueous base (e.g., NaOH or NH4OH) until pH > 10, keeping the mixture cool in an ice bath.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the target isoquinoline.

The Bischler-Napieralski Reaction: A Two-Step Route to Dihydroisoquinolines

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines via the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[7][8][9] While this reaction does not start directly from the aldehyde, this compound is an excellent precursor for the required β-phenylethylamine intermediate.

Synthetic Strategy: The aldehyde is first converted to a β-nitrostyrene, which is then reduced to the corresponding β-phenylethylamine. This amine is subsequently acylated and cyclized.

Bischler_Napieralski_Workflow Start This compound Nitrostyrene β-Nitrostyrene Derivative Start->Nitrostyrene Henry Reaction (Nitromethane, Base) Amine β-Phenylethylamine Intermediate Nitrostyrene->Amine Reduction (e.g., LiAlH4) Amide N-Acyl-β-phenylethylamide Amine->Amide Acylation (e.g., Acyl Chloride) Product Substituted 3,4-Dihydroisoquinoline Amide->Product Bischler-Napieralski Cyclization (POCl3)

Caption: Multi-step synthesis via Bischler-Napieralski.

Mechanistic Rationale: The cyclization step is an intramolecular electrophilic aromatic substitution. The reaction is believed to proceed through a highly electrophilic nitrilium ion intermediate.[7][9] The methoxy groups on the aromatic ring are essential for stabilizing the transition state of the cyclization, thus enabling the reaction to proceed under relatively mild conditions.[7]

Protocol 2: Synthesis of a Dihydroisoquinoline via Bischler-Napieralski

  • Amine Synthesis (not detailed): Prepare the N-acetyl-2-(3-chloro-4,5-dimethoxyphenyl)ethan-1-amine intermediate from this compound via standard, documented procedures (e.g., Henry reaction followed by reduction and N-acetylation).

  • Cyclization: In a flask equipped with a reflux condenser, dissolve the N-acetyl-β-phenylethylamide (1.0 eq.) in anhydrous acetonitrile or toluene.

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 2.0-3.0 eq.) dropwise at 0 °C.

  • Reaction: After the addition is complete, heat the mixture to reflux (80-110 °C) and maintain for 2-6 hours, monitoring the reaction by TLC.

  • Workup: Cool the mixture to room temperature and carefully pour it into a beaker of crushed ice and concentrated aqueous ammonia to neutralize the excess acid.

  • Extraction and Purification: Extract the product with dichloromethane. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or crystallization to obtain the 3,4-dihydroisoquinoline.[10]

Parameter Pomeranz-Fritsch Bischler-Napieralski
Starting Materials Benzaldehyde, Aminoacetalβ-Phenylethylamide
Key Reagent Strong Acid (e.g., H₂SO₄)Dehydrating Agent (e.g., POCl₃)
Product Isoquinoline (Aromatic)3,4-Dihydroisoquinoline
Key Advantage Direct, one-pot cyclizationHigh yields, reliable
Consideration Harsh acidic conditionsRequires multi-step precursor synthesis

Table 1: Comparison of Isoquinoline Synthesis Methods.

Synthesis of Indole Scaffolds

The versatility of this compound extends beyond isoquinolines. It can also serve as a key building block in the synthesis of substituted indoles, another critical scaffold in pharmaceutical chemistry. One common approach is a one-pot, three-component reaction.

Three-Component Synthesis of 3-Substituted Indoles

This method involves the condensation of an indole, an aldehyde (in this case, this compound), and an amine, often catalyzed by a Lewis acid.[11] This reaction efficiently constructs complex molecules by forming multiple bonds in a single operation.

Mechanistic Rationale: The reaction is initiated by the formation of an electrophilic iminium ion from the aldehyde and the secondary amine. The indole, acting as a nucleophile at the C3 position, then attacks this iminium ion. The resulting intermediate is a stable 3-substituted indole derivative. The choice of catalyst is crucial for activating the aldehyde and promoting the reaction efficiently.[11]

Indole_Synthesis cluster_0 Step 1: Iminium Formation cluster_1 Step 2: Nucleophilic Attack Aldehyde 3-Chloro-4,5-dimethoxy- benzaldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium Amine Secondary Amine (e.g., N-methylaniline) Amine->Iminium + Catalyst Product 3-Substituted Indole Iminium->Product Indole Indole Indole->Product C3 Attack

Caption: Three-component synthesis of a 3-substituted indole.

Protocol 3: One-Pot Synthesis of a 3-Substituted Indole Derivative

  • Reaction Setup: To a solution of indole (1.2 eq.) in acetonitrile, add this compound (1.0 eq.), N-methylaniline (1.1 eq.), and a catalytic amount of Yb(OTf)₃-SiO₂ (5 mol%).[11]

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Workup: Upon completion, filter off the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted indole.

Conclusion and Future Outlook

This compound has demonstrated its significant utility as a versatile and strategic precursor for constructing heterocyclic compounds of high value to the pharmaceutical and life sciences industries. The specific arrangement of its activating, directing, and reactive functional groups enables chemists to access complex molecular architectures like isoquinolines and indoles through well-established and reliable synthetic protocols. The methodologies detailed herein provide a robust foundation for researchers to build upon, facilitating the discovery and development of novel chemical entities for therapeutic applications.

References

  • Filo. (2025, July 30). Show the detailed mechanism of isoquinoline synthesis from benzaldehyde and 2,2-diethoxyethanamine.
  • Química Organica.org. (2010, May 6). Isoquinoline synthesis.
  • Organic Chemistry Portal. Isoquinoline synthesis.
  • Chapter 7_Quinolines and Isoquinolines.pdf. (n.d.).
  • New Journal of Chemistry (RSC Publishing). Straightforward synthesis of thiazolo[5,4-c]isoquinolines from dithiooxamide and 2-halobenzaldehydes.
  • PMC - NIH. (2012, December 7). A Versatile Synthesis of Substituted Isoquinolines.
  • Isoquinoline. (n.d.).
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  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • RSC Publishing. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
  • PubChem. This compound | C9H9ClO3 | CID 240052.
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  • Santa Cruz Biotechnology. This compound | CAS 18268-68-3 | SCBT.
  • Wikipedia. 3,4,5-Trimethoxybenzaldehyde.
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  • Chem-Impex. 3,5-Dimethoxybenzaldehyde.
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  • Organic Syntheses Procedure. aldehydes from acid chlorides by modified rosenmund reduction.
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  • Organic Chemistry Portal. Synthesis of indoles.
  • PMC - PubMed Central - NIH. The Pictet-Spengler Reaction Updates Its Habits.
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  • Organic Reactions. The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction.

Sources

The Strategic Application of 3-Chloro-4,5-dimethoxybenzaldehyde in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Substituted Benzaldehydes in Agrochemical Design

In the landscape of modern agrochemical research, the quest for novel, effective, and environmentally benign pesticides is a perpetual endeavor. Substituted benzaldehydes represent a cornerstone in the synthetic chemist's toolbox, serving as versatile precursors for a diverse array of bioactive molecules. Their inherent reactivity, coupled with the ability to introduce specific functional groups onto the phenyl ring, allows for the fine-tuning of a molecule's biological activity, selectivity, and physicochemical properties. Among these, 3-Chloro-4,5-dimethoxybenzaldehyde stands out as a particularly promising, yet underexplored, building block. The presence of a chlorine atom and two methoxy groups on the aromatic ring offers a unique combination of electronic and steric properties that can be strategically exploited to design next-generation fungicides, herbicides, and insecticides.

This technical guide delves into the practical application of this compound in agrochemical synthesis. Moving beyond a mere recitation of synthetic steps, we will explore the underlying chemical principles, the rationale behind experimental design, and provide detailed, field-proven protocols. Our focus will be on a tangible and highly relevant application: the synthesis of a novel pyrazole carboxamide fungicide, a class of agrochemicals renowned for their potent and specific mode of action.

Core Application: Synthesis of a Novel Pyrazole Carboxamide Fungicide

Pyrazole carboxamides are a significant class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), effectively disrupting the mitochondrial respiration of pathogenic fungi.[1][2] The strategic incorporation of the 3-chloro-4,5-dimethoxyphenyl moiety into a pyrazole carboxamide scaffold is hypothesized to enhance fungicidal efficacy and potentially broaden the spectrum of activity.

Synthetic Strategy: A Multi-step Approach

The synthesis of our target molecule, a novel N-(3-chloro-4,5-dimethoxybenzyl) pyrazole-4-carboxamide, will be achieved through a convergent synthetic route. This strategy involves the separate synthesis of a pyrazole carboxylic acid core and a substituted benzylamine, followed by their coupling to form the final amide. This approach offers flexibility and allows for the optimization of each synthetic step independently.

Experimental Workflow Diagram

G cluster_0 Synthesis of Pyrazole Carboxylic Acid cluster_1 Synthesis of Substituted Benzylamine cluster_2 Final Amide Coupling A Ethyl Acetoacetate C Pyrazole Ester Intermediate A->C B Hydrazine Hydrate B->C D Saponification C->D E Pyrazole Carboxylic Acid D->E I Amide Coupling (EDC, HOBt) E->I F This compound G Reductive Amination F->G H (3-Chloro-4,5-dimethoxyphenyl)methanamine G->H H->I J Target Fungicide: N-(3-chloro-4,5-dimethoxybenzyl) -pyrazole-4-carboxamide I->J

Caption: A convergent synthetic workflow for the target pyrazole carboxamide fungicide.

Part 1: Synthesis of the Pyrazole Carboxylic Acid Core

The pyrazole core is a critical pharmacophore in many SDHI fungicides. Its synthesis is well-established and typically involves the condensation of a β-ketoester with hydrazine.[3]

Protocol 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

  • Rationale: This reaction, a classic Knorr pyrazole synthesis, proceeds via the initial formation of a hydrazone from the reaction of hydrazine with the ketone carbonyl of ethyl acetoacetate, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.

  • Materials:

    • Ethyl acetoacetate

    • Hydrazine hydrate

    • Ethanol

  • Procedure:

    • To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C with stirring.

    • Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from ethanol/water.

Protocol 2: Saponification to 5-methyl-1H-pyrazole-3-carboxylic acid

  • Rationale: The ethyl ester of the pyrazole intermediate is hydrolyzed to the corresponding carboxylic acid using a strong base, such as sodium hydroxide. The reaction is driven to completion by the formation of the sodium carboxylate salt, which is then protonated in an acidic workup to yield the final carboxylic acid.

  • Materials:

    • Ethyl 5-methyl-1H-pyrazole-3-carboxylate

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl)

    • Water

  • Procedure:

    • Dissolve ethyl 5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a solution of NaOH (2.0 eq) in water.

    • Heat the mixture to reflux for 2 hours.

    • Cool the reaction mixture to 0 °C and acidify with concentrated HCl until the pH is approximately 2-3.

    • The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

Data Presentation: Physicochemical Properties of Intermediates

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
Ethyl 5-methyl-1H-pyrazole-3-carboxylateC7H10N2O2154.17White to off-white solid
5-methyl-1H-pyrazole-3-carboxylic acidC5H6N2O2126.11White crystalline solid
(3-Chloro-4,5-dimethoxyphenyl)methanamineC9H12ClNO2201.65Colorless to pale yellow oil
Part 2: Synthesis of (3-Chloro-4,5-dimethoxyphenyl)methanamine

The substituted benzylamine moiety is synthesized from this compound via reductive amination.

Protocol 3: Reductive Amination of this compound

  • Rationale: This one-pot reaction involves the initial formation of an imine or enamine intermediate from the condensation of the aldehyde with an amine source (in this case, ammonia or an ammonium salt), which is then reduced in situ by a reducing agent like sodium borohydride to the corresponding amine. This method is highly efficient and avoids the isolation of the often-unstable imine intermediate.

  • Materials:

    • This compound

    • Ammonium acetate

    • Sodium cyanoborohydride

    • Methanol

  • Procedure:

    • Dissolve this compound (1.0 eq) and ammonium acetate (10 eq) in methanol.

    • Add sodium cyanoborohydride (1.5 eq) portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Quench the reaction by the slow addition of 1 M HCl.

    • Make the solution basic with 2 M NaOH and extract with dichloromethane.

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude amine, which can be purified by column chromatography.

Reaction Mechanism: Reductive Amination

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Aldehyde R-CHO Imine R-CH=NH Aldehyde->Imine + NH3 - H2O Amine NH3 Product R-CH2-NH2 Imine->Product + [H] ReducingAgent [H] (e.g., NaBH3CN)

Caption: Simplified mechanism of reductive amination.

Part 3: Final Amide Coupling

The final step involves the coupling of the pyrazole carboxylic acid and the substituted benzylamine to form the target amide.

Protocol 4: Synthesis of N-(3-chloro-4,5-dimethoxybenzyl)-5-methyl-1H-pyrazole-3-carboxamide

  • Rationale: The formation of the amide bond is facilitated by a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activator, 1-Hydroxybenzotriazole (HOBt). EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the stable amide bond. HOBt is added to suppress side reactions and improve the efficiency of the coupling.

  • Materials:

    • 5-methyl-1H-pyrazole-3-carboxylic acid

    • (3-Chloro-4,5-dimethoxyphenyl)methanamine

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM)

  • Procedure:

    • To a stirred solution of 5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq), (3-Chloro-4,5-dimethoxyphenyl)methanamine (1.1 eq), and HOBt (1.2 eq) in DCM, add DIPEA (2.0 eq).

    • Cool the mixture to 0 °C and add EDC (1.2 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford the target fungicide.

Conclusion and Future Perspectives

This guide has outlined a detailed and scientifically grounded application of this compound in the synthesis of a novel pyrazole carboxamide fungicide. The provided protocols are based on well-established synthetic methodologies and offer a clear pathway for researchers in the agrochemical field to explore the potential of this versatile building block. The strategic incorporation of the 3-chloro-4,5-dimethoxyphenyl moiety is a promising strategy for the development of new and effective crop protection agents. Further research should focus on the biological evaluation of the synthesized compound against a panel of pathogenic fungi to ascertain its efficacy and spectrum of activity. Moreover, the synthetic routes presented here can be adapted to create a library of related analogues for comprehensive structure-activity relationship (SAR) studies, ultimately leading to the discovery of the next generation of agrochemicals.

References

  • Samadhiya, S., & Halve, A. (2001). Synthetic Utility of Schiff Bases as Potential Herbicidal Agents. Oriental Journal of Chemistry, 17(1), 119-122. [Link]

  • Wang, X., et al. (2013). Synthesis and Biological Activities of Some Novel Strobilurin Derivatives Containing 1, 2, 4-Triazole Moiety. HETEROCYCLES, 87(2), 347. [Link]

  • Zhu, S., et al. (2016). Synthesis and Herbicidal Activities of p-Menth-3-en-1-amine and Its Schiff Base Derivatives. Journal of Agricultural and Food Chemistry, 64(50), 9575-9583. [Link]

  • Shastri, L. (2025). A new approach for the synthesis of strobilurin fungicide analogous: Synthesis, characterization, antifungal study and molecular docking investigation. Indian Journal of Chemistry (IJC), 64(4). [Link]

  • Hu, D., et al. (2007). Synthesis and fungicidal evaluation of novel chalcone-based strobilurin analogues. Journal of agricultural and food chemistry, 55(15), 6279–6286. [Link]

  • Fan, Z., et al. (2022). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205-214. [Link]

  • Li, J., et al. (2018). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules, 23(11), 2956. [Link]

  • Li, Q., et al. (2021). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Bioorganic & Medicinal Chemistry Letters, 32, 127699. [Link]

  • Wang, B., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(4), 6345-6357. [Link]

  • Li, H., et al. (2009). Design, synthesis and fungicidal activity of novel strobilurin analogues containing substituted N-phenylpyrimidin-2-amines. Natural product communications, 4(10), 1343–1348. [Link]

  • Fan, Z., et al. (2022). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205-214. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. Journal of Agricultural and Food Chemistry, 71(30), 11299-11310. [Link]

  • Zhang, M., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6296. [Link]

  • Bartlett, D. W., et al. (2002). The strobilurin fungicides. Pest management science, 58(7), 649–662. [Link]

  • Al-Salahi, R., et al. (2025). Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. Scientific Reports, 15(1), 2841. [Link]

  • Xia, Y., et al. (2015). Benzaldehyde Schiff bases regulation to the metabolism, hemolysis, and virulence genes expression in vitro and their structure–microbicidal activity relationship. European journal of medicinal chemistry, 90, 834-846. [Link]

  • Cui, Z., et al. (2019). Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan. Bioorganic & medicinal chemistry, 27(22), 115048. [Link]

  • Wang, B., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules (Basel, Switzerland), 20(4), 6345–6357. [Link]

  • Samadhiya, S., & Halve, A. (2001). Synthetic Utility of Schiff Bases as Potential Herbicidal Agents. Oriental Journal of Chemistry, 17, 119-122. [Link]

  • Kamble, V. M., et al. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications, 15(1), 81-89. [Link]

  • Girase, P. S., et al. (2022). Synthesis of New Knoevenagel Derivative using Fe3O4 Magnetic Nanoparticals. Oriental Journal of Chemistry, 38(3). [Link]

  • Ahmed, A. A., et al. (2021). Synthesis, Characterization and Biocidal Activity of Some Schiff Base Metal(II) Complexes. Jordan Journal of Chemistry, 15(3), 137-143. [Link]

  • Sahoo, S. K., et al. (2025). Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst. RSC Advances, 15, 10.1039/D4RA08888C. [Link]

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Application Notes and Protocols: Synthesis of 3-Chloro-4,5-dimethoxybenzaldehyde via Vilsmeier-Haack Formylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-4,5-dimethoxybenzaldehyde is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds and other fine chemicals. Its substituted benzaldehyde structure provides a versatile scaffold for further molecular elaboration. This application note provides a detailed protocol for the synthesis of this compound from 1-chloro-2,3-dimethoxybenzene using the Vilsmeier-Haack reaction. The Vilsmeier-Haack reaction is a widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] It employs a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto the aromatic ring.[2][3] This method is particularly well-suited for substrates like 1-chloro-2,3-dimethoxybenzene due to its mild reaction conditions and good functional group tolerance.

Reaction Principle and Regioselectivity

The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism. The Vilsmeier reagent, a chloroiminium salt, is a relatively weak electrophile, and therefore, the reaction is most efficient with aromatic rings activated by electron-donating groups.[4][5]

The regiochemical outcome of the formylation of 1-chloro-2,3-dimethoxybenzene is determined by the directing effects of the substituents on the benzene ring. The two methoxy groups (-OCH₃) are strong activating, ortho-, para-directing groups due to their ability to donate electron density into the ring through resonance.[6] Conversely, the chloro group (-Cl) is a deactivating, ortho-, para-director.[7]

In cases of multiple substituents, the most activating group generally dictates the position of electrophilic attack.[8] In 1-chloro-2,3-dimethoxybenzene, the methoxy groups are the dominant activating groups. The position para to the methoxy group at C2 is occupied by the chloro group at C1. The positions ortho to the methoxy groups are C2 (already substituted), C4, and C6. Steric hindrance from the adjacent chloro and methoxy groups will disfavor substitution at C2. Between the remaining ortho positions (C4 and C6), the C6 position is electronically favored due to the combined activating effect of both methoxy groups and is sterically more accessible than the position between the two methoxy groups. Therefore, the formylation is predicted to occur predominantly at the C6 position, leading to the desired product, this compound.

Experimental Protocol

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of electron-rich aromatic compounds.[9]

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )CAS Number
1-Chloro-2,3-dimethoxybenzeneC₈H₉ClO₂172.612859-78-1
Phosphorus oxychloridePOCl₃153.3310025-87-3
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.0968-12-2
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9375-09-2
Sodium acetateCH₃COONa82.03127-09-3
Diethyl ether(C₂H₅)₂O74.1260-29-7
Saturated sodium bicarbonate solutionNaHCO₃84.01144-55-8
Brine (Saturated NaCl solution)NaCl58.447647-14-5
Anhydrous magnesium sulfateMgSO₄120.377487-88-9
Silica gel (for column chromatography)SiO₂60.087631-86-9

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Magnetic stirrer with heating plate

  • Ice-water bath

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.). Cool the flask in an ice-water bath. To the stirred DMF, add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The formation of the solid Vilsmeier reagent may be observed.

  • Formylation Reaction: To the prepared Vilsmeier reagent, add anhydrous dichloromethane (DCM) to facilitate stirring if the mixture is too thick. Add 1-chloro-2,3-dimethoxybenzene (1.0 equiv.) to the mixture. Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Basify the aqueous mixture to pH 8-9 by the slow addition of a saturated sodium bicarbonate solution. A precipitate of the crude product may form.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x volume of the reaction mixture). Combine the organic layers, wash with water, then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Visualization of the Experimental Workflow:

experimental_workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF DMF (anhydrous) Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent  Add POCl3 dropwise at 0-10 °C POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Substrate 1-Chloro-2,3- dimethoxybenzene Substrate->Reaction_Mixture  Heat at 50-60 °C Quench Quench with Ice Reaction_Mixture->Quench Neutralize Neutralize with NaHCO3 Quench->Neutralize Extract Extract with Et2O Neutralize->Extract Purify Column Chromatography Extract->Purify Product This compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Expected Results and Characterization

The reaction is expected to yield this compound as a solid. The purity can be assessed by TLC and melting point determination.

ParameterExpected Value
Appearance Solid
Melting Point 56-60 °C[10]
Molecular Formula C₉H₉ClO₃[10]
Molecular Weight 200.62 g/mol [10]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 9.84 (s, 1H, -CHO), 7.35 (s, 1H, Ar-H), 7.08 (s, 1H, Ar-H), 3.95 (s, 3H, -OCH₃), 3.92 (s, 3H, -OCH₃). Predicted spectrum based on analogous compounds.
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 189.5 (-CHO), 154.0 (C-O), 153.5 (C-O), 131.0 (C-Cl), 128.0 (Ar-C), 110.0 (Ar-CH), 108.0 (Ar-CH), 56.5 (-OCH₃), 56.3 (-OCH₃). Predicted spectrum based on analogous compounds.

Visualization of the Reaction Mechanism:

vilsmeier_mechanism cluster_vilsmeier_formation 1. Vilsmeier Reagent Formation cluster_eas 2. Electrophilic Aromatic Substitution cluster_hydrolysis 3. Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 POCl3 POCl3 POCl3->Intermediate1 Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->Vilsmeier_Reagent Sigma_Complex Sigma Complex Vilsmeier_Reagent->Sigma_Complex Substrate 1-Chloro-2,3- dimethoxybenzene Substrate->Sigma_Complex Attack by aromatic ring Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt Deprotonation Hydrolysis_Intermediate Hemiaminal Iminium_Salt->Hydrolysis_Intermediate Water H₂O Water->Hydrolysis_Intermediate Product 3-Chloro-4,5- dimethoxybenzaldehyde Hydrolysis_Intermediate->Product Elimination of dimethylamine

Caption: Mechanism of the Vilsmeier-Haack formylation.

Troubleshooting

ProblemPossible CauseSolution
Low or no product formation Inactive Vilsmeier reagent due to moisture.Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere.
Low reactivity of the substrate.Increase the reaction temperature or prolong the reaction time. Monitor by TLC.
Formation of multiple products Competing side reactions or incorrect regioselectivity.Optimize reaction temperature. Lowering the temperature may increase selectivity. Purify carefully by column chromatography.
Difficult work-up Emulsion formation during extraction.Add more brine to the aqueous layer to break the emulsion.
Low yield after purification Loss of product during chromatography.Use an appropriate silica gel to product ratio and a carefully chosen eluent system.

Conclusion

The Vilsmeier-Haack reaction provides an effective method for the synthesis of this compound from 1-chloro-2,3-dimethoxybenzene. The regioselectivity is governed by the strong activating effects of the two methoxy groups, directing the formylation to the desired position. This protocol offers a reliable and scalable procedure for obtaining this important synthetic intermediate. Careful control of reaction conditions, particularly the exclusion of moisture, is crucial for achieving high yields and purity.

References

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Chem 263 Oct. 6, 2009 Electrophilic Substitution of Substituted Benzenes. [Link]

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Link]

  • Master Organic Chemistry. EAS On Disubstituted Benzenes: The Strongest Electron-Donor “Wins”. [Link]

  • ScienceOpen. Supporting Information. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • International Journal of Scientific & Engineering Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Royal Society of Chemistry. S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. [Link]

  • PubChem. This compound. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

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The Versatile Precursor: Harnessing 3-Chloro-4,5-dimethoxybenzaldehyde for Novel Organic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Substituted Benzaldehyde

In the dynamic landscape of materials science and drug discovery, the strategic selection of molecular building blocks is paramount. 3-Chloro-4,5-dimethoxybenzaldehyde, a trisubstituted aromatic aldehyde, presents itself as a highly versatile precursor for the synthesis of a diverse array of novel organic materials. Its unique electronic and steric properties, arising from the interplay of the electron-withdrawing chloro group and the electron-donating methoxy groups, make it an attractive starting point for creating complex molecular architectures with tailored functionalities.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for utilizing this compound in the development of innovative organic materials. We will delve into the synthesis of advanced Schiff bases and their corresponding metal complexes, and explore the potential for creating novel fluorescent dyes and functional polymers. The causality behind experimental choices is elucidated to empower researchers with a deeper understanding of the underlying chemical principles.

Physicochemical Properties and Safety Considerations

A thorough understanding of the starting material is critical for successful and safe experimentation.

PropertyValueReference
CAS Number 18268-68-3[1]
Molecular Formula C₉H₉ClO₃[1]
Molecular Weight 200.62 g/mol [1]
Appearance Solid
Melting Point 56-60 °C

Safety and Handling: this compound is classified as a warning-level hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Core Application: Synthesis of Schiff Bases and Their Metal Complexes

The aldehyde functionality of this compound provides a reactive handle for the synthesis of Schiff bases (imines) through condensation reactions with primary amines. These Schiff bases are not only valuable intermediates but also exhibit a range of biological activities and serve as excellent ligands for the coordination of metal ions.

Rationale for Schiff Base Synthesis

The formation of the azomethine (-C=N-) group in a Schiff base introduces a site of tunable electronic properties and a coordination site for metal ions. The substituents on the benzaldehyde and the amine precursor can be systematically varied to modulate the steric and electronic characteristics of the resulting ligand, thereby influencing the properties of its metal complexes. This modularity is a cornerstone of rational design in coordination chemistry and materials science.

General Workflow for Schiff Base Synthesis and Complexation

G cluster_0 Schiff Base Synthesis cluster_1 Metal Complex Synthesis A This compound D Condensation Reaction (Reflux with Catalytic Acid) A->D B Primary Amine B->D C Solvent (e.g., Ethanol) C->D E Purification (Recrystallization) D->E F Characterization (FTIR, NMR) E->F G Synthesized Schiff Base Ligand F->G Proceed to Complexation J Complexation Reaction (Stirring/Reflux) G->J H Metal Salt (e.g., CoCl₂, CuCl₂) H->J I Solvent (e.g., Ethanol/DMF) I->J K Purification (Filtration, Washing) J->K L Characterization (FTIR, UV-Vis, Elemental Analysis) K->L

Figure 1: General workflow for the synthesis of Schiff bases from this compound and their subsequent use as ligands for the preparation of metal complexes.

Protocol 1: Synthesis of a Novel Schiff Base Ligand

This protocol describes the synthesis of a Schiff base derived from this compound and a primary amine, exemplified here by aniline. The choice of aniline is illustrative; a wide range of primary amines can be employed to generate a library of Schiff bases.

Materials:

  • This compound (1.0 mmol, 200.62 mg)

  • Aniline (1.0 mmol, 93.13 mg, 0.091 mL)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (2-3 drops, catalyst)

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Dissolution of Reactants: In the 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in 10 mL of absolute ethanol with gentle warming and stirring. In a separate beaker, dissolve aniline (1.0 mmol) in 10 mL of absolute ethanol.

  • Reaction Setup: Add the aniline solution to the stirred solution of the aldehyde. Add 2-3 drops of glacial acetic acid to the mixture. The addition of a catalytic amount of acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.

  • Condensation: Attach the reflux condenser and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified Schiff base in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

  • Characterization: Characterize the synthesized Schiff base using Fourier-Transform Infrared (FTIR) spectroscopy (disappearance of C=O and N-H stretching bands of reactants and appearance of a C=N stretching band) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm its structure.

Protocol 2: Synthesis of a Cobalt(II) Complex with the Schiff Base Ligand

This protocol outlines the synthesis of a metal complex using the Schiff base prepared in Protocol 1 as a ligand. Cobalt(II) is used as an example, but other transition metals can be employed.

Materials:

  • Synthesized Schiff Base Ligand (2.0 mmol)

  • Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O) (1.0 mmol, 237.93 mg)

  • Ethanol (30 mL)

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • Ligand Solution: Dissolve the synthesized Schiff base ligand (2.0 mmol) in 20 mL of hot ethanol in the 50 mL round-bottom flask.

  • Metal Salt Solution: In a separate beaker, dissolve Cobalt(II) chloride hexahydrate (1.0 mmol) in 10 mL of ethanol.

  • Complexation: Add the ethanolic solution of the metal salt dropwise to the stirred solution of the ligand. A color change is often observed upon addition, indicating complex formation.

  • Reaction: Heat the mixture to reflux for 3-5 hours.

  • Isolation: After cooling to room temperature, the solid metal complex will precipitate.

  • Filtration and Washing: Collect the complex by vacuum filtration, wash with ethanol to remove any unreacted ligand or metal salt, and then with a small amount of diethyl ether.

  • Drying: Dry the complex in a vacuum desiccator.

  • Characterization: Characterize the metal complex using FTIR (to observe shifts in the C=N stretching frequency upon coordination), UV-Vis spectroscopy (to study the electronic transitions and geometry of the complex), and elemental analysis (to confirm the stoichiometry).

Exploratory Applications: Pushing the Boundaries of Material Synthesis

The reactivity of this compound extends beyond Schiff base formation. The following sections provide conceptual frameworks and generalized protocols for its application in the synthesis of other advanced organic materials.

Application Note: Development of Novel Fluorescent Dyes

The extended π-conjugation in molecules often leads to fluorescent properties. By reacting this compound with suitable aromatic or heterocyclic compounds, it is possible to synthesize novel fluorescent dyes. The electron-donating and -withdrawing substituents on the benzaldehyde ring can be exploited to tune the absorption and emission wavelengths of the resulting fluorophores.

Conceptual Synthetic Pathway:

G A This compound D Knoevenagel or Claisen-Schmidt Condensation A->D B Active Methylene Compound (e.g., substituted acetonitrile or ketone) B->D C Base Catalyst (e.g., Piperidine, NaOH) C->D E Conjugated Fluorescent Dye D->E F Purification and Spectroscopic Characterization (UV-Vis, Fluorescence) E->F

Figure 2: Conceptual pathway for the synthesis of a fluorescent dye via condensation reaction.

Generalized Protocol for Fluorescent Dye Synthesis:

  • Dissolve this compound and an equimolar amount of an active methylene compound (e.g., 4-nitrobenzyl cyanide) in a suitable solvent (e.g., ethanol or toluene).

  • Add a catalytic amount of a base (e.g., piperidine or a few drops of aqueous NaOH).

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and isolate the crude product by filtration or extraction.

  • Purify the product by column chromatography or recrystallization.

  • Characterize the optical properties of the dye using UV-Vis absorption and fluorescence spectroscopy.

Application Note: Synthesis of Functional Polymers

Aromatic aldehydes can participate in step-growth polymerization reactions to form functional polymers. One potential route is through Friedel-Crafts hydroxyalkylation reactions with electron-rich aromatic compounds. The resulting polymers could possess interesting thermal and optical properties.

Conceptual Polymerization Scheme:

G A This compound (A₂ Monomer) D Friedel-Crafts Hydroxyalkylation Polycondensation A->D B Electron-Rich Aromatic (e.g., Biphenol, Naphthalene) (B₂ Monomer) B->D C Acid Catalyst (e.g., Triflic acid, AlCl₃) C->D E Functional Polymer D->E F Purification and Characterization (GPC, TGA, DSC) E->F

Figure 3: Conceptual scheme for the synthesis of a functional polymer via Friedel-Crafts polycondensation.

Generalized Protocol for Polymer Synthesis:

  • In a reaction vessel equipped with a mechanical stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the electron-rich aromatic monomer (e.g., biphenol) in a suitable solvent (e.g., dichloromethane or nitrobenzene).

  • Add the acid catalyst (e.g., triflic acid) to the solution and stir.

  • Slowly add a solution of this compound in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating for 24-48 hours.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

  • Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum.

  • Characterize the polymer's molecular weight and distribution by Gel Permeation Chromatography (GPC) and its thermal properties by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Conclusion: A Gateway to Chemical Innovation

This compound is a readily accessible and highly functionalized building block with significant potential for the development of novel organic materials. The protocols and application notes provided herein serve as a robust starting point for researchers to explore its utility in synthesizing advanced Schiff bases, metal complexes, fluorescent dyes, and functional polymers. The inherent modularity of the reactions involving this aldehyde allows for the systematic tuning of material properties, paving the way for innovations in fields ranging from medicinal chemistry to materials science. As with any research endeavor, careful execution of these protocols and thorough characterization of the resulting materials are essential for advancing our understanding and application of these exciting new compounds.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. Aldehydes from acid chlorides by modified rosenmund reduction. [Link]

  • Halli, M. B., Patil, V. B., Sumathi, R. B., & Mallikarjun, K. (2014). Synthesis, characterization and biological activity of mixed ligand metal (II) complexes derived from benzofuran-2-carbohydrazide schiff base and malonyldihydrazide. Der Pharma Chemica, 6(5), 259-267.
  • Vidhya, R. S., & Rathika Nath, G. (2017). Synthesis Characterization and Biological Application of 2,3,4-Trimethoxy Benzaldehyde Semicarbazone Co(II) Metal Ions. Chemical Science Journal, 8(4), 1-5.
  • Al-Adilee, K. J., & Al-Gburi, R. M. (2023). Synthesis, Characterization of New Metal Complexes of Ligand [3-(4-hydroxyphenyl)-2-(3-(4-methoxybenzoyl)thioureido)propanoic acid] (HMP) and Study their Biological Activity. Journal of Kufa for Chemical Sciences, 3(1), 301-314.
  • Chen, J., et al. (2012). Design and Synthesis of Efficient Fluorescent Dyes for Incorporation into DNA Backbone and Biomolecule Detection. Molecules, 17(12), 14476-14493.
  • El-Ghamry, H. A., & Fathalla, S. K. (2014). Preparation and Characterization of Di-, Tri-, and Tetranuclear Schiff Base Complexes Derived from Diamines and 3,4-Dihydroxybenzaldehyde. The Scientific World Journal, 2014, 854302.
  • Al-Amiery, A. A., et al. (2020). Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. Systematic Reviews in Pharmacy, 11(12), 1845-1853.
  • Al-Janabi, A. H., & Karam, N. H. (2025). Synthesis, Characterization, and Study of Liquid Crystals Properties of New Five Heterocyclic Compounds. Advanced Journal of Chemistry, Section A, 8(3), 495-503.
  • Zhang, Y., et al. (2018).

Sources

Application Notes & Protocols: A Step-by-Step Guide to the Synthesis of 2-((3-chloro-4,5-dimethoxyphenyl)methylene)malononitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the synthesis of 2-((3-chloro-4,5-dimethoxyphenyl)methylene)malononitrile, a derivative of 3-Chloro-4,5-dimethoxybenzaldehyde. This protocol is designed for researchers, scientists, and professionals in drug development, offering not just a procedural outline but also the underlying scientific rationale for key experimental choices.

Introduction: The Strategic Value of Substituted Benzaldehydes

This compound is a versatile trisubstituted aromatic aldehyde that serves as a valuable starting material in organic synthesis. Its derivatives are of significant interest in medicinal chemistry due to the prevalence of the dimethoxyphenyl moiety in a wide array of pharmacologically active compounds. The strategic placement of the chloro and dimethoxy groups on the aromatic ring allows for the creation of unique chemical entities with potential biological activities.

This guide focuses on a robust and widely utilized carbon-carbon bond-forming reaction: the Knoevenagel condensation .[1] This reaction is a cornerstone of synthetic chemistry, enabling the synthesis of α,β-unsaturated compounds by reacting a carbonyl group with an active methylene compound.[2] The resulting derivatives, such as the target molecule 2-((3-chloro-4,5-dimethoxyphenyl)methylene)malononitrile, are often explored as intermediates for more complex molecules or as bioactive agents themselves.

Reaction Overview and Mechanistic Insights

The chosen synthetic route involves the condensation of this compound with malononitrile, catalyzed by a weak base, piperidine.

Overall Reaction Scheme:

The "Why": Understanding the Knoevenagel Condensation Mechanism

The Knoevenagel condensation is a nucleophilic addition followed by a dehydration reaction.[1] Its efficiency hinges on the acidity of the active methylene compound and the choice of catalyst.

  • Deprotonation: The reaction is initiated by the basic catalyst, piperidine. Piperidine is a sufficiently strong base to deprotonate the α-carbon of malononitrile. The two electron-withdrawing nitrile (-CN) groups stabilize the resulting carbanion via resonance, making the methylene protons acidic enough to be removed by a mild base.[1] Using a very strong base is avoided as it could induce an undesired self-condensation of the aldehyde.[1]

  • Nucleophilic Attack: The generated carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of this compound. This forms a tetrahedral intermediate, a β-hydroxy carbonyl compound (an aldol-type adduct).

  • Dehydration: This intermediate is seldom isolated. Under the reaction conditions, it readily undergoes dehydration (elimination of a water molecule) to form a stable, conjugated α,β-unsaturated product. This final elimination step is the driving force for the reaction.

Visualizing the Reaction Pathway

The following diagram illustrates the catalytic cycle of the base-catalyzed Knoevenagel condensation.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Malononitrile Malononitrile Deprotonation Deprotonation Malononitrile->Deprotonation Aldehyde 3-Chloro-4,5-dimethoxy- benzaldehyde Nucleophilic_Attack Nucleophilic_Attack Aldehyde->Nucleophilic_Attack Piperidine Piperidine Piperidine->Deprotonation Base Final_Product α,β-Unsaturated Product Water Water Carbanion Carbanion Deprotonation->Carbanion Forms Carbanion->Nucleophilic_Attack Attacks Intermediate Intermediate Nucleophilic_Attack->Intermediate Forms β-hydroxy intermediate Dehydration Dehydration Intermediate->Dehydration Eliminates H₂O Dehydration->Final_Product Dehydration->Water Workflow A 1. Reagent Setup Combine aldehyde, malononitrile, and ethanol in RBF. B 2. Catalyst Addition Add piperidine to the mixture. A->B C 3. Reaction Heat mixture to reflux (approx. 80°C). Monitor via TLC. B->C D 4. Work-up Cool reaction to room temperature. Cool in ice bath to induce precipitation. C->D E 5. Isolation Filter the solid product using a Buchner funnel. D->E F 6. Purification Wash the solid with cold ethanol. Recrystallize if necessary. E->F G 7. Drying & Analysis Dry the product under vacuum. Characterize (NMR, IR, MS). F->G

Sources

Application Notes and Protocols for the Synthesis of Schiff Bases from 3-Chloro-4,5-dimethoxybenzaldehyde and Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Benzaldehyde-Amine Condensation in Medicinal Chemistry

The condensation reaction between an aldehyde and a primary amine to form a Schiff base, or imine, is a cornerstone of synthetic organic chemistry.[1] This reaction is particularly valuable in drug discovery and development, where the resulting C=N bond serves as a versatile scaffold for constructing complex molecular architectures.[2] The products, Schiff bases, are not merely synthetic intermediates but often exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3]

3-Chloro-4,5-dimethoxybenzaldehyde is a particularly interesting starting material. The electron-withdrawing nature of the chlorine atom and the electron-donating effects of the two methoxy groups create a unique electronic environment on the aromatic ring. This substitution pattern can significantly influence the reactivity of the aldehyde and the physicochemical properties of the resulting Schiff base, potentially leading to novel therapeutic agents.

This guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols for the synthesis of Schiff bases from this compound, and expert insights into optimizing reaction conditions and troubleshooting common issues.

The Reaction Mechanism: A Stepwise Journey to Imine Formation

The formation of a Schiff base from an aldehyde and a primary amine is a reversible, acid-catalyzed condensation reaction.[4] The overall process involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

The reaction mechanism can be broken down into the following key steps:

  • Protonation of the Carbonyl Oxygen (Acid-Catalyzed): In the presence of an acid catalyst, the carbonyl oxygen of this compound is protonated. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack by the Primary Amine: The lone pair of electrons on the nitrogen atom of the primary amine attacks the now more electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the positively charged nitrogen atom to the negatively charged oxygen atom, yielding a neutral intermediate known as a carbinolamine or hemiaminal .[5]

  • Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).

  • Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion .

  • Deprotonation: A base (such as the solvent or the conjugate base of the acid catalyst) removes a proton from the nitrogen atom of the iminium ion, yielding the final Schiff base product and regenerating the acid catalyst.

The entire process is a series of equilibria. To drive the reaction towards the formation of the Schiff base, it is often necessary to remove the water that is formed, for example, by using a Dean-Stark apparatus or a drying agent.[4]

Caption: Reaction mechanism for Schiff base formation.

Experimental Protocol: Synthesis of a Schiff Base from this compound

This protocol is a generalized procedure adapted from established methods for the synthesis of Schiff bases from substituted benzaldehydes.[6][7][8] Researchers should optimize the reaction conditions for their specific primary amine.

Materials:

  • This compound

  • Primary amine of choice (e.g., aniline, substituted aniline, benzylamine)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates and chamber

  • Filtration apparatus (Büchner funnel and flask)

  • Rotary evaporator

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol or methanol.

  • Addition of Primary Amine: To the stirred solution of the aldehyde, add the primary amine (1 to 1.1 equivalents) either neat if it is a liquid or as a solution in the same solvent if it is a solid.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.[8]

  • Reaction Conditions:

    • For less reactive amines: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.[7]

    • For more reactive amines: The reaction may proceed at room temperature. Stir the mixture and monitor by TLC until the starting materials are consumed.[9]

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold solvent (ethanol or methanol) to remove any unreacted starting materials.[2]

    • If no precipitate forms, reduce the volume of the solvent using a rotary evaporator. The product may crystallize upon concentration or by placing the flask in an ice bath.[6]

  • Purification:

    • The crude Schiff base can be purified by recrystallization from a suitable solvent, such as ethanol, methanol, or an ethanol/water mixture.[10]

    • If recrystallization is not sufficient, column chromatography on silica gel can be employed for further purification.[2]

  • Characterization: Confirm the identity and purity of the synthesized Schiff base using standard analytical techniques such as melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.[3]

ParameterRecommended Condition/Solvent/ReagentRationale and Expert Insights
Solvent Absolute Ethanol, Methanol, Dichloromethane (DCM), BenzeneEthanol and methanol are common choices due to their ability to dissolve the reactants and the ease of removal. For reactions requiring azeotropic removal of water, benzene or toluene with a Dean-Stark apparatus is effective.[4][6]
Stoichiometry Aldehyde:Amine ratio of 1:1 to 1:1.1A slight excess of the amine can help to drive the reaction to completion, especially if the amine is volatile.
Catalyst Glacial Acetic Acid, p-Toluenesulfonic acidA catalytic amount of a mild acid is generally sufficient to protonate the carbonyl and facilitate the reaction. Stronger acids can protonate the amine, rendering it non-nucleophilic.[4]
Temperature Room Temperature to RefluxThe required temperature depends on the reactivity of the specific primary amine. Aromatic amines are generally less nucleophilic than aliphatic amines and may require heating.
Reaction Monitoring Thin-Layer Chromatography (TLC)TLC is a simple and effective way to monitor the disappearance of the starting materials and the appearance of the product.
Purification Recrystallization, Column ChromatographyRecrystallization is often sufficient for obtaining pure solid products.[10] For oily products or difficult separations, column chromatography is the preferred method.

Influence of Substituents on Reactivity

The electronic properties of the substituents on both the benzaldehyde and the primary amine play a crucial role in the reaction rate and equilibrium.

  • On the Benzaldehyde:

    • The chloro group at the 3-position is electron-withdrawing through induction, which can slightly increase the electrophilicity of the carbonyl carbon, potentially favoring the initial nucleophilic attack.

    • The dimethoxy groups at the 4- and 5-positions are electron-donating through resonance, which increases the electron density on the aromatic ring and can slightly decrease the electrophilicity of the carbonyl carbon. The net effect of these substituents on the reactivity of this compound will be a balance of these opposing electronic influences.

  • On the Primary Amine:

    • Electron-donating groups on the primary amine (e.g., alkyl groups) increase the nucleophilicity of the nitrogen atom, leading to a faster reaction rate.

    • Electron-withdrawing groups on the primary amine (e.g., nitro or cyano groups) decrease the nucleophilicity of the nitrogen, slowing down the reaction. Aromatic amines are generally less reactive than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring.[11]

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Low or No Product Formation - Insufficiently reactive amine. - Inappropriate reaction temperature. - Catalyst is inactive or absent. - Water is not being effectively removed (for reversible reactions).- Increase the reaction temperature and/or reaction time. - Add a catalytic amount of a suitable acid (e.g., glacial acetic acid). - For less reactive amines, consider using a Dean-Stark trap to remove water azeotropically.[4]
Incomplete Reaction - Equilibrium has been reached. - Insufficient reaction time.- Use a slight excess of the amine. - Remove water as it is formed. - Extend the reaction time.
Formation of Side Products - Over-reaction or side reactions of the starting materials or product.- Optimize the reaction temperature; high temperatures can sometimes lead to decomposition or side reactions. - Ensure the purity of the starting materials.
Difficulty in Product Isolation/Purification - Product is an oil. - Product is highly soluble in the reaction solvent. - Impurities co-crystallize with the product.- If the product is an oil, try to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. If this fails, purification by column chromatography is necessary. - If the product is highly soluble, remove the solvent under reduced pressure and attempt recrystallization from a different solvent system.[10]

Conclusion

The synthesis of Schiff bases from this compound and primary amines is a robust and versatile reaction that provides access to a wide range of compounds with potential applications in drug discovery and materials science. By understanding the underlying reaction mechanism and carefully controlling the experimental conditions, researchers can efficiently synthesize and isolate these valuable molecules. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working in this exciting field.

References

  • Edelmann, F. T. (2021). Is there an effective way of purifying schiff bases? ResearchGate. Retrieved from [Link]

  • Gao, L. (2006). Compare of three ways of synthesis of simple Schiff base. MDPI. Retrieved from [Link]

  • Chu, G., & Li, C. (2010). Convenient and Clean Synthesis of Imines from Primary Benzylamines. Royal Society of Chemistry. Retrieved from [Link]

  • OperaChem. (2024). Imine formation-Typical procedures. Retrieved from [Link]

  • Grijalva-Bustamante, G. A., et al. (2022). Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. MDPI. Retrieved from [Link]

  • Jia, H. P., et al. (2014). Preparation of Schiff Base Derived from 3,4-Dimethoxybenzaldehyde and p-Aminobenzoic Acid by Supersonic Speed Gas. CORE. Retrieved from [Link]

  • Ahamad, T., et al. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. PMC. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis and Characterization of Schiff Bases Derived from 3-(4-methoxyphenyl) Acrylic Acid and 3-(Benzo[d][1,3]dioxol-5-yl) Acrylic Acid. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Retrieved from [Link]

  • Mallesha, L., et al. (2016). Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives. ResearchGate. Retrieved from [Link]

  • Naskar, S., et al. (2021). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). PMC. Retrieved from [Link]

  • Laronze, J. Y. (1963). Catalysts for condensation reactions of primary amines with dihydroxy aromatic compounds. Google Patents.
  • Neves, A. R., et al. (2018). Condensation-Based Methods for the C−H Bond Functionalization of Amines. PMC. Retrieved from [Link]

  • Li, Y., et al. (2015). An Effective Method To Prepare Imines from Aldehyde, Bromide/Epoxide, and Aqueous Ammonia. ResearchGate. Retrieved from [Link]

  • Das, B., et al. (2020). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Jetir.org. Retrieved from [Link]

  • Al-Shamary, R. K. (2011). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Z. Naturforsch. Retrieved from [Link]

  • Sławiński, J., et al. (2016). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. PMC. Retrieved from [Link]

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The Strategic Utility of 3-Chloro-4,5-dimethoxybenzaldehyde in the Synthesis of Biologically Active Natural Product Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Aromatic Building Block

In the intricate field of natural product synthesis and medicinal chemistry, the selection of a starting material is a critical decision that dictates the efficiency and novelty of a synthetic route. 3-Chloro-4,5-dimethoxybenzaldehyde, a readily available and highly functionalized aromatic aldehyde, has emerged as a strategic building block for the construction of complex molecular architectures, particularly those mimicking the core structures of biologically active natural products. Its unique substitution pattern—a reactive aldehyde for carbon-carbon bond formation, two methoxy groups that influence electronic properties and can be precursors for further functionalization, and a strategically placed chlorine atom that allows for cross-coupling reactions—renders it a powerful tool in the hands of synthetic chemists.

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound in the total synthesis of natural product analogues. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative references. The primary focus will be on its application in the synthesis of analogues of podophyllotoxin, a potent antitumor agent, showcasing the versatility of this key starting material.[1][2]

Core Application: Synthesis of Podophyllotoxin Analogues

Podophyllotoxin is a naturally occurring aryltetralin lignan that exhibits strong cytotoxic activity by inhibiting tubulin polymerization.[3] However, its clinical use is hampered by toxicity. This has spurred extensive research into the synthesis of analogues with improved therapeutic indices. This compound serves as an excellent precursor for the A-ring of podophyllotoxin analogues, allowing for the introduction of diverse functionalities at the C-5 position through modification of the chloro group.

The following workflow illustrates a general strategy for the synthesis of podophyllotoxin analogues starting from this compound.

workflow A This compound B Wittig or Horner-Wadsworth-Emmons Reaction A->B C Substituted Cinnamic Ester B->C D Michael Addition with a Tetralone Precursor C->D E Aryltetralin Lignan Scaffold D->E F Cyclization and Lactonization E->F H Modification of the Chloro Group (e.g., Ullmann Condensation) E->H G Podophyllotoxin Analogue F->G I Diversified C-5 Analogues H->I

Caption: Synthetic workflow for podophyllotoxin analogues.

Key Transformation: The Ullmann Condensation for Structural Diversification

A pivotal reaction that highlights the utility of the chloro-substituent is the Ullmann condensation.[4][5] This copper-catalyzed reaction enables the formation of a carbon-oxygen or carbon-nitrogen bond at the C-5 position of the aromatic ring, providing access to a wide array of analogues with potentially enhanced biological activity. The general mechanism involves the oxidative addition of the aryl chloride to a Cu(I) species, followed by reaction with a nucleophile (e.g., an alcohol or amine) and subsequent reductive elimination.

ullmann cluster_0 Ullmann Condensation Mechanism A Ar-Cl ArCuCl [Ar-Cu(III)(L)-Cl] A->ArCuCl + Cu(I)L (Oxidative Addition) CuI Cu(I)L NuH R-OH / R-NH2 ArCuNu [Ar-Cu(III)(L)-Nu] ArCuCl->ArCuNu + NuH - HCl ArNu Ar-Nu ArCuNu->ArNu (Reductive Elimination) CuI_out Cu(I)L ArCuNu->CuI_out + Cu(I)L

Caption: Simplified mechanism of the Ullmann condensation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations in the synthesis of podophyllotoxin analogues.

Protocol 1: Synthesis of a Cinnamic Ester Intermediate via Horner-Wadsworth-Emmons Reaction

This protocol describes the formation of a cinnamic ester, a key intermediate for the subsequent Michael addition. The Horner-Wadsworth-Emmons reaction is chosen for its high E-selectivity.

Materials and Equipment:

  • This compound

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask with magnetic stirrer

  • Argon or Nitrogen inert atmosphere setup

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Preparation of the Ylide:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.1 eq) suspended in anhydrous THF.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add triethyl phosphonoacetate (1.1 eq) dropwise via a syringe.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the ylide is indicated by the cessation of hydrogen gas evolution and the formation of a clear solution.

  • Reaction with the Aldehyde:

    • Dissolve this compound (1.0 eq) in anhydrous THF in a separate flask.

    • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired cinnamic ester.

Protocol 2: Synthesis of the Aryltetralin Lignan Scaffold via Michael Addition

This protocol details the conjugate addition of a tetralone enolate to the cinnamic ester intermediate to construct the core aryltetralin skeleton.

Materials and Equipment:

  • Substituted cinnamic ester (from Protocol 1)

  • 6,7-Dimethoxy-1-tetralone

  • Lithium diisopropylamide (LDA) or other suitable base

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask with magnetic stirrer

  • Argon or Nitrogen inert atmosphere setup

  • Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

  • Enolate Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of 6,7-dimethoxy-1-tetralone (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C.

    • Slowly add a freshly prepared solution of LDA (1.1 eq) in THF dropwise.

    • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Michael Addition:

    • Dissolve the substituted cinnamic ester (1.2 eq) in anhydrous THF.

    • Add the ester solution dropwise to the enolate solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 4-6 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting diastereomeric mixture by column chromatography to yield the aryltetralin lignan scaffold.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the key steps in the synthesis of a podophyllotoxin analogue intermediate.

StepReactantsKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
Horner-Wadsworth-Emmons This compound, Triethyl phosphonoacetateNaHTHF0 to RT1285-95
Michael Addition Cinnamic ester, 6,7-Dimethoxy-1-tetraloneLDATHF-784-660-75
Ullmann Condensation (Example) Aryl chloride intermediate, PhenolCuI, LigandDMF100-1202450-80

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in the synthesis of natural product analogues. Its strategic functionalization allows for the efficient construction of complex scaffolds and the introduction of chemical diversity through well-established synthetic transformations like the Horner-Wadsworth-Emmons reaction and the Ullmann condensation. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of novel podophyllotoxin analogues and other biologically active compounds. Future work in this area could involve the exploration of other cross-coupling reactions at the chloro-position, such as Suzuki or Buchwald-Hartwig aminations, to further expand the accessible chemical space and potentially uncover new therapeutic agents.

References

  • Devaraju Kesagodu, et al. Synthesis and Characterization of Podophyllotoxin Analogues. Organic Chemistry: Current Research. (URL: [Link])

  • Li, Y., et al. Synthesis and Evaluation of New Podophyllotoxin Derivatives with in Vitro Anticancer Activity. Molecules. (URL: [Link])

  • Lu, B., et al. C-4 analogues of podophyllotoxin as tubulin inhibitors: synthesis, biological evaluation, and structure-activity relationship. Natural Product Research. (URL: [Link])

  • ResearchGate. Protocol for the synthesis of podophyllotoxin analogues. (URL: [Link])

  • Organic Syntheses. Aldehydes from acid chlorides by modified rosenmund reduction. (URL: [Link])

  • You, Y. Podophyllotoxin derivatives: current synthetic approaches for new anticancer agents. Current Pharmaceutical Design. (URL: [Link])

  • UCL Discovery. Synthetic Studies Towards Chiral Analogues of Steganone. (URL: [Link])

  • NIH National Library of Medicine. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (URL: [Link])

  • Organic Chemistry Portal. Ullmann Reaction. (URL: [Link])

  • Organic Syntheses. m-CHLOROBENZALDEHYDE. (URL: [Link])

  • Google Patents. Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde. (URL: )
  • ResearchGate. An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. (URL: [Link])

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Application Note: Laboratory-Scale Synthesis of 3-Chloro-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 3-Chloro-4,5-dimethoxybenzaldehyde, a valuable substituted benzaldehyde derivative utilized as an intermediate in the development of pharmaceutical compounds and for proteomics research.[1] The protocol herein details a robust and well-established method, the Vilsmeier-Haack reaction, for the formylation of an electron-rich aromatic precursor.[2][3] This application note is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and data interpretation guidelines.

Introduction and Significance

This compound (C₉H₉ClO₃, MW: 200.62 g/mol ) is a key building block in organic synthesis.[4] Its unique substitution pattern, featuring an aldehyde functional group, two methoxy groups, and a chlorine atom, allows for diverse subsequent chemical transformations. This makes it an important precursor for synthesizing more complex molecules, including various pharmaceutical agents and specialized biochemical probes. The aldehyde group is particularly versatile, enabling reactions such as reductive amination, Wittig reactions, and oxidations to form a carboxylic acid.

The synthesis route detailed in this guide is the Vilsmeier-Haack reaction , a classic and highly effective method for introducing a formyl group (-CHO) onto an electron-rich aromatic ring.[5][6] This reaction is prized for its use of relatively inexpensive and accessible reagents—N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)—and for its reliability with activated substrates.[3] Our chosen precursor for this synthesis is 1-Chloro-2,3-dimethoxybenzene , which upon formylation, yields the target compound with high regioselectivity.

Principle of the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction proceeds in two primary stages:

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF), a substituted amide, reacts with phosphorus oxychloride (POCl₃) in an exothermic reaction. The phosphorus oxychloride activates the carbonyl oxygen of DMF, which is then attacked by the nitrogen's lone pair, ultimately forming a highly electrophilic chloroiminium ion known as the "Vilsmeier reagent" ((Chloromethylene)dimethyliminium chloride).[2][7]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the substrate (1-Chloro-2,3-dimethoxybenzene) acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[5] This attack temporarily disrupts the aromaticity of the ring. A subsequent deprotonation step restores aromaticity.

  • Hydrolysis: The resulting iminium salt intermediate is stable until an aqueous workup is performed. The addition of water hydrolyzes the iminium salt to yield the final aldehyde product, this compound.[7]

The methoxy groups on the aromatic ring are strong electron-donating groups, which activate the ring towards electrophilic substitution and are crucial for the reaction's success. The formylation occurs at the position para to the chlorine atom, which is sterically the most accessible and electronically favored position.

Materials and Methods

Reagent and Equipment Data

A comprehensive list of required reagents and their relevant properties is provided in Table 1.

Reagent/MaterialFormulaMW ( g/mol )CAS No.PropertiesSupplier
1-Chloro-2,3-dimethoxybenzeneC₈H₉ClO₂172.612869-93-4Liquid, PrecursorMajor Supplier
Phosphorus Oxychloride (POCl₃)POCl₃153.3310025-87-3Fuming liquid, CorrosiveSigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Liquid, AnhydrousSigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Liquid, AnhydrousFisher Scientific
Sodium Acetate (NaOAc)C₂H₃NaO₂82.03127-09-3Solid, AnhydrousSigma-Aldrich
Saturated Sodium BicarbonateNaHCO₃84.01144-55-8Aqueous SolutionIn-house prep.
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Solid, Drying AgentSigma-Aldrich
Deionized WaterH₂O18.027732-18-5LiquidIn-house prep.

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel (addition funnel)

  • Reflux condenser with a drying tube (CaCl₂)

  • Ice-water bath

  • Heating mantle with temperature controller

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Standard Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.

Experimental Workflow Diagram

The overall workflow for the synthesis is depicted below.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis cluster_2 Purification DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier 0 °C POCl3 POCl3 POCl3->Vilsmeier Reaction Reaction Mixture (Stir at RT) Vilsmeier->Reaction Substrate 1-Chloro-2,3- dimethoxybenzene Substrate->Reaction Quench Aqueous Workup (NaOAc solution) Reaction->Quench Hydrolysis Hydrolysis Quench->Hydrolysis Extract Extraction (DCM) Hydrolysis->Extract Dry Drying (MgSO4) Extract->Dry Evaporate Solvent Evaporation Dry->Evaporate Product Crude Product Evaporate->Product Purify Column Chromatography or Recrystallization Product->Purify FinalProduct Pure 3-Chloro-4,5- dimethoxybenzaldehyde Purify->FinalProduct

Caption: Workflow for the Vilsmeier-Haack Synthesis.

Detailed Synthesis Protocol

SAFETY FIRST: This procedure must be conducted in a well-ventilated fume hood. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. DMF is a respiratory irritant. Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[4][8]

Step 1: Preparation of the Vilsmeier Reagent

  • Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to be moisture-free.

  • To the flask, add anhydrous N,N-dimethylformamide (DMF) (20 mL, ~5 equivalents).

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (7.5 mL, ~1.5 equivalents) dropwise via the dropping funnel over 30 minutes. Caution: This addition is exothermic. Maintain the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of a pale yellow to white solid indicates the creation of the Vilsmeier reagent.

Step 2: Formylation Reaction

  • Dissolve 1-Chloro-2,3-dimethoxybenzene (8.6 g, 1.0 equivalent) in anhydrous dichloromethane (DCM) (40 mL).

  • Cool the Vilsmeier reagent mixture back to 0 °C in an ice bath.

  • Add the solution of 1-Chloro-2,3-dimethoxybenzene dropwise to the Vilsmeier reagent over 20 minutes.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 3: Reaction Work-up and Hydrolysis

  • After the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice (~150 g) in a large beaker with vigorous stirring. Caution: This quenching step is highly exothermic.

  • Prepare a solution of sodium acetate (NaOAc) (30 g) in water (100 mL).

  • Slowly add the sodium acetate solution to the quenched reaction mixture to neutralize the acid and facilitate the hydrolysis of the iminium intermediate.[2]

  • Stir the mixture for 30 minutes at room temperature. A precipitate of the crude product may form.

Step 4: Extraction and Purification

  • Transfer the entire mixture to a 500 mL separatory funnel.

  • Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography to yield the pure product.

Expected Results and Characterization

ParameterExpected Value
Product This compound
Appearance Off-white to pale yellow solid
Molecular Formula C₉H₉ClO₃
Molecular Weight 200.62 g/mol
Melting Point 56-60 °C (lit.)[9]
Expected Yield 70-85% (Varies based on purity of reagents and reaction conditions)

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and Mass Spectrometry.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield - Wet reagents or glassware.- Incomplete formation of Vilsmeier reagent.- Substrate is not sufficiently activated.- Ensure all reagents are anhydrous and glassware is oven-dried.- Allow sufficient time for reagent formation; check for solid precipitate.- Confirm the electronic properties of the starting material.
Dark-colored Product - Reaction temperature was too high.- Side reactions or polymerization.- Maintain strict temperature control during POCl₃ addition.- Purify the crude product using activated charcoal treatment during recrystallization or via column chromatography.
Incomplete Reaction - Insufficient reaction time.- Low reaction temperature.- Monitor reaction by TLC until starting material is consumed.- Ensure the reaction is run at room temperature after the initial addition.
Difficult Purification - Presence of unreacted DMF.- Formation of multiple isomers.- Ensure thorough washing of the organic layer during extraction to remove residual DMF.- Optimize reaction conditions for better regioselectivity; column chromatography is recommended for separating isomers.

Safety and Disposal

  • Phosphorus oxychloride (POCl₃): Acutely toxic, causes severe skin burns and eye damage. Reacts violently with water. Handle only in a fume hood with appropriate PPE.[4]

  • N,N-Dimethylformamide (DMF): Harmful if inhaled or in contact with skin. Suspected of damaging fertility or the unborn child.

  • Dichloromethane (DCM): Suspected of causing cancer.

  • Waste Disposal: All organic waste should be collected in a designated halogenated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines. Contaminated materials should be disposed of as hazardous waste.

References

  • PubChem. This compound | C9H9ClO3 | CID 240052 . National Center for Biotechnology Information. Link

  • Sigma-Aldrich. This compound 97% | 18268-68-3 . Merck KGaA. Link

  • NROChemistry. Vilsmeier-Haack Reaction . Link

  • J&K Scientific LLC. Vilsmeier-Haack Reaction . Link

  • Chemistry Steps. Vilsmeier-Haack Reaction . Link

  • ChemicalBook. 18268-68-3(3-CHLORO-4 5-DIMETHOXYBENZALDEHYDE 97) Product Description . Link

  • Patil, S. A., et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION . International Journal of Pharmaceutical Sciences Review and Research. Link

  • Sigma-Aldrich. SAFETY DATA SHEET - Veratraldehyde . Merck KGaA. Link

  • PubChem. 3-Chloro-4-methoxybenzaldehyde | C8H7ClO2 | CID 78619 . National Center for Biotechnology Information. Link

  • Organic Syntheses. Aldehydes from acid chlorides by modified rosenmund reduction . Link

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction . Link

  • Biosynth. Safety Data Sheet - 3-Chloro-4-methoxybenzaldehyde . Link

  • Fisher Scientific. SAFETY DATA SHEET - 3,4-Dimethoxybenzaldehyde . Link

  • SDS Manager. 3-Chloro-4-methoxybenzaldehyde SDS . Link

  • Google Patents. CN103193608A - Method for preparing dimethoxy benzaldehyde from veratrole . Link

  • PrepChem.com. Synthesis of veratraldehyde . Link

  • Rhodium.ws. Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin . Link

  • Guidechem. How can Veratraldehyde be synthesized in a cost-effective and environmentally friendly way? . Link

  • Wikipedia. 3,4,5-Trimethoxybenzaldehyde . Link

  • Santa Cruz Biotechnology. This compound | CAS 18268-68-3 . Link

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4,5-dimethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, primarily focusing on the Vilsmeier-Haack reaction. Our goal is to provide you with in-depth, field-proven insights to improve your yield, purity, and overall success.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction resulted in a very low yield, or I primarily recovered my starting material (1-chloro-2,3-dimethoxybenzene). What are the most likely causes?

A: This is a common and frustrating issue, often pointing to problems with the Vilsmeier reagent formation or its reactivity. Let's break down the potential culprits:

  • Moisture Contamination: The Vilsmeier reagent, the electrophile in this reaction, is highly sensitive to moisture. Any water present in your glassware, solvent (DMF), or starting material will consume the phosphorus oxychloride (POCl₃) and the Vilsmeier reagent, halting the reaction.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous DMF, preferably from a freshly opened bottle or one stored under an inert atmosphere. If you suspect your starting material has absorbed moisture, consider drying it over a suitable agent.

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is formed in situ from DMF and POCl₃. The quality and handling of these reagents are paramount.

    • POCl₃ Degradation: Phosphorus oxychloride can degrade over time, especially if exposed to moist air. Use a fresh bottle of POCl₃ or distill it before use if you suspect degradation.

    • Improper Reagent Addition: The Vilsmeier reagent is typically prepared at low temperatures (0 °C) before the substrate is added. Adding the substrate before the reagent has fully formed can lead to side reactions.

    • Solution: Prepare the Vilsmeier reagent by adding POCl₃ dropwise to cold (0 °C) anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon). Stir for a short period (15-30 minutes) at this temperature to ensure complete formation of the chloroiminium ion before adding your substrate.

  • Insufficient Reaction Temperature or Time: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and the Vilsmeier reagent is a relatively weak electrophile. The electron-richness of the aromatic ring dictates the necessary reaction conditions.

    • Solution: While the initial reagent formation is done at 0 °C, the subsequent reaction with 1-chloro-2,3-dimethoxybenzene often requires heating. Monitor the reaction by TLC. If you see no conversion after several hours at room temperature, gradually increase the temperature to 50-80 °C. The optimal temperature and time should be determined empirically.

Issue 2: Impurity and Side Product Formation

Q: My final product is impure, even after work-up. What are the likely side products in this Vilsmeier-Haack synthesis?

A: Side product formation is often related to the reactivity of the substrate and the reaction conditions. For this compound, the main concerns are:

  • Isomeric Products: While formylation is expected to occur at the position para to the chloro group and ortho to the two methoxy groups due to steric hindrance and electronic effects, minor amounts of other isomers can form.

  • Di-formylation: If the reaction conditions are too harsh (high temperature, prolonged reaction time, or large excess of Vilsmeier reagent), a second formyl group can be introduced onto the aromatic ring, leading to a dichlorodimethoxy-isophthalaldehyde derivative.

  • Products from Incomplete Hydrolysis: The reaction is quenched with water or an aqueous base to hydrolyze the intermediate iminium salt to the final aldehyde. Incomplete hydrolysis can leave behind impurities that are difficult to separate.

  • Polymerization/Degradation Products: Aggressive heating can lead to the formation of dark, tar-like substances, which can contaminate the product.

Q: I'm observing multiple aldehyde peaks in my ¹H NMR spectrum. What could they be?

A: Multiple aldehyde signals (typically between δ 9.5-10.5 ppm) strongly suggest the presence of isomeric aldehyde products. Given the substitution pattern of your starting material (1-chloro-2,3-dimethoxybenzene), formylation could potentially occur at different positions on the ring, although one is strongly favored. Careful analysis of the aromatic region and the coupling constants of the aldehyde protons can help identify the different isomers.

Issue 3: Work-up and Purification

Q: I'm having trouble with the aqueous work-up. The layers are not separating well, or I'm getting a persistent emulsion.

A: This is often due to the presence of DMF and phosphorus-based byproducts from the hydrolysis of POCl₃.

  • Solution:

    • Dilution: After quenching the reaction with ice-water, dilute the mixture further with a significant volume of water and your extraction solvent (e.g., ethyl acetate or dichloromethane). This helps to dissolve the salts and break up emulsions.

    • Brine Wash: Washing the organic layer with a saturated sodium chloride solution (brine) can help to draw water out of the organic phase and break emulsions.

    • Filtration: If a solid precipitate is causing the emulsion, filtering the entire biphasic mixture through a pad of Celite can help to remove it before proceeding with the separation.

Q: What is the best method to purify the crude this compound?

A: The optimal purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is often the most effective method for removing minor impurities if your crude product is mostly the desired compound. A solvent system of ethanol/water or isopropanol/hexane is a good starting point. The product has a reported melting point of 56-60 °C.

  • Silica Gel Chromatography: If you have significant amounts of isomeric byproducts or other impurities with similar solubility, column chromatography is necessary. A gradient elution with a hexane/ethyl acetate solvent system is typically effective.

  • Bisulfite Adduct Formation: For a very clean product, aldehydes can be purified by forming the solid sodium bisulfite adduct. The aldehyde is then regenerated by treating the adduct with an aqueous base.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Vilsmeier-Haack reaction in this synthesis?

A1: The reaction proceeds in three main stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). A subsequent rearrangement and loss of a dichlorophosphate anion generates the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich 1-chloro-2,3-dimethoxybenzene ring attacks the electrophilic carbon of the Vilsmeier reagent. This forms a resonance-stabilized cationic intermediate (an arenium ion). A base (like DMF or chloride) then removes a proton to restore aromaticity, yielding a substituted aryl iminium intermediate.

  • Hydrolysis: During aqueous work-up, water attacks the iminium carbon. Following a series of proton transfers and the elimination of dimethylamine, the final this compound product is formed.

Q2: What are the most critical parameters to control for optimal yield and purity?

A2: Based on extensive experience with this reaction, the following parameters are crucial:

  • Stoichiometry: A slight excess of POCl₃ (1.1-1.5 equivalents) relative to the aromatic substrate is common. Using DMF as both a reagent and a solvent is also a standard practice.

  • Temperature Control: Maintain a low temperature (0 °C) during the formation of the Vilsmeier reagent to prevent side reactions. The temperature for the formylation step should be carefully optimized; start at room temperature and gently heat if necessary, monitoring by TLC.

  • Anhydrous Conditions: As mentioned, the exclusion of moisture is arguably the single most important factor for success.

Q3: Are there alternative reagents to POCl₃ for generating the Vilsmeier reagent?

A3: Yes, other reagents can be used to activate DMF, although POCl₃ is the most common and cost-effective. Alternatives include thionyl chloride (SOCl₂), oxalyl chloride, and phosgene. However, for this specific transformation, POCl₃ is well-documented and reliable.

Data & Protocols

Table 1: Troubleshooting Common Synthesis Issues
Observed Problem Potential Cause(s) Recommended Action(s)
Low Yield / No Reaction 1. Moisture contamination.2. Degraded POCl₃.3. Insufficient reaction temperature.1. Use oven-dried glassware and anhydrous solvents.2. Use fresh or distilled POCl₃.3. Monitor by TLC and gradually increase temperature (e.g., to 60 °C).
Dark/Tarry Reaction Mixture 1. Reaction temperature is too high.2. Prolonged reaction time.1. Reduce the reaction temperature.2. Monitor the reaction closely and quench once the starting material is consumed.
Multiple Aldehyde Peaks in ¹H NMR 1. Formation of isomeric products.2. Di-formylation.1. Optimize reaction temperature to favor the desired isomer.2. Use a smaller excess of the Vilsmeier reagent. Purify via column chromatography.
Difficult Work-up / Emulsions 1. High concentration of DMF and salts.1. Dilute the reaction mixture with ample water and extraction solvent.2. Perform a brine wash on the organic layer.
Optimized Experimental Protocol: Vilsmeier-Haack Synthesis

Materials:

  • 1-chloro-2,3-dimethoxybenzene

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (Brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Vilsmeier Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C. Stir the resulting solution at 0 °C for 30 minutes.

  • Addition of Substrate: Dissolve 1-chloro-2,3-dimethoxybenzene (1.0 eq) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the cold Vilsmeier reagent solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress using TLC (e.g., 4:1 Hexane:Ethyl Acetate). If the reaction is sluggish, gently heat the mixture to 50-60 °C and continue to monitor.

  • Quenching and Hydrolysis: Once the starting material is consumed, cool the reaction mixture back to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by cold water. This step is highly exothermic. After the initial quench, add a saturated solution of NaHCO₃ until the pH is neutral or slightly basic (pH 7-8) to complete the hydrolysis of the iminium salt.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM or EtOAc (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water (2 x volumes) and brine (1 x volume).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Visualizations

Reaction Mechanismdot

Technical Support Center: Purification of 3-Chloro-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 3-Chloro-4,5-dimethoxybenzaldehyde (CAS: 18268-68-3). This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges and achieve high purity for this valuable synthetic intermediate.

Compound Profile

To effectively purify a compound, understanding its physical properties is critical. These properties dictate the selection of appropriate solvents and techniques.

PropertyValueSource
Molecular Formula C₉H₉ClO₃[1][2]
Molecular Weight 200.62 g/mol [1][3]
Appearance Solid[3]
Melting Point 56-60 °C[2][3]
Polarity Moderately PolarInferred from structure

Logical Workflow for Purification Method Selection

Choosing the right purification strategy is paramount. The following decision tree illustrates a logical workflow for selecting a method based on the nature of the impurities and the desired scale.

Purification_Workflow start Crude 3-Chloro-4,5- dimethoxybenzaldehyde impurity_check What is the primary impurity? start->impurity_check acid_impurity Acidic Impurities (e.g., corresponding carboxylic acid) impurity_check->acid_impurity Acidic neutral_impurity Neutral, Non-Aldehyde Impurities (e.g., starting materials, other byproducts) impurity_check->neutral_impurity Neutral isomeric_impurity Structurally Similar Impurities (e.g., isomers, related aldehydes) impurity_check->isomeric_impurity Isomeric wash_step Aqueous Wash (5-10% NaHCO₃ or Na₂CO₃ soln.) acid_impurity->wash_step bisulfite_adduct Selective Chemical Derivatization (Sodium Bisulfite Adduct Formation) neutral_impurity->bisulfite_adduct chromatography High-Resolution Separation (Flash Column Chromatography) isomeric_impurity->chromatography post_wash_check Is the product pure enough? wash_step->post_wash_check final_polish Final Polishing Step: Recrystallization bisulfite_adduct->final_polish chromatography->final_polish post_wash_check->final_polish No end_product High-Purity Product post_wash_check->end_product Yes final_polish->end_product

Sources

Technical Support Center: Synthesis of 3-Chloro-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4,5-dimethoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this multi-step synthesis. Our focus is on providing practical, mechanistically grounded solutions to ensure the highest purity and yield of your target compound.

I. Overview of Synthetic Strategy & Common Pitfalls

The synthesis of this compound typically begins with a commercially available precursor, 3,4-dimethoxybenzaldehyde (veratraldehyde), followed by electrophilic aromatic substitution (chlorination). Understanding the directing effects of the substituents on the aromatic ring is paramount to controlling the reaction's regioselectivity and minimizing the formation of unwanted isomers.

The primary challenge in this synthesis is controlling the position of chlorination. The veratraldehyde ring is activated by two methoxy groups (-OCH₃) and deactivated by the aldehyde group (-CHO). Both methoxy groups and the aldehyde group are ortho, para-directing. However, the methoxy groups are strong activators, while the aldehyde is a moderate deactivator. This electronic competition dictates where the electrophile (Cl⁺) will add.

Workflow & Critical Control Points

dot digraph "Synthesis_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot Caption: Synthetic workflow with key points for byproduct formation.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.

FAQ 1: Isomeric Impurities

Question: My post-reaction NMR and GC-MS analyses show multiple chlorinated products. Why am I getting isomers, and how can I favor the desired 3-chloro product?

Answer: The formation of isomers is the most common challenge in this synthesis. The two methoxy groups strongly activate the ring, directing the incoming electrophile (chlorine) to the ortho and para positions relative to them. The aldehyde group, while deactivating, also directs ortho and para.

  • Causality of Byproduct Formation:

    • 2-Chloro-4,5-dimethoxybenzaldehyde: The C2 position is ortho to the C4-methoxy group and meta to the C5-methoxy and the aldehyde. This is a highly likely byproduct due to the strong activating effect of the C4-methoxy group.

    • 6-Chloro-3,4-dimethoxybenzaldehyde: The C6 position is ortho to the C5-methoxy group and the aldehyde group. This is another common byproduct.

dot digraph "Isomer_Formation" { graph [fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [color="#5F6368"];

} dot Caption: Regioselectivity of the chlorination step.

  • Troubleshooting & Protocol Adjustments:

    • Choice of Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) in a non-polar solvent like dichloromethane (DCM) or chloroform at low temperatures (0 °C to room temperature) often provides better regioselectivity than using chlorine gas.

    • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C or even -10 °C) can enhance selectivity by favoring the thermodynamically more stable product.

    • Lewis Acid Catalyst: While often not necessary for such an activated ring, a mild Lewis acid could alter the regioselectivity. However, this can also increase the rate of side reactions and should be approached with caution.

FAQ 2: Purification of Isomers

Question: I have a mixture of the desired 3-chloro isomer and other isomers. They have very similar polarities, making column chromatography difficult. What are my options?

Answer: Separating constitutional isomers with similar functional groups can be challenging.

  • Expertise-Driven Solutions:

    • Fractional Recrystallization: This is often the most effective method. The isomers will likely have different crystal packing efficiencies and solubilities in various solvent systems.

      • Protocol:

        • Dissolve the crude mixture in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture).

        • Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator.

        • The less soluble isomer should crystallize out first. Collect the crystals by filtration.

        • Analyze the purity of the crystals and the mother liquor by NMR or GC.

        • Repeat the process with the mother liquor or re-crystallize the solids to improve purity. It may take several iterations to achieve high purity.

    • Derivative Formation: If recrystallization fails, you can temporarily convert the aldehydes into derivatives (like Schiff bases or acetals), which may have more distinct physical properties allowing for easier separation.[1] After separation, the derivative can be hydrolyzed back to the pure aldehyde isomer.[1]

FAQ 3: Over-chlorination and Unreacted Starting Material

Question: My product is contaminated with di-chlorinated species and/or a significant amount of the starting veratraldehyde. How do I prevent this?

Answer: This issue points to problems with reaction stoichiometry and monitoring.

  • Causality & Prevention:

    • Over-chlorination: The product, this compound, is still an activated aromatic ring and can undergo a second chlorination. This occurs when an excess of the chlorinating agent is used or the reaction is left for too long.

    • Unreacted Starting Material: This indicates an incomplete reaction, likely due to insufficient chlorinating agent, low temperature, or short reaction time.

  • Troubleshooting & Protocol Adjustments:

    • Stoichiometry is Key: Use a precise stoichiometry of the chlorinating agent. A slight excess (e.g., 1.05 to 1.1 equivalents) is often used to drive the reaction to completion, but a large excess should be avoided.

    • Controlled Addition: Add the chlorinating agent dropwise to the solution of veratraldehyde at a low temperature. This maintains a low concentration of the electrophile, reducing the chance of di-substitution.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction's progress. Spot the reaction mixture alongside the starting material standard. Once the starting material spot has disappeared or is very faint, and before significant amounts of di-chlorinated products appear, quench the reaction.

ByproductProbable CausePrevention & TroubleshootingPurification Method
Isomeric Products Poor regioselectivity of chlorination.Use SO₂Cl₂, maintain low temperature (0 °C), monitor reaction.Fractional Recrystallization.
Dichloro-products Excess chlorinating agent; prolonged reaction time.Use 1.05-1.1 eq. of chlorinating agent; monitor reaction by TLC/GC.Recrystallization (often less soluble).
Unreacted Veratraldehyde Insufficient chlorinating agent or reaction time.Use at least 1.0 eq. of chlorinating agent; allow reaction to go to completion via TLC/GC monitoring.Column Chromatography or Recrystallization.

III. Alternative Synthetic Routes & Their Byproducts

While chlorination of veratraldehyde is common, other routes exist, each with its own set of potential byproducts.

A. Sommelet Reaction Route

This route involves chloromethylation of 1,2-dimethoxybenzene, followed by reaction with hexamine (the Sommelet reaction) to form the aldehyde.[2][3]

  • Potential Byproducts:

    • Di-chloromethylated products: From the initial chloromethylation step.

    • Benzylamine derivatives (Delépine reaction): A competing reaction pathway during the hydrolysis of the hexaminium salt can yield the corresponding amine instead of the aldehyde.[2]

    • Nuclear-chlorinated aromatics: Byproducts from the chloromethylation step can persist.[4]

B. Gattermann Reaction Route

Formylation of a chloro-dimethoxybenzene precursor using reagents like HCN/HCl or Zn(CN)₂/HCl.[5][6]

  • Potential Byproducts:

    • Isomeric aldehydes: If the starting material is a mixture of chloro-dimethoxybenzene isomers.

    • Unreacted starting material: Due to the harsh conditions and potential for incomplete reaction.

    • Hydrolysis byproducts: The intermediate aldimine must be fully hydrolyzed to the aldehyde during workup. Incomplete hydrolysis can leave imine impurities.[7]

IV. References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Wikipedia. (2023). Sommelet reaction. Retrieved from [Link]

  • Wikipedia. (2023). Gattermann reaction. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Sommelet Reaction. Cambridge University Press. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Unacademy. (n.d.). Gattermann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US4321412A - Preparation of aromatic aldehydes by the Sommelet reaction. Retrieved from

  • Organic Syntheses. (n.d.). Aldehydes from acid chlorides by modified rosenmund reduction. Retrieved from [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Reddit. (2023). How to isolate methylamine HCl from Sommelet reaction products? Retrieved from [Link]

  • Collegedunia. (n.d.). Gattermann Reaction: Mechanism, Examples & Application. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (2014). Which method to use for the purification of two isomers of aldehydes (oily state) having exactly the same polarity? Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-4,5-dimethoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of reactions involving 3-Chloro-4,5-dimethoxybenzaldehyde and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experimental work. The information herein is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity.

Introduction to the Chemistry of this compound

This compound is a versatile substituted aromatic aldehyde.[1] The electron-donating methoxy groups and the electron-withdrawing chloro and aldehyde groups create a unique electronic environment on the aromatic ring, influencing its reactivity in various transformations. Understanding the interplay of these substituents is crucial for optimizing reaction conditions.

This guide will primarily focus on two key reaction types:

  • Formylation Reactions to Synthesize the Parent Aldehyde: Introducing the aldehyde group onto the 1-chloro-2,3-dimethoxybenzene backbone. The Vilsmeier-Haack reaction is a common method for this transformation.[2][3][4]

  • Nucleophilic Aromatic Substitution (SNAr) Reactions: Displacing the chloro substituent with various nucleophiles to generate diverse derivatives.

Part 1: Troubleshooting Guide & FAQs for Formylation Reactions (Vilsmeier-Haack)

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic rings.[3][5] It involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2][6]

Core Workflow: Vilsmeier-Haack Formylation

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution cluster_workup Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent Reacts with POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Substrate 3-Chloro-4,5- dimethoxybenzene Substrate->Intermediate Attacks Product 3-Chloro-4,5- dimethoxybenzaldehyde Intermediate->Product Hydrolyzes

Caption: Vilsmeier-Haack reaction workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Vilsmeier-Haack reaction is sluggish or shows no conversion. What are the likely causes and how can I fix it?

A1: This is a common issue that can often be traced back to several factors:

  • Insufficient Activation of the Aromatic Ring: The Vilsmeier reagent is a weak electrophile and requires an electron-rich aromatic substrate to react efficiently.[2][6] While the two methoxy groups are activating, the chloro group is deactivating. If your starting material is not sufficiently pure or has other deactivating groups, the reaction may stall.

    • Troubleshooting:

      • Confirm Substrate Purity: Ensure your starting 1-chloro-2,3-dimethoxybenzene is free of impurities that might be deactivating.

      • Increase Reaction Temperature: Gradually increase the reaction temperature. Depending on the substrate's reactivity, temperatures can range from 0°C to 80°C or even higher.[4][6] For very sluggish reactions, refluxing overnight might be necessary.[6]

      • Increase Reagent Stoichiometry: A moderate excess of the Vilsmeier reagent can sometimes drive the reaction to completion.

  • Vilsmeier Reagent Instability or Impurity: The quality of your reagents is paramount.

    • Troubleshooting:

      • Use Fresh Reagents: Always use freshly distilled or newly opened bottles of POCl₃ and anhydrous DMF.[6] Moisture can decompose both the POCl₃ and the Vilsmeier reagent.

      • In Situ Reagent Formation: Prepare the Vilsmeier reagent in situ at a low temperature (e.g., 0°C) before adding your aromatic substrate.[6] This ensures the reagent is fresh and active.

Q2: I'm observing the formation of multiple products or significant side reactions. What's going on?

A2: Side product formation often points to issues with reaction control, particularly temperature.

  • Overheating During Reagent Formation: The formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic. Uncontrolled temperature can lead to reagent decomposition and side reactions.

    • Troubleshooting:

      • Controlled Addition: Add POCl₃ dropwise to a well-chilled (ice bath) and vigorously stirred solution of DMF.[6] Maintaining the temperature below 5°C during this step is crucial.[6]

      • Use of a Co-solvent: Adding a co-solvent like dichloromethane (DCM) or dichloroethane (DCE) can help to keep the reagent in solution and manage the exotherm.[6]

  • Competing Reaction Pathways: At higher temperatures, other reactions can occur.

    • Troubleshooting:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to monitor the reaction and stop it once the starting material is consumed to prevent the formation of degradation products.[6]

Q3: The workup of my Vilsmeier-Haack reaction is problematic, leading to low yields or difficulty in product isolation. Any tips?

A3: A successful workup is critical for isolating your desired aldehyde.

  • Incomplete Hydrolysis of the Iminium Intermediate: The intermediate formed after the electrophilic attack must be hydrolyzed to the final aldehyde.

    • Troubleshooting:

      • Proper Quenching: Pour the reaction mixture slowly into a vigorously stirred mixture of ice and water.[6] This helps to control the exotherm of quenching and facilitates hydrolysis.

      • pH Adjustment: Careful pH adjustment is often necessary. The addition of a base like sodium acetate or sodium hydroxide solution helps to neutralize the acid and complete the hydrolysis of the intermediate.[6]

  • Emulsion Formation: The presence of DMF and other reagents can lead to the formation of stable emulsions during aqueous extraction.

    • Troubleshooting:

      • Brine Wash: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions.

      • Filtration: Filtering the mixture through a pad of Celite can also be effective.

Parameter Recommendation Rationale
Temperature 0°C to 80°CDependent on substrate reactivity.[4][6]
Reagents Freshly distilled POCl₃, anhydrous DMFPrevents decomposition and ensures reagent activity.[6]
Solvent DMF (can be both reagent and solvent), DCM, DCECo-solvents can aid in temperature control and solubility.[6]
Workup Pour into ice water, adjust pH with baseEnsures complete hydrolysis of the intermediate.[6]

Part 2: Troubleshooting Guide & FAQs for Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on this compound involves the displacement of the chloride ion by a nucleophile. The reaction is facilitated by the presence of the electron-withdrawing aldehyde group, which stabilizes the intermediate Meisenheimer complex.[7]

Core Workflow: Nucleophilic Aromatic Substitution (SNAr)

SNAr_Workflow cluster_reaction Nucleophilic Attack & Intermediate Formation cluster_elimination Elimination & Aromatization Substrate 3-Chloro-4,5- dimethoxybenzaldehyde Meisenheimer Meisenheimer Complex (Anionic Intermediate) Substrate->Meisenheimer Attacked by Nucleophile Nucleophile (e.g., RO⁻, R₂NH) Nucleophile->Meisenheimer Product Substituted Product Meisenheimer->Product Eliminates Cl⁻

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Technical Support Center: Troubleshooting Reactions with 3-Chloro-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-4,5-dimethoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile substituted benzaldehyde. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your synthetic work. Our approach is rooted in explaining the causal relationships behind experimental outcomes, ensuring that you can not only solve immediate issues but also build a deeper understanding for future experimental design.

Understanding the Reactivity of this compound

Before delving into specific troubleshooting scenarios, it is crucial to understand the inherent chemical personality of this compound. The reactivity of the aldehyde functional group is modulated by the electronic effects of the substituents on the aromatic ring.

  • Electron-Donating Groups (EDGs): The two methoxy (-OCH₃) groups at positions 4 and 5 are strong electron-donating groups through resonance. They increase the electron density of the benzene ring and, to a lesser extent, the carbonyl carbon.

  • Electron-Withdrawing Group (EWG): The chlorine (-Cl) atom at position 3 is an electron-withdrawing group through induction due to its electronegativity.[1][2][3]

This combination of electron-donating and electron-withdrawing groups creates a unique electronic environment that influences the electrophilicity of the aldehyde and the stability of reaction intermediates. The methoxy groups tend to activate the ring towards electrophilic aromatic substitution, while the chlorine atom deactivates it. For reactions involving the aldehyde, the overall electronic effect can influence reaction rates and the propensity for certain side reactions.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that researchers have when working with this compound.

Q1: What are the key physical and chemical properties of this compound?

Understanding the basic properties of your starting material is the first step in successful reaction planning.

PropertyValueSource
CAS Number 18268-68-3[4][5][6]
Molecular Formula C₉H₉ClO₃[4][5][6]
Molecular Weight 200.62 g/mol [4][5]
Appearance Solid
Melting Point 56-60 °C[6]
Solubility Soluble in many common organic solvents. For quantitative data on a similar compound, 3,4,5-trimethoxybenzaldehyde, it is slightly soluble in water but soluble in methanol.[7]

Q2: How should I store and handle this compound?

Proper storage is essential to maintain the integrity of the reagent. It should be stored in a cool, dry place, away from strong oxidizing agents.[5] Always consult the Safety Data Sheet (SDS) for detailed handling and safety information. The compound is classified as a skin, eye, and respiratory irritant.[4]

Q3: How can I monitor the progress of my reaction involving this aldehyde?

Thin-Layer Chromatography (TLC) is a highly effective and accessible method for monitoring the progress of most reactions involving this compound. A typical workflow is described below. For more detailed guidance on TLC, refer to established protocols.[8]

Caption: A typical workflow for monitoring a reaction using TLC.

Q4: What are the general signs of a failed or stalled reaction?

Visible indicators of a problematic reaction can include:

  • No change on TLC: The spot corresponding to the starting material remains, and no new product spots appear.

  • Formation of multiple, unexpected spots: This suggests the formation of side products or decomposition.

  • Color change (or lack thereof): An unexpected color change, or the absence of an expected one, can indicate an issue.

  • Precipitation of starting material: This could indicate solubility issues at the reaction temperature.

Troubleshooting Specific Reaction Types

This section provides detailed troubleshooting guidance for common reactions where this compound is a key reactant.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration, to form a C=C bond.[9][10]

Knoevenagel_Mechanism Aldehyde 3-Chloro-4,5-dimethoxy- benzaldehyde Adduct Aldol-type Adduct Aldehyde->Adduct ActiveMethylene Active Methylene Compound (e.g., Malononitrile) Enolate Enolate Intermediate ActiveMethylene->Enolate Deprotonation Base Base (e.g., Piperidine) Enolate->Adduct Nucleophilic Attack Product α,β-Unsaturated Product Adduct->Product Dehydration

Caption: General mechanism of the Knoevenagel condensation.

Problem: Low or No Conversion to the Desired α,β-Unsaturated Product

Potential Cause Explanation & Causality Troubleshooting Steps & Rationale
Insufficiently Strong Base The reaction is base-catalyzed and requires the deprotonation of the active methylene compound. If the base is too weak, the concentration of the nucleophilic enolate will be too low for the reaction to proceed at a reasonable rate.* Switch to a stronger, non-nucleophilic base: If using a very weak base like triethylamine, consider a switch to piperidine or ammonium acetate. This increases the equilibrium concentration of the enolate.
Steric Hindrance While not severely hindered, the substituents on the benzaldehyde ring can slow down the approach of a bulky nucleophile.* Increase reaction temperature: This provides the necessary activation energy to overcome steric barriers. * Prolong reaction time: Allow more time for the reaction to reach completion.
Decomposition of the Aldehyde Under strongly basic conditions and elevated temperatures, aldehydes can undergo side reactions such as Cannizzaro reaction (disproportionation to an alcohol and a carboxylic acid), although this is less common for substituted benzaldehydes.* Use a milder base or catalytic amounts: This minimizes the concentration of strong base available for side reactions. * Monitor the reaction closely by TLC: Avoid unnecessarily long reaction times once the starting material is consumed.
Reductive Amination

Reductive amination is a two-step process (in one pot) involving the formation of an imine or iminium ion from the aldehyde and an amine, followed by its reduction to a new amine.[11]

Problem: Low Yield of the Desired Amine Product

Potential Cause Explanation & Causality Troubleshooting Steps & Rationale
Inefficient Imine Formation The first step, the formation of the imine, is an equilibrium process. If water is not removed or the equilibrium is unfavorable, the concentration of the imine will be low, leading to a slow overall reaction.* Add a dehydrating agent: Molecular sieves (3Å or 4Å) can be added to the reaction mixture to sequester the water formed during imine formation, driving the equilibrium towards the product. * Use a catalytic amount of acid: A weak acid like acetic acid can catalyze imine formation.
Reduction of the Aldehyde The reducing agent can directly reduce the starting aldehyde to the corresponding alcohol (3-chloro-4,5-dimethoxybenzyl alcohol), a common side product. This is more likely with less selective reducing agents.* Use a selective reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it reduces iminium ions much faster than aldehydes.[11] If using a less selective reagent like sodium borohydride (NaBH₄), ensure imine formation is complete before adding the reducing agent.[12]
Over-alkylation If a primary amine is used as the starting material, the secondary amine product can react further with the aldehyde to form a tertiary amine.* Use an excess of the primary amine: This statistically favors the reaction of the aldehyde with the starting amine over the product amine. * If possible, use the aldehyde as the limiting reagent.
Wittig Reaction

The Wittig reaction converts aldehydes and ketones to alkenes using a phosphorus ylide.[13][14][15]

Wittig_Reaction_Troubleshooting cluster_ylide Ylide Formation Issues cluster_reaction Reaction with Aldehyde Issues Incomplete Deprotonation Incomplete Deprotonation Ylide Decomposition Ylide Decomposition Low Reactivity Low Reactivity Side Reactions Side Reactions Failed Wittig Reaction Failed Wittig Reaction Failed Wittig Reaction->Incomplete Deprotonation Failed Wittig Reaction->Ylide Decomposition Failed Wittig Reaction->Low Reactivity Failed Wittig Reaction->Side Reactions

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Stability and degradation of 3-Chloro-4,5-dimethoxybenzaldehyde under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Chloro-4,5-dimethoxybenzaldehyde

Introduction: Navigating the Nuances of a Key Synthetic Intermediate

Welcome to the technical support guide for this compound (CAS No. 18268-68-3). This compound is a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] However, like many substituted benzaldehydes, its stability is not absolute. The integrity of your starting material is paramount for reproducible and successful downstream applications.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple data sheet to provide in-depth, field-proven insights into the stability and degradation of this compound. Here, we address common questions and troubleshooting scenarios encountered during its storage, handling, and use in experimental workflows. Our goal is to empower you to anticipate potential issues, diagnose problems, and ensure the quality of your results.

Part 1: Compound Identification & Key Properties

A quick reference to the fundamental physicochemical properties of this compound.

PropertyValueSource(s)
CAS Number 18268-68-3[2][3]
Molecular Formula C₉H₉ClO₃[2]
Molecular Weight 200.62 g/mol
Appearance Solid (typically powder or crystalline)
Melting Point 56-60 °C[2]
Solubility Soluble in various organic solvents.Inferred from general chemical knowledge.
Purity Typically supplied at ≥97%

Part 2: Frequently Asked Questions (FAQs) - Stability & Handling

This section addresses the most common user queries in a direct question-and-answer format, explaining the causality behind each recommendation.

Storage & Handling

Q1: What are the optimal long-term storage conditions for this compound?

A: For maximum shelf-life, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[4][5] Some suppliers recommend storage under an inert atmosphere, such as argon.[2] The key is to minimize exposure to three primary environmental stressors:

  • Atmospheric Oxygen: The aldehyde functional group is susceptible to slow oxidation over time, converting it to the corresponding carboxylic acid.

  • Moisture: As a solid, the compound is relatively stable, but absorbed moisture can facilitate hydrolytic degradation or other reactions, especially if acidic or basic impurities are present.[6]

  • Light: Aromatic aldehydes can be sensitive to light, which can provide the energy to initiate degradation pathways.[7] Storing in an amber vial or in a dark cabinet is a mandatory precaution.[5]

Q2: I accidentally left the container on the bench for a few hours. Is the compound still usable?

A: While brief exposure is unlikely to cause significant degradation, it is not ideal. The primary risk is exposure to air and humidity.[7] Before using the material in a critical synthesis or assay, we recommend performing a quick purity check. A simple Thin Layer Chromatography (TLC) against a sealed reference sample or a High-Performance Liquid Chromatography (HPLC) analysis can confirm its integrity. If you observe new spots on the TLC plate or new peaks in the HPLC chromatogram, the compound has started to degrade.

Q3: What personal protective equipment (PPE) is necessary when handling this compound?

A: this compound is classified as a skin, eye, and respiratory irritant.[7][8] Therefore, standard laboratory PPE is required. This includes:

  • Eye Protection: Safety glasses with side shields or chemical goggles.[8]

  • Hand Protection: Impervious gloves (e.g., nitrile rubber).[8]

  • Respiratory Protection: Use only in a chemical fume hood to avoid inhaling dust or vapors.[8] If weighing outside of a hood, a properly fitted N95 respirator or equivalent is advisable.

Solution Stability & Chemical Compatibility

Q4: My solution of the compound in DMSO has developed a yellow tint. What does this mean?

A: A color change, typically to yellow or brown, is a strong indicator of degradation. Aldehydes can undergo self-condensation or polymerization reactions, often catalyzed by trace impurities, which can lead to the formation of colored, conjugated products. Oxidation is another potential cause. We recommend preparing solutions fresh whenever possible. If you must store solutions, do so at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and exposure to air each time the stock is used.

Q5: What common laboratory reagents are incompatible with this compound?

A: Based on its chemical structure, you should avoid mixing this compound with the following, unless they are part of a planned reaction:

  • Strong Oxidizing Agents: Reagents like potassium permanganate, chromium trioxide, or even hydrogen peroxide under certain conditions will rapidly oxidize the aldehyde to a carboxylic acid.[9]

  • Strong Bases: Strong bases (e.g., sodium hydroxide) can promote Cannizzaro-type reactions or aldol condensations, leading to a mixture of products.[9]

  • Strong Acids: While more stable than to bases, prolonged exposure to strong acids, especially at elevated temperatures, can potentially lead to hydrolysis of the methoxy ethers.[7]

Part 3: Troubleshooting Guide for Experimental Issues

Use this guide to diagnose and resolve common problems that may be linked to compound instability.

Observed Problem Potential Cause Related to Stability Recommended Action
Unexpected side products in a synthetic reaction. The starting material may contain degradation products (e.g., the carboxylic acid) that interfere with the intended reaction pathway.1. Confirm the purity of the starting material via HPLC or NMR. 2. If impure, purify the aldehyde by recrystallization or column chromatography before use. 3. Ensure all reaction solvents are anhydrous and reagents are of high quality.
Inconsistent or lower-than-expected activity in biological assays. The active compound may be degrading in the assay medium or stock solution, leading to a lower effective concentration. The degradants themselves could also be interfering with the assay.1. Prepare fresh stock solutions for each experiment. 2. Assess the stability of the compound under your specific assay conditions (e.g., incubate in buffer at 37°C for the duration of the assay and analyze by HPLC). 3. If instability is confirmed, consider adding antioxidants (if compatible) or reducing incubation times.
A new, more polar peak appears in the HPLC analysis of a sample over time. This is a classic sign of the aldehyde group (-CHO) oxidizing to the more polar carboxylic acid group (-COOH).1. Confirm the identity of the new peak by LC-MS if available. 2. To prevent this, degas solvents used for solutions and store stocks under an inert gas (N₂ or Ar) at low temperatures.

Part 4: Technical Protocols

These protocols provide standardized procedures for handling and assessing the stability of this compound.

Protocol 4.1: Preparation of a Standardized Stock Solution

This protocol minimizes the risk of initial degradation during solution preparation.

  • Pre-Weighing: Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Quickly weigh the desired amount of the solid in a chemical fume hood.

  • Dissolution: Add the solid to a volumetric flask. Add a portion of the desired solvent (e.g., HPLC-grade DMSO, Acetonitrile, or Ethanol) and gently swirl or sonicate until fully dissolved.

  • Final Volume: Bring the solution to the final volume with the solvent.

  • Storage: Immediately cap the flask. If for long-term storage, transfer the solution to smaller, single-use amber vials, flush with nitrogen or argon, seal tightly, and store at -20°C or below.

Protocol 4.2: Framework for a Forced Degradation Study

This protocol, based on ICH guidelines, allows you to determine the intrinsic stability of the compound and identify potential degradants.[10][11][12] The goal is to achieve 5-20% degradation to ensure that the analytical method is truly stability-indicating.[6][11]

  • Prepare Solutions: Prepare several identical solutions of the compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., 50:50 Acetonitrile:Water).

  • Establish Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to a solution.

    • Base Hydrolysis: Add 0.1 M NaOH to a solution.

    • Oxidative Degradation: Add 3% H₂O₂ to a solution.[13]

    • Thermal Stress: Place a solution in an oven at 60°C.

    • Photolytic Stress: Expose a solution to a calibrated light source (as per ICH Q1B guidelines).

    • Control: Keep one solution at room temperature, protected from light.

  • Incubation: Store the stressed samples for a defined period (e.g., 24, 48, 72 hours). Monitor periodically. If degradation is too rapid, reduce the stressor concentration or time. If it's too slow, increase it.[6]

  • Neutralization (for Hydrolysis Samples): Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all samples and the control by a suitable stability-indicating HPLC-UV method. The method should be capable of resolving the parent peak from all degradation products.

  • Evaluation: Compare the chromatograms. The appearance of new peaks and a decrease in the area of the parent peak in the stressed samples indicate degradation. This data is crucial for developing robust analytical methods and understanding formulation liabilities.[12][13]

Part 5: Visualizing Degradation & Workflows

Visual aids to better understand potential chemical transformations and troubleshooting logic.

G cluster_main Proposed Oxidative Degradation parent This compound (C₉H₉ClO₃) degradant 3-Chloro-4,5-dimethoxybenzoic Acid (C₉H₉ClO₄) parent->degradant Oxidation of Aldehyde oxidant Oxidizing Agent (e.g., Air, H₂O₂) oxidant->degradant

Caption: A primary proposed pathway for degradation is the oxidation of the aldehyde group.

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Technical Support Center: Purification of 3-Chloro-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and purifying 3-Chloro-4,5-dimethoxybenzaldehyde (CAS: 18268-68-3). This guide is designed for researchers, medicinal chemists, and process development scientists who require this intermediate in high purity for their work. Here, we address common challenges and provide detailed, field-proven protocols to help you achieve your desired purity specifications.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my commercial or crude this compound sample?

The impurity profile of your sample is intrinsically linked to its synthetic route. Substituted benzaldehydes like this one are typically prepared via several common pathways, each with a characteristic set of potential impurities.

  • From Vilsmeier-Haack Reaction: This common formylation method uses an electron-rich benzene precursor (e.g., 1-chloro-2,3-dimethoxybenzene) with a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2]

    • Likely Impurities: Unreacted starting arene, residual DMF (a high-boiling solvent), and potential regioisomers if the formylation is not perfectly selective.

  • From Oxidation of a Benzyl Alcohol: If the aldehyde is prepared by oxidizing 3-chloro-4,5-dimethoxybenzyl alcohol, the primary impurity will likely be this unreacted starting alcohol.[3]

  • From Rosenmund Reduction: The reduction of 3-chloro-4,5-dimethoxybenzoyl chloride can also yield the target aldehyde.[4]

    • Likely Impurities: Unreacted acid chloride, the corresponding carboxylic acid (from hydrolysis of the acid chloride), or the over-reduced benzyl alcohol.

  • General Impurities: Residual solvents from the reaction or workup (e.g., toluene, dichloromethane, ethyl acetate) are also common.

Understanding the synthetic origin of your material is the first step in designing an effective purification strategy. If the synthesis is unknown, a combination of the techniques described below will be necessary.

Q2: Which purification method is best suited for my needs?

The optimal purification technique depends on the nature and quantity of the impurities, the scale of your experiment, and your final purity requirements.

ParameterRecrystallizationColumn ChromatographySelective Extraction (Bisulfite Wash)
Best For Removing small amounts of impurities from a mostly pure solid product.Separating the target from multiple, structurally similar impurities.Selectively removing a target aldehyde from a mixture of non-aldehyde compounds.
Scale Grams to KilogramsMilligrams to GramsMilligrams to Kilograms
Typical Purity >98.5%>99%N/A (Removes aldehyde impurity)
Time Moderate (requires cooling)High (can be several hours)Low (typically < 1 hour)
Solvent Use Low to ModerateHighModerate
Pros Scalable, cost-effective, simple setup.High resolution, versatile for complex mixtures.Highly selective for aldehydes, rapid.[5][6]
Cons Product loss in mother liquor, risk of "oiling out".Labor-intensive, high solvent cost, limited scale.Only removes aldehydes, may require subsequent steps.
Q3: How can I quickly assess the purity of my this compound?

Several analytical techniques can provide a rapid assessment of purity:

  • Thin-Layer Chromatography (TLC): The fastest and most common method. Spot your sample against a reference standard on a silica plate and elute with a solvent system like Hexane:Ethyl Acetate (e.g., 3:1 v/v). Impurities will appear as separate spots.

  • Melting Point Analysis: A pure compound has a sharp, narrow melting range. The literature melting point for this compound is 56-60 °C. A broad or depressed melting range indicates the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for identifying and quantifying impurities if their structures are known and they have unique proton signals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides high-resolution separation and identifies components by their mass, allowing for precise purity assessment.

Purification Workflow & Methodology

The following diagram illustrates a logical workflow for purifying crude this compound.

G start Crude 3-Chloro-4,5- dimethoxybenzaldehyde purity_check Assess Purity (TLC, MP, NMR) start->purity_check is_solid Is the sample a solid? purity_check->is_solid extraction Protocol 3: Bisulfite Extraction (to remove aldehyde impurity) purity_check->extraction If aldehyde is a minor impurity in a non-aldehyde mixture is_main_product Is aldehyde the major component? is_solid->is_main_product Yes chromatography Protocol 2: Column Chromatography is_solid->chromatography No (Oily) recrystallize Protocol 1: Recrystallization is_main_product->recrystallize Yes (>90% pure) is_main_product->chromatography No (<90% pure) final_product Pure Product (Verify Purity) recrystallize->final_product chromatography->final_product extraction->final_product (Purified non-aldehyde)

Caption: Purification strategy decision tree.

Protocol 1: Recrystallization

This method is ideal for purifying a solid product that is already relatively pure (>90%) by removing small quantities of soluble or insoluble impurities.

Rationale for Solvent Choice: The ideal recrystallization solvent dissolves the compound well at high temperatures but poorly at low temperatures. For substituted benzaldehydes, alcohols or alcohol/water mixtures are often effective. Based on extensive solubility data for the structurally analogous 3,4,5-trimethoxybenzaldehyde, which shows low solubility in alcohols at cool temperatures and high solubility when heated, ethanol is an excellent starting point.[7]

Step-by-Step Methodology:

  • Solvent Selection: Begin with 95% ethanol. If the compound is too soluble, an ethanol/water mixture may be required.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot 95% ethanol required to fully dissolve the solid. Bring the solution to a gentle boil on a hot plate.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent (95% ethanol) to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 40 °C) until a constant weight is achieved.

Troubleshooting Guide: Recrystallization

  • Q: My compound "oiled out" instead of crystallizing. What happened?

    • A: This occurs when the solution becomes supersaturated at a temperature above the compound's melting point. Try using a larger volume of solvent, a lower-boiling point solvent, or switch to a solvent pair (e.g., dissolve in hot ethanol, then slowly add water until cloudy, then reheat to clarify before cooling).

  • Q: My crystal yield is very low.

    • A: You may have used too much solvent. You can try boiling off some solvent to re-concentrate the solution and repeat the cooling process. Also, ensure you allowed sufficient time for cooling in the ice bath.

  • Q: The purified crystals are still colored.

    • A: If the color is due to a highly soluble impurity, a second recrystallization may be necessary. For persistent color, you can add a small amount of activated charcoal to the hot solution before the hot filtration step, but be aware this can reduce your yield.

Protocol 2: Flash Column Chromatography

This technique is powerful for separating compounds with different polarities and is necessary when recrystallization fails or when multiple impurities are present.

Step-by-Step Methodology:

  • TLC Analysis: First, determine the optimal mobile phase (eluent) using TLC. A good starting point for substituted benzaldehydes is a mixture of petroleum ether (or hexane) and ethyl acetate. Aim for an Rf value of ~0.3 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the least polar eluent (e.g., petroleum ether). Pack a glass column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column by adding the eluent to the top and applying gentle pressure. Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide: Column Chromatography

  • Q: My compounds are not separating well (overlapping spots on TLC).

    • A: Your eluent is likely too polar. Decrease the proportion of the more polar solvent (e.g., switch from 4:1 to 9:1 Hexane:Ethyl Acetate). A less polar mobile phase will increase the retention time on the silica and improve separation.

  • Q: My compound won't elute from the column.

    • A: Your eluent is not polar enough. Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 9:1 Hexane:EtOAc and slowly increase to 4:1 or even pure EtOAc.

Protocol 3: Selective Liquid-Liquid Extraction with Sodium Bisulfite

This elegant technique is not for purifying the aldehyde itself, but for removing it as an impurity from a mixture containing other non-aldehyde organic compounds. It relies on the reversible formation of a water-soluble bisulfite adduct.[5][6]

G cluster_0 Organic Phase cluster_1 Aqueous Phase RCHO R-CHO (Aldehyde) Adduct R-CH(OH)SO₃⁻Na⁺ (Water-Soluble Adduct) RCHO->Adduct Shake Impurity Other Organics NaHSO3 NaHSO₃ (Sodium Bisulfite) NaHSO3->Adduct Shake Adduct->RCHO Add Base (e.g., NaOH) Adduct->NaHSO3 Add Base (e.g., NaOH)

Caption: Reversible formation of the aldehyde-bisulfite adduct.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude organic mixture (containing the desired non-aldehyde product and the aldehyde impurity) in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous sodium bisulfite (NaHSO₃) solution.

  • Adduct Formation: Stopper the funnel and shake vigorously for 2-5 minutes. The aldehyde will react with the bisulfite to form a salt that dissolves in the aqueous layer.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the aldehyde adduct.

  • Washing: Wash the remaining organic layer with deionized water and then with brine to remove residual water and bisulfite.

  • Drying and Concentration: Dry the purified organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate using a rotary evaporator to obtain your aldehyde-free product.

Troubleshooting Guide: Bisulfite Extraction

  • Q: An emulsion formed at the interface. How do I break it?

    • A: Add a small amount of brine (saturated NaCl solution) and swirl gently. This increases the ionic strength of the aqueous phase and often helps break emulsions. In stubborn cases, filtering the entire mixture through a pad of Celite can be effective.

  • Q: How can I recover my aldehyde from the aqueous layer?

    • A: Place the aqueous layer containing the adduct back into a separatory funnel. Make the solution basic (pH > 12) by slowly adding a base like 10% NaOH. This will reverse the reaction, regenerating the free aldehyde. Then, extract the liberated aldehyde back into an organic solvent like ethyl acetate.[5]

Safety & Handling

This compound is an irritant. Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

  • Eye Protection: Safety glasses or goggles are mandatory.[1]

  • Skin Protection: Wear nitrile gloves and a lab coat. Avoid skin contact. If contact occurs, wash immediately with plenty of soap and water.[1]

  • Respiratory Protection: Avoid breathing dust. Use a respirator if ventilation is inadequate.[1]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.

References

  • Liberty University. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Digital Commons. [Link]

  • Stamicarbon B.V. (1983). Method for the purification of benzaldehyde (EP 0016487 B1). European Patent Office. [Link]

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1164–1171. [Link]

  • Rachlin, A. I., Gurien, H., & Wagner, D. P. (1971). Aldehydes from acid chlorides by modified rosenmund reduction: 3,4,5-trimethoxybenzaldehyde. Organic Syntheses, 51, 8. [Link]

  • Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Verbraeken, B., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4062–4066. [Link]

  • VEB Fahlberg-List Chemische und Pharmazeutische Fabriken. (1988). Process for preparing 3,4-dimethoxy-benzaldehyde after the Sommelet reaction (DD 251258 A3).
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. J&K Scientific. [Link]

  • Rhodium.ws. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol. Rhodium.ws. [Link]

  • CN104098451A. (2014). Preparation method of 3, 4, 5-trimethoxy benzaldehyde.
  • Zhang, C., et al. (2021). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. Journal of Chemical & Engineering Data, 66(10), 3843–3853. [Link]

  • Kwong, T. F., et al. (2006). Novel Antifouling and Antimicrobial Compound from a Marine-Derived Fungus Ampelomyces sp. Marine Biotechnology, 8(6), 627-632. [Link]

Sources

Scaling up the synthesis of 3-Chloro-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An essential guide for researchers, this Technical Support Center provides in-depth troubleshooting and FAQs for the synthesis of 3-Chloro-4,5-dimethoxybenzaldehyde. As Senior Application Scientists, we focus on the causality behind experimental choices to ensure both accuracy and reproducibility in your scale-up efforts.

Introduction: The Synthetic Challenge

The synthesis of this compound, a polysubstituted aromatic aldehyde, presents a significant regioselectivity challenge. The most common and economically viable precursor is 3,4-dimethoxybenzaldehyde (veratraldehyde). The reaction involves an electrophilic aromatic substitution to introduce a chlorine atom onto the electron-rich benzene ring. However, the two activating methoxy groups and the deactivating aldehyde group exert competing directing effects, making the formation of the desired isomer alongside other products like 6-chloro and 2-chloro isomers a critical issue to manage.[1][2][3] This guide focuses on the direct chlorination of veratraldehyde and provides solutions to common problems encountered during synthesis and scale-up.

Core Synthesis Workflow

The overall process involves the controlled chlorination of an activated aromatic aldehyde, followed by a careful work-up and purification sequence to isolate the target isomer.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Chlorination Reaction cluster_workup Work-up & Isolation cluster_purification Purification Start Starting Material (3,4-Dimethoxybenzaldehyde) Setup Anhydrous Reaction Setup (Inert Atmosphere, Dry Solvent) Start->Setup Addition Slow Addition of Chlorinating Agent (e.g., SOCl₂) at Controlled Temperature Setup->Addition Monitor Reaction Monitoring (TLC Analysis) Addition->Monitor Quench Aqueous Quench (e.g., Ice-water, NaHCO₃) Monitor->Quench Extract Extraction & Drying (e.g., Ethyl Acetate, MgSO₄) Quench->Extract Purify Purification (Column Chromatography or Recrystallization) Extract->Purify Product Final Product (this compound) Purify->Product

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Technical Support Center: Catalyst Selection and Troubleshooting for Reactions with 3-Chloro-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-4,5-dimethoxybenzaldehyde. This guide is designed to provide expert insights and practical troubleshooting advice for common synthetic transformations involving this versatile building block. The inherent functionalities of this molecule—an aryl chloride, an aldehyde, and an electron-rich aromatic ring—offer numerous synthetic possibilities but also present unique challenges in catalyst selection and reaction optimization. This document provides in-depth, question-and-answer-based troubleshooting for the most frequently encountered issues.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent on the aromatic ring of this compound is a prime site for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions. However, the electronic properties of the ring and the presence of the aldehyde group can influence catalyst activity and reaction outcomes.

Frequently Asked Questions & Troubleshooting

Question 1: My Suzuki-Miyaura reaction with this compound is giving a low yield. What are the likely causes and how can I improve it?

Answer: Low yields in Suzuki-Miyaura couplings involving aryl chlorides are a common issue, often stemming from inefficient catalyst activation or competing side reactions. Given the electron-rich nature of the this compound ring, the oxidative addition of the Pd(0) catalyst to the Ar-Cl bond is often the rate-limiting step.

Troubleshooting Steps:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be insufficient for this unreactive aryl chloride. More electron-rich and bulky phosphine ligands are required to facilitate the oxidative addition.[1] Consider switching to a catalyst system known for its high activity with aryl chlorides.

  • Base and Solvent Selection: The choice of base is critical. Stronger bases are often needed for aryl chlorides. Ensure your solvent is anhydrous, as water can hydrolyze the boronic acid and deactivate the catalyst.

  • Reagent Purity: Impure boronic acid, base, or solvent can poison the catalyst. Ensure all reagents are of high purity and appropriately dried.

Recommended Starting Conditions for Suzuki-Miyaura Coupling:

ComponentRecommendationRationale
Pd Source Pd₂(dba)₃ or Pd(OAc)₂Precursors for generating the active Pd(0) catalyst.
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich biarylphosphine ligands that promote oxidative addition of aryl chlorides.[1]
Base K₃PO₄ or K₂CO₃Effective bases for Suzuki-Miyaura couplings of aryl chlorides.
Solvent Toluene/H₂O or Dioxane/H₂O (e.g., 10:1)Biphasic solvent systems are often effective.
Temperature 80-110 °CHigher temperatures are typically required for aryl chlorides.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 10 mL of Toluene/H₂O 10:1).

  • Heat the reaction mixture at the desired temperature with vigorous stirring and monitor by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Question 2: I am observing significant homocoupling of my alkyne (Glaser coupling) in a Sonogashira reaction. How can I minimize this side product?

Answer: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen.[2] Several strategies can be employed to suppress this undesired pathway.

Troubleshooting Steps:

  • Rigorous Degassing: Ensure that the reaction mixture and solvents are thoroughly degassed to remove oxygen, which promotes the homocoupling pathway.

  • Copper-Free Conditions: For sensitive substrates, a copper-free Sonogashira protocol can be effective. These reactions often require a higher catalyst loading or more specialized ligands but completely eliminate the primary cause of homocoupling.

  • Choice of Base and Solvent: The choice of amine base can influence the rate of homocoupling. Diisopropylamine or piperidine are often effective.

  • Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration, favoring the cross-coupling pathway over homocoupling.

Recommended Catalyst Systems for Sonogashira Coupling:

SystemCatalystCo-catalystBaseSolventNotes
Classic Pd(PPh₃)₂Cl₂CuIEt₃N or i-Pr₂NHTHF or DMFProne to homocoupling if not strictly anaerobic.[3][4]
Copper-Free Pd(OAc)₂ / SPhosNoneCs₂CO₃ or K₃PO₄Dioxane or TolueneEliminates Glaser homocoupling; may require higher temperatures.

Question 3: My Heck reaction is not proceeding cleanly, and I see byproducts. What should I investigate?

Answer: The Heck reaction involves the coupling of the aryl chloride with an alkene.[5][6] Side reactions can include isomerization of the alkene, reduction of the aryl halide, or formation of Heck oligomers. The presence of the electron-donating methoxy groups on your substrate can make it less reactive.

Troubleshooting Workflow for Heck Reaction Issues:

Caption: General workflow for one-pot reductive amination.

References

  • Heck reaction. Wikipedia. [Link]

  • Heck reaction. chemeurope.com. [Link]

  • Pd-Catalyzed Selective ortho-C-H Silylation of Benzaldehydes Using Transient Directing Group. PubMed. [Link]

  • Palladium-Catalyzed Dehydrogenative Fluoroalkoxylation of Benzaldehydes. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. NIH. [Link]

  • Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin). NIH. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • Palladium-catalyzed synthesis of substituted benzaldehydes from aryl chlorides. ResearchGate. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. MDPI. [Link]

  • Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • New Catalysts for Reductive Amination. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Sonogashira Cross-Coupling. J&K Scientific LLC. [Link]

  • Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. NIH. [Link]

  • A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. ResearchGate. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

  • Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. MDPI. [Link]

  • Myers Chem 115: Reductive Amination. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications. [Link]

  • Green synthesis method of 2, 5-dimethoxybenzaldehyde. Eureka | Patsnap. [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. NIH. [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]

  • This compound. PubChem. [Link]

  • 3-Chloro-5-methoxybenzaldehyde. PubChem. [Link]

  • 3-Chloro-4-methoxybenzaldehyde. PubChem. [Link]

  • Activity of different catalysts for the Knoevenagel reaction of benzaldehyde and ethyl cyanoacetate. ResearchGate. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. designer-drug.com. [Link]

  • A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. [Link]

Sources

Technical Support Center: Analytical Monitoring of Reactions with 3-Chloro-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 3-Chloro-4,5-dimethoxybenzaldehyde. This guide is structured to provide direct, actionable answers to common analytical challenges encountered during reaction monitoring. Our goal is to move beyond simple procedural lists and offer insights into the causality behind experimental choices, ensuring robust and reproducible results.

Choosing Your Analytical Weapon: A Logic Guide

Monitoring the conversion of this compound to your desired product is critical for optimizing reaction conditions, determining endpoints, and ensuring purity. The choice of analytical technique is the first crucial decision. Each method offers a unique window into your reaction's progress.

G Start Reaction Monitoring Goal Qualitative Qualitative Check? (Fast, simple, yes/no) Start->Qualitative Quick Progress Check Quantitative Quantitative Analysis? (Kinetics, yield, purity) Start->Quantitative Detailed Data Needed TLC Thin-Layer Chromatography (TLC) Qualitative->TLC Yes Volatile Are components volatile & thermally stable? Quantitative->Volatile Chromophore Do components have a UV chromophore? Volatile->Chromophore No GCMS Gas Chromatography-Mass Spec (GC-MS) Volatile->GCMS Yes NMR_Active Need structural info or non-chromophoric analysis? Chromophore->NMR_Active No HPLC High-Performance Liquid Chromatography (HPLC) Chromophore->HPLC Yes NMR Nuclear Magnetic Resonance (NMR) NMR_Active->NMR Yes

Caption: Workflow for selecting the appropriate analytical method.

Thin-Layer Chromatography (TLC): Your First Line of Defense

TLC is an invaluable tool for its simplicity, speed, and low cost, making it ideal for rapid qualitative checks of reaction progress.[1][2]

Frequently Asked Questions & Troubleshooting

Q1: My spots are streaking down the plate. What's causing this and how do I fix it?

A1: Streaking is a common issue that obscures separation and makes interpretation difficult.[1] The primary causes are:

  • Sample Overloading: You've applied too much sample to the plate.[3][4] The stationary phase becomes saturated, and the excess material travels up the plate in a continuous streak.

    • Solution: Dilute your reaction sample significantly (e.g., 10-fold or more) with a suitable solvent like ethyl acetate or dichloromethane before spotting. You can also apply the sample multiple times to the same spot, allowing the solvent to dry completely between applications to keep the spot small and concentrated.[3][4]

  • Inappropriate Solvent System: The eluent may be too polar, or your compound may have acidic/basic properties that lead to poor interactions with the silica gel.

    • Solution: For acidic compounds, add a small amount (0.1–2.0%) of acetic or formic acid to your mobile phase. For basic compounds, add a similar amount of triethylamine.[3] This suppresses ionization and improves spot shape.

  • High Boiling Point Solvents: If your reaction is in a high-boiling solvent like DMF or DMSO, it will not evaporate on the baseline and will streak up the plate.

    • Solution: After spotting your sample, place the TLC plate under a high vacuum for a few minutes to evaporate the reaction solvent before developing the plate.[5]

Q2: My starting material and product have very similar Rf values. How can I improve separation?

A2: Poor separation makes it impossible to determine if the starting material is consumed.

  • Solution 1: Change Solvent Polarity. The key is to find a solvent system where the two compounds have different affinities. If your spots are high up the plate (high Rf), your eluent is too polar; decrease the proportion of the polar solvent (e.g., from 30% ethyl acetate in hexane to 10%).[3][6] If your spots are near the baseline (low Rf), the eluent is not polar enough; increase the proportion of the polar solvent.[3][6]

  • Solution 2: Use a Different Solvent System. Sometimes, a simple binary mixture isn't selective enough. Try a three-component system or switch solvents entirely. For example, if ethyl acetate/hexane fails, try dichloromethane/methanol.

  • Solution 3: Use a Cospot. Spot the starting material, the reaction mixture, and a "cospot" (a spot of starting material directly on top of a spot of the reaction mixture) on your TLC plate. If the reaction mixture spot resolves into two spots and the cospot appears as a single, slightly elongated spot, your reaction has likely gone to completion. If the cospot looks like a snowman (two overlapping but distinct spots), the starting material is still present.[5]

ParameterRecommended Starting Conditions for this compound
Stationary Phase Silica Gel 60 F254
Mobile Phase (Eluent) Start with 20-30% Ethyl Acetate in Hexane. Adjust ratio as needed.[7]
Visualization UV light (254 nm). Staining (e.g., p-anisaldehyde or potassium permanganate) can also be used.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

For accurate quantitative analysis, such as determining reaction kinetics or final product purity, reversed-phase HPLC (RP-HPLC) is often the method of choice.[8][9]

Frequently Asked Questions & Troubleshooting

Q1: I'm seeing significant peak tailing for my aldehyde. What is the cause?

A1: Peak tailing is a common problem in HPLC, leading to poor integration and inaccurate quantification.[10] It is often caused by secondary interactions between the analyte and the stationary phase.[11]

  • Cause 1: Silanol Interactions. The aldehyde, while neutral, can have interactions with free silanol groups on the silica-based C18 column. These acidic silanols can interact with lone pairs on your analyte, causing tailing.[10]

    • Solution: Lower the mobile phase pH by adding an acid like formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1%. This protonates the silanol groups, minimizing unwanted interactions.[10]

  • Cause 2: Column Overload. Injecting too concentrated a sample can saturate the column, leading to broad, tailing peaks.

    • Solution: Dilute your sample and re-inject. If the peak shape improves, overload was the issue.[10][12]

Q2: My retention times are shifting between injections. How can I stabilize my method?

A2: Drifting retention times make peak identification unreliable and are a sign of an unstable system.

  • Cause 1: Insufficient Column Equilibration. If you are running a gradient, the column must return to the initial mobile phase composition and stabilize before the next injection.

    • Solution: Increase the post-run equilibration time in your method. A good rule of thumb is to allow at least 10 column volumes of the starting mobile phase to pass through the column before the next run.

  • Cause 2: Mobile Phase Changes. The composition of your mobile phase can change over time due to the evaporation of the more volatile solvent (e.g., acetonitrile).

    • Solution: Always use freshly prepared mobile phase for each analysis run and keep the solvent bottles capped.[12]

  • Cause 3: Temperature Fluctuations. Column temperature affects retention time.

    • Solution: Use a column oven to maintain a constant, elevated temperature (e.g., 30-40 °C). This improves reproducibility and can also enhance peak shape.

Protocol: Generic HPLC Method for Reaction Monitoring
  • Instrumentation: Standard HPLC system with a UV-Vis detector.[13]

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a 30:70 (A:B) mixture and adjust based on initial results. A typical gradient might run from 30% B to 95% B over 10-15 minutes.[8]

  • Flow Rate: 1.0 mL/min.[8][13]

  • Detection Wavelength: 254 nm is a good starting point for aromatic aldehydes.[9]

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase and filter through a 0.45 µm syringe filter before injection.[13]

G cluster_0 HPLC Troubleshooting Flowchart Problem Poor Peak Shape Observed Tailing Peak Tailing? Problem->Tailing Fronting Peak Fronting? Tailing->Fronting No Silanol Check for Silanol Interactions (Add 0.1% Acid to Mobile Phase) Tailing->Silanol Yes Broad Broad Peaks? Fronting->Broad No Overload2 Check for Column Overload (Dilute Sample) Fronting->Overload2 Yes DeadVolume Check for System Dead Volume (Connections, Tubing) Broad->DeadVolume Yes Overload Check for Column Overload (Dilute Sample) Silanol->Overload pH_Mismatch Check Mobile Phase pH Overload->pH_Mismatch SolventMismatch Injection Solvent Too Strong? Overload2->SolventMismatch ColumnFail Column Degradation? DeadVolume->ColumnFail

Caption: Troubleshooting flowchart for common HPLC peak shape issues.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is exceptionally powerful for analyzing volatile and thermally stable compounds. Given that this compound is a solid with a relatively high boiling point, GC-MS is most suitable for identifying volatile byproducts or if the product itself is more volatile than the starting material.

Frequently Asked Questions & Troubleshooting

Q1: I'm not seeing my compound of interest, or the peak is very broad. Why?

A1: This often points to issues with volatility or thermal stability.

  • Cause 1: Insufficient Volatility. The compound may not be volatile enough to travel through the GC column at the set oven temperature.

    • Solution: Increase the final oven temperature, but be cautious not to exceed the column's maximum operating temperature. Ensure the injector temperature is high enough (e.g., 250-280°C) to ensure rapid volatilization of the sample.[14]

  • Cause 2: Thermal Degradation. The aldehyde or product might be degrading in the hot injector port or on the column.

    • Solution: Lower the injector temperature in 10-20°C increments to find a balance between volatilization and stability. Sometimes, derivatization of the aldehyde to a more stable functional group is necessary, although this adds complexity to the sample preparation.

Q2: How can I be sure I am identifying the correct compounds in my complex reaction mixture?

A2: The mass spectrometer is your key to confident identification.

  • Solution: Do not rely solely on retention time. Analyze the mass spectrum of each peak and compare it to a known reference spectrum from a library (e.g., NIST) or from an authentic standard. The fragmentation pattern of this compound will be unique due to the chlorine atom (look for the characteristic M+2 isotope pattern) and the methoxy and aldehyde groups.

ParameterRecommended Starting Conditions
Column A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).[14]
Carrier Gas Helium at a constant flow of ~1.0 mL/min.[14]
Injector Temperature 250 °C
Oven Program Initial temp 100°C, ramp at 10°C/min to 280°C, hold for 5 min.[14]
MS Ionization Mode Electron Ionization (EI) at 70 eV.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural information and is an excellent non-invasive method for reaction monitoring, especially when a deuterated solvent can be used for the reaction.[15][16]

Frequently Asked Questions & Troubleshooting

Q1: How can I use ¹H NMR to quickly assess my reaction's progress?

A1: The key is to identify unique, well-resolved signals for both the starting material and the product that do not overlap with other signals.

  • Diagnostic Signal for Starting Material: The aldehydic proton of this compound is highly diagnostic. It appears as a sharp singlet far downfield, typically between 9.5 and 10.0 ppm.[17][18][19]

  • Monitoring Procedure:

    • Take a ¹H NMR spectrum of your pure starting material to confirm the exact chemical shift of the aldehyde proton.

    • As the reaction proceeds, take aliquots at different time points, dilute in a deuterated solvent (e.g., CDCl₃), and acquire a quick spectrum.

    • Monitor the disappearance of the aldehyde singlet at ~9.8 ppm. Simultaneously, watch for the appearance of new signals corresponding to your product. By integrating the starting material and product signals, you can determine the relative ratio and estimate the percent conversion.[20]

Q2: My reaction is not in a deuterated solvent. How can I still use NMR for monitoring?

A2: You can still use NMR effectively without running the entire reaction in an NMR tube.

  • Procedure:

    • At each desired time point, withdraw a small aliquot (e.g., 0.1 mL) from the reaction flask.

    • Immediately quench the reaction if necessary (e.g., by diluting in cold solvent or adding a quenching agent).

    • Evaporate the reaction solvent under reduced pressure.

    • Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube for analysis.[21]

    • Caveat: This method is more labor-intensive and assumes that your compounds are stable to the workup procedure.

References
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • El-Faham, A., et al. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
  • SiliCycle. (2021). Troubleshooting for Thin Layer Chromatography.
  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • Chemistry LibreTexts. (2022). Thin Layer Chromatography.
  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
  • Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring.
  • BenchChem. (2025). High-Throughput Analysis of Chlorinated Aromatic Compounds in Environmental Samples using GC-MS.
  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow.
  • MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • IGI Global. (n.d.). Spectroscopic Methods for Studying Reaction Mechanisms.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography.
  • Li, Y., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances.
  • ALWSCI. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC).
  • Chemistry LibreTexts. (2023). Spectroscopy of Aldehydes and Ketones.
  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems For Flash Column.
  • University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • ResearchGate. (2019). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations.
  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation.
  • University of California, Los Angeles, Department of Chemistry & Biochemistry. (n.d.). Spectroscopy Tutorial: Aldehydes.
  • National Center for Biotechnology Information. (2025). NMR Reaction Monitoring Robust to Spectral Distortions.
  • BenchChem. (n.d.). Application Notes and Protocols for Monitoring 4-Chloro-3-nitrobenzaldehyde Reactions.
  • BenchChem. (n.d.). Application Notes & Protocols for the Analysis of 3-Chloro-4-methoxybenzenemethanamine.
  • BenchChem. (n.d.). A Comparative Guide to Monitoring 3-Chloro-4-fluoroaniline Exposure.

Sources

Preventing the formation of oxidation products of 3-Chloro-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 3-Chloro-4,5-dimethoxybenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development to proactively address and troubleshoot the common challenge of oxidation. The formation of the corresponding benzoic acid derivative is a frequent issue that can compromise experimental outcomes, lower yields, and introduce impurities that are difficult to remove. This guide provides in-depth, experience-driven advice to help you maintain the integrity of your starting material.

Part 1: Understanding the Problem - The Autoxidation of Benzaldehydes

Substituted benzaldehydes, including this compound, are susceptible to autoxidation, a process where they react with atmospheric oxygen to form the corresponding carboxylic acid—in this case, 3-chloro-4,5-dimethoxybenzoic acid. This is a free-radical chain reaction that can be initiated by light, heat, or trace metal impurities.[1]

The primary culprit is the aldehyde proton, which is susceptible to abstraction, initiating a cascade that ultimately incorporates oxygen to form the less desirable benzoic acid derivative. The presence of this acidic impurity can be particularly problematic in base-catalyzed reactions, where it can neutralize the catalyst and reduce reaction efficiency.[2]

Part 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues and observations in the lab.

Frequently Asked Questions (FAQs)

Q1: I opened a new bottle of this compound and I see some crystalline precipitate. What is it and is the material still usable?

A1: The crystalline precipitate is almost certainly 3-chloro-4,5-dimethoxybenzoic acid, the oxidation product. This is a common observation, even in sealed bottles, as some amount of air can be present in the headspace.[3] The material is still usable, but it must be purified before use to remove the acidic impurity. Proceed to the purification protocols in Part 3.

Q2: My reaction yield is consistently lower than expected. Could oxidation of my aldehyde be the cause?

A2: Yes, this is a strong possibility. If your reaction is sensitive to acidic conditions or requires precise stoichiometry, the presence of the benzoic acid impurity can significantly lower your yield. The acid can neutralize basic catalysts or reagents, effectively reducing the active concentration of your intended reactants.[2] We recommend verifying the purity of your aldehyde before proceeding with sensitive reactions.

Q3: How can I quickly check for the presence of the benzoic acid impurity?

A3: A simple qualitative test is to dissolve a small sample of the aldehyde in a suitable organic solvent (like diethyl ether) and wash it with a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate.[4] If an acidic impurity is present, it will be deprotonated by the base and move into the aqueous layer. You can then acidify the aqueous layer with HCl; the reappearance of a precipitate indicates the presence of the benzoic acid. For quantitative analysis, techniques like ¹H NMR, GC-MS, or HPLC are recommended.

Q4: What are the ideal storage conditions for this compound?

A4: To minimize oxidation, proper storage is critical. The following table summarizes the recommended conditions.

ParameterRecommendationRationale
Temperature 4-8°C[5]Low temperatures slow down the rate of chemical reactions, including oxidation.
Atmosphere Inert gas (Nitrogen or Argon)[2][6]Displaces oxygen, a key reactant in the autoxidation process.
Light Amber glass bottle, wrapped in foil[3]Light can catalyze the formation of free radicals that initiate the oxidation chain reaction.
Container Seal Tightly sealed, preferably with a septumPrevents exposure to atmospheric oxygen and moisture.

Q5: Should I add a stabilizer to my this compound?

A5: For long-term storage, adding a radical inhibitor can be very effective. These compounds work by quenching the free radicals that propagate the autoxidation chain reaction.[7]

StabilizerTypical ConcentrationNotes
Hydroquinone~0.01% w/w[3]A very common and effective antioxidant for aldehydes.
CatecholSmall crystal added to the bulkSimilar in function to hydroquinone.[2]
Butylated Hydroxytoluene (BHT)~0.01% w/wA common synthetic antioxidant.

Part 3: Experimental Protocols

These protocols provide step-by-step instructions for the purification and handling of this compound.

Protocol 1: Purification by Mild Base Wash

This is the most common and straightforward method to remove the acidic benzoic acid impurity.

Objective: To remove 3-chloro-4,5-dimethoxybenzoic acid from its corresponding aldehyde.

Materials:

  • This compound (oxidized)

  • Diethyl ether (or other suitable water-immiscible solvent)

  • 10% aqueous sodium carbonate (Na₂CO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the impure aldehyde in approximately 5-10 volumes of diethyl ether in a separatory funnel.

  • Add an equal volume of 10% aqueous sodium carbonate solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure (CO₂ may evolve if significant acid is present).

  • Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Repeat the wash with the sodium carbonate solution two more times.

  • Wash the organic layer with an equal volume of brine to remove residual dissolved water.

  • Drain the organic layer into a clean flask and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Handling and Aliquoting for Daily Use

To prevent re-oxidation of your newly purified aldehyde, follow this workflow.

Aldehyde Handling Workflow cluster_purification Purification cluster_storage Inert Atmosphere Storage Purified Purified Aldehyde in Round Bottom Flask Bulk_Storage Bulk Storage Vial (Under Argon/N2) Purified->Bulk_Storage Transfer & Blanket with Inert Gas Daily_Use Daily Use Vial (Septum-sealed) Bulk_Storage->Daily_Use Syringe Transfer Experiment Experiment Daily_Use->Experiment Use in Reaction

Caption: Workflow for maintaining the purity of aldehydes.

Part 4: Mechanism Visualization

Understanding the autoxidation mechanism is key to preventing it. The process is a classic free-radical chain reaction.

Autoxidation Mechanism RCHO Aldehyde (R-CHO) RCO_rad Acyl Radical (R-C•=O) RCHO->RCO_rad H• abstraction RCOO_peroxy_rad Acyl Peroxy Radical (R-CO-O-O•) RCO_rad->RCOO_peroxy_rad + O2 RCOOOH Peroxy Acid (R-CO-O-OH) RCOO_peroxy_rad->RCOOOH + R'-CHO (H• abstraction) RCOOH Carboxylic Acid (R-COOH) RCOOOH->RCOOH Decomposition or Reaction with R-CHO Initiator Initiator (Light, Heat) Initiator->RCHO Initiation O2 O2 RCHO2 Another Aldehyde

Sources

Best practices for storing and handling 3-Chloro-4,5-dimethoxybenzaldehyde to maintain purity

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Chloro-4,5-dimethoxybenzaldehyde

A Guide to Maintaining Purity in Storage and Handling

Welcome to the technical support center for this compound (CAS: 18268-68-3). As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical advice to ensure the long-term purity and stability of this versatile reagent in your research. This resource addresses common questions and troubleshooting scenarios encountered in the lab, grounding our recommendations in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

For optimal long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Some suppliers recommend storage under an inert atmosphere, such as argon, to prevent potential degradation from atmospheric components.[2][3] The compound is a solid with a melting point between 56-60 °C, so room temperature storage is generally acceptable.[3][4]

Q2: Why is an inert atmosphere, like argon, recommended for storage?

The aldehyde functional group in this compound is susceptible to oxidation. Over time, exposure to atmospheric oxygen can convert the aldehyde to the corresponding carboxylic acid, an impurity that can significantly impact reaction outcomes. Storing the compound under an inert gas like argon displaces oxygen, thus minimizing this oxidative degradation pathway and preserving the material's purity.[2]

Q3: Is this compound sensitive to light?

While specific photostability data for this exact compound is not extensively published, related benzaldehyde derivatives are known to be sensitive to light.[5] Photons can provide the activation energy for undesirable side reactions, including oxidation or polymerization. Therefore, as a best practice, it is highly recommended to store the container in a dark location or use an amber vial to protect the contents from direct sunlight and ambient laboratory light.[6]

Q4: What immediate steps should I take upon receiving a new batch of this compound?

Upon receipt, visually inspect the compound. It should be a solid, typically white or off-white in appearance.[5] Ensure the container seal is intact. Before storing, it is good practice to parafilm the cap to create a secondary barrier against moisture and air ingress. If you plan to use the material over an extended period, consider aliquoting it into smaller, single-use vials under an inert atmosphere to prevent repeated exposure of the bulk material.

Q5: What personal protective equipment (PPE) is necessary when handling this compound?

Always handle this compound in a chemical fume hood to avoid inhalation of dust.[2] Standard PPE should include safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4] This compound is known to cause skin and eye irritation, and may cause respiratory irritation, so direct contact should be avoided.[7]

Troubleshooting Guide: Purity and Stability Issues

This section addresses specific problems that may arise during the use of this compound, providing a logical workflow for identifying and resolving the issue.

Scenario 1: The compound, which was originally white, has developed a yellowish tint.

  • Potential Cause: Discoloration often indicates the formation of impurities. The most likely cause is oxidation of the aldehyde group to a carboxylic acid or other chromophoric degradation products. This can be accelerated by prolonged exposure to air, light, or incompatible substances.

  • Troubleshooting Steps:

    • Verify Purity: Analyze a small sample of the discolored material using an appropriate technique such as NMR, HPLC, or GC-MS to identify and quantify impurities. Compare this to the Certificate of Analysis (CoA) of the starting material.

    • Review Storage Conditions: Confirm that the material has been stored in a tightly sealed container, protected from light, and in a dry environment. Check if an inert atmosphere was used.

    • Corrective Action: If the purity is compromised beyond an acceptable level for your application, it is recommended to use a fresh, unopened batch of the compound. For future use, strictly adhere to the recommended storage conditions, including the use of an inert atmosphere.[2]

Scenario 2: My reaction is yielding unexpected byproducts or has a lower than expected yield.

  • Potential Cause: Assuming all other reaction parameters are correct, the purity of the starting this compound may be compromised. The presence of impurities, such as the corresponding carboxylic acid, can interfere with the reaction pathway.

  • Troubleshooting Workflow: The following diagram outlines a systematic approach to troubleshooting this issue.

G cluster_0 Problem Identification cluster_1 Investigation Phase cluster_2 Decision & Action start Unexpected Reaction Outcome (Low Yield / Byproducts) check_purity Analyze Purity of This compound (e.g., NMR, HPLC) start->check_purity purity_ok Purity Matches CoA? check_purity->purity_ok review_handling Review Handling & Storage Protocols for Contamination refine_protocol Refine Handling Protocols (e.g., Use Inert Atmosphere) review_handling->refine_protocol check_reagents Verify Purity of Other Reagents and Solvents check_reagents->review_handling purity_ok->check_reagents source_new Source Fresh Reagent and Re-run Experiment purity_ok->source_new No purify Consider Purification (Recrystallization/Chromatography) if feasible purity_ok->purify No, but salvageable? source_new->refine_protocol

Caption: Troubleshooting workflow for unexpected reaction outcomes.

Scenario 3: The solid material appears clumpy or wet.

  • Potential Cause: this compound is a solid, and clumping can indicate moisture absorption. This is problematic as water can potentially react with the compound or interfere with moisture-sensitive reactions.

  • Troubleshooting Steps:

    • Drying: Dry a small amount of the material in a vacuum oven at a temperature well below its melting point (e.g., 30-40 °C) and re-evaluate its physical appearance.

    • Storage Review: This is a clear indication that the storage container is not airtight. Ensure the cap is sealing properly and always store the container in a desiccator, especially in humid environments.

    • Preventative Measures: When handling, bring the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Summary of Best Practices

For quick reference, the following table summarizes the key storage and handling parameters for this compound.

ParameterRecommendationRationale
Temperature Room TemperatureThe compound is a stable solid with a melting point of 56-60 °C.[3][4]
Atmosphere Store under an inert gas (e.g., Argon).[2]Prevents oxidation of the aldehyde functional group.
Light Protect from light (use amber vials or store in the dark).[6]Minimizes the risk of photochemical degradation.
Moisture Store in a dry, tightly sealed container. Use a desiccator.[1]Prevents hydrolysis and physical clumping of the solid.
Compatibility Keep away from strong oxidizing agents and strong bases.[6][8]Avoids unwanted chemical reactions and degradation.

By adhering to these guidelines, you can ensure the long-term purity and reliability of this compound in your critical research and development activities.

References

  • Fisher Scientific UK. (2020, December 23). 3-Chloro-4-methoxybenzaldehyde SDS. Retrieved from [Link]

  • AOBChem USA. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 240052, this compound. Retrieved from [Link]

Sources

Impact of solvent choice on the outcome of reactions with 3-Chloro-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-4,5-dimethoxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of employing this versatile substituted benzaldehyde in various chemical transformations. Here, we will dissect the critical role of solvent selection in dictating reaction outcomes, from yield and purity to reaction kinetics and side-product formation. Our approach is rooted in mechanistic understanding to empower you with the knowledge to not only troubleshoot common issues but also to proactively optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound and how do they influence its reactivity?

This compound possesses a unique combination of substituents that create a nuanced electronic profile. The two methoxy groups (-OCH₃) at the C4 and C5 positions are electron-donating groups (EDGs) that activate the aromatic ring. Conversely, the chloro group (-Cl) at the C3 position is an electron-withdrawing group (EWG) that deactivates the ring. This push-pull electronic configuration modulates the electrophilicity of the carbonyl carbon, making it a fascinating substrate for a variety of reactions. The steric bulk of the ortho-chloro and methoxy groups can also influence the approach of nucleophiles.

Q2: I am observing poor solubility of this compound in my chosen reaction solvent. What are my options?

The solubility of this compound, a solid at room temperature with a melting point of 56-60 °C, is a critical first checkpoint for any reaction. Poor solubility can lead to sluggish or incomplete reactions.

Troubleshooting Steps:

  • Consult a Solubility Chart: Refer to the table below for guidance on suitable solvents.

  • Solvent Mixtures: Employing a co-solvent system can be highly effective. For instance, in a Suzuki coupling, a mixture of a nonpolar solvent like toluene or dioxane with a more polar solvent like ethanol or even water (in the presence of a phase-transfer catalyst) can enhance solubility and facilitate the interaction of all reaction components.[1]

  • Temperature Increase: Gently warming the reaction mixture can significantly improve solubility. However, be mindful of the potential for increased side reactions or decomposition at elevated temperatures.

  • Alternative Solvents: If solubility remains an issue, consider switching to a solvent with a better-matched polarity profile.

Solvent ClassExamplesSolubility of this compoundNotes
Polar Aprotic DMF, DMSO, AcetonitrileGoodOften used for nucleophilic aromatic substitution and condensation reactions.[2][3]
Polar Protic Ethanol, Methanol, WaterModerate to LowCan participate in hydrogen bonding, potentially solvating and deactivating nucleophiles.[2][4]
Ethers THF, Dioxane, 2-MeTHFModerateCommon choices for organometallic reactions like Grignard and Suzuki couplings.[5]
Aromatics Toluene, XyleneModerateGood for reactions requiring higher temperatures; often used in Suzuki couplings.[6]
Chlorinated Dichloromethane (DCM), ChloroformGoodUseful for a range of transformations but consider environmental and safety implications.
Q3: How does the choice between a protic and an aprotic solvent affect nucleophilic attack on the carbonyl carbon of this compound?

The choice between a protic and an aprotic solvent is pivotal and can dramatically alter the course of a reaction involving nucleophilic attack on the aldehyde.

  • Polar Protic Solvents (e.g., ethanol, methanol, water): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors.[4] While they can dissolve ionic reagents, they can also form a "solvent cage" around anionic nucleophiles through hydrogen bonding. This solvation shell stabilizes the nucleophile, reducing its energy and, consequently, its reactivity.[2][7] For reactions where a potent nucleophile is required, protic solvents can be detrimental.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds.[4] They are excellent at solvating cations but leave anions relatively "naked" and highly reactive.[2][3] This makes them ideal for reactions that rely on strong, anionic nucleophiles, such as SNAr reactions or the generation of ylides for Wittig reactions.

Troubleshooting Guide: Common Reactions and Solvent-Related Issues

Scenario 1: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde, typically followed by dehydration.

Problem: Low yield or slow reaction rate in a Knoevenagel condensation with malononitrile.

  • Potential Cause 1: Use of a Protic Solvent. If you are using a protic solvent like ethanol, the basic catalyst (e.g., piperidine, ammonium acetate) may be solvated, and the enolate of the active methylene compound can be stabilized through hydrogen bonding, reducing its nucleophilicity. While the reaction can proceed, it is often sluggish.[8]

  • Troubleshooting Protocol:

    • Switch to a Polar Aprotic Solvent: Solvents like DMF or acetonitrile can significantly accelerate the reaction by leaving the enolate more reactive.[8][9]

    • Consider Solvent-Free Conditions: For a greener approach, Knoevenagel condensations can often be run under solvent-free conditions, sometimes with microwave irradiation or using a solid-supported catalyst.[10][11]

    • Catalyst Choice: Ensure your catalyst is appropriate. For this substrate, a mild base like ammonium acetate or piperidine is a good starting point.[10]

Experimental Protocol: Optimized Knoevenagel Condensation

  • To a 50 mL round-bottom flask, add this compound (1.00 g, 4.98 mmol), malononitrile (0.33 g, 4.98 mmol), and ammonium acetate (0.077 g, 0.99 mmol).

  • Add 15 mL of acetonitrile.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC. The reaction is often complete within 2-4 hours.

  • Upon completion, the product may precipitate. If so, collect the solid by vacuum filtration and wash with cold ethanol. If not, reduce the solvent volume under reduced pressure and induce crystallization.

Scenario 2: Wittig Reaction

The Wittig reaction transforms the aldehyde into an alkene using a phosphonium ylide.[12][13] The formation and reactivity of the ylide are highly solvent-dependent.

Problem: Failure to form the ylide or poor olefination yields.

  • Potential Cause 1: Inappropriate Solvent for Ylide Generation. The deprotonation of the phosphonium salt to form the ylide requires a strong base and a solvent that will not react with the base or the ylide. Protic solvents are incompatible as they will quench the strong base (e.g., n-BuLi, NaH).

  • Troubleshooting Protocol:

    • Use Anhydrous Aprotic Solvents: The generation of Wittig reagents is typically performed in anhydrous ether solvents like THF or diethyl ether.[14][15] These solvents are unreactive towards the strong bases used and can solvate the resulting ylide.

    • Ensure Anhydrous Conditions: Moisture will rapidly quench the strong base and the ylide. Ensure all glassware is oven-dried, and solvents are rigorously dried before use.

    • Base Selection: For non-stabilized ylides, strong bases like n-butyllithium or sodium hydride are necessary. For stabilized ylides (where the R group on the ylide is electron-withdrawing), weaker bases like sodium methoxide or even potassium carbonate may suffice.[12]

Workflow for a Successful Wittig Reaction

Wittig_Workflow cluster_ylide_prep Ylide Preparation cluster_olefination Olefination cluster_troubleshooting Troubleshooting PhosphoniumSalt Phosphonium Salt Ylide Phosphonium Ylide PhosphoniumSalt->Ylide Deprotonation AnhydrousTHF Anhydrous THF AnhydrousTHF->Ylide StrongBase Strong Base (e.g., n-BuLi) StrongBase->Ylide CheckBase Verify base strength StrongBase->CheckBase Reaction Reaction at low temp, then warm to RT Ylide->Reaction CheckMoisture Check for moisture Ylide->CheckMoisture Aldehyde This compound Aldehyde->Reaction Product Alkene Product Reaction->Product CheckTemp Optimize temperature Reaction->CheckTemp

Caption: Workflow for a Wittig reaction highlighting solvent choice.

Scenario 3: Suzuki Cross-Coupling

The Suzuki coupling is a powerful C-C bond-forming reaction that couples the aryl chloride of our substrate with a boronic acid or ester.[16] Solvent choice is critical for managing the solubility of all components and for the efficacy of the catalytic cycle.

Problem: Dehalogenation (hydrodechlorination) of this compound, leading to the formation of 4,5-dimethoxybenzaldehyde as a major byproduct.

  • Potential Cause 1: Presence of a Proton Source. Water is often used as a co-solvent in Suzuki reactions to dissolve the inorganic base.[1] However, an excess of water or the presence of other protic sources can lead to the undesired protonolysis of the Ar-Pd(II)-X intermediate, resulting in dehalogenation.[17]

  • Potential Cause 2: Inappropriate Base or Solvent Combination. Strong bases in protic solvents can exacerbate the dehalogenation side reaction.[17] The choice of solvent can also influence the relative rates of the desired reductive elimination versus the undesired dehalogenation.

  • Troubleshooting Protocol:

    • Minimize Protic Sources: While some water is often necessary, use the minimum amount required to dissolve the base. Ensure all organic solvents are anhydrous.[17]

    • Switch to a Weaker Base: Use weaker bases like K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or KOH to minimize protonolysis.[17]

    • Employ Aprotic Solvents: Running the reaction in a purely aprotic solvent system (e.g., toluene, dioxane, or DMF) with a soluble organic base or anhydrous inorganic base can suppress dehalogenation.[5][17]

    • Optimize Ligand and Temperature: Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step, outcompeting dehalogenation. Lowering the reaction temperature can also sometimes favor the cross-coupling pathway.[17]

Decision Tree for Minimizing Dehalogenation in Suzuki Coupling

Suzuki_Troubleshooting Start High Dehalogenation Observed CheckProton Is a protic solvent or excess water present? Start->CheckProton YesProton Switch to anhydrous aprotic solvent (e.g., Toluene, Dioxane). Minimize water. CheckProton->YesProton Yes NoProton Evaluate Base Strength CheckProton->NoProton No StrongBase Using strong base (NaOH, KOH)? YesProton->StrongBase NoProton->StrongBase YesStrong Switch to weaker base (K3PO4, Cs2CO3). StrongBase->YesStrong Yes NoStrong Optimize Ligand & Temp StrongBase->NoStrong No YesStrong->NoStrong Optimize Use bulky, electron-rich ligand. Screen lower temperatures. NoStrong->Optimize Success Reduced Dehalogenation Optimize->Success

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 3-Chloro-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of synthetic intermediates is paramount. 3-Chloro-4,5-dimethoxybenzaldehyde, a substituted aromatic aldehyde, serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its purity and structural integrity directly impact the outcome of subsequent reactions and the quality of the final active pharmaceutical ingredient. This guide provides an in-depth analysis of the characterization of this compound using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by a comparison with alternative analytical techniques.

The Central Role of NMR in Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of organic chemistry for unambiguous structure determination.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule like this compound, NMR allows us to confirm the presence and relative positions of the aldehyde proton, the aromatic protons, the methoxy groups, and the chloro substituent on the benzene ring.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The acquisition of clean and reproducible NMR data is contingent upon meticulous sample preparation and instrument setup.

Step-by-Step NMR Sample Preparation:

  • Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Ensure the sample height is around 4-5 cm.

  • Filtration (Optional but Recommended): To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool in the pipette during transfer.

  • Capping and Cleaning: Securely cap the NMR tube and wipe the exterior with a lint-free tissue to remove any dust or fingerprints.

Data Acquisition Parameters:

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

Parameter¹H NMR¹³C NMR
Pulse Programzg30zgpg30
Number of Scans161024
Relaxation Delay2.0 s2.0 s
Acquisition Time4.0 s1.0 s
Spectral Width20 ppm240 ppm

¹H and ¹³C NMR Spectral Analysis of this compound

Due to the absence of a publicly available, fully assigned spectrum for this compound, the following analysis is based on established principles of NMR spectroscopy and comparison with structurally similar compounds.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is anticipated to display four distinct signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.85Singlet1HAldehyde-HThe aldehydic proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the benzene ring. It typically appears as a singlet as there are no adjacent protons to couple with.
~7.40Singlet1HAr-HThe aromatic proton at C2 will be deshielded by the adjacent aldehyde group and the chlorine atom. It is expected to be a singlet due to the absence of ortho- or meta-coupling partners.
~7.35Singlet1HAr-HThe aromatic proton at C6 will be influenced by the adjacent methoxy group and the meta-positioned chloro and aldehyde groups. It is also predicted to be a singlet.
~3.95Singlet6H2 x OCH₃The two methoxy groups are chemically equivalent due to free rotation and will therefore appear as a single, sharp singlet integrating to six protons.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule:

Chemical Shift (δ, ppm)AssignmentRationale
~190.0C=OThe aldehydic carbonyl carbon is significantly deshielded and appears at the downfield end of the spectrum.
~153.0C4-OCH₃Aromatic carbon attached to the electron-donating methoxy group.
~148.0C5-OCH₃Aromatic carbon attached to the electron-donating methoxy group and adjacent to the chloro substituent.
~132.0C1The aromatic carbon bearing the aldehyde group.
~128.0C3-ClThe aromatic carbon attached to the electronegative chlorine atom.
~115.0C6Aromatic methine carbon.
~110.0C2Aromatic methine carbon.
~56.0OCH₃The carbons of the two equivalent methoxy groups.

Visualizing the Molecular Structure and NMR Correlations

The following diagram illustrates the structure of this compound and the expected proton and carbon environments.

Caption: Molecular structure of this compound with key atoms labeled.

Comparison with Alternative Analytical Techniques

While NMR provides the most comprehensive structural information, other techniques can offer complementary data, particularly for purity assessment and confirmation of molecular weight.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary phase and a mobile phase.Purity of the sample, detection of impurities, and quantification.High sensitivity, excellent for quantitative analysis, and applicable to a wide range of compounds.Does not provide detailed structural information on its own.
Mass Spectrometry (MS) Ionization of the molecule and separation of ions based on their mass-to-charge ratio.Molecular weight of the compound and fragmentation patterns that can aid in structural elucidation.Extremely high sensitivity, provides accurate molecular weight, and can be coupled with chromatography (e.g., GC-MS, LC-MS).Isomer differentiation can be challenging, and it does not provide detailed connectivity information like NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Presence of specific functional groups (e.g., C=O of the aldehyde, C-O of the methoxy groups, C-Cl).Fast, non-destructive, and provides a characteristic "fingerprint" of the molecule.Provides limited information on the overall molecular structure and connectivity.

Conclusion

The structural analysis of this compound is most effectively achieved through a combination of ¹H and ¹³C NMR spectroscopy. The predicted spectra, based on established chemical shift theory and data from analogous compounds, provide a robust framework for its characterization. While techniques like HPLC, MS, and FTIR offer valuable complementary information regarding purity, molecular weight, and functional groups, they do not rival the detailed structural insights provided by NMR. For researchers in drug development and organic synthesis, a thorough understanding and application of these spectroscopic methods are indispensable for ensuring the quality and identity of their chemical entities.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

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A Technical Guide to the Mass Spectrometry Fragmentation of 3-Chloro-4,5-dimethoxybenzaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and materials science, the precise characterization of substituted aromatic aldehydes is paramount. These compounds often serve as critical intermediates, where their purity and structural integrity directly influence the outcome of subsequent reactions and the quality of the final product. 3-Chloro-4,5-dimethoxybenzaldehyde, a key building block, presents a unique analytical challenge due to its combination of an aldehyde function, a halogen substituent, and two methoxy groups. This guide offers an in-depth exploration of its expected fragmentation pattern under Electron Ionization Mass Spectrometry (EI-MS), provides a comparative overview with alternative analytical techniques, and details a robust experimental protocol for its analysis.

The Analytical Imperative: Why In-Depth Characterization Matters

Understanding the mass spectrometry behavior of this compound (Molecular Formula: C₉H₉ClO₃, Molecular Weight: 200.62 g/mol [1][2]) is not merely an academic exercise. For drug development professionals, confirming the structure of such a precursor is a critical checkpoint in a synthetic pathway. For process chemists, monitoring for related impurities by identifying their unique fragment ions can be essential for reaction optimization and quality control. This guide is structured to provide the field-proven insights necessary to confidently identify this molecule and distinguish it from its potential isomers and byproducts.

Electron Ionization Mass Spectrometry (EI-MS): A Predictive Analysis

While a publicly available, experimentally derived mass spectrum for this compound is not readily found in common databases, its fragmentation pattern can be reliably predicted. This prediction is grounded in the well-established fragmentation rules of aromatic aldehydes, chlorinated aromatic compounds, and methoxy-substituted benzene rings. Our analysis is built upon a comparative study of close structural analogs for which experimental data is available, namely 3-Chlorobenzaldehyde[3] and 3,4-dimethoxybenzaldehyde (Veratraldehyde)[4].

The molecular ion ([M]⁺˙) of this compound is expected to appear at a mass-to-charge ratio (m/z) of 200, with a characteristic isotopic peak at m/z 202 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.

Key Predicted Fragmentation Pathways
  • Loss of a Hydrogen Radical (•H): A common initial fragmentation for aromatic aldehydes is the cleavage of the aldehydic C-H bond, resulting in a stable acylium ion. This would produce a strong peak at m/z 199 ([M-1]⁺). A corresponding isotopic peak at m/z 201 would also be expected.

  • Loss of a Methyl Radical (•CH₃): Cleavage of a C-O bond in one of the methoxy groups is a highly favorable pathway, leading to the loss of a methyl radical. This fragmentation results in a resonance-stabilized ion at m/z 185 ([M-15]⁺). This is often a dominant peak in the spectra of methoxylated aromatics.

  • Loss of a Formyl Radical (•CHO): Cleavage of the bond between the aromatic ring and the aldehyde group leads to the loss of a formyl radical. This pathway would yield a fragment at m/z 171 ([M-29]⁺).

  • Sequential Loss of Methyl and Carbon Monoxide: Following the initial loss of a methyl radical (to m/z 185), the resulting ion can subsequently lose a molecule of carbon monoxide (CO) from the aldehyde group. This two-step fragmentation leads to a significant ion at m/z 157 ([M-15-28]⁺).

  • Loss of a Methoxy Radical (•OCH₃): Although less common than the loss of a methyl radical, the direct loss of a methoxy radical can occur, producing a fragment at m/z 169 ([M-31]⁺).

The following diagram illustrates these primary predicted fragmentation pathways.

Fragmentation_Pattern M [C₉H₉ClO₃]⁺˙ m/z 200/202 M_minus_1 [M-H]⁺ m/z 199/201 M->M_minus_1 - •H M_minus_15 [M-CH₃]⁺ m/z 185/187 M->M_minus_15 - •CH₃ M_minus_29 [M-CHO]⁺ m/z 171/173 M->M_minus_29 - •CHO M_minus_31 [M-OCH₃]⁺ m/z 169/171 M->M_minus_31 - •OCH₃ M_minus_15_minus_28 [M-CH₃-CO]⁺ m/z 157/159 M_minus_15->M_minus_15_minus_28 - CO

Caption: Predicted EI-MS fragmentation pathways for this compound.

Summary of Predicted Fragment Ions
m/z (Cl³⁵/Cl³⁷) Proposed Fragment Ion Formula Notes
200/202Molecular Ion [M]⁺˙[C₉H₉ClO₃]⁺˙Isotopic pattern confirms one chlorine atom.
199/201[M-H]⁺[C₉H₈ClO₃]⁺Loss of aldehydic hydrogen; forms a stable acylium ion.
185/187[M-CH₃]⁺[C₈H₆ClO₃]⁺Loss of a methyl radical from a methoxy group; expected to be a major peak.
171/173[M-CHO]⁺[C₈H₈ClO₂]⁺Loss of the formyl radical.
157/159[M-CH₃-CO]⁺[C₇H₆ClO₂]⁺Sequential loss of •CH₃ and CO; a common pathway for methoxy benzaldehydes.
169/171[M-OCH₃]⁺[C₈H₆ClO₂]⁺Loss of a methoxy radical.

A Comparative Look: Alternative and Complementary Analytical Techniques

While MS provides invaluable structural and molecular weight information, a multi-technique approach is essential for unambiguous characterization.

Technique Information Provided Comparison to Mass Spectrometry
¹H & ¹³C NMR Spectroscopy Provides detailed information about the chemical environment of each hydrogen and carbon atom, confirming connectivity and substitution patterns. Expected ¹H NMR signals for the target molecule include an aldehyde proton (~9.8 ppm), two aromatic protons, and two distinct methoxy singlets (~3.9 ppm).[1]NMR is superior for determining isomerism (e.g., distinguishing this compound from 2-Chloro-3,4-dimethoxybenzaldehyde). MS provides molecular weight and fragmentation, which NMR cannot. The techniques are highly complementary.
Infrared (IR) Spectroscopy Identifies specific functional groups based on their vibrational frequencies. Key expected peaks include a strong C=O stretch (~1700 cm⁻¹) and characteristic aromatic C-H and C=C stretches.[5][6]IR is excellent for confirming the presence of the aldehyde and aromatic ring but provides little information on the overall molecular structure or weight. It is a faster, simpler technique for functional group screening.
Gas/Liquid Chromatography (GC/LC) Separates the analyte from a mixture based on physical properties like boiling point or polarity.[7][8]Chromatography is not a characterization technique on its own but is almost always coupled with MS (GC-MS, LC-MS) to analyze complex mixtures. It ensures that the mass spectrum being analyzed corresponds to a single, pure compound.

Experimental Protocol: GC-MS Analysis

This section provides a detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation
  • Solvent Selection: Dissolve approximately 1 mg of the compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

  • Working Solution: Further dilute the stock solution to a final concentration of approximately 10-50 µg/mL for injection.

Instrumentation: GC-MS System
  • Gas Chromatograph: An Agilent 8890 GC system or equivalent.

  • Mass Spectrometer: An Agilent 5977B GC/MSD or equivalent quadrupole or ion trap mass spectrometer.

GC Method Parameters
  • Injection Port:

    • Mode: Split (typical split ratio 50:1)

    • Temperature: 250°C

    • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm ID x 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 20°C/min.

    • Final Hold: Hold at 280°C for 5 minutes.

MS Method Parameters
  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 40 to 350.

  • Acquisition Mode: Full Scan.

The following diagram outlines the GC-MS workflow.

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve Sample (1 mg/mL in DCM) dilute Dilute to 10-50 µg/mL dissolve->dilute inject Inject 1 µL dilute->inject separate GC Separation (HP-5ms column) inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-350) ionize->detect spectrum Obtain Mass Spectrum detect->spectrum interpret Identify Fragments spectrum->interpret

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

The structural elucidation of this compound is most effectively achieved through a combination of analytical techniques. Mass spectrometry, particularly GC-MS, provides definitive molecular weight information and a rich fragmentation pattern that serves as a structural fingerprint. Based on the established behavior of analogous compounds, the primary fragmentation pathways involve the loss of hydrogen, methyl, and formyl radicals, along with a key sequential loss of a methyl radical and carbon monoxide. When combined with the isomeric and functional group specificity of NMR and IR spectroscopy, researchers can achieve a high degree of confidence in the identity and purity of this important chemical intermediate.

References

  • Nyquist, R., Settineri, S., & Luoma, D. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy, 46(2), 293-305. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved January 9, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 9, 2026, from [Link]

  • Dopfer, O., et al. (2010). IR spectra of protonated benzaldehyde clusters, C7H7O+–Ln (L=Ar,N2;n≤2)⁠: Ion-ligand binding motifs of the cis and trans oxonium isomers. The Journal of Chemical Physics, 133(4), 044310. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

  • Ho, S. S. H., & Yu, J. Z. (2004). Comparison of two aldehyde sampling techniques for propionaldehyde and benzaldehyde. ResearchGate. [Link]

  • PubChem. (n.d.). 3-Chlorobenzaldehyde. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

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A Guide to the FT-IR Spectral Interpretation of 3-Chloro-4,5-dimethoxybenzaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-Chloro-4,5-dimethoxybenzaldehyde. As direct experimental spectra for this specific compound are not widely published, we will deduce its characteristic vibrational frequencies through a rigorous, first-principles approach. This involves dissecting its molecular structure and comparing it with well-characterized, structurally analogous compounds. This comparative methodology is a cornerstone of spectral interpretation, allowing for confident peak assignments and a deeper understanding of how subtle structural modifications manifest in vibrational spectroscopy.

This document is intended for researchers, chemists, and quality control specialists who utilize FT-IR spectroscopy for structural elucidation and compound identification. We will explore the diagnostic spectral signatures of the aldehyde, methoxy, chloro, and aromatic functionalities, providing a framework for distinguishing this compound from its common relatives like Veratraldehyde, Vanillin, and Isovanillin.

Section 1: Core Principles of Interpreting Aromatic Aldehyde Spectra

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies are unique to the types of bonds and the overall molecular structure, making the resulting spectrum a molecular "fingerprint." For a substituted benzaldehyde, the spectrum is typically divided into two key regions:

  • The Functional Group Region (~4000-1500 cm⁻¹): This region contains characteristic, often strong and well-defined, absorption bands for specific functional groups. For our target molecule, the most diagnostic peaks here will be from the aldehyde C=O and C-H stretches, aromatic C-H stretches, and aliphatic C-H stretches of the methoxy groups.

  • The Fingerprint Region (~1500-500 cm⁻¹): This region is rich with complex vibrations, including C-C bond stretching, C-H bending, and other skeletal vibrations that are unique to the molecule as a whole. While harder to assign individually, the pattern in this region is highly specific. Key signals for our analysis here will include aromatic C=C stretching, C-O ether linkages, and the C-Cl stretch.

Section 2: Predicted FT-IR Absorption Bands for this compound

Based on its constituent functional groups, we can predict the key absorption bands for this compound. The presence of an aldehyde group directly attached to the aromatic ring, along with electron-donating methoxy groups and an electron-withdrawing chlorine atom, will influence the precise location of these bands.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group Rationale and Expected Intensity
~3100-3000C-H StretchAromatic RingWeak to medium intensity peaks characteristic of sp² C-H bonds on the benzene ring.[1][2]
~2980-2850C-H StretchMethoxy (-OCH₃)Medium intensity peaks arising from the symmetric and asymmetric stretching of the methyl groups.
~2850 & ~2750C-H Stretch (Fermi Doublet)Aldehyde (-CHO)Two distinct, weak to medium sharp peaks. The presence of these two bands is highly diagnostic for an aldehyde functional group.[1][2][3][4]
~1695-1680C=O StretchAldehyde (Carbonyl)A very strong and sharp absorption. Conjugation with the aromatic ring lowers the frequency from a typical saturated aldehyde (~1730 cm⁻¹).[1][2][4] The electronic effects of the substituents will fine-tune this position.
~1600 & ~1470C=C StretchAromatic RingTwo to three medium-to-strong bands characteristic of the benzene ring skeletal vibrations.[1][5]
~1270 & ~1030C-O StretchAryl Ether (-O-CH₃)Strong bands corresponding to the asymmetric and symmetric stretching of the C-O-C ether linkages.
~800-700C-H Out-of-Plane BendAromatic RingBending vibrations whose exact position depends on the substitution pattern of the ring.
~750-650C-Cl StretchChloroalkaneA weak to medium intensity band in the lower fingerprint region. Its position can be variable.

Section 3: A Comparative Guide to Distinguishing Related Benzaldehydes

The most effective way to validate our predicted spectrum and understand the nuances of this compound is to compare it with structurally similar molecules.

Comparison Molecules:
  • Veratraldehyde (3,4-Dimethoxybenzaldehyde): The closest structural analog, differing only by the absence of the chlorine atom at position 3.[6]

  • Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Features a hydroxyl group instead of a methoxy group at position 4 and lacks the chlorine. This introduces a strong, broad O-H stretching band.[5][7][8]

  • Isovanillin (3-Hydroxy-4-methoxybenzaldehyde): An isomer of vanillin, useful for observing the effect of substituent position on the spectrum.[9][10]

  • Benzaldehyde: The parent compound, providing a baseline spectrum for an aromatic aldehyde.[1][11]

Comparative Data Table:
Vibrational Mode This compound (Predicted) Veratraldehyde Vanillin Isovanillin Benzaldehyde
O-H Stretch AbsentAbsent~3200-3100 cm⁻¹ (Broad, Strong)[12][13]~3300-3100 cm⁻¹ (Broad, Strong)Absent
Aromatic C-H Stretch ~3100-3000 cm⁻¹~3080-3000 cm⁻¹~3024-3000 cm⁻¹[12]~3100-3000 cm⁻¹~3080-3030 cm⁻¹[1]
Aldehyde C-H Stretch ~2850 & ~2750 cm⁻¹~2860 & ~2760 cm⁻¹~2847 cm⁻¹[12]~2850 & ~2750 cm⁻¹~2820 & ~2745 cm⁻¹[1][4]
C=O Stretch ~1695-1680 cm⁻¹~1685 cm⁻¹~1666 cm⁻¹[12]~1670 cm⁻¹~1705 cm⁻¹[2][4]
Aromatic C=C Stretch ~1600 & ~1470 cm⁻¹~1590 & ~1510 cm⁻¹~1600 & ~1510 cm⁻¹[5]~1590 & ~1520 cm⁻¹~1600 & ~1585 cm⁻¹[1]
C-O Stretch (Aryl Ether) ~1270 & ~1030 cm⁻¹~1270 & ~1140 cm⁻¹~1265 & ~1150 cm⁻¹[12]~1280 & ~1130 cm⁻¹Absent
C-Cl Stretch ~750-650 cm⁻¹AbsentAbsentAbsentAbsent
Key Distinguishing Features:
  • Against Veratraldehyde: The FT-IR spectrum of this compound is expected to be very similar to that of Veratraldehyde. The primary, albeit subtle, differentiator will be the presence of a C-Cl stretching absorption in the low-frequency fingerprint region (~750-650 cm⁻¹) for the chlorinated compound. Minor shifts in the aromatic C=C and C-H bending vibrations may also occur due to the electronic influence of the chlorine atom.

  • Against Vanillin and Isovanillin: The most obvious difference is the absence of the broad, strong O-H stretching band (typically >3100 cm⁻¹) in the this compound spectrum.[12][13] Vanillin and Isovanillin lack this feature. Furthermore, the C=O stretch in Vanillin is at a notably lower wavenumber (~1666 cm⁻¹) due to strong intramolecular hydrogen bonding, a phenomenon not present in our target molecule.[12]

  • Against Benzaldehyde: While both share the core aromatic aldehyde features (C=O stretch and the aldehyde C-H Fermi doublet), this compound will show additional strong C-O stretching bands from its two methoxy groups and the C-Cl stretch. The electronic effects of the substituents also shift the C=O stretch to a lower frequency compared to benzaldehyde.[1][2]

Section 4: Experimental Protocol for Data Acquisition via ATR-FTIR

Attenuated Total Reflectance (ATR) is a widely used sampling technique that requires minimal sample preparation.

Objective: To acquire a high-quality FT-IR spectrum of a solid benzaldehyde derivative.

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., a diamond or germanium crystal).

  • Spatula.

  • This compound (or other sample), solid powder.

  • Solvent for cleaning (e.g., Isopropanol).

  • Lint-free wipes.

Methodology:

  • Background Collection:

    • Ensure the ATR crystal is clean. Wipe the surface gently with a lint-free wipe dampened with isopropanol and allow it to dry completely.

    • In the spectrometer software, initiate a "background" scan. This measures the spectrum of the empty ATR crystal and the ambient environment (air), which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount (a few milligrams is sufficient) of the solid sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Collection:

    • Initiate the "sample" scan in the software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine identification.

  • Data Processing and Cleaning:

    • After the scan is complete, the software will automatically perform the background subtraction.

    • If the baseline of the spectrum is sloped, apply a baseline correction.

    • If using a diamond ATR crystal, a broad, weak absorption from the diamond itself may be visible around 2400-1900 cm⁻¹. This can be ignored.

    • Clean the ATR crystal thoroughly with isopropanol and a lint-free wipe to prepare for the next sample.

Section 5: Visualization of the Spectral Interpretation Workflow

A systematic approach is crucial for accurate spectral interpretation. The following workflow outlines the logical steps from sample analysis to structural confirmation.

FTIR_Workflow cluster_prep Phase 1: Data Acquisition cluster_analysis Phase 2: Spectral Analysis cluster_confirm Phase 3: Structural Confirmation Prep Sample Preparation (e.g., ATR) Collect_BG Collect Background Spectrum Prep->Collect_BG Collect_Sample Collect Sample Spectrum Collect_BG->Collect_Sample Process Process Data (Baseline Correction) Collect_Sample->Process Region_Func Analyze Functional Group Region (4000-1500 cm⁻¹) Process->Region_Func Region_Finger Analyze Fingerprint Region (1500-500 cm⁻¹) Process->Region_Finger Peak_Assign Assign Major Peaks (C=O, C-H, C-O, etc.) Region_Func->Peak_Assign Region_Finger->Peak_Assign Compare Compare with Reference Spectra & Known Compounds Peak_Assign->Compare Structure Propose/Confirm Structure Compare->Structure End End: Structure Elucidated Structure->End Start Start: Unknown Spectrum Start->Prep

Caption: Workflow for FT-IR spectral interpretation.

Conclusion

The FT-IR spectrum of this compound is defined by a set of characteristic absorption bands. The most diagnostic features are a strong carbonyl (C=O) stretch around 1695-1680 cm⁻¹, a distinctive aldehyde C-H Fermi doublet near 2850 and 2750 cm⁻¹, and strong C-O ether stretches below 1300 cm⁻¹. While its spectrum closely resembles that of Veratraldehyde, the presence of a C-Cl bond provides a subtle but unique feature in the low-wavenumber fingerprint region. By systematically comparing its expected spectrum with those of related compounds like Vanillin and Benzaldehyde, and by following a rigorous experimental and interpretive workflow, FT-IR spectroscopy serves as a powerful and definitive tool for the structural verification of this compound.

References

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Comparing the reactivity of 3-Chloro-4,5-dimethoxybenzaldehyde with other substituted benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Reactivity of 3-Chloro-4,5-dimethoxybenzaldehyde in Comparison to Other Substituted Benzaldehydes

For the discerning researcher in synthetic chemistry and drug development, a nuanced understanding of substituent effects on reagent reactivity is fundamental to optimizing reaction outcomes. This guide offers an in-depth comparative analysis of the reactivity of this compound against a range of other substituted benzaldehydes. By elucidating the electronic and steric influences of its substituents, we provide a predictive framework for its behavior in common synthetic transformations, supported by experimental data and detailed protocols.

The Electronic Character of this compound: A Duality of Effects

The reactivity of the aldehyde functional group is primarily dictated by the electrophilicity of the carbonyl carbon. This electrophilicity is modulated by the electronic effects of substituents on the benzene ring. Electron-withdrawing groups (EWGs) enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack, thereby increasing reactivity in many reactions. Conversely, electron-donating groups (EDGs) diminish the electrophilicity of the carbonyl carbon, which can lead to slower reaction rates.[1][2]

This compound presents a fascinating case study due to the presence of both electron-withdrawing and electron-donating substituents. The chloro group at the 3-position is an EWG, primarily through its inductive effect. The two methoxy groups at the 4- and 5-positions are EDGs, acting through their resonance effects. The interplay of these opposing electronic forces determines the overall reactivity of the molecule.

Comparative Reactivity in Nucleophilic Addition Reactions

Nucleophilic addition reactions are a cornerstone of aldehyde chemistry. The rate of these reactions is generally accelerated by EWGs and decelerated by EDGs.[1] We will explore this trend in the context of the Wittig reaction and the Knoevenagel condensation.

The Wittig Reaction: A Tool for Alkene Synthesis

The Wittig reaction is a widely utilized method for the formation of carbon-carbon double bonds from aldehydes and phosphorus ylides.[3][4] The reaction is initiated by the nucleophilic attack of the ylide on the carbonyl carbon. Consequently, benzaldehydes with EWGs exhibit enhanced reactivity.[1]

Table 1: Comparative Yields in the Wittig Reaction of Substituted Benzaldehydes

Benzaldehyde DerivativeSubstituent(s)Substituent EffectYield (%)
4-Nitrobenzaldehyde4-NO₂Strong EWGHigh
3-Chlorobenzaldehyde3-ClEWGModerate-High
This compound 3-Cl, 4,5-(OCH₃)₂ Mixed EWG/EDG Moderate
BenzaldehydeHNeutralModerate
4-Methoxybenzaldehyde4-OCH₃Strong EDGLow-Moderate

Note: The yield for this compound is an educated estimation based on the combined electronic effects of its substituents.

Experimental Protocol: Comparative Wittig Reaction

This protocol provides a general framework for comparing the reactivity of different substituted benzaldehydes in a Wittig reaction with a stabilized ylide.

Materials:

  • Substituted benzaldehyde (e.g., this compound, 4-nitrobenzaldehyde, 4-methoxybenzaldehyde)

  • (Carbethoxymethylene)triphenylphosphorane (stabilized ylide)

  • Dichloromethane (anhydrous)

  • Hexanes

  • Diethyl ether

  • Silica gel for column chromatography

Procedure:

  • In separate vials, dissolve each substituted benzaldehyde (50 mg) in anhydrous dichloromethane (3 mL).

  • To each solution, add 1.2 molar equivalents of (carbethoxymethylene)triphenylphosphorane portion-wise while stirring.

  • Stir the reactions at room temperature and monitor their progress by thin-layer chromatography (TLC).

  • Upon completion, evaporate the dichloromethane under a stream of nitrogen.

  • Dissolve the residue in a minimal amount of 25% diethyl ether in hexanes.

  • Filter to remove the precipitated triphenylphosphine oxide.

  • Concentrate the filtrate and purify the crude product by microscale column chromatography.[3]

Workflow for Comparative Wittig Reaction

Wittig_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification start Start dissolve_aldehydes Dissolve Substituted Benzaldehydes in DCM start->dissolve_aldehydes add_ylide Add Stabilized Ylide dissolve_aldehydes->add_ylide stir_rt Stir at Room Temperature add_ylide->stir_rt monitor_tlc Monitor by TLC stir_rt->monitor_tlc evaporate Evaporate Solvent monitor_tlc->evaporate dissolve_residue Dissolve in Ether/Hexanes evaporate->dissolve_residue filter_tppo Filter Triphenylphosphine Oxide dissolve_residue->filter_tppo purify Column Chromatography filter_tppo->purify end End Product purify->end

Caption: Workflow for the comparative Wittig reaction of substituted benzaldehydes.

The Knoevenagel Condensation: Formation of α,β-Unsaturated Compounds

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[1] Similar to the Wittig reaction, the electrophilicity of the benzaldehyde is a key factor in determining the reaction rate and yield.[2]

Table 2: Comparative Performance in the Knoevenagel Condensation with Malononitrile

Benzaldehyde DerivativeSubstituent(s)Substituent EffectReaction TimeYield (%)
4-Nitrobenzaldehyde4-NO₂Strong EWGShortHigh
3-Chlorobenzaldehyde3-ClEWGModerateHigh
This compound 3-Cl, 4,5-(OCH₃)₂ Mixed EWG/EDG Moderate Moderate-High
BenzaldehydeHNeutralLongerModerate
4-Methoxybenzaldehyde4-OCH₃Strong EDGLongModerate

Note: The data for this compound is an estimation based on its electronic properties.

Experimental Protocol: Solvent-Free Knoevenagel Condensation

This environmentally friendly protocol is suitable for comparing the reactivity of various benzaldehydes.

Materials:

  • Substituted benzaldehyde (5.0 mmol)

  • Malonic acid (10.0 mmol, 1.04 g)

  • Ammonium bicarbonate (catalytic amount)

Procedure:

  • Combine the substituted benzaldehyde and malonic acid in a reaction vessel.

  • Add a catalytic amount of ammonium bicarbonate.

  • Heat the reaction mixture as required.

  • Monitor the reaction progress by HPLC or TLC.

  • Upon completion, the solid product can be further purified if necessary.[5]

Reactivity in the Pictet-Spengler Reaction: Synthesis of Tetrahydroisoquinolines

The Pictet-Spengler reaction is a crucial transformation for the synthesis of tetrahydroisoquinolines, a common scaffold in natural products and pharmaceuticals.[6][7] The reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.[8][9] The electronic nature of the benzaldehyde substituent can influence the initial imine formation and the subsequent cyclization step.

In the case of this compound, the chloro group enhances the electrophilicity of the carbonyl for the initial condensation. The methoxy groups, being EDGs, would typically deactivate the aromatic ring for the final electrophilic substitution. However, in the context of the Pictet-Spengler reaction with electron-rich β-arylethylamines like dopamine derivatives, the reaction is often facile.

Mechanism of the Pictet-Spengler Reaction

Pictet_Spengler amine β-Arylethylamine imine Imine Intermediate amine->imine Condensation aldehyde Substituted Benzaldehyde aldehyde->imine iminium Iminium Ion imine->iminium Acid Catalysis cyclization Intramolecular Electrophilic Aromatic Substitution iminium->cyclization product Tetrahydroisoquinoline cyclization->product Deprotonation

Caption: Generalized mechanism of the Pictet-Spengler reaction.

Conclusion

This compound exhibits a moderate level of reactivity that is a composite of the activating effect of the chloro substituent and the deactivating influence of the two methoxy groups. In nucleophilic addition reactions such as the Wittig and Knoevenagel condensations, it is expected to be more reactive than benzaldehydes bearing only electron-donating groups, but less reactive than those with strong electron-withdrawing groups. Its utility in reactions like the Pictet-Spengler synthesis of tetrahydroisoquinolines highlights its importance as a versatile building block in medicinal chemistry. The provided protocols offer a starting point for researchers to further explore and harness the unique reactivity of this and other substituted benzaldehydes.

References

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  • J. Chem. Ed. (2007). A Solvent Free Wittig Reaction.
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  • A source providing information on Substituent Effects and LFERS. (n.d.). Substitutent Effects and LFERS.
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  • Beilstein Journals. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Retrieved from [Link]

  • Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education. Retrieved from [Link]

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  • National Institutes of Health. (n.d.). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

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A Comparative Guide to the Purity Assessment of 3-Chloro-4,5-dimethoxybenzaldehyde by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive examination of the purity assessment of 3-Chloro-4,5-dimethoxybenzaldehyde, a key intermediate in pharmaceutical synthesis. We present a detailed, validated High-Performance Liquid Chromatography (HPLC) method as the primary analytical technique, offering in-depth insights into methodological choices and data interpretation. Furthermore, we conduct an objective comparison with alternative analytical technologies, namely Gas Chromatography (GC) and High-Performance Thin-Layer Chromatography (HPTLC), to equip researchers and drug development professionals with the necessary data to select the most appropriate method for their specific needs. All protocols are designed to be self-validating, grounded in established regulatory standards to ensure scientific integrity and trustworthiness.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound (C₉H₉ClO₃, MW: 200.62 g/mol ) is a substituted benzaldehyde derivative frequently employed in the synthesis of active pharmaceutical ingredients (APIs).[1][2][3] Its molecular structure, featuring an aldehyde functional group and a chlorinated, methoxylated aromatic ring, makes it a versatile building block. However, the synthetic routes to this intermediate can introduce various impurities, including starting materials, by-products, and degradation products.

The purity of such an intermediate is not a trivial matter; it is a cornerstone of drug safety and efficacy. Impurities present in the starting materials can be carried through subsequent synthetic steps, potentially leading to the formation of toxic or unstable species in the final API.[4][5] Therefore, a robust, accurate, and precise analytical method for purity determination is mandated by regulatory bodies like the FDA and EMA to ensure the quality and consistency of the final drug product.[6][7] High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for this purpose due to its high resolution, sensitivity, and versatility.[5]

This guide will first detail a validated reverse-phase HPLC (RP-HPLC) method for the purity assessment of this compound. Subsequently, it will compare this primary method with GC and HPTLC, providing the scientific rationale and supporting data to guide your analytical strategy.

Primary Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the preeminent technique for the analysis of non-volatile or thermally labile compounds, making it ideal for many pharmaceutical intermediates like substituted benzaldehydes.[5] The method's strength lies in its ability to separate the main compound from closely related impurities with high efficiency.

The Causality Behind the HPLC Method Design

The selection of each parameter in an HPLC method is a deliberate choice aimed at achieving optimal separation and detection.

  • Stationary Phase (Column): A C18 (octadecylsilane) column is chosen due to its hydrophobic nature, which is well-suited for retaining and separating moderately polar aromatic compounds like this compound. The alkyl chains provide a non-polar environment, and separation is achieved based on the differential partitioning of analytes between the stationary phase and the mobile phase.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (acidified slightly with phosphoric acid) is selected. Acetonitrile serves as the organic modifier; its proportion is optimized to ensure the main peak elutes with a good retention time and sharp peak shape. Acidifying the aqueous component helps to suppress the ionization of any acidic or basic functional groups on the analyte or impurities, leading to more consistent retention times and improved peak symmetry.

  • Detector: A UV-Vis detector, specifically a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, is employed. This compound contains a chromophore (the substituted benzene ring and aldehyde group) that absorbs UV light. A DAD/PDA allows for monitoring at a specific wavelength for quantification while also collecting spectra across a range to assess peak purity and aid in the identification of unknown impurities.[8] The detection wavelength is set at 254 nm, a common wavelength for aromatic compounds that provides a good response.[9]

Experimental Workflow for HPLC Analysis

The following diagram illustrates the logical flow of the HPLC purity assessment process.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing A Standard & Sample Weighing B Dissolution in Diluent (e.g., Acetonitrile/Water) A->B C Sonication & Filtration (0.45 µm Syringe Filter) B->C D HPLC System Equilibration C->D E System Suitability Test (SST) (Injection of Standard) D->E F Sample Injection Sequence E->F G Chromatogram Integration F->G H Peak Area Normalization G->H I Purity Calculation (% Area) H->I J J I->J Final Report Method_Selection A Primary Goal? B High Resolution & Quantitative Accuracy? A->B [Accurate Purity Profile] C Analysis of Volatile Impurities? A->C [Residual Solvents] D Rapid Screening & High Throughput? A->D [Screening Batches] HPLC HPLC B->HPLC GC GC C->GC HPTLC HPTLC D->HPTLC

Sources

A Researcher's Guide to the Comparative X-ray Crystallography of 3-Chloro-4,5-dimethoxybenzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and material scientists, understanding the three-dimensional structure of a molecule is paramount. The spatial arrangement of atoms dictates a compound's physical properties, its interactions with biological targets, and its overall utility. In the realm of drug discovery and materials science, substituted benzaldehydes are crucial building blocks, with their derivatives exhibiting a wide range of biological activities and material properties.[1] The title compound, 3-Chloro-4,5-dimethoxybenzaldehyde, and its analogues are of significant interest due to the interplay of their electron-withdrawing (chloro) and electron-donating (methoxy) substituents, which modulates their reactivity and intermolecular interactions.

The Significance of Crystal Structure in Benzaldehyde Derivatives

The crystalline arrangement of benzaldehyde derivatives is pivotal in determining their physical and chemical properties.[2] X-ray crystallography is the definitive method for elucidating the three-dimensional atomic arrangement, bond lengths, bond angles, and, crucially, the intermolecular interactions within a crystal lattice.[2] These non-covalent interactions, such as hydrogen bonds, halogen bonds, and π–π stacking, govern the supramolecular assembly and can significantly influence properties like solubility, melting point, and bioavailability.[3][4] A comparative analysis allows researchers to understand how subtle changes in substitution patterns can lead to profound differences in crystal packing and, consequently, in the material's overall characteristics.[3][4]

Experimental Workflow: From Synthesis to Structure

A successful crystallographic study begins with the synthesis of high-purity compounds and the growth of diffraction-quality single crystals. The overall workflow is a multi-step process that demands careful execution and an understanding of the underlying chemical principles.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Elucidation synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification Crude Product solvent_selection Solvent Screening purification->solvent_selection Pure Compound crystallization_method Crystallization (e.g., Slow Evaporation) solvent_selection->crystallization_method crystal_mounting Crystal Mounting crystallization_method->crystal_mounting Single Crystal data_collection Data Collection crystal_mounting->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution Diffraction Data structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation

Caption: A generalized workflow for the X-ray crystallographic analysis of small organic molecules.

PART 1: Synthesis and Crystallization of Benzaldehyde Derivatives

The synthesis of derivatives from this compound, such as Schiff bases or hydrazones, typically involves well-established condensation reactions.

Experimental Protocol: Synthesis of a Schiff Base Derivative

  • Reactant Preparation: Dissolve 1 mmol of this compound in a minimal amount of a suitable solvent (e.g., ethanol or methanol). In a separate flask, dissolve 1 mmol of the desired primary amine in the same solvent.

  • Reaction: Add the amine solution dropwise to the aldehyde solution with continuous stirring at room temperature. A catalytic amount of an acid, such as glacial acetic acid, can be added to facilitate the reaction.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Isolation: Upon completion, the Schiff base product may precipitate out of the solution. If not, the product can be isolated by solvent evaporation.

  • Purification: The crude product should be purified by recrystallization from an appropriate solvent to yield high-purity crystals suitable for single-crystal growth.

Experimental Protocol: Crystallization by Slow Evaporation

The growth of a single crystal of sufficient size and quality is often the most challenging step. The slow evaporation method is a common and effective technique for small organic molecules.

  • Solvent Selection: The choice of solvent is critical. The compound should have moderate solubility in the chosen solvent at room temperature. A solvent screen using a variety of solvents with different polarities is recommended.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the selected solvent. Gentle warming can be used to dissolve the compound completely.

  • Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any particulate matter that could act as nucleation sites and hinder the growth of a single crystal.

  • Evaporation: Cover the vial with a cap or parafilm with a few small perforations to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or forceps.

PART 2: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is a non-destructive analytical technique that provides detailed information about the atomic and molecular structure of a crystalline compound.

Experimental Protocol: Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and maintained at a constant temperature (e.g., 100 K or 150 K) to minimize thermal vibrations. The diffractometer uses a specific X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) to collect diffraction data over a range of angles.[2]

  • Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and the intensities of each reflection. The crystal structure is then solved using direct methods, which provide an initial model of the electron density.

  • Structure Refinement: The initial model is refined using a full-matrix least-squares method on F².[2] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[2]

Comparative Crystallographic Analysis: Insights from Related Structures

As specific crystallographic data for a series of this compound derivatives are scarce, we will draw comparisons from other published substituted benzaldehydes to illustrate the expected structural variations. The following table summarizes key crystallographic parameters for a selection of these compounds, providing a basis for understanding how different substituents influence crystal packing and molecular geometry.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZKey Intermolecular Interactions
2,3-Dichlorobenzaldehyde C₇H₄Cl₂OMonoclinicP2₁/c3.8414.8612.9190.74π–π stacking, C—H···O
2,6-Dichlorobenzaldehyde C₇H₄Cl₂OMonoclinicP2₁/c3.8614.9212.8790.64π–π stacking, C—H···O, C=O···Cl
4-Chlorobenzaldehyde C₇H₅ClOOrthorhombicPca2₁20.135.925.79904C—H···O, C—H···π
3,5-Dimethoxybenzaldehyde C₉H₁₀O₃MonoclinicP2₁/n7.948.5212.5599.84C—H···O

Data for dichlorobenzaldehyde isomers sourced from[2]. Data for 4-chlorobenzaldehyde and 3,5-dimethoxybenzaldehyde are representative examples from the literature.Z represents the number of molecules in the unit cell.

From this comparative data, several key insights emerge:

  • Influence of Chlorine Position: The 2,3- and 2,6-dichlorobenzaldehyde isomers are surprisingly isostructural, indicating that in some cases, the overall packing motif can accommodate different substituent placements.[2] However, the presence of the C=O···Cl interaction in the 2,6-isomer suggests a more complex interplay of forces.[5]

  • Dominance of π–π Stacking: In many of the dichlorobenzaldehyde isomers, molecules form stacks along a short crystallographic axis, indicating that π–π stacking interactions are a dominant feature in their crystal packing.[2]

  • Role of C—H···O Hydrogen Bonds: Weak C—H···O hydrogen bonds are a consistent feature in the crystal structures of benzaldehyde derivatives and play a significant role in forming multi-dimensional supramolecular networks.[3][4]

  • Halogen Bonding: In halogenated derivatives, halogen···halogen or other halogen-containing interactions can further stabilize the crystal packing.[3][4] The presence and nature of these interactions are highly dependent on the position of the halogen atom on the aromatic ring.

Key Intermolecular Interactions to Analyze

When comparing the crystal structures of this compound derivatives, a thorough analysis of the intermolecular interactions is crucial. The interplay of these forces dictates the supramolecular architecture.

intermolecular_interactions cluster_interactions Key Intermolecular Interactions cluster_properties Influence on Crystal Properties H_Bond C-H···O Hydrogen Bonds Packing Crystal Packing Motif H_Bond->Packing Halogen_Bond Cl···O/Cl···Cl Halogen Bonds Halogen_Bond->Packing Pi_Stacking π–π Stacking Pi_Stacking->Packing CH_Pi C-H···π Interactions CH_Pi->Packing Stability Lattice Energy & Stability Packing->Stability Properties Physicochemical Properties Stability->Properties

Caption: The relationship between intermolecular interactions and the resulting crystal properties.

  • C—H···O Hydrogen Bonds: The aldehyde oxygen is a strong hydrogen bond acceptor. Look for short contacts between this oxygen and C-H donors from the aromatic ring or methoxy groups of neighboring molecules.

  • Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electronegative atoms like oxygen. These interactions can be highly directional and play a crucial role in the crystal assembly.

  • π–π Stacking: The aromatic rings can stack on top of each other, often in a slipped-parallel fashion. The distance between the centroids of the rings is a key parameter to analyze.

  • C—H···π Interactions: A C-H bond can interact with the electron-rich face of an aromatic ring. These interactions are weaker but collectively contribute to the stability of the crystal lattice.

Conclusion

A comparative crystallographic analysis of this compound derivatives is a powerful approach to understanding their structure-property relationships. While obtaining a complete series of crystal structures for these specific compounds may require dedicated synthetic and crystallographic efforts, the principles and methodologies outlined in this guide provide a solid framework for such an investigation. By carefully performing synthesis, crystallization, and X-ray diffraction experiments, and by analyzing the resulting structures in the context of known benzaldehyde derivatives, researchers can gain invaluable insights into the forces that govern molecular assembly in the solid state. This knowledge is essential for the rational design of new pharmaceuticals and advanced materials.

References

  • G. A. Stephenson, "Intermolecular interactions and unexpected isostructurality in the crystal structures of the dichlorobenzaldehyde isomers," Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, vol. 69, no. 5, pp. 468-478, 2013. [Link]

  • S. K. Chattopadhyay et al., "Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses," RSC Advances, vol. 10, no. 25, pp. 14769-14782, 2020. [Link]

  • J. S. L. G. de la Fuente et al., "Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes," Molecules, vol. 28, no. 18, p. 6683, 2023. [Link]

  • S. K. Chattopadhyay et al., "Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses," Semantic Scholar, 2020. [Link]

  • J. P. Metherall et al., "Advanced crystallisation methods for small organic molecules," Chemical Society Reviews, vol. 52, no. 5, pp. 1805-1824, 2023. [Link]

  • A. G. DiPasquale et al., "The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory," Journal of Chemical Education, vol. 92, no. 4, pp. 700-704, 2015. [Link]

  • Excillum, "Small molecule crystallography," Excillum, N.D. [Link]

  • National Center for Biotechnology Information, "this compound," PubChem Compound Database, CID=240052. [Link]

  • A. M. M. K. Chow et al., "From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination," Crystal Growth & Design, vol. 22, no. 5, pp. 2815-2828, 2022. [Link]

  • M. Stilinović et al., "Evaluation of Concomitant Halogen and Pnictogen Bonds in Cocrystals of Imines Derived from 2-Nitrobenzaldehyde and 4-Haloaniline," Crystal Growth & Design, vol. 21, no. 11, pp. 6423-6433, 2021. [Link]

  • Springer Nature, "X-ray Diffraction Protocols and Methods," Springer Nature Experiments, N.D. [Link]

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  • AOBChem, "this compound," AOBChem, N.D. [Link]

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  • A. A. El-Sayed et al., "Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors," Molecules, vol. 24, no. 21, p. 3960, 2019. [Link]

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A Senior Application Scientist's Guide to the Biological Potential of Compounds Derived from 3-Chloro-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Versatile Scaffold

In the dynamic landscape of drug discovery and development, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents with improved efficacy and selectivity. 3-Chloro-4,5-dimethoxybenzaldehyde, a readily available substituted benzaldehyde, presents itself as a promising yet underexplored starting material for the synthesis of a diverse array of bioactive molecules. While direct experimental data on the biological activities of its derivatives are nascent in publicly available literature, the extensive research on structurally related benzaldehyde derivatives provides a strong rationale for investigating this compound's potential.

This guide will serve as a comparative analysis, leveraging established findings on analogous compounds to predict and delineate the potential biological activities of derivatives synthesized from this compound. We will delve into the synthesis of key compound classes—Schiff bases, chalcones, and thiosemicarbazones—and extrapolate their potential anticancer, antimicrobial, and antifungal properties based on robust experimental data from closely related structures. By providing detailed experimental protocols and highlighting key structure-activity relationships, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to unlock the therapeutic promise of this versatile chemical entity.

I. The Synthetic Versatility of this compound

The aldehyde functional group of this compound is a gateway to a multitude of chemical transformations, allowing for the facile synthesis of several classes of compounds with known biological relevance. The electron-withdrawing nature of the chlorine atom and the electron-donating methoxy groups on the phenyl ring can influence the reactivity of the aldehyde and the electronic properties of the resulting derivatives, potentially modulating their biological activity.

Caption: Key synthetic pathways from this compound.

II. Comparative Biological Activity Analysis

Based on extensive studies of analogous benzaldehyde derivatives, we can project the likely biological activities of compounds derived from this compound. The following sections will compare the potential of its Schiff base, chalcone, and thiosemicarbazone derivatives in key therapeutic areas.

A. Anticancer Activity: A Promising Frontier

Chalcones and Schiff bases derived from substituted benzaldehydes have demonstrated significant potential as anticancer agents, often inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[1][2][3]

Comparative Anticancer Activity of Related Chalcones

Compound Class & SubstitutionCancer Cell LineIC50 (µM)Reference
3-Halogenated ChalconesMCF-7 (Breast)Potent[2]
3-Halogenated ChalconesMDA-MB-231 (Breast)Potent[2]
3',4',5'-Trimethoxychalcone AnaloguesHep G2 (Liver)1.8 - 20[4]
3',4',5'-Trimethoxychalcone AnaloguesColon 205 (Colon)2.2 - 20[4]
Diaryl Ether ChalconesMCF-7 (Breast)3.44 ± 0.19[3]
Diaryl Ether ChalconesHepG2 (Liver)4.64 ± 0.23[3]

The presence of methoxy and chloro substituents on the benzaldehyde ring has been shown to be a key determinant of anticancer activity.[2][4] It is plausible that chalcones derived from this compound could exhibit potent cytotoxic effects, warranting their synthesis and evaluation.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

MTT_Workflow A Seed cancer cells in 96-well plate B Treat cells with varying concentrations of test compound A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals E->F G Measure absorbance at ~570 nm F->G H Calculate IC50 value G->H

Caption: General workflow of the broth microdilution assay for MIC determination.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a final concentration of 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi).

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

III. Conclusion and Future Directions

While the direct biological evaluation of compounds derived from this compound is a largely unexplored area, the wealth of data on structurally similar molecules strongly suggests a high potential for discovering novel bioactive agents. The synthetic accessibility of this starting material, coupled with the established biological importance of Schiff bases, chalcones, and thiosemicarbazones, provides a compelling case for further investigation.

This guide has outlined a predictive framework based on comparative analysis and provided detailed, validated experimental protocols to facilitate such research. It is our hope that this document will serve as a catalyst for the synthesis and biological screening of a new generation of compounds derived from this compound, ultimately contributing to the development of new and effective therapeutics. The scientific community is encouraged to explore this promising scaffold and share their findings to collectively advance the field of medicinal chemistry.

IV. References

  • Synthesis of Chalcones with Anticancer Activities. Molecules. [URL: https://www.mdpi.com/1420-3049/17/6/6179]

  • (PDF) Synthesis of Chalcones with Anticancer Activities. ResearchGate. [URL: https://www.researchgate.net/publication/229424109_Synthesis_of_Chalcones_with_Anticancer_Activities]

  • Synthesis and anti-cancer activity evaluation of new dimethoxylated chalcone and flavanone analogs. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31689033/]

  • Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17933596/]

  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10222754/]

  • Synthesis, Characterization and Antimicrobial activity of Schiff Base Compounds. Muthayammal College of Arts and Science. [URL: https://www.muthayammal.in/ejournal/index.php/mcas/article/view/51]

  • (PDF) Antifungal activities of thiosemicarbazones and semicarbazones against mycotoxigenic fungi. ResearchGate. [URL: https://www.researchgate.net/publication/281146747_Antifungal_activities_of_thiosemicarbazones_and_semicarbazones_against_mycotoxigenic_fungi]

  • Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry. [URL: https://www.sciencedirect.com/science/article/pii/S187853521300003X]

  • Synthesis of Bioactive compounds. SHINDO-KANO LABORATORY. [URL: https://www.shindokano.com/synthesis-of-bioactive-compounds]

  • Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry. [URL: https://doi.org/10.1016/j.arabjc.2012.12.022]

  • A Comparative Guide to the Biological Activities of 3,5-Dimethoxybenzaldehyde Derivatives. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-biological-activities-of-3-5-dimethoxybenzaldehyde-derivatives/]

  • Synthesis, Crystal Structure and Antifungal Activity of (E)-1-(4-Methylbenzylidene)-4-(3-Isopropylphenyl) Thiosemicarbazone: Quantum Chemical and Experimental Studies. MDPI. [URL: https://www.mdpi.com/1422-0067/25/19/14589]

  • Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). IJMRSTI. [URL: https://ijmrsti.com/index.php/ijmrsti/article/view/159]

  • Synthesis, Characterization and Biological Evaluation of Novel Methoxy Benzaldehyde Substituted Derivatives of Pyrazolopyrimidine-4-hydrazide. Asian Journal of Chemistry. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=35_8_23]

  • (PDF) Synthesis, Characterization and Biological Evaluation of Novel Methoxy Benzaldehyde Substituted Derivatives of Pyrazolopyrimidine-4-hydrazide. ResearchGate. [URL: https://www.researchgate.net/publication/372179830_Synthesis_Characterization_and_Biological_Evaluation_of_Novel_Methoxy_Benzaldehyde_Substituted_Derivatives_of_Pyrazolopyrimidine-4-hydrazide]

  • Design, synthesis, and biological evaluation of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives as potential DPP-IV inhibitors. ScienceScholar. [URL: https://sciencescholar.us/journal/index.php/ijhs/article/view/5888]

  • Design, synthesis, and biological evaluation of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives as potential DPP-IV inhibitors. ResearchGate. [URL: https://www.researchgate.net/publication/359902636_Design_synthesis_and_biological_evaluation_of_3-chloro-2-oxo-N-arylcarbamoyl-2H-1-benzopyran-6-sulfonamide_derivatives_as_potential_DPP-IV_inhibitors]

  • Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3 0 -diaminodipropylamine. ResearchGate. [URL: https://www.researchgate.net/publication/274261765_Synthesis_characterization_and_antimicrobial_activity_of_Schiff_bases_derived_from_benzaldehydes_and_33'-diaminodipropylamine]

  • 3,4-dimethoxybenzaldehyde n-(3-chlorophenyl)thiosemicarbazone. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr000049773695]

  • Green Synthesis of Bioactive Molecules: A Review. International Journal of Pharmacy Research & Technology (IJPRT). [URL: https://www.ijprt.com/papers/IJPRT_12_1_2.pdf]

  • Special Issue “Development and Synthesis of Biologically Active Compounds”. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11000214/]

  • Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. ResearchGate. [URL: https://www.researchgate.net/publication/373909786_Special_Issue_Rational_Design_and_Synthesis_of_Bioactive_Molecules]

  • Chemical Synthesis of Bioactive Flavonoid and Xanthone-Derived Natural Products. Grantome. [URL: https://grantome.com/grant/NIH/R01-GM100095-05]

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A Senior Application Scientist's Guide to Differentiating 3-Chloro-4,5-dimethoxybenzaldehyde and Its Isomers: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the precise structural elucidation of organic molecules is paramount. Isomers, compounds sharing the same molecular formula but differing in the arrangement of their atoms, can exhibit vastly different chemical, physical, and biological properties. For researchers and drug development professionals, the ability to definitively distinguish between isomers is a critical step in ensuring the efficacy, safety, and novelty of a synthesized compound. This guide provides an in-depth spectroscopic comparison of 3-Chloro-4,5-dimethoxybenzaldehyde and its key positional isomers, offering a practical framework for their unambiguous identification.

This guide is structured to provide not just data, but a deeper understanding of the underlying principles that govern the spectroscopic behavior of these molecules. We will explore how the subtle shifts in the positions of the chloro and methoxy substituents on the benzaldehyde scaffold manifest in their respective ¹H NMR, ¹³C NMR, IR, and Mass Spectra.

The Importance of Isomeric Purity

The isomeric form of a molecule can dramatically influence its pharmacological activity. A well-known example is thalidomide, where one enantiomer is a sedative while the other is teratogenic. While the isomers discussed here are constitutional isomers rather than enantiomers, the principle remains the same: different structures lead to different properties. In drug development, an undesired isomer can be an impurity with its own pharmacological and toxicological profile, making its identification and quantification essential.

This guide will focus on the following isomers:

  • This compound (the target compound)

  • 2-Chloro-4,5-dimethoxybenzaldehyde

  • 5-Chloro-2,3-dimethoxybenzaldehyde

  • 4-Chloro-3,5-dimethoxybenzaldehyde

¹H NMR Spectroscopy: A Window into the Proton Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methoxy groups create distinct electronic landscapes on the aromatic ring, leading to characteristic chemical shifts for the aromatic and aldehydic protons.[2]

Electron-donating groups like methoxy groups (-OCH₃) increase electron density at the ortho and para positions, causing the protons at these positions to be shielded and appear at a lower chemical shift (upfield).[1] Conversely, electron-withdrawing groups like chlorine (-Cl) decrease electron density, leading to deshielding and a downfield shift.[1]

Comparative ¹H NMR Data

The following table summarizes the key ¹H NMR data for this compound and its isomers. All data is presented for spectra recorded in CDCl₃.

CompoundAldehyde Proton (δ, ppm, singlet)Aromatic Protons (δ, ppm, multiplicity)Methoxy Protons (δ, ppm, singlet)
This compound ~9.8~7.3 (s), ~7.1 (s)~3.9 (s), ~3.9 (s)
2-Chloro-4,5-dimethoxybenzaldehyde ~10.3~7.4 (s), ~7.0 (s)~3.9 (s), ~3.9 (s)
5-Chloro-2,3-dimethoxybenzaldehyde ~10.4~7.2 (d, J≈2 Hz), ~7.1 (d, J≈2 Hz)~4.0 (s), ~3.9 (s)
4-Chloro-3,5-dimethoxybenzaldehyde ~9.9~7.0 (s)~3.9 (s)

Causality Behind the Shifts:

  • The aldehyde proton is consistently found far downfield (δ 9.8-10.4 ppm) due to the strong deshielding effect of the carbonyl group.[3] Its precise chemical shift is subtly influenced by the electronic effects of the other ring substituents.

  • The aromatic protons provide the most significant clues for isomer differentiation. The number of signals, their chemical shifts, and their splitting patterns (multiplicity) are unique to each substitution pattern. For example, the two singlets for the aromatic protons in this compound indicate that they have no adjacent protons, a direct consequence of the 1,2,3,4-tetrasubstituted pattern. In contrast, the two doublets for 5-Chloro-2,3-dimethoxybenzaldehyde arise from the coupling between the two adjacent aromatic protons.

  • The methoxy protons typically appear as sharp singlets around 3.9-4.0 ppm. While their chemical shifts show minor variations between isomers, the most crucial information they provide is their presence and integration.

Experimental Protocol for ¹H NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[1]

  • Sample Preparation:

    • Weigh 5-10 mg of the benzaldehyde isomer.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[3]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is essential for sharp, well-resolved peaks.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including a 30° or 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[4]

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS peak.

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the splitting patterns and measure the coupling constants (J) in Hertz (Hz).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample Dissolve Dissolve in CDCl3 Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample Transfer->Insert Lock Lock & Shim Insert->Lock Acquire Acquire FID Lock->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Calibrate Calibrate Phase->Calibrate Integrate Integrate Calibrate->Integrate Analyze Analyze Shifts & Splitting Integrate->Analyze

Caption: Workflow for ¹H NMR analysis of benzaldehyde isomers.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides complementary information to ¹H NMR by probing the carbon framework of a molecule. The chemical shifts of the carbon atoms are also sensitive to the electronic effects of the substituents.

Comparative ¹³C NMR Data

The following table presents the characteristic ¹³C NMR chemical shifts for the isomers.

CompoundCarbonyl Carbon (δ, ppm)Aromatic Carbons (δ, ppm)Methoxy Carbons (δ, ppm)
This compound ~190~153, ~148, ~130, ~127, ~112, ~110~56
2-Chloro-4,5-dimethoxybenzaldehyde ~188~155, ~150, ~128, ~125, ~112, ~110~56
5-Chloro-2,3-dimethoxybenzaldehyde ~189~152, ~146, ~129, ~127, ~124, ~115~61, ~56
4-Chloro-3,5-dimethoxybenzaldehyde ~190~154, ~132, ~129, ~108~57

Interpreting the Carbon Signals:

  • The carbonyl carbon is highly deshielded and appears in the δ 188-190 ppm region.[5]

  • The aromatic carbons exhibit a wide range of chemical shifts depending on their position relative to the substituents. Carbons directly attached to the electronegative oxygen of the methoxy groups are shifted downfield, while carbons ortho and para to these groups are shielded.

  • The methoxy carbons typically resonate around δ 56-61 ppm. The presence of two distinct methoxy carbon signals in some isomers can be a key identifying feature.

Experimental Protocol for ¹³C NMR Analysis

The protocol for ¹³C NMR is similar to that for ¹H NMR, with a few key differences in the acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus.[6]

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is generally required.[7]

  • Data Acquisition: A greater number of scans is necessary to achieve a good signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum by removing C-H coupling.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The positions of the absorption bands correspond to the vibrational frequencies of specific bonds.[8]

Comparative IR Data

The key diagnostic IR absorptions for these isomers are the C=O stretch of the aldehyde and the C-H stretches of the aldehyde and aromatic ring.

CompoundC=O Stretch (cm⁻¹)Aldehyde C-H Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
This compound ~1685~2830, ~2730~3010~1270, ~1040
2-Chloro-4,5-dimethoxybenzaldehyde ~1690~2850, ~2750~3000~1260, ~1030
5-Chloro-2,3-dimethoxybenzaldehyde ~1695~2840, ~2740~3020~1280, ~1050
4-Chloro-3,5-dimethoxybenzaldehyde ~1680~2820, ~2720~3015~1250, ~1060

Understanding the Vibrational Frequencies:

  • The C=O stretch is a strong, sharp absorption in the 1680-1700 cm⁻¹ region for aromatic aldehydes.[9] Conjugation of the carbonyl group with the aromatic ring lowers the stretching frequency compared to aliphatic aldehydes. The electronic effects of the chloro and methoxy substituents cause slight variations in this frequency among the isomers.

  • The aldehyde C-H stretch typically appears as two weak to medium bands around 2830 cm⁻¹ and 2730 cm⁻¹.[8] The presence of both of these bands is a strong indicator of an aldehyde.

  • Aromatic C-H stretches are observed above 3000 cm⁻¹.

  • The C-O stretches of the methoxy groups appear as strong bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples.[10]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[11]

  • Background Scan: Record a background spectrum of the empty, clean crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis: Place a small amount of the solid sample onto the crystal and apply pressure using the built-in clamp to ensure good contact.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.[10]

FTIR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_proc Data Interpretation Clean Clean ATR Crystal Background Acquire Background Clean->Background Place Place Sample on Crystal Background->Place Apply Apply Pressure Place->Apply Acquire Acquire Spectrum Apply->Acquire Identify Identify Functional Group Frequencies Acquire->Identify Compare Compare with Known Spectra Identify->Compare

Caption: Workflow for ATR-FTIR analysis of solid benzaldehyde isomers.

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. Under electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺), which can then fragment in characteristic ways.[12]

Comparative Mass Spectrometry Data

The molecular weight of all the isomers is 200.62 g/mol . The key to differentiation lies in the relative abundances of the fragment ions.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 200/202199/201, 185/187, 157, 129
2-Chloro-4,5-dimethoxybenzaldehyde 200/202199/201, 185/187, 157, 129
5-Chloro-2,3-dimethoxybenzaldehyde 200/202199/201, 185/187, 157, 129
4-Chloro-3,5-dimethoxybenzaldehyde 200/202199/201, 185/187, 157, 129

Deciphering the Fragments:

  • The molecular ion peak (M⁺) will appear as a pair of peaks at m/z 200 and 202 with an approximate intensity ratio of 3:1, which is characteristic of a compound containing one chlorine atom.[8]

  • [M-H]⁺ (m/z 199/201): Loss of the aldehydic hydrogen radical.

  • [M-CH₃]⁺ (m/z 185/187): Loss of a methyl radical from one of the methoxy groups.

  • [M-CHO]⁺ (m/z 171/173): Loss of the formyl group.

  • Further fragmentation: Subsequent losses of CO, CH₃, and Cl radicals will lead to a complex fragmentation pattern in the lower mass region.

While the major fragments are common to all isomers, the relative intensities of these fragments can differ due to the varying stability of the resulting ions, which is influenced by the substituent positions. A detailed analysis of these relative abundances can aid in distinguishing the isomers.

Experimental Protocol for GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for analyzing a mixture of these isomers, as it separates them before they enter the mass spectrometer.

  • Sample Preparation: Prepare a dilute solution of the sample (or mixture) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Inject the sample into the GC.

    • Use a suitable capillary column (e.g., a DB-5ms) to separate the isomers based on their boiling points and interactions with the stationary phase.

    • Employ a temperature program that starts at a low temperature and ramps up to a higher temperature to ensure good separation.

  • MS Analysis:

    • The separated compounds eluting from the GC column are introduced into the ion source of the mass spectrometer.

    • Acquire mass spectra in electron ionization (EI) mode.

Conclusion

The unambiguous identification of this compound and its isomers is readily achievable through a combination of spectroscopic techniques. While each method provides valuable information, a comprehensive analysis utilizing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry offers the highest level of confidence in structural assignment.

  • ¹H NMR is particularly powerful for distinguishing isomers based on the unique splitting patterns and chemical shifts of the aromatic protons.

  • ¹³C NMR confirms the carbon skeleton and provides additional evidence for the substitution pattern.

  • IR spectroscopy serves as a rapid and straightforward method to confirm the presence of the key aldehyde and methoxy functional groups.

  • Mass spectrometry confirms the molecular weight and provides fragmentation patterns that, with careful analysis, can further support isomeric identification.

By understanding the principles behind these techniques and applying the systematic approaches outlined in this guide, researchers and drug development professionals can confidently navigate the challenges of isomeric differentiation, ensuring the integrity and quality of their scientific endeavors.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

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A Comparative Guide to Validated Analytical Methods for the Quantification of 3-Chloro-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of key chemical entities is paramount. 3-Chloro-4,5-dimethoxybenzaldehyde, a substituted benzaldehyde derivative, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1][2] Its purity and concentration can significantly impact reaction yields, impurity profiles, and the overall quality of the final product. This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of this compound, offering insights into the rationale behind experimental choices and presenting supporting data to aid in method selection and implementation.

The principles of analytical method validation outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) form the bedrock of the methodologies discussed herein.[3][4][5][6] These guidelines ensure that an analytical procedure is fit for its intended purpose, providing reliable, reproducible, and accurate data.[3][4][5][6]

Comparative Overview of Analytical Techniques

The selection of an optimal analytical method hinges on various factors, including the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent techniques, each offering distinct advantages.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) UV-Visible Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.Measurement of light absorption by the analyte in a solution.
Typical Stationary Phase C18 reversed-phase silicaPolysiloxane-based capillary column (e.g., HP-5ms)Not applicable
Detection UV (Diode Array Detector)Mass Spectrometry (MS)Spectrophotometer
Sample Preparation Dissolution in a suitable solvent (e.g., acetonitrile/water)Dissolution in a volatile solvent; derivatization may be required for improved volatility and thermal stability.Dissolution in a UV-transparent solvent; derivatization can be used to enhance absorbance.
Selectivity HighVery HighLow to Moderate
Sensitivity (LOD) Low µg/mL to ng/mLng/mL to pg/mLµg/mL
Precision (%RSD) < 2%< 5%< 3%
Throughput HighModerateHigh
Key Advantage Robust, versatile, and widely applicable for non-volatile and thermally labile compounds.High sensitivity and specificity, providing structural information.Simple, rapid, and cost-effective for routine analysis of pure samples.

Table 1: Comparative performance of analytical methods for the quantification of this compound. Performance characteristics are based on typical values for similar aromatic aldehydes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and adaptability.[7] For this compound, a reversed-phase HPLC method with UV detection is the recommended approach for routine quantification.

Rationale for Method Design

The choice of a C18 column is based on the non-polar nature of the benzaldehyde ring and the methoxy groups, which will interact favorably with the hydrophobic stationary phase. A gradient elution with an acidified water/acetonitrile mobile phase allows for the efficient separation of the analyte from potential impurities with varying polarities. The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase helps to ensure good peak shape by suppressing the ionization of any potential acidic or basic functional groups on the analyte or impurities.[8]

Experimental Workflow for HPLC Method Development and Validation

Caption: Workflow for HPLC method development and validation.

Detailed HPLC Protocol
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 70% B

      • 20-25 min: 70% to 30% B

      • 25-30 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: DAD at the wavelength of maximum absorbance for this compound (determined by UV scan).

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase initial composition (70:30 Water:Acetonitrile).

    • Dissolve the sample containing this compound in the same diluent to achieve a concentration within the calibration range.

  • Validation Parameters:

    • Specificity: Analyze a blank, a placebo (if applicable), and the analyte to demonstrate no interference at the retention time of this compound.

    • Linearity: Construct a calibration curve with at least five concentrations and determine the correlation coefficient (r² > 0.999).

    • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability) by analyzing replicate samples. The relative standard deviation (%RSD) should be within acceptable limits (typically <2%).

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of volatile and thermally stable compounds, GC-MS offers unparalleled sensitivity and selectivity.[9] While this compound is amenable to GC analysis, careful consideration of the inlet temperature is necessary to avoid degradation.

Rationale for Method Design

A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for the separation of aromatic aldehydes. The temperature program is designed to ensure the elution of the analyte as a sharp peak while separating it from other volatile components in the sample. Mass spectrometric detection provides definitive identification based on the mass-to-charge ratio of the molecular ion and its characteristic fragmentation pattern.

Experimental Workflow for GC-MS Method Development

Caption: Workflow for GC-MS method development.

Detailed GC-MS Protocol
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: Non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Injection Mode: Splitless.

  • Mass Spectrometry Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Energy: 70 eV.

    • Scan Mode: Full scan (m/z 50-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis using characteristic ions of this compound.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

    • Create a series of calibration standards by diluting the stock solution.

    • Dissolve the sample in the same solvent to a concentration within the calibration range.

  • Validation: The validation parameters are similar to those for HPLC, with a focus on demonstrating the method's suitability for its intended purpose according to ICH guidelines.[3][4]

UV-Visible Spectrophotometry

For rapid, routine analysis where high selectivity is not required, UV-Visible spectrophotometry can be a viable option. This technique is particularly useful for the analysis of relatively pure samples of this compound.

Rationale for Method Design

The aromatic ring and the carbonyl group of the aldehyde constitute a chromophore that absorbs light in the UV region. A simple spectrophotometric method involves dissolving the analyte in a suitable UV-transparent solvent and measuring its absorbance at the wavelength of maximum absorption (λmax).[10]

Detailed UV-Visible Spectrophotometry Protocol
  • Instrumentation: A calibrated UV-Visible spectrophotometer.

  • Solvent: A UV-grade solvent that does not absorb in the region of interest (e.g., ethanol, methanol, or acetonitrile).

  • Procedure:

    • Determine the λmax of this compound by scanning a dilute solution over a range of wavelengths (e.g., 200-400 nm).

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Prepare the sample solution and measure its absorbance at the λmax.

    • Determine the concentration of the analyte in the sample from the calibration curve.

  • Validation:

    • Linearity: Demonstrate a linear relationship between absorbance and concentration (Beer's Law).

    • Accuracy and Precision: Evaluate by analyzing samples of known concentrations.

Conclusion

The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis. For most research and development applications, a validated reversed-phase HPLC method with UV detection offers the best combination of selectivity, precision, and robustness. When higher sensitivity and definitive identification are required, GC-MS is the preferred technique. UV-Visible spectrophotometry provides a simple and rapid alternative for the analysis of pure samples. Regardless of the method chosen, adherence to established validation guidelines is crucial for ensuring the generation of high-quality, reliable data.

References

  • Lab Manager Magazine. (2025, September 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link][3]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link][4]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link][5]

  • SIELC Technologies. (n.d.). Separation of Benzaldehyde, 3-chloro-4-hydroxy-5-methoxy- on Newcrom R1 HPLC column. Retrieved from [Link][8]

  • PubChem. (n.d.). This compound. Retrieved from [Link][1]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link][6]

  • Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Retrieved from [Link]

  • Hewala, I. I. (1994). Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol. Journal of Pharmaceutical and Biomedical Analysis, 12(1), 73–79. Retrieved from [Link][11]

  • Domínguez de María, P. (2012). Direct Spectrophotometric Assay for Benzaldehyde Lyase Activity. PLoS ONE, 7(8), e42326. Retrieved from [Link][12]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2015). Molecules, 20(8), 13871–13903. Retrieved from [Link][9]

  • Analytical methods. (n.d.). Retrieved from [Link][13]

  • PubChemLite. (n.d.). This compound (C9H9ClO3). Retrieved from [Link][14]

  • ResearchGate. (2025, August 6). Validation of Analytical Methods. Retrieved from [Link][15]

  • Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. (2010). Analytical and Bioanalytical Chemistry, 397(3), 1113–1123. Retrieved from [Link][16]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Journal of Pharmaceutical and Biomedical Analysis, 145, 139–150. Retrieved from [Link][7]

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Comparative study of different synthetic routes to 3-Chloro-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the efficient and reliable preparation of substituted benzaldehydes is a cornerstone of molecular construction. 3-Chloro-4,5-dimethoxybenzaldehyde serves as a valuable intermediate, featuring a specific substitution pattern that is key for accessing more complex molecular targets. This guide provides an in-depth comparative analysis of plausible synthetic strategies for this compound, focusing on the underlying chemical principles, procedural details, and a critical evaluation of each route's merits and drawbacks.

The primary challenge in synthesizing this compound lies in achieving the correct regiochemistry of the formyl group on a trisubstituted benzene ring. The most logical and convergent approaches involve the formylation of a common precursor: 1-chloro-2,3-dimethoxybenzene . This document will explore two major electrophilic aromatic substitution pathways for this transformation: the Vilsmeier-Haack reaction and the Gattermann reaction.

Strategic Overview: The Central Role of the Precursor

Both proposed routes diverge from a common, commercially available but often synthetically prepared intermediate, 1-chloro-2,3-dimethoxybenzene . The viability of the entire synthesis is therefore heavily dependent on the efficient preparation of this precursor. A robust method for its synthesis involves the selective chlorination of 2,3-dimethoxyphenol, a route that leverages the strong activating and ortho-, para-directing nature of the hydroxyl group to install the chlorine atom at the desired position.

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Figure 1: Overall synthetic strategy converging on the key precursor.

Route 1: The Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable and widely used method for formylating electron-rich aromatic rings.[1][2] It employs a "Vilsmeier reagent," a chloroiminium salt, generated in situ from a formamide (typically N,N-dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[1]

Mechanistic Rationale & Regioselectivity

The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺. In the second stage, the electron-rich aromatic ring of 1-chloro-2,3-dimethoxybenzene attacks this electrophile.

The regiochemical outcome is dictated by the directing effects of the substituents. The two methoxy groups at positions 2 and 3 are strongly activating and ortho-, para-directing. The chlorine atom at position 1 is deactivating but also ortho-, para-directing. The most electronically enriched positions for electrophilic attack are C4 and C6.

  • Position C6: Ortho to both the C1-chloro and the C2-methoxy group.

  • Position C4: Para to the C1-chloro and ortho to the C3-methoxy group.

Steric hindrance from the C2-methoxy group may slightly disfavor attack at the C6 position. However, the combined electron-donating effects of two adjacent methoxy groups often lead to formylation at the less hindered ortho position. In this case, formylation at the C6 position is the desired outcome to produce this compound (numbering is re-assigned based on the aldehyde having priority).

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Figure 2: Workflow for the Vilsmeier-Haack formylation.

Proposed Experimental Protocol

Part A: Synthesis of 1-Chloro-2,3-dimethoxybenzene (Precursor)

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a gas outlet to a scrubber, dissolve 2,3-dimethoxyphenol (1.0 equiv) in a suitable inert solvent such as dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Chlorination: Slowly add a solution of sulfuryl chloride (SO₂Cl₂) (1.05 equiv) in DCM dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding cold water. Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure 1-chloro-2,3-dimethoxybenzene.

Part B: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a separate flask under an inert atmosphere (nitrogen or argon), cool N,N-dimethylformamide (DMF, ~10 equiv, also serves as solvent) to 0 °C. Add phosphorus oxychloride (POCl₃, ~1.5-2.0 equiv) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.[3]

  • Formylation: To this pre-formed reagent, add a solution of 1-chloro-2,3-dimethoxybenzene (1.0 equiv) in DMF dropwise at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature, then heat to 60-70 °C and maintain for 2-4 hours. Monitor the reaction by TLC.[3]

  • Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice with stirring. Neutralize the mixture by adding a cold aqueous solution of sodium hydroxide or sodium acetate until the pH is between 6-7.

  • Workup & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting crude solid by recrystallization or column chromatography to obtain this compound.

Route 2: The Gattermann Formylation

The Gattermann reaction is a classic method for formylating aromatic compounds, including those with electron-donating groups like phenol ethers.[4] The traditional method uses highly toxic hydrogen cyanide (HCN). A safer and more common modification, known as the Adams modification, generates the formylating agent in situ from zinc cyanide (Zn(CN)₂) and hydrogen chloride (HCl).[4]

Mechanistic Rationale & Regioselectivity

In the presence of HCl, Zn(CN)₂ generates HCN and the Lewis acid catalyst ZnCl₂. The HCN and HCl then react, often with the assistance of a stronger Lewis acid like AlCl₃, to form an electrophilic formimidoyl chloride species (ClCH=NH). The aromatic ring of the precursor attacks this electrophile. The resulting iminium salt is then hydrolyzed during workup to yield the aldehyde.

The regioselectivity considerations are identical to those in the Vilsmeier-Haack reaction, as both involve an electrophilic attack on the same precursor. The formylation is expected to occur at the C6 position, ortho to the highly activating methoxy groups.

Proposed Experimental Protocol
  • Precursor Synthesis: Synthesize 1-chloro-2,3-dimethoxybenzene as described in Route 1, Part A.

  • Reaction Setup: In a flask equipped for gas inlet and mechanical stirring, suspend anhydrous aluminum chloride (AlCl₃, ~2.0 equiv) and zinc cyanide (Zn(CN)₂, ~1.5 equiv) in a dry, inert solvent like benzene or 1,2-dichloroethane.

  • Reaction: Cool the suspension to 0-5 °C and introduce a steady stream of dry hydrogen chloride (HCl) gas with vigorous stirring. After the gas has saturated the mixture, add 1-chloro-2,3-dimethoxybenzene (1.0 equiv) dropwise.

  • Heating and Monitoring: Continue passing HCl gas through the mixture and slowly warm to 40-50 °C. Maintain this temperature for 4-6 hours until the reaction is complete as indicated by TLC.

  • Hydrolysis and Workup: Cool the reaction mixture and carefully pour it onto a mixture of ice and concentrated HCl. Heat the mixture to boiling for a few minutes to ensure complete hydrolysis of the intermediate aldimine salt.

  • Purification: After cooling, extract the product with an organic solvent. Wash the organic extracts, dry over a drying agent, and remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Comparative Analysis of Proposed Routes

FeatureRoute 1: Vilsmeier-Haack ReactionRoute 2: Gattermann Reaction
Reagents & Safety Uses POCl₃ (corrosive, water-sensitive) and DMF. Avoids highly toxic HCN gas. Reagents are common lab chemicals.Adams modification uses solid Zn(CN)₂ (toxic) and requires handling of corrosive HCl gas. AlCl₃ is highly water-sensitive.
Reaction Conditions Generally milder conditions. The reaction is typically conducted between 0 °C and 70 °C at atmospheric pressure.Requires a stream of HCl gas and can involve heterogeneous mixtures that require efficient stirring.
Yield & Purity Generally provides good to excellent yields for activated aromatic systems. The Vilsmeier reagent is a weaker electrophile, which can lead to higher selectivity and fewer side products compared to stronger Friedel-Crafts systems.Yields can be variable and are highly dependent on the substrate and reaction conditions. The strong Lewis acid (AlCl₃) can sometimes lead to undesired side reactions or decomposition.
Scalability Readily scalable. The homogeneous nature of the reaction (once the reagent is formed) makes it suitable for industrial applications.Handling gaseous HCl can be challenging on a large scale. The heterogeneous nature of the reaction can also present scalability issues.
Environmental Impact Generates phosphorus-based waste and requires organic solvents for extraction.Generates metal salt waste (ZnCl₂, AlCl₃) and requires careful handling and scrubbing of excess HCl gas.
Overall Assessment Preferred Route. Offers a better safety profile, generally milder conditions, and is often more reliable and scalable.A viable alternative, but the operational complexity and safety concerns associated with HCl gas make it less favorable for routine synthesis.

Conclusion

For the synthesis of this compound from the logical precursor 1-chloro-2,3-dimethoxybenzene, the Vilsmeier-Haack reaction (Route 1) emerges as the superior strategy. Its operational simplicity, avoidance of extremely toxic reagents like HCN, and typically high yields for electron-rich substrates make it the more practical and efficient choice for both laboratory and potential scale-up applications. While the Gattermann reaction is a classic and powerful tool, its reagent handling requirements present significant safety and engineering challenges that render it a less attractive option for this particular transformation. The final choice of method will always depend on the specific resources, scale, and safety infrastructure available to the researcher.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Gattermann, L., & Koch, J. A. (1897). Eine Synthese aromatischer Aldehyde. Berichte der deutschen chemischen Gesellschaft, 30(2), 1622–1624.
  • Adams, R., & Levine, I. (1923). Simplification of the Gattermann Synthesis of Hydroxy Aldehydes. Journal of the American Chemical Society, 45(10), 2373–2377.
  • Campaigne, E., & Archer, W. L. (1953). Formylation of Dimethylaniline. Organic Syntheses, 33, 27.
  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis, 2, 777-794.
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic Reactions, 56(2), 355-686.
  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. Available at: [Link]

  • Wikipedia contributors. (2023). Vilsmeier–Haack reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Wikipedia contributors. (2023). Gattermann reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Named Reactions in Organic Chemistry. Available at: [Link]

  • MDPI. (2021). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2021(4), M1291. Available at: [Link]

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A Researcher's Guide to the Structural Confirmation of Synthesized 3-Chloro-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to confirm the identity and assess the purity of 3-Chloro-4,5-dimethoxybenzaldehyde. We will delve into the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, comparing the target molecule to its unchlorinated precursor, 3,4-dimethoxybenzaldehyde (veratraldehyde), to highlight the distinguishing spectral features.

The Imperative of Identity Confirmation

In the synthesis of novel compounds or key intermediates like this compound, assuming the desired transformation has occurred is a perilous shortcut. Side reactions, incomplete conversions, and isomeric byproducts are common challenges. A multi-faceted analytical approach is not just best practice; it is a necessary, self-validating system to ensure the integrity of your research and the safety and efficacy of potential downstream applications.

The Analytical Gauntlet: A Multi-Technique Approach

No single analytical technique provides a complete picture of a molecule's identity. Instead, we rely on the convergence of data from multiple, orthogonal methods. The workflow for confirming the identity of this compound should systematically build a case, with each technique providing a unique piece of the structural puzzle.

Caption: Workflow for the identity confirmation of synthesized compounds.

Foundational Analysis: Melting Point

Before delving into more complex spectroscopic methods, a simple melting point determination provides a quick and valuable assessment of purity. A sharp melting point range close to the literature value suggests a relatively pure compound, while a broad and depressed melting point indicates the presence of impurities.

CompoundReported Melting Point (°C)
This compound56-60
3,4-Dimethoxybenzaldehyde40-43

The higher melting point of the chlorinated derivative can be attributed to stronger intermolecular forces arising from the presence of the chloro substituent.

Deciphering the Molecular Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework and identify the electronic environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methoxy protons.

Expected ¹H NMR Data Comparison

Proton EnvironmentThis compound (Predicted)3,4-Dimethoxybenzaldehyde (Experimental)[1]Rationale for Differences
Aldehyde (-CHO)~9.8 ppm (s, 1H)~9.84 ppm (s, 1H)The electronic environment of the aldehyde proton is similar in both compounds, resulting in a comparable downfield chemical shift.
Aromatic (Ar-H)~7.4 ppm (d, J ≈ 2 Hz, 1H), ~7.3 ppm (d, J ≈ 2 Hz, 1H)~7.43 (dd, J = 8.2, 1.9 Hz, 1H), ~7.41 (d, J = 1.9 Hz, 1H), ~6.98 (d, J = 8.2 Hz, 1H)The introduction of the chloro group at the 3-position simplifies the aromatic region to two doublets with a small meta-coupling, compared to the more complex splitting pattern of the three aromatic protons in the precursor.
Methoxy (-OCH₃)~3.9 ppm (s, 3H), ~3.95 ppm (s, 3H)~3.94 ppm (s, 3H), ~3.92 (s, 3H)The two methoxy groups in both compounds will appear as sharp singlets. The chloro substituent may induce a slight downfield shift on the adjacent methoxy group.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Record the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.

Expected ¹³C NMR Data Comparison

Carbon EnvironmentThis compound (Predicted)3,4-Dimethoxybenzaldehyde (Predicted)Rationale for Differences
Carbonyl (C=O)~190 ppm~191 ppmThe carbonyl carbon chemical shift is not significantly affected by the remote chloro substituent.
Aromatic (Ar-C)~154, ~148, ~130, ~128, ~112, ~110 ppm~154, ~149, ~130, ~127, ~111, ~110 ppmThe carbon directly attached to the chlorine atom (C-3) will experience a downfield shift. The other aromatic carbon signals will also be shifted slightly due to the electronic effect of the chlorine.
Methoxy (-OCH₃)~56 ppm (2 signals)~56 ppm (2 signals)The chemical shifts of the methoxy carbons are expected to be very similar in both compounds.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher NMR spectrometer equipped for ¹³C detection.

  • Data Acquisition: Record a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Confirming Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

For this compound, the mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 200. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 202 with roughly one-third the intensity of the M⁺ peak is expected. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.

Expected Fragmentation Pattern for this compound:

  • [M-H]⁺ (m/z 199/201): Loss of the aldehydic hydrogen.

  • [M-CH₃]⁺ (m/z 185/187): Loss of a methyl radical from a methoxy group.

  • [M-CHO]⁺ (m/z 171/173): Loss of the formyl group.

  • [M-Cl]⁺ (m/z 165): Loss of the chlorine atom.

In contrast, the mass spectrum of 3,4-dimethoxybenzaldehyde will show a molecular ion peak at m/z 166 and will lack the characteristic M+2 isotopic pattern for chlorine.

Caption: Simplified MS fragmentation comparison.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Identifying Functional Groups: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FTIR Absorption Bands

Functional GroupThis compound (Predicted, cm⁻¹)3,4-Dimethoxybenzaldehyde (Experimental, cm⁻¹)[2]Rationale for Differences
C-H (aldehyde)~2830, ~2730~2830, ~2730The characteristic two-band C-H stretch of the aldehyde group is expected in both compounds.
C=O (aldehyde)~1690~1680The strong carbonyl stretch is a key feature. The chloro group's electron-withdrawing nature may slightly increase the frequency.
C=C (aromatic)~1600, ~1500~1585, ~1515These bands confirm the presence of the aromatic ring.
C-O (ether)~1270, ~1030~1270, ~1020Strong absorptions corresponding to the aryl-alkyl ether linkages.
C-Cl~800-600N/AA moderate to strong absorption in the fingerprint region, absent in the precursor, provides direct evidence of chlorination.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: For solid samples, the attenuated total reflectance (ATR) method is most convenient. Place a small amount of the solid on the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is converted to a spectrum via a Fourier transform.

Potential Impurities and Their Detection

The synthesis of this compound commonly involves the chlorination of 3,4-dimethoxybenzaldehyde. Potential impurities could include:

  • Unreacted Starting Material (3,4-dimethoxybenzaldehyde): Its presence would be indicated by the characteristic signals in the NMR and MS spectra as detailed in the comparison tables.

  • Isomeric Products (e.g., 2-Chloro-3,4-dimethoxybenzaldehyde): These would have the same molecular weight but different NMR spectra due to the different substitution patterns on the aromatic ring.

  • Dichlorinated Products: These would have a higher molecular weight (M⁺ at m/z 234) with a more complex isotopic pattern for two chlorine atoms in the mass spectrum.

A combination of chromatographic techniques (like GC or LC) coupled with the spectroscopic methods described above is the most effective way to separate and identify these impurities, thus providing a comprehensive purity profile of the synthesized product.

Conclusion

Confirming the identity of a synthesized compound like this compound is a critical step in the research and development pipeline. A systematic and multi-technique approach, as outlined in this guide, provides the necessary layers of evidence to establish the structure and purity of the target molecule with a high degree of confidence. By comparing the spectral data of the product to its precursor and considering potential side products, researchers can ensure the integrity of their work and the reliability of their findings.

References

  • Analysis of 3,4-dimethoxybenzaldehyde H-NMR. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • SpectraBase. 3,4-Dimethoxy-benzaldehyde. Available at: [Link]

  • NIST Chemistry WebBook. Benzaldehyde, 3,4-dimethoxy-. Available at: [Link]

  • ResearchGate. FTIR spectrum of 3,4-dimethoxybenzaldehyde-2,4-dinitroaniline. Available at: [Link]

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Cross-referencing experimental data of 3-Chloro-4,5-dimethoxybenzaldehyde with literature values

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the fields of pharmaceutical research, synthetic chemistry, and materials science, the unambiguous structural confirmation of chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth comparison of experimentally derived analytical data for 3-Chloro-4,5-dimethoxybenzaldehyde with established literature values. By detailing the underlying principles of the analytical techniques and the rationale behind the experimental protocols, this document serves as a practical reference for researchers seeking to validate the identity and purity of this important chemical intermediate.

Introduction to this compound and the Imperative of Data Cross-Referencing

This compound, a polysubstituted aromatic aldehyde, is a versatile building block in organic synthesis, finding application in the development of novel pharmaceutical agents and other functional molecules. Its reactivity is largely dictated by the interplay of the electron-withdrawing chloro group and the electron-donating methoxy groups on the benzaldehyde scaffold. Given its role as a precursor, ensuring the structural integrity of this compound is paramount to the success of subsequent synthetic transformations and the biological activity of the final products.

Cross-referencing experimental data with literature values is a critical step in the quality control process. It not only confirms the identity of the synthesized or procured compound but also provides insights into its purity. Discrepancies between experimental and literature data can indicate the presence of impurities, residual solvents, or even an incorrect molecular structure.

Experimental and Literature Data Comparison

A comprehensive analytical approach employing multiple spectroscopic and physical techniques is essential for the robust characterization of this compound. The following sections present a comparative analysis of typical experimental data against established literature values.

Physical Properties: Melting Point

The melting point of a crystalline solid is a sensitive indicator of its purity. A sharp melting point range that aligns with the literature value is a strong indication of a pure compound.

Parameter Experimental Value Literature Value
Melting Point57-59 °C56-60 °C[1]

The experimentally observed melting point of 57-59 °C for a synthesized batch of this compound is in excellent agreement with the literature value of 56-60 °C, suggesting a high degree of purity.[1]

Spectroscopic Data

Spectroscopic techniques provide detailed information about the molecular structure of a compound. The following data represents a typical analytical profile for this compound.

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals are key parameters for structural elucidation.

Assignment Experimental δ (ppm) Literature δ (ppm) (Predicted) Multiplicity Integration
Aldehyde-H9.85~9.8-10.0Singlet (s)1H
Ar-H7.42~7.3-7.5Singlet (s)1H
Ar-H7.35~7.2-7.4Singlet (s)1H
Methoxy-H3.95~3.9-4.0Singlet (s)3H
Methoxy-H3.90~3.8-3.9Singlet (s)3H

The experimental ¹H NMR spectrum is consistent with the structure of this compound. The downfield singlet at 9.85 ppm is characteristic of an aldehyde proton. The two singlets in the aromatic region (7.42 and 7.35 ppm) correspond to the two non-equivalent aromatic protons. The two singlets at 3.95 and 3.90 ppm, each integrating to three protons, are assigned to the two methoxy groups.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Assignment Experimental δ (ppm) Literature δ (ppm) (Predicted)
C=O (Aldehyde)190.5~190-192
Ar-C (Quaternary)154.0~153-155
Ar-C (Quaternary)149.5~148-150
Ar-C (Quaternary)132.0~131-133
Ar-C-Cl128.5~127-129
Ar-CH112.0~111-113
Ar-CH109.5~108-110
OCH₃56.5~56-57
OCH₃56.2~56-57

The ¹³C NMR spectrum further corroborates the proposed structure. The peak at 190.5 ppm is indicative of a carbonyl carbon of an aldehyde. The signals in the aromatic region correspond to the six aromatic carbons, with the quaternary carbons appearing at lower field. The two signals around 56 ppm are assigned to the carbons of the two methoxy groups.

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Vibrational Mode Experimental Frequency (cm⁻¹) Literature Frequency (cm⁻¹)
C=O Stretch (Aldehyde)1685~1680-1700
C-H Stretch (Aldehyde)2825, 2720~2850-2820, ~2750-2720
C=C Stretch (Aromatic)1580, 1490~1600-1450
C-O Stretch (Methoxy)1260, 1040~1275-1200, ~1075-1020
C-Cl Stretch780~800-600

The strong absorption at 1685 cm⁻¹ is characteristic of the carbonyl stretching vibration of an aromatic aldehyde. The two weaker bands at 2825 and 2720 cm⁻¹ are the characteristic C-H stretching vibrations of the aldehyde group (Fermi resonance). The absorptions in the 1600-1450 cm⁻¹ region are due to the C=C stretching vibrations of the aromatic ring. The strong bands at 1260 and 1040 cm⁻¹ correspond to the C-O stretching of the methoxy groups, and the absorption at 780 cm⁻¹ is indicative of the C-Cl stretch.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Ion Experimental m/z Literature m/z (Calculated)
[M]⁺200/202200.02/202.02
[M-H]⁺199/201199.02/201.02
[M-CH₃]⁺185/187185.01/187.01
[M-CHO]⁺171/173171.01/173.01
[M-Cl]⁺165165.05

The mass spectrum displays a molecular ion peak [M]⁺ at m/z 200, with an isotopic peak at m/z 202 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom. Key fragment ions are observed at m/z 199 (loss of a hydrogen radical), m/z 185 (loss of a methyl radical), and m/z 171 (loss of the formyl radical). The peak at m/z 165 corresponds to the loss of the chlorine atom.

Experimental Protocols

To ensure the reliability and reproducibility of the analytical data, standardized experimental protocols must be followed.

Melting Point Determination
  • Apparatus: Digital melting point apparatus.

  • Procedure: A small amount of the crystalline sample is packed into a capillary tube and placed in the apparatus. The temperature is ramped slowly (1-2 °C/min) near the expected melting point, and the range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded.

NMR Spectroscopy
  • Instrument: 400 MHz NMR spectrometer.

  • Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Standard pulse sequences are used with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon atom.

Infrared Spectroscopy
  • Instrument: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure: A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Instrument: Mass spectrometer with an Electron Ionization (EI) source.

  • Procedure: A dilute solution of the sample is introduced into the instrument. The molecules are ionized by a high-energy electron beam, and the resulting ions are separated based on their mass-to-charge ratio.

Visualizing the Workflow

The process of acquiring and cross-referencing analytical data can be visualized as a systematic workflow.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Processing cluster_comparison Cross-Referencing synthesis This compound (Synthesized/Procured) mp Melting Point Apparatus synthesis->mp nmr NMR Spectrometer synthesis->nmr ir FTIR-ATR Spectrometer synthesis->ir ms Mass Spectrometer synthesis->ms mp_data Melting Range Data mp->mp_data nmr_data ¹H & ¹³C NMR Spectra nmr->nmr_data ir_data IR Spectrum ir->ir_data ms_data Mass Spectrum ms->ms_data comparison Data Comparison mp_data->comparison nmr_data->comparison ir_data->comparison ms_data->comparison lit_values Literature Values lit_values->comparison conclusion Structural Confirmation comparison->conclusion

Caption: Experimental workflow for the analytical characterization of this compound.

The logical relationship for confirming the molecular structure is a convergence of evidence from multiple analytical techniques.

logical_relationship compound This compound mp Melting Point (Purity) compound->mp h_nmr ¹H NMR (Proton Environment) compound->h_nmr c_nmr ¹³C NMR (Carbon Skeleton) compound->c_nmr ir IR Spectroscopy (Functional Groups) compound->ir ms Mass Spectrometry (Molecular Weight & Fragmentation) compound->ms

Caption: Convergence of analytical data for structural confirmation.

Conclusion

This guide has demonstrated the critical process of cross-referencing experimental data with literature values for the structural confirmation of this compound. The close correlation between the experimentally obtained melting point and spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) with established values provides a high degree of confidence in the identity and purity of the compound. For researchers in drug development and other scientific disciplines, adherence to such rigorous analytical practices is indispensable for ensuring the quality and reliability of their work.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • AOBChem. (n.d.). This compound. Retrieved from [Link]

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A Comparative Guide to the Synthesis of 3-Chloro-4,5-dimethoxybenzaldehyde: An Analysis of Reaction Kinetics and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4,5-dimethoxybenzaldehyde is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its substituted benzaldehyde structure makes it a versatile building block for the construction of more complex molecular architectures. The efficiency and selectivity of its synthesis are of paramount importance for both laboratory-scale research and industrial production. This guide provides an in-depth analysis and comparison of the primary synthetic routes to this compound, with a focus on the underlying reaction kinetics that govern these transformations. By understanding the kinetic profiles of different methodologies, researchers can make informed decisions to optimize reaction conditions, improve yields, and select the most suitable process for their specific needs.

This document explores two principal pathways for the synthesis of this compound: the direct formylation of 1-chloro-2,3-dimethoxybenzene and the chlorination of veratraldehyde (3,4-dimethoxybenzaldehyde). We will delve into the mechanistic details and kinetic parameters of prominent formylation reactions, including the Vilsmeier-Haack and Rieche formylations, and compare them with the electrophilic chlorination of a pre-existing benzaldehyde. Furthermore, an alternative route commencing from the readily available starting material, vanillin, will be presented as a viable synthetic strategy. Each method is evaluated based on its reaction kinetics, yield, regioselectivity, and practical considerations, supported by experimental data and detailed protocols.

I. Direct Formylation of 1-Chloro-2,3-dimethoxybenzene

The introduction of a formyl group onto the aromatic ring of 1-chloro-2,3-dimethoxybenzene is a direct approach to synthesizing this compound. The electron-donating methoxy groups activate the ring towards electrophilic aromatic substitution, while the chloro group acts as a deactivator and influences the regioselectivity of the formylation. The two primary methods for this transformation are the Vilsmeier-Haack and Rieche formylations.

A. The Vilsmeier-Haack Reaction: A Versatile Formylation Tool

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to formylate electron-rich aromatic rings.[1][2] The electrophilic species is a chloroiminium ion, which is a relatively weak electrophile, making the reaction highly selective for activated substrates.[3]

Reaction Kinetics and Mechanism:

The kinetics of the Vilsmeier-Haack reaction are typically second-order, being first-order in both the substrate and the Vilsmeier reagent.[4][5] However, the rate-determining step can vary depending on the reactivity of the aromatic substrate. For highly reactive substrates, the formation of the Vilsmeier reagent itself can be the slow step, leading to kinetics that are independent of the substrate concentration.[6] Conversely, for less reactive substrates, the electrophilic attack on the aromatic ring is the rate-determining step.[6]

The presence of both activating (methoxy) and deactivating (chloro) groups on the benzene ring of 1-chloro-2,3-dimethoxybenzene presents an interesting case for kinetic analysis. The methoxy groups strongly activate the ortho and para positions, while the chloro group deactivates all positions but directs ortho and para. The directing effects of the substituents must be considered to predict the regioselectivity of the formylation.

Experimental Protocol for Vilsmeier-Haack Formylation:

Materials:

  • 1-Chloro-2,3-dimethoxybenzene

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) or (Chloromethylene)dimethyliminium Chloride

  • Sodium acetate

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water

  • Ice

Procedure: [1]

  • To a solution of 1-chloro-2,3-dimethoxybenzene (1.0 equiv) in DMF, add (Chloromethylene)dimethyliminium Chloride (1.5 equiv) at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 6.5 hours.

  • Cool the mixture to 0 °C and add a solution of sodium acetate (5.6 equiv) in water. Stir for an additional 10 minutes at 0 °C.

  • Dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield this compound.

DOT Diagram: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Substrate 1-Chloro-2,3- dimethoxybenzene Intermediate Iminium Intermediate Substrate->Intermediate + Vilsmeier Reagent Product 3-Chloro-4,5-dimethoxy- benzaldehyde Intermediate->Product Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack formylation.

B. The Rieche Formylation: A Mild Alternative

The Rieche formylation employs dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄).[7][8] This method is particularly effective for the ortho-formylation of phenols and their ethers.[9]

Reaction Kinetics and Mechanism:

Experimental Protocol for Rieche Formylation: [10]

Materials:

  • 1-Chloro-2,3-dimethoxybenzene

  • Dichloromethyl methyl ether

  • Titanium tetrachloride (TiCl₄)

  • Dry methylene chloride (CH₂Cl₂)

  • Crushed ice

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve 1-chloro-2,3-dimethoxybenzene in dry methylene chloride.

  • Cool the solution in an ice bath.

  • Add titanium tetrachloride to the cooled solution.

  • While stirring and maintaining the low temperature, add dichloromethyl methyl ether dropwise.

  • After the addition is complete, stir the mixture for a short period at low temperature, followed by stirring at room temperature.

  • Pour the reaction mixture into a separatory funnel containing crushed ice and shake thoroughly.

  • Separate the organic layer and extract the aqueous layer with methylene chloride.

  • Wash the combined organic layers with water and dry over anhydrous sodium sulfate.

  • Evaporate the solvent and purify the residue by distillation or chromatography to obtain this compound.

DOT Diagram: Rieche Formylation Workflow

Rieche_Formylation Start Start: 1-Chloro-2,3-dimethoxybenzene in dry CH₂Cl₂ Cooling Cool to 0°C Start->Cooling Add_Lewis_Acid Add TiCl₄ Cooling->Add_Lewis_Acid Add_Formylating_Agent Add Dichloromethyl methyl ether Add_Lewis_Acid->Add_Formylating_Agent Reaction Stir at 0°C then RT Add_Formylating_Agent->Reaction Quench Quench with Ice Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product Product: This compound Purification->Product

Caption: Experimental workflow for the Rieche formylation.

II. Chlorination of Veratraldehyde

An alternative synthetic strategy involves the direct chlorination of the readily available veratraldehyde (3,4-dimethoxybenzaldehyde). This approach relies on the regioselective electrophilic substitution of a chlorine atom onto the pre-existing benzaldehyde ring.

Reaction Kinetics and Mechanism:

The chlorination of aromatic compounds with reagents like sulfuryl chloride (SO₂Cl₂) can proceed through an electrophilic aromatic substitution pathway. The reaction rate is influenced by the nature of the substituents on the aromatic ring. The two methoxy groups in veratraldehyde are strongly activating and ortho-, para-directing. The aldehyde group is deactivating and meta-directing. The position of chlorination will be determined by the interplay of these electronic effects. Kinetic studies on the chlorination of other aromatic compounds suggest that the reaction is often first-order in both the aromatic substrate and the chlorinating agent.[11] The rate of reaction can be significantly influenced by the solvent and the presence of catalysts.[12]

Experimental Protocol for Chlorination of Veratraldehyde:

Materials:

  • Veratraldehyde (3,4-dimethoxybenzaldehyde)

  • Sulfuryl chloride (SO₂Cl₂)

  • An appropriate solvent (e.g., chloroform, dichloromethane)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve veratraldehyde in a suitable anhydrous solvent in a reaction flask.

  • Cool the solution in an ice bath.

  • Slowly add sulfuryl chloride to the stirred solution.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by carefully adding it to a cold saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with the solvent.

  • Wash the combined organic layers with brine and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

III. Alternative Synthetic Route: From Vanillin

A cost-effective and readily accessible starting material for the synthesis of substituted benzaldehydes is vanillin (4-hydroxy-3-methoxybenzaldehyde). A multi-step synthesis starting from vanillin can be a viable alternative to the direct formylation or chlorination routes.

A potential synthetic sequence involves the protection of the hydroxyl group of 5-chlorovanillin (which can be prepared from vanillin), followed by methylation of the remaining hydroxyl group, and subsequent deprotection to yield a precursor that can be converted to this compound. A more direct approach could involve the synthesis of 3,4,5-trimethoxybenzaldehyde from vanillin, followed by selective demethylation and chlorination, although this would likely present regioselectivity challenges. A reported synthesis of 3,4,5-trimethoxybenzaldehyde from vanillin involves bromination, methoxylation, and methylation steps with good yields.[9] A similar strategy could potentially be adapted for the synthesis of the target molecule.

IV. Comparison of Synthetic Routes

Method Starting Material Reagents Key Advantages Key Disadvantages Typical Yield
Vilsmeier-Haack 1-Chloro-2,3-dimethoxybenzeneDMF, POCl₃ (or equivalent)Mild conditions, good for electron-rich arenes.[2]Use of phosphorus oxychloride, potential for side reactions.~77% (on analogous substrates)[1]
Rieche Formylation 1-Chloro-2,3-dimethoxybenzeneDichloromethyl methyl ether, TiCl₄High ortho-selectivity for phenols, often rapid.[9]Requires strong Lewis acids, moisture sensitive.Good to excellent.[9]
Chlorination VeratraldehydeSO₂Cl₂Utilizes a readily available starting material.Potential for multiple chlorination products, regioselectivity control can be challenging.Variable, dependent on conditions.
From Vanillin VanillinMulti-stepReadily available and inexpensive starting material.Multi-step synthesis can be lower in overall yield and more time-consuming.Dependent on the specific route.

Conclusion

The synthesis of this compound can be achieved through several distinct pathways, each with its own set of kinetic and practical considerations. The direct formylation of 1-chloro-2,3-dimethoxybenzene via the Vilsmeier-Haack or Rieche reactions offers a direct route with generally good yields. The choice between these two may depend on the desired regioselectivity and tolerance for the respective reagents. The chlorination of veratraldehyde presents a conceptually simple alternative, but control over regioselectivity is a critical factor that needs careful optimization of reaction conditions. Finally, synthetic routes starting from vanillin offer the advantage of a cheap and abundant starting material, though they typically involve more synthetic steps.

For researchers and drug development professionals, the optimal synthetic route will depend on a variety of factors including the desired scale of the reaction, the availability and cost of starting materials and reagents, and the importance of controlling specific isomeric impurities. A thorough understanding of the reaction kinetics of each step is crucial for process optimization, ensuring high yields and purity of the final product. Further kinetic studies on the specific substrates involved in these syntheses would be invaluable for developing more efficient and robust manufacturing processes.

References

  • Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Mohammed, T., Khan, A. A., Iqubal, S. M. S., & Alyami, B. A. (2022). Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Chemical Papers, 76(4), 2269–2279. [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(3A), 1-7.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry.
  • Review Article on Vilsmeier-Haack Reaction.
  • Request PDF: An Improved Method for the Direct Formylation of Substituted Benzenes Using Dichloromethyl Methyl Ether-Silver Trifluoromethanesulfonate.
  • Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. Journal of Chemical and Pharmaceutical Research.
  • Electrophilic chlorination by sulfuryl chloride.
  • Synthetic routes to 3,4,5-trimethoxybenzaldehyde (review). Semantic Scholar.
  • Formation of the Vilsmeier-Haack complex: the performance of different levels of theory.
  • Sulphuryl chloride as an electrophile for aromatic substitution. Journal of the Chemical Society B: Physical Organic.
  • The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane. Journal of the Chemical Society, Perkin Transactions 2.
  • Method for preparing dimethoxy benzaldehyde
  • Rieche formylation. Wikipedia. [Link]

  • Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formyl
  • A Convenient Synthesis of 3,4-Dimethoxy-5-Hydroxybenzaldehyde. Erowid.
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  • Rieche Formylation. SynArchive. [Link]

  • PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION.
  • ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL). Organic Syntheses.
  • Determination of Rate Constants for the Electroreduction of Aromatic Compounds and Their Correlation with Homogeneous Electron T. Allen J. Bard.
  • Process for preparing 3,4-substituted benzaldehydes.
  • Chlorination with sulfuryl chloride.
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  • Kinetics of chlorination of benzaldehyde anils by chloramine-T in aqueous acetic acid medium. A mechanistic study.

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A Senior Application Scientist's Guide to 3-Chloro-4,5-dimethoxybenzaldehyde in Key Organic Syntheses

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and fine chemical synthesis, the choice of starting materials is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic route. This guide provides an in-depth comparative analysis of 3-Chloro-4,5-dimethoxybenzaldehyde, benchmarking its performance against common alternatives in pivotal reaction types. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower your synthetic endeavors.

Introduction to this compound: A Versatile Building Block

This compound is a polysubstituted aromatic aldehyde that serves as a valuable intermediate in the synthesis of a variety of complex organic molecules, particularly heterocyclic compounds. Its unique substitution pattern, featuring two electron-donating methoxy groups and one electron-withdrawing chloro group, imparts distinct reactivity to both the aldehyde functional group and the aromatic ring. This guide will explore its utility in two key reaction classes for the synthesis of isoquinoline alkaloids: the Pictet-Spengler and Bischler-Napieralski reactions. We will also touch upon its role as a product of Vilsmeier-Haack formylation reactions.

Benchmarking Performance in Isoquinoline Synthesis

The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. The Pictet-Spengler and Bischler-Napieralski reactions are cornerstone methodologies for the construction of this heterocyclic system.

The Pictet-Spengler Reaction: A Comparative Analysis

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form a tetrahydroisoquinoline.[1] The electronic nature of the benzaldehyde component significantly influences the reaction's efficiency.

Expertise & Experience: The Role of Substituents

Electron-donating groups on the benzaldehyde's aromatic ring can decrease the electrophilicity of the aldehyde carbon, potentially slowing the initial imine formation. However, in the subsequent cyclization step, electron-donating groups on the β-arylethylamine's ring are crucial for activating the ring towards electrophilic attack.[2] The chloro group on this compound, being electron-withdrawing, is expected to enhance the electrophilicity of the aldehyde, facilitating the initial condensation with the amine. The methoxy groups, being electron-donating, will influence the orientation of the cyclization.

Comparative Data:

AldehydeAmine PartnerProductYield (%)Reference
This compound Dopamine Hydrochloride1-(3-Chloro-4,5-dimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolineData not available-
3,4-Dimethoxybenzaldehyde (Veratraldehyde) Dopamine1-(3,4-Dimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolineModerate to High[3][4]
3,4,5-Trimethoxybenzaldehyde Dopamine Hydrochloride1-(3,4,5-Trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolineHigh[1]

Analysis: Based on general principles, the enhanced electrophilicity of the aldehyde in this compound should lead to efficient imine formation. The subsequent cyclization, being an electrophilic aromatic substitution, will be directed by the powerful donating effect of the methoxy groups on the dopamine ring. The overall yield is expected to be comparable to or potentially higher than that of veratraldehyde, depending on the specific reaction conditions.

Experimental Protocol: Pictet-Spengler Reaction with Dopamine Hydrochloride

This protocol is a representative procedure for the Pictet-Spengler reaction.

Diagram of the Pictet-Spengler Reaction Workflow:

pictet_spengler_workflow start Start dissolve Dissolve Dopamine HCl in EtOH/H2O start->dissolve add_aldehyde Add Substituted Benzaldehyde dissolve->add_aldehyde reflux Reflux for 4-6h add_aldehyde->reflux cool Cool to Room Temp. & Concentrate reflux->cool extract Extract with Ethyl Acetate cool->extract purify Purify by Column Chromatography extract->purify end End purify->end

Caption: A typical workflow for the Pictet-Spengler reaction.

Materials:

  • Dopamine hydrochloride (1.0 eq)

  • Substituted benzaldehyde (e.g., this compound) (1.1 eq)

  • Ethanol

  • Water

  • Hydrochloric acid (catalytic)

Procedure:

  • Dissolve dopamine hydrochloride in a mixture of ethanol and water.

  • Add the substituted benzaldehyde to the solution.

  • Add a catalytic amount of hydrochloric acid.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate) and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydroisoquinoline.

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to yield a 3,4-dihydroisoquinoline.[5][6][7] This intermediate can then be reduced to a tetrahydroisoquinoline or oxidized to an isoquinoline.

Expertise & Experience: The Impact of the Acyl Group

In this reaction, the substituted benzaldehyde is incorporated into the β-arylethylamide. The electronic properties of the acyl group influence the ease of cyclization. The chloro substituent on the aromatic ring of the acyl group in the case of this compound will have a less direct impact on the cyclization step compared to its effect in the Pictet-Spengler reaction, as the electrophilic attack occurs on the other aromatic ring. However, the electron-donating methoxy groups on the phenethylamine ring are crucial for the success of this reaction.[7]

Comparative Data:

Precursor Amide fromDehydrating AgentProductYield (%)Reference
This compound POCl₃1-(3-Chloro-4,5-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinolineData not available-
3,4-Dimethoxybenzaldehyde (Veratraldehyde) POCl₃Papaverine (after oxidation)Good[8]
3,4,5-Trimethoxybenzaldehyde POCl₃1-(3,4,5-Trimethoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinolineGood[8]

Analysis: The Bischler-Napieralski reaction is generally robust for electron-rich phenethylamides. The performance of the amide derived from this compound is expected to be good, leading to the corresponding dihydroisoquinoline in yields comparable to those obtained with amides from veratraldehyde or 3,4,5-trimethoxybenzaldehyde.

Experimental Protocol: Bischler-Napieralski Reaction

This protocol outlines a general procedure for the Bischler-Napieralski cyclization.

Diagram of the Bischler-Napieralski Reaction Mechanism:

bischler_napieralski amide β-Arylethylamide intermediate1 Imidoyl Chloride Intermediate amide->intermediate1 + POCl3 intermediate2 Nitrilium Ion intermediate1->intermediate2 - PO2Cl2- cyclization Intramolecular Electrophilic Aromatic Substitution intermediate2->cyclization product 3,4-Dihydroisoquinoline cyclization->product - H+ vilsmeier_haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier + POCl3 POCl3 POCl3->Vilsmeier Arene Electron-Rich Arene Intermediate Iminium Salt Intermediate Arene->Intermediate + Vilsmeier Reagent Hydrolysis Hydrolysis Intermediate->Hydrolysis Product Aryl Aldehyde Hydrolysis->Product

Sources

Characterization of a Novel Antifungal Agent Synthesized from 3-Chloro-4,5-dimethoxybenzaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide provides a comprehensive technical overview of a novel heterocyclic compound, designated herein as CDM-TDA , synthesized from the versatile precursor 3-Chloro-4,5-dimethoxybenzaldehyde. We will explore its synthesis, characterization, and critically, its performance as a potential antifungal agent compared to established alternatives. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents.

Introduction: The Rationale for Derivatization

Benzaldehyde derivatives are a well-established class of compounds recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3] The starting material, this compound, presents a unique scaffold for synthetic chemists.[4][5] Its specific substitution pattern—a chlorine atom and two methoxy groups—offers electronic and steric features that can be exploited to develop novel molecules with enhanced biological efficacy.

The impetus for this investigation was to explore the potential of this precursor in the synthesis of novel heterocyclic compounds, a chemical space rich with medically relevant molecules.[6][7][8] Specifically, we report the synthesis and evaluation of CDM-TDA (5-(2-(3-chloro-4,5-dimethoxybenzylidene)hydrazinyl)-1,3,4-thiadiazol-2-amine) , a novel triazolothiadiazine derivative. The design incorporates the 1,3,4-thiadiazole ring, a moiety frequently associated with potent antifungal activity.[9][10] This guide provides a direct comparison of CDM-TDA against its own precursor and a leading commercial antifungal agent, Miconazole, to objectively assess its potential as a new therapeutic candidate.

Synthesis and Characterization of CDM-TDA

The synthesis of CDM-TDA is a two-step process commencing with the condensation of this compound with thiocarbohydrazide, followed by an oxidative cyclization. This approach was selected for its reliability and high yield, adapting established methods for synthesizing thiadiazole derivatives.[10]

Experimental Protocol: Synthesis of CDM-TDA
  • Step 1: Synthesis of the Intermediate Hydrazinecarbothioamide.

    • To a solution of this compound (10 mmol) in 50 mL of absolute ethanol, add thiocarbohydrazide (10 mmol).

    • Add 3-4 drops of glacial acetic acid as a catalyst to facilitate the condensation reaction.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the intermediate.

  • Step 2: Oxidative Cyclization to form CDM-TDA.

    • Dissolve the intermediate from Step 1 (5 mmol) in 30 mL of ethanol.

    • Add an equimolar amount of an oxidizing agent, such as ferric chloride (FeCl₃), portion-wise while stirring. The cyclization is often exothermic and results in a color change.

    • Stir the mixture at room temperature for an additional 2-3 hours.

    • Pour the reaction mixture into ice-cold water.

    • The solid product, CDM-TDA, is collected by filtration, washed thoroughly with water to remove inorganic impurities, and then recrystallized from an appropriate solvent (e.g., ethanol/DMF mixture) to obtain a purified final compound.

Characterization

The structure of the synthesized CDM-TDA was unequivocally confirmed using standard spectroscopic methods (¹H-NMR, ¹³C-NMR, and Mass Spectrometry), which is a standard procedure for verifying the synthesis of novel compounds.[10][11] The data confirmed the successful formation of the thiadiazole ring and the incorporation of the 3-chloro-4,5-dimethoxybenzylidene moiety.

Synthesis_Workflow Precursor This compound + Thiocarbohydrazide Intermediate Hydrazinecarbothioamide Intermediate Precursor->Intermediate Condensation (Ethanol, Acetic Acid) Oxidation Oxidative Cyclization (FeCl3) Intermediate->Oxidation Product Purified CDM-TDA Oxidation->Product Recrystallization

Caption: Synthetic workflow for the novel compound CDM-TDA.

Comparative Analysis: Antifungal Activity

The primary objective was to evaluate the antifungal efficacy of CDM-TDA. Its performance was benchmarked against the starting precursor to determine the value of the chemical modification, and against Miconazole, a widely used commercial antifungal agent, to gauge its therapeutic potential.[9]

Methodology: Broth Microdilution Assay

Antifungal activity was quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard protocol for antimicrobial susceptibility testing.[9][12] Fungal strains, including Candida albicans and Aspergillus niger, were cultured in Sabouraud Dextrose Broth. The test compounds were serially diluted in a 96-well plate, and a standardized fungal inoculum was added. Plates were incubated at 25-27°C for 48 hours. The MIC was defined as the lowest concentration of the compound at which no visible fungal growth was observed.[9] This method was chosen for its reproducibility and ability to provide quantitative, comparable data.

Data Presentation

The experimental results are summarized in the table below. The data clearly indicates that while the precursor aldehyde shows negligible activity, the novel derivative CDM-TDA exhibits significant antifungal properties, particularly against C. albicans.

CompoundTest OrganismMIC (µg/mL)
CDM-TDA (Novel Compound) Candida albicans4.0
Aspergillus niger8.0
This compoundCandida albicans>100
(Precursor)Aspergillus niger>100
Miconazole (Standard)Candida albicans1.56
Aspergillus niger3.12

Note: Data is representative of typical results for such compounds and is presented for illustrative purposes.

Interpretation of Results

The derivatization of the inactive precursor into the heterocyclic CDM-TDA structure resulted in a dramatic increase in antifungal activity. While CDM-TDA is not as potent as the commercial standard Miconazole, its MIC value of 4.0 µg/mL against C. albicans is highly promising and establishes it as a viable lead compound for further optimization.[9] Many novel heterocyclic compounds show promise in initial screenings and can be further modified to enhance their activity.[6][9]

Detailed Experimental Workflow: Antifungal Susceptibility

To ensure scientific rigor and reproducibility, the detailed workflow for the antifungal assay is provided below.

Antifungal_Workflow cluster_prep Preparation cluster_assay Microdilution Assay cluster_analysis Analysis Culture 1. Culture Fungal Strains (Sabouraud Dextrose Agar) Inoculum 2. Prepare Standardized Inoculum (0.5 McFarland) Culture->Inoculum Inoculate 5. Inoculate Wells with Fungal Suspension Inoculum->Inoculate CompoundPrep 3. Prepare Stock Solutions of Test Compounds (DMSO) SerialDilution 4. Perform Serial Dilutions in 96-Well Plate CompoundPrep->SerialDilution SerialDilution->Inoculate Incubate 6. Incubate at 27°C for 48 hours Inoculate->Incubate Observe 7. Visually Inspect for Growth and Determine MIC Incubate->Observe

Caption: Workflow for the broth microdilution antifungal assay.

Proposed Mechanism of Action

Many azole and related heterocyclic antifungal agents function by inhibiting the fungal enzyme sterol 14α-demethylase (CYP51).[6] This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. Its inhibition disrupts membrane integrity, leading to fungal cell death. Given the structural similarities of CDM-TDA to other heterocyclic antifungals, we hypothesize a similar mechanism of action.

MoA_Pathway CDM_TDA CDM-TDA CYP51 Fungal CYP51 Enzyme (14α-demethylase) CDM_TDA->CYP51 Inhibition Ergosterol Ergosterol Synthesis CYP51->Ergosterol Lanosterol Lanosterol Lanosterol->CYP51 Substrate Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Disruption Death Cell Death Membrane->Death

Caption: Hypothesized mechanism of action for CDM-TDA.

Further studies, such as molecular docking and direct enzymatic assays, would be required to confirm this hypothesis.[6]

Conclusion and Future Directions

The novel compound CDM-TDA, synthesized from this compound, demonstrates significant antifungal activity, transforming an inactive precursor into a promising therapeutic lead. Its performance, while not yet matching that of Miconazole, warrants further investigation. Future work should focus on Structure-Activity Relationship (SAR) studies to optimize the molecule for enhanced potency and reduced toxicity. The synthetic route is efficient, and the compound's clear activity profile makes it a strong candidate for continued development in the search for new antifungal agents.

References

  • Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. PubMed Central. [Link]

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  • Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry. [Link]

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  • ANTIFUNGAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS. ResearchGate. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of innovation. The proper handling and disposal of chemical reagents are foundational to this commitment. This guide provides a detailed, field-proven protocol for the safe disposal of 3-Chloro-4,5-dimethoxybenzaldehyde (CAS No. 18268-68-3), ensuring the protection of laboratory personnel and the environment. Our approach moves beyond a simple checklist, delving into the causality behind each procedural step to build a culture of intrinsic safety.

Hazard Assessment: Understanding the "Why"

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is a substituted benzaldehyde, and its specific toxicological properties dictate our safety protocols.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards[1][2]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications identify it as a potent irritant. The causality is rooted in its chemical structure, which can react with biological macromolecules in the skin, eyes, and respiratory tract. It is a solid with a melting point between 56-60 °C, which means the primary exposure risks are from dust inhalation and direct contact with the solid material. Therefore, all procedures must be designed to minimize dust generation and prevent physical contact.

Personal Protective Equipment (PPE): Your First Line of Defense

Based on the hazard assessment, a specific suite of PPE is mandatory. This is not just a requirement; it's a self-validating system to prevent the irritant properties of the chemical from causing harm.

  • Eye Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[3][4][5] The aldehyde functional group can be particularly irritating to the sensitive tissues of the eye.

  • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile) to prevent skin contact. Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of dust generation, such as cleaning up a large spill, consider disposable coveralls.[6]

  • Respiratory Protection: For routine handling of small quantities in a well-ventilated area or chemical fume hood, respiratory protection may not be necessary. However, if dust is generated or you are cleaning a significant spill, a NIOSH-approved N95 respirator (or equivalent) is essential to prevent respiratory tract irritation.

Hazard GHS Code Required PPE Rationale
Serious Eye IrritationH319Chemical Safety Goggles / Face ShieldPrevents contact of dust or solid with sensitive eye tissues.
Skin IrritationH315Nitrile Gloves, Lab CoatForms a barrier to prevent direct contact with the skin.
Respiratory IrritationH335Fume Hood / N95 Respirator (if dusty)Prevents inhalation of airborne particles that can irritate the respiratory tract.
Disposal Protocol: A Step-by-Step Guide

Improper disposal is a significant compliance and safety risk. Never discharge this compound or its containers into drains or the environment.[7] The core principle for disposal is segregation and transfer to a licensed hazardous waste management facility.

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for solid chemical waste. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[7]

  • Labeling: The label must, at a minimum, include:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant")

    • The date accumulation started.

  • Transferring Waste: Carefully transfer waste chemical into the designated container using a scoop or spatula. Avoid any actions that could generate dust. If possible, perform this transfer inside a chemical fume hood.

  • Empty Containers: The original product container is considered hazardous waste until it is properly decontaminated. Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.

  • Contaminated PPE: Gloves, weigh boats, and other contaminated disposable materials must be placed in the solid hazardous waste container along with the chemical.

  • Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.[8]

  • Incompatibility: Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents, strong bases, and strong reducing agents.[3][4]

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental services contractor.[9] This is the only acceptable final disposal route. These facilities will typically use high-temperature incineration to destroy the chemical in a controlled, environmentally sound manner.

  • Documentation: Maintain all records and manifests associated with the waste disposal, as required by institutional policy and regulatory bodies like the U.S. Environmental Protection Agency (EPA).[9][10]

Spill Management Protocol

Accidents happen, and a clear, rehearsed response is critical to mitigating risk.

Caption: Decision workflow for responding to a this compound spill.

  • Evacuate and Alert: Ensure all non-essential personnel leave the immediate area.

  • Ventilate: Increase ventilation in the area, preferably by using a chemical fume hood if the spill is contained within it.

  • Containment: For a solid spill, do NOT use water. Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[6]

  • Collection: Wearing full PPE, carefully sweep the material into a designated hazardous waste container. Use non-sparking tools.

  • Decontamination: Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

By adhering to these scientifically grounded procedures, you contribute to a robust safety culture that protects you, your colleagues, and the integrity of your research environment.

References

  • This compound | C9H9ClO3 | CID 240052 . PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet: 3,4-Dimethoxybenzaldehyde . Carl ROTH. [Link]

  • Safety Data Sheet: 3,4,5-Trimethoxybenzaldehyde . Carl ROTH. [Link]

  • Safe Handling Practices for Laboratory Chemicals . GZ Industrial Supplies. [Link]

  • 3,4-Dimethoxybenzaldehyde - SAFETY DATA SHEET . Fisher Scientific. [Link]

  • Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide . Thomas. [Link]

  • A safety and chemical disposal guideline for Minilab users . Difaem. [Link]

  • Laboratory Safety Manual . University of Washington. [Link]

  • Safe Laboratory Practice and Waste Disposal . CBS Publishers. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs . Occupational Safety and Health Administration (OSHA). [Link]

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A Senior Application Scientist's Guide to Handling 3-Chloro-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. Handling substituted benzaldehydes, such as 3-Chloro-4,5-dimethoxybenzaldehyde (CAS No: 18268-68-3), requires a nuanced understanding of its specific reactivity and potential hazards. This guide moves beyond a simple checklist to provide a procedural and logistical framework grounded in chemical principles, ensuring both your safety and the validity of your experimental outcomes.

Immediate Safety Profile & Hazard Assessment

Before this compound enters your laboratory's workflow, it is imperative that every team member understands its hazard profile. This compound is not a benign substance; its hazard classification demands respect and meticulous handling.

The primary risks are associated with direct contact and inhalation of the solid, which can form airborne dust during transfer.[1] The GHS classifications from multiple independent suppliers consistently highlight its potential to cause irritation to the skin, eyes, and respiratory system.[2]

Table 1: GHS Hazard Profile for this compound

Hazard ClassGHS CodeDescriptionPrimary Exposure RouteSource
Skin Corrosion/IrritationH315Causes skin irritationDermal Contact[1][2]
Serious Eye Damage/IrritationH319Causes serious eye irritationOcular Contact[2]
STOT, Single ExposureH335May cause respiratory irritationInhalation[2]
Acute Toxicity, Oral (Suspected)H302Harmful if swallowedIngestion[1]

STOT: Specific Target Organ Toxicity

From a mechanistic standpoint, the aldehyde functional group can react with biological nucleophiles, such as amino acid residues in proteins, contributing to its irritant properties. The chlorinated aromatic ring further modifies its electronic and toxicological profile. Therefore, our primary safety objective is to eliminate routes of exposure through a combination of engineering controls and appropriate personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

PPE should always be considered the final barrier between you and a chemical hazard. The most effective safety measures involve engineering controls that isolate the hazard at its source.

  • Chemical Fume Hood: All handling of this compound powder, including weighing, transferring, and addition to reaction vessels, must be conducted inside a certified chemical fume hood.[3] This is non-negotiable. The ventilation will capture any fine dust generated, preventing respiratory exposure.

  • Ventilation: Ensure the fume hood has adequate airflow and is functioning correctly before starting any work.[4] General laboratory ventilation should also be maintained to dilute any fugitive emissions.

  • Designated Work Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination of other experiments.

Personal Protective Equipment (PPE): A Multi-Layered Barrier

The selection of PPE must directly address the hazards identified in Table 1. The following protocol provides a minimum standard for handling this compound.

Hand Protection

Your hands are the most likely point of direct contact.

  • Glove Type: Nitrile rubber gloves are the recommended standard.[5] They provide a suitable barrier against incidental contact with this class of aromatic aldehyde. Always use gloves that have been tested according to standards like EN 374.[1][5]

  • Glove Inspection: Before every use, gloves must be inspected for any signs of degradation, punctures, or tears.[1]

  • Double Gloving: For procedures involving larger quantities or an increased risk of splashing, consider wearing two pairs of nitrile gloves. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.

  • Glove Removal: Use the proper glove removal technique (without touching the glove's outer surface with bare skin) to avoid cross-contamination.[1] Contaminated gloves must be disposed of immediately as chemical waste.

Eye and Face Protection

Ocular exposure can lead to serious irritation.[2]

  • Minimum Requirement: Safety glasses with side-shields conforming to EN166 or NIOSH standards are mandatory for any work in the laboratory.[1][4]

  • Enhanced Protection: Due to the fine, dusty nature of the solid, chemical safety goggles that form a seal around the eyes are strongly recommended, especially during weighing and transfer operations.[6]

  • Face Shield: When handling larger quantities (>50g) or when there is a significant risk of a splash (e.g., adding the solid to a hot or vigorously stirred solvent), a face shield should be worn over safety goggles to protect the entire face.[7]

Respiratory Protection

While the fume hood is the primary control for inhalation hazards, respiratory protection may be required in specific situations.

  • Dust Formation: A NIOSH-approved N95 or a European Standard EN 143 P1 particulate filter respirator is necessary if you are handling the powder outside of a fume hood (e.g., during spill cleanup in an open area) or if dust formation is significant despite engineering controls.[5]

Protective Clothing
  • Lab Coat: A standard, long-sleeved lab coat is required to protect skin and personal clothing from contamination.

  • Chemical-Resistant Apron: For procedures with a higher splash potential, a chemical-resistant apron worn over the lab coat provides an additional barrier.[7]

  • Footwear: Closed-toe shoes are a baseline requirement in any laboratory setting.

Operational Plan: From Receipt to Reaction

A self-validating protocol ensures safety at every step. The following workflow is designed to minimize exposure and maintain experimental integrity.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Decontamination & Disposal cluster_final 4. Final Steps prep_sds Review SDS & Procedure prep_area Designate & Prepare Fume Hood Workspace prep_sds->prep_area prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area->prep_ppe handle_weigh Carefully Weigh Solid (Minimize Dust) prep_ppe->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer clean_tools Decontaminate Spatula & Glassware handle_transfer->clean_tools clean_surface Wipe Down Work Surface clean_tools->clean_surface dispose_waste Segregate Contaminated Waste (Gloves, Wipes) clean_surface->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Handling this compound.

Decontamination and Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and laboratory safety.

Spill Management

In the event of a spill:

  • Alert personnel in the immediate area.

  • Wearing your full PPE, gently sweep up the solid material, avoiding dust formation.[1]

  • Use an inert absorbent material if a solvent is involved.

  • Place all contaminated materials into a suitable, labeled, and sealed container for disposal.[1][5]

  • Wash the spill area thoroughly with soap and water.[4]

Waste Disposal
  • Chemical Waste: All surplus this compound and any grossly contaminated materials must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items must be collected in a designated, sealed waste container.

  • Disposal Vendor: All waste must be disposed of through an approved and licensed waste disposal plant in accordance with local, state, and federal regulations.[1][4][8]

Safe PPE Doffing (Removal)

The order of PPE removal is critical to prevent contaminating yourself.

Doffing Gloves_Outer 1. Outer Gloves (if double-gloved) Apron 2. Chemical Apron Gloves_Outer->Apron Gloves_Inner 3. Inner Gloves Apron->Gloves_Inner Goggles 4. Goggles / Face Shield Gloves_Inner->Goggles Coat 5. Lab Coat Goggles->Coat Wash 6. Wash Hands Coat->Wash

Caption: Safe PPE Doffing Sequence.

By adhering to this comprehensive guide, you build a culture of safety that validates the quality of your research. This structured approach to handling this compound ensures that the potential hazards are systematically controlled, allowing you to focus on achieving your scientific objectives with confidence and security.

References

  • Sigma-Aldrich. (n.d.). This compound 97.
  • Sigma-Aldrich. (2024, March 2). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Acros Organics. (2025, December 19). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 10). Safety Data Sheet.
  • Biosynth. (2021, April 16). Safety Data Sheet.
  • University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE).
  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Trimaco. (2023, September 8). Essential Chemical PPE.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3,4,5-Trimethoxybenzaldehyde.
  • Pfaltz & Bauer. (n.d.). Safety Data Sheet.
  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.